DAz-1
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c11-14-13-3-1-2-12-10(17)7-4-8(15)6-9(16)5-7/h7H,1-6H2,(H,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZUOTZOCOMDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C(=O)NCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The DAz-1 Probe: A Technical Guide to its Chemical Structure and Application in Detecting Protein Sulfenylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the DAz-1 chemical probe, detailing its structure, mechanism of action, and its application in the detection and analysis of protein sulfenylation, a critical post-translational modification involved in redox signaling.
Core Concepts: Understanding the this compound Probe
The this compound probe is a cell-permeable chemical tool designed for the specific labeling of sulfenic acid-modified proteins within a cellular context.[1] Its chemical structure and functional groups are key to its utility in research.
Chemical Structure:
The formal name of this compound is N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide .[2] Its structure consists of two key moieties: a 1,3-dicarbonyl group that selectively reacts with sulfenic acids, and a terminal azide (B81097) group that serves as a handle for bioorthogonal "click" chemistry or Staudinger ligation.[1] This dual functionality allows for the covalent labeling of sulfenylated proteins and their subsequent detection and enrichment.
| Property | Value |
| Formal Name | N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide |
| CAS Number | 1112977-84-0 |
| Molecular Formula | C₁₀H₁₄N₄O₃ |
| Formula Weight | 238.2 g/mol |
| SMILES | O=C(C1)CC(C(NCCCN=[N+]=[N-])=O)CC1=O |
Mechanism of Action and Experimental Workflow
The utility of the this compound probe lies in a two-step experimental workflow that enables the detection and analysis of protein sulfenylation.
Step 1: In Situ Labeling of Sulfenylated Proteins
Due to its cell-permeable nature, this compound can be directly introduced to living cells. Inside the cell, the 1,3-dicarbonyl moiety of this compound undergoes a specific and covalent reaction with the sulfenic acid group (-SOH) on cysteine residues of proteins. This reaction forms a stable thioether linkage, effectively "tagging" the sulfenylated proteins with the azide group of this compound.
Step 2: Bioorthogonal Conjugation and Detection
Following cell lysis, the azide handle on the this compound-labeled proteins is then used for a highly specific bioorthogonal reaction. The most common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." In this reaction, an alkyne-containing reporter molecule, such as a fluorophore or biotin, is covalently attached to the azide group of this compound.[3][4]
This two-step process allows for:
-
Visualization: Using a fluorescent alkyne reporter for imaging and in-gel detection.
-
Enrichment: Using a biotin-alkyne reporter for affinity purification of sulfenylated proteins for subsequent identification by mass spectrometry.
-
Quantification: Comparing the signal from this compound labeled proteins under different cellular conditions.
References
An In-depth Technical Guide to the DAz-1 Probe: Mechanism of Action and Cellular Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible oxidation of cysteine residues in proteins is a critical post-translational modification that plays a pivotal role in cellular signaling, redox homeostasis, and disease pathogenesis. One of the key intermediates in this process is the formation of sulfenic acid (Cys-SOH), a transient and highly reactive species. The detection and characterization of sulfenic acid-modified proteins in their native cellular environment have been a significant challenge. The DAz-1 probe was developed as a powerful chemical tool to address this need, enabling the specific labeling and identification of these modified proteins directly in living cells.[1][2] This guide provides a comprehensive overview of the this compound probe, its mechanism of action, and its application in cellular research.
Core Mechanism of Action
This compound is a cell-permeable chemical probe specifically designed to react with sulfenic acid-modified proteins.[1][3] Its chemical structure, N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide, is based on a dimedone scaffold, a class of carbon-based nucleophiles known for their high selectivity towards sulfenic acids.[3][4]
The core of this compound's mechanism lies in the nucleophilic character of the dimedone ring. The enolate form of the 1,3-dicarbonyl moiety of dimedone acts as a soft nucleophile that readily and selectively attacks the electrophilic sulfur atom of a protein's sulfenic acid. This reaction forms a stable, covalent thioether linkage, effectively "tagging" the sulfenic acid-modified protein.[4]
A key feature of the this compound probe is the inclusion of an azide (B81097) (-N3) group.[1][3] This azide serves as a bioorthogonal chemical handle, meaning it is chemically inert to biological molecules but can be specifically reacted with an exogenous chemical partner. This allows for a two-step detection process. After the initial labeling of sulfenylated proteins with this compound in living cells, the azide handle can be conjugated to a reporter molecule, such as a fluorophore or biotin (B1667282), via Staudinger ligation with a phosphine (B1218219) reagent or through copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry").[1] This two-step approach provides versatility and allows for various downstream applications, including fluorescence microscopy, affinity purification, and mass spectrometry-based proteomic analysis.
An analog of this compound, named DAz-2, has also been developed and exhibits significantly improved potency for labeling sulfenic acid-modified proteins both in vitro and in cells.[2][5]
Quantitative Data
| Probe | Reported Reactivity/Potency | Reference |
| This compound | Cell-permeable, specific for sulfenic acids | [1] |
| DAz-2 | Significantly improved potency over this compound | [2][5] |
| DYn-2 | 10 M⁻¹·s⁻¹ | [4] |
| Optimized C-nucleophiles | Up to 3170 M⁻¹·s⁻¹ | [4] |
Experimental Protocols
The following are detailed methodologies for the application of the this compound probe in living cells for the detection of sulfenic acid-modified proteins.
Live Cell Labeling with this compound
Objective: To covalently label sulfenic acid-modified proteins in living cells with the this compound probe.
Materials:
-
This compound probe
-
Cell culture medium appropriate for the cell line of interest
-
Phosphate-buffered saline (PBS)
-
Cell line of interest cultured to appropriate confluency
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO or DMF.
-
On the day of the experiment, dilute the this compound stock solution into pre-warmed cell culture medium to the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration for your cell line, typically in the micromolar range.[1]
-
Remove the existing culture medium from the cells and replace it with the this compound containing medium.
-
Incubate the cells for a designated period (e.g., 1-2 hours) at 37°C in a CO2 incubator.[1]
-
After incubation, wash the cells thoroughly with PBS (3x) to remove any excess, unreacted this compound probe.[1]
-
The cells are now ready for downstream processing, such as cell lysis for biochemical analysis or fixation for imaging.
Detection of this compound Labeled Proteins by Western Blot
Objective: To visualize this compound labeled proteins in a cell lysate using a biotin reporter and streptavidin-HRP.
Materials:
-
This compound labeled cells (from Protocol 1)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphine-biotin (B157780) or alkyne-biotin reporter
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Protocol:
-
Lyse the this compound labeled cells using an appropriate lysis buffer.
-
Quantify the protein concentration of the lysate.
-
To a defined amount of protein lysate (e.g., 50 µg), add the phosphine-biotin or alkyne-biotin reporter to a final concentration of approximately 100 µM.[1]
-
Incubate the reaction for 1-2 hours at 37°C to allow for the Staudinger ligation or click chemistry reaction to proceed.[1]
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling, or by acetone (B3395972) precipitation.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer.
-
Wash the membrane extensively with TBST.
-
Visualize the biotinylated proteins using a chemiluminescent substrate and an appropriate imaging system.
Signaling Pathways and Cellular Processes
The this compound probe and its more potent successor, DAz-2, are invaluable tools for investigating the role of protein sulfenylation in a wide array of cellular processes. Application of these probes in a tumor cell line led to the identification of over 175 new candidate sulfenic acid-modified proteins, in addition to 14 already known ones.[2][5] These proteins are implicated in diverse signaling pathways and cellular functions, including:
-
Signal Transduction: Regulation of kinases, phosphatases, and transcription factors.
-
DNA Repair: Components of the DNA damage response pathway.
-
Metabolism: Enzymes involved in glycolysis and other metabolic pathways.
-
Protein Synthesis and Folding: Ribosomal proteins and chaperones in the endoplasmic reticulum.
-
Redox Homeostasis: Antioxidant enzymes and other proteins involved in maintaining cellular redox balance.
-
Nuclear Transport and Vesicle Trafficking: Proteins that regulate the movement of molecules within and between cellular compartments.
The ability of this compound to label these proteins in living cells provides a snapshot of the "sulfenome" under specific physiological or pathological conditions, offering insights into how redox signaling modulates cellular function.
References
- 1. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mining the thiol proteome for sulfenic acid modifications reveals new targets for oxidation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
understanding DAz-1 selectivity for sulfenic acid
An In-depth Technical Guide to the Selectivity of DAz-1 for Sulfenic Acid
Introduction
The reversible oxidation of cysteine residues in proteins is a critical post-translational modification that regulates a vast array of cellular processes, from signal transduction to enzyme catalysis.[1][2] This redox-based regulation often involves the initial formation of a cysteine sulfenic acid (Cys-SOH), a highly reactive and transient intermediate.[3][4] The ability to specifically detect and profile protein sulfenylation in a physiological context is therefore essential for understanding redox signaling pathways. This compound (N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide) is a cell-permeable chemical probe designed for this purpose.[1][2] It enables the selective labeling of sulfenic acid-modified proteins directly within living cells, providing a powerful tool for researchers, scientists, and drug development professionals.[1]
This guide provides a detailed technical overview of this compound, focusing on its mechanism, selectivity, and the experimental protocols for its application in identifying and visualizing the "sulfenome."
Core Mechanism of this compound
This compound's functionality is based on two key chemical features: a sulfenic acid-reactive warhead and a bio-orthogonal handle for detection.
-
Selective Trapping of Sulfenic Acid: The core of this compound's selectivity lies in its 1,3-cyclohexanedione (B196179) moiety, which is an analog of dimedone.[1] This C-nucleophile reacts specifically and chemoselectively with the electrophilic sulfur of a sulfenic acid in aqueous environments.[1][5] The reaction forms a stable, covalent thioether adduct, effectively "trapping" the transient sulfenic acid modification.[1]
-
Bio-orthogonal Detection: this compound is functionalized with an azide (B81097) (-N3) group.[1][2] This azide serves as a chemical handle that is inert to most biological functional groups but can be selectively ligated to probes containing a phosphine (B1218219) or an alkyne group.[1][6] The most common method is the Staudinger ligation, which couples the azide to a phosphine-derivatized reporter tag, such as biotin (B1667282), for subsequent enrichment or visualization.[1]
Data on this compound Properties and Selectivity
The utility of any chemical probe is defined by its selectivity for the target of interest over other potentially reactive species. This compound, being a dimedone-based probe, exhibits high chemoselectivity for sulfenic acid.
Chemical and Physical Properties
| Property | Value | Reference |
| Formal Name | N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide | [2] |
| Synonym | Click Tag™ this compound | [2] |
| CAS Number | 1112977-84-0 | [2] |
| Molecular Formula | C₁₀H₁₄N₄O₃ | [2] |
| Permeability | Cell-permeable | [1][2] |
Selectivity Profile
Studies on dimedone-based probes have demonstrated their inertness towards a wide range of biological nucleophiles and other cysteine oxidation states. This high degree of selectivity is crucial for minimizing off-target labeling and ensuring that the detected signals originate specifically from sulfenylated proteins.
| Potential Reactant | Cysteine Oxidation State | Reactivity with this compound | Reference |
| Sulfenic Acid | Cys-SOH | Yes (Specific) | [1][2] |
| Thiol / Thiolate | Cys-SH / Cys-S⁻ | No | [5] |
| Sulfinic Acid | Cys-SO₂H | No | [5] |
| Sulfonic Acid | Cys-SO₃H | No | [1] |
| Disulfide | Cys-S-S-Cys | No | [5] |
| S-nitrosothiol | Cys-SNO | No | [5] |
| Other Nucleophiles | Ser-OH, Lys-NH₂ | No | [5] |
Note: While this compound is highly selective, it is considered a less sensitive probe for sulfenic acid detection compared to its analog, DAz-2, which exhibits improved potency.[2][7][8]
Experimental Protocols
The following are generalized methodologies for the use of this compound, derived from published studies.[1] Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.
Protocol 1: Live Cell Labeling of Sulfenic Acid-Modified Proteins
This protocol describes the treatment of live cells with this compound to label endogenous sulfenylated proteins.
-
Cell Culture: Plate and culture cells of interest to the desired confluency.
-
Induction of Oxidative Stress (Optional): To increase the signal, cells can be treated with an oxidant such as H₂O₂ (e.g., 100 µM - 1 mM) for a short period (e.g., 5-15 minutes) to induce protein sulfenylation. Include an untreated control.
-
This compound Labeling:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture media to a final concentration, typically in the range of 1-5 mM.
-
Remove the existing media from the cells and add the this compound containing media.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS to remove excess probe.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay). The lysate is now ready for downstream detection via Staudinger ligation.
Protocol 2: Detection of Labeled Proteins by Western Blot
This protocol details the visualization of this compound labeled proteins following cell lysis.
-
Staudinger Ligation:
-
To a normalized amount of protein lysate (e.g., 50 µg), add a phosphine-biotin (B157780) conjugate (e.g., Biotin-PEG₃-phosphine).
-
Incubate the reaction for 1-2 hours at room temperature to allow for the ligation of biotin to the azide handle on this compound.
-
-
SDS-PAGE and Western Blotting:
-
Add SDS-PAGE loading buffer to the samples and boil.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
-
Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a streptavidin-horseradish peroxidase (Strep-HRP) conjugate diluted in blocking buffer.
-
Wash the membrane extensively with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the biotinylated (i.e., sulfenylated) proteins using an imaging system.
-
Visualization of Workflows and Pathways
Cellular Cysteine Oxidation Pathway
Reactive oxygen species (ROS) can oxidize cysteine thiols to various states. This compound is designed to specifically capture the initial, reversible sulfenic acid state before further, often irreversible, oxidation occurs.
This compound Experimental Workflow for Sulfenome Profiling
The application of this compound involves a multi-step workflow that begins with live-cell labeling and culminates in the identification or visualization of modified proteins.
References
- 1. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation, reactivity and detection of protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mining the thiol proteome for sulfenic acid modifications reveals new targets for oxidation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
DAz-1 Chemical Probe: A Technical Guide to Discovery, Synthesis, and Application
Introduction
DAz-1 is a pioneering, cell-permeable chemical probe designed for the specific detection and identification of sulfenic acid-modified proteins within a living cellular environment. The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification in redox-mediated signal transduction. However, the transient and reactive nature of sulfenic acids makes their detection challenging. The development of this compound by the research group of Kate S. Carroll provided a vital tool to capture and analyze these fleeting modifications, thereby advancing our understanding of cellular redox biology.[1][2] This guide provides an in-depth overview of the discovery, synthesis, and experimental application of the this compound probe for researchers, scientists, and professionals in drug development.
This compound's design incorporates a dimedone-like scaffold that selectively reacts with sulfenic acids and an azide (B81097) handle for subsequent bio-orthogonal ligation. This allows for the attachment of reporter molecules, such as biotin (B1667282) or fluorophores, enabling the enrichment, identification, and visualization of proteins bearing this specific modification.[2] An improved analog, DAz-2, was later developed and exhibits significantly higher potency.[1][3]
Core Data Presentation
The following table summarizes the key quantitative and qualitative data for the this compound chemical probe.
| Property | Value | Source |
| IUPAC Name | N-(3-azidopropyl)-3,5-dioxocyclohexane-1-carboxamide | [4] |
| Molecular Formula | C₁₀H₁₄N₄O₃ | [4][5] |
| Molecular Weight | 238.2 g/mol | [5] |
| CAS Number | 1112977-84-0 | [5] |
| Appearance | Solid | - |
| Solubility | Miscible in DMF, DMSO, Ethanol. 20 mg/ml in PBS (pH 7.2) | [5] |
| Excitation Wavelength | 256 nm | [5] |
| Chemical Structure |
| [4] |
| SMILES | O=C(C1)CC(C(NCCCN=[N+]=[N-])=O)CC1=O | [5] |
| InChI | InChI=1S/C10H14N4O3/c11-14-13-3-1-2-12-10(17)7-4-8(15)6-9(16)5-7/h7H,1-6H2,(H,12,17) | [4][5] |
Signaling Pathway and Mechanism of Action
This compound does not directly participate in or trigger signaling pathways. Instead, it serves as a crucial tool for identifying protein sulfenic acid modifications that are integral components of redox-mediated signaling. The probe's mechanism of action is predicated on the nucleophilic character of its dimedone-like ring system, which selectively attacks the electrophilic sulfur atom of a sulfenic acid. This reaction forms a stable thioether linkage. The azide group on the probe remains available for subsequent bio-orthogonal conjugation, such as the Staudinger ligation with phosphine-based reporters or copper-catalyzed azide-alkyne cycloaddition (click chemistry).
Below is a diagram illustrating the general mechanism of protein sulfenic acid detection using this compound.
Caption: Mechanism of this compound for labeling and detecting protein sulfenic acids.
Experimental Protocols and Workflows
The following are detailed methodologies for the synthesis of this compound and its application in detecting protein sulfenic acids in living cells.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be achieved through established organic chemistry reactions. The following protocol is a general guide based on the likely synthetic route.
Materials:
-
1,3-Cyclohexanedione
-
Activating agent (e.g., a carbodiimide (B86325) like EDC)
-
Anhydrous solvents (e.g., Dichloromethane, DMF)
-
Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Synthesis of the Carboxylic Acid Precursor: The dimedone-like core needs to be functionalized with a carboxylic acid. This can be achieved through various methods, such as carboxylation of 1,3-cyclohexanedione.
-
Amide Coupling: The carboxylic acid precursor is then coupled with 3-azido-1-propanamine.
-
Dissolve the carboxylic acid precursor in an anhydrous solvent like DMF.
-
Add an activating agent such as EDC and an amine base.
-
Slowly add 3-azido-1-propanamine to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
-
Purification:
-
Upon completion, the reaction mixture is worked up using standard extraction procedures.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
-
Note: For a detailed, step-by-step synthesis protocol, it is highly recommended to consult the supporting information of the primary literature by Carroll and colleagues.
Application of this compound for In-Cell Protein Labeling
This protocol outlines the general workflow for labeling sulfenic acid-modified proteins in mammalian cells.[2][6]
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphine- or alkyne-biotin reporter
-
Streptavidin-HRP for Western blotting or streptavidin beads for enrichment
-
SDS-PAGE gels and Western blotting equipment
Experimental Workflow Diagram:
Caption: General experimental workflow for this compound labeling in living cells.
Detailed Procedure:
-
Cell Culture and Treatment: Plate and culture cells to the desired confluency. If inducing oxidative stress, treat the cells with a reagent like hydrogen peroxide (e.g., 50-100 µM) for a short period (e.g., 20 minutes) at 37°C.[6]
-
This compound Labeling: Add this compound to the cell culture medium to a final concentration of approximately 1 mM. Incubate for 15-30 minutes at 37°C.[6]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove excess probe. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Bio-orthogonal Ligation: To the cell lysate, add the phosphine- or alkyne-biotin reporter molecule (e.g., to a final concentration of 100 µM). Incubate for 1-2 hours at room temperature to allow for the Staudinger ligation or click chemistry reaction to proceed.[2][6]
-
Sample Preparation for Analysis:
-
For Western Blotting: Quench the reaction and prepare protein samples for SDS-PAGE.
-
For Enrichment: Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
-
Analysis:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with streptavidin-HRP to visualize the this compound labeled proteins.[6]
-
Mass Spectrometry: Elute the captured proteins from the streptavidin beads and analyze by mass spectrometry to identify the sulfenic acid-modified proteins.
-
Conclusion
The this compound chemical probe has been a foundational tool for the study of protein sulfenic acid modifications. Its cell-permeability and bio-orthogonal handle have enabled the profiling of these elusive post-translational modifications in their native cellular context. While more sensitive probes like DAz-2 have since been developed, the principles behind the design and application of this compound remain central to the field of redox chemical biology. This guide provides the core technical information necessary for researchers to understand and utilize this important chemical tool.
References
- 1. Mining the thiol proteome for sulfenic acid modifications reveals new targets for oxidation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Benchchem [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Unveiling Protein Oxidation Pathways: An In-depth Technical Guide to the DAz-1 Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical probe DAz-1, a powerful tool for the detection and analysis of protein sulfenylation, a key post-translational modification in oxidative signaling pathways. This document details the core principles of this compound chemistry, provides in-depth experimental protocols for its application, and presents its utility in elucidating the role of protein oxidation in cellular processes and disease.
Introduction to this compound and Protein Sulfenylation
Reactive oxygen species (ROS) are integral to cellular signaling, and their effects are often mediated through the oxidative modification of proteins. One of the initial and reversible oxidative post-translational modifications of cysteine residues is the formation of sulfenic acid (-SOH). This modification can act as a molecular switch, altering protein function and propagating redox signals within the cell.[1]
This compound (N-(3-azidopropyl)-3,5-dioxocyclohexanecarboxamide) is a cell-permeable chemical probe designed to specifically and covalently react with sulfenic acid-modified proteins.[1][2] Its small size allows for efficient uptake into living cells, enabling the labeling of sulfenylated proteins in their native environment.[2] The this compound probe contains two key functional groups: a 1,3-dicarbonyl moiety that selectively targets and reacts with the sulfenic acid, and an azide (B81097) group that serves as a handle for subsequent bioorthogonal ligation, commonly known as "click chemistry."[1][2] This allows for the attachment of reporter molecules, such as biotin (B1667282) or fluorophores, for downstream analysis.[1]
Chemical Properties of this compound:
| Property | Value |
| Formal Name | N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide |
| Molecular Formula | C₁₀H₁₄N₄O₃ |
| Formula Weight | 238.2 |
| Solubility | DMF: Miscible, DMSO: Miscible, Ethanol: Miscible, PBS (pH 7.2): 20 mg/ml |
| λmax | 256 nm |
Experimental Workflow Overview
The general workflow for utilizing this compound to study protein sulfenylation involves several key steps. This process allows for the selective capture and identification of proteins that have undergone this specific oxidative modification.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the study of protein sulfenylation using this compound.
Cell Labeling with this compound
This protocol describes the in situ labeling of sulfenic acid-modified proteins in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound probe (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Oxidant of choice (e.g., H₂O₂, optional)
Protocol:
-
Culture cells to the desired confluency.
-
Prepare a working solution of this compound in cell culture medium. The final concentration of this compound may need to be optimized, but a starting point of 1 mM is often used.[3]
-
(Optional) To induce oxidative stress, treat the cells with an oxidant such as H₂O₂ (e.g., 50-100 µM) for a predetermined time (e.g., 15-30 minutes) at 37°C.[3]
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the this compound containing medium to the cells and incubate for 1 hour at 37°C.
-
After incubation, remove the this compound containing medium and wash the cells three times with ice-cold PBS to remove any unreacted probe.
-
Proceed immediately to cell lysis.
Cell Lysis and Protein Extraction
This protocol outlines the preparation of cell lysates for subsequent click chemistry and analysis.
Materials:
-
This compound labeled cells
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Protocol:
-
After washing, add ice-cold lysis buffer to the plate of this compound labeled cells.
-
Using a cell scraper, scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
Click Chemistry for Biotinylation of this compound Labeled Proteins
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin reporter to the azide group of this compound.
Materials:
-
This compound labeled protein lysate
-
Biotin-alkyne (or other alkyne-functionalized reporter)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
Protocol:
-
In a microcentrifuge tube, combine the following reagents in order:
-
Protein lysate (e.g., 1 mg of total protein)
-
Biotin-alkyne (final concentration of 100 µM)
-
TCEP (final concentration of 1 mM, from a fresh 50 mM stock in water)
-
TBTA (final concentration of 100 µM, from a 1.7 mM stock in DMSO)
-
-
Vortex briefly to mix.
-
Add CuSO₄ to a final concentration of 1 mM (from a 50 mM stock in water).
-
Add sodium ascorbate to a final concentration of 1 mM (from a fresh 50 mM stock in water) to initiate the reaction.
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
The biotinylated protein lysate is now ready for downstream applications.
Western Blot Analysis of Sulfenylated Proteins
This protocol allows for the detection of biotinylated proteins by streptavidin-HRP.
Materials:
-
Biotinylated protein lysate
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL detection reagent
Protocol:
-
Separate the biotinylated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with streptavidin-HRP (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL detection reagent and an appropriate imaging system.
Sample Preparation for Mass Spectrometry
This protocol describes the enrichment of biotinylated proteins and their preparation for identification by mass spectrometry.
Materials:
-
Biotinylated protein lysate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, urea, and low salt washes)
-
Elution buffer (e.g., sample buffer for on-bead digestion or biotin-containing buffer for elution)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Protocol:
-
Incubate the biotinylated protein lysate with streptavidin-agarose beads overnight at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with a series of stringent wash buffers to remove non-specifically bound proteins.
-
For on-bead digestion, resuspend the beads in a digestion buffer, reduce with DTT, alkylate with IAA, and digest with trypsin overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
The peptides are now ready for analysis by LC-MS/MS.
Signaling Pathways Investigated with Sulfenic Acid Probes
The study of protein sulfenylation using probes like this compound and its more sensitive analog DAz-2 has provided insights into various signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR signaling is a key pathway in cell proliferation and survival. Studies have shown that upon EGF stimulation, there is an increase in intracellular H₂O₂, leading to the sulfenylation of specific proteins, including EGFR itself.[4][5] This oxidative modification can enhance the kinase activity of EGFR, thus propagating the downstream signal.[6]
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Glycolysis
GAPDH is a key enzyme in glycolysis, but it also plays roles in other cellular processes. The active site cysteine of GAPDH is highly susceptible to oxidation.[7] Sulfenylation of GAPDH inhibits its glycolytic activity, diverting the metabolic flux towards the pentose (B10789219) phosphate (B84403) pathway (PPP). This shift enhances the production of NADPH, which is crucial for the cellular antioxidant response.[7]
References
- 1. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity. | Semantic Scholar [semanticscholar.org]
- 2. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GAPDH redox switch safeguards reductive capacity and enables survival of stressed tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of Sulfenic Acid Modification in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible oxidation of cysteine residues in proteins is a critical post-translational modification that plays a pivotal role in cellular signal transduction.[1][2][3] Among the various oxidative modifications, the formation of sulfenic acid (Cys-SOH) represents a key, often transient, intermediate that acts as a molecular switch in response to reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[2][3][4] Once considered solely a marker of oxidative damage, it is now evident that protein S-sulfenylation is a highly regulated process that modulates the function of a diverse array of proteins, thereby influencing numerous cellular processes including proliferation, apoptosis, and metabolism.[5][6]
This in-depth technical guide provides a comprehensive overview of the core principles of sulfenic acid modification in cell signaling. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this dynamic post-translational modification. This guide details the formation and reactivity of sulfenic acid, summarizes key quantitative data, provides detailed experimental protocols for its detection, and illustrates its role in critical signaling pathways.
The Chemistry of Sulfenic Acid: Formation and Reactivity
Sulfenic acid is the initial, two-electron oxidation product of a cysteine thiol group.[2][4] This reaction is most commonly mediated by H₂O₂, which is now recognized as a significant second messenger in cellular signaling.[3] The propensity of a particular cysteine residue to undergo sulfenylation is influenced by its local protein microenvironment, which can lower the pKa of the thiol group, making it more susceptible to oxidation.[7]
The sulfenic acid moiety is highly reactive and can undergo several subsequent reactions, dictating its signaling output:
-
Reduction: The modification can be reversed back to a thiol by cellular reductants such as thioredoxin, restoring the protein's original function.
-
Disulfide Bond Formation: It can react with another thiol to form an intramolecular or intermolecular disulfide bond, a common mechanism in redox signaling.
-
Further Oxidation: In the presence of high oxidant concentrations, sulfenic acid can be irreversibly oxidized to sulfinic (Cys-SO₂H) and sulfonic (Cys-SO₃H) acids.[2][4]
-
Reaction with Nucleophiles: The electrophilic sulfur atom of sulfenic acid can react with various nucleophiles. This reactivity is exploited by chemical probes, such as dimedone and its derivatives, for its specific detection.[7][8]
Quantitative Data in Sulfenic Acid Research
The study of sulfenic acid modifications often involves quantitative measurements to understand the kinetics and stoichiometry of their formation and reaction. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Protein/System | Reference |
| Second-order rate constant for H₂O₂ reaction with thiols | ~20 M⁻¹s⁻¹ | Small molecule thiols | [9] |
| Second-order rate constant for DCP-Bio1 with fRMsr-SOH | 0.12 ± 0.012 mM⁻¹min⁻¹ | E. coli fRMsr | [10] |
| Second-order rate constant for dimedone with sulfenic acid model | 11.8 M⁻¹s⁻¹ | Dipeptide cyclic sulfenamide | [7][11] |
| Second-order rate constant for IAM with AhpC-SOH | 0.10 M⁻¹s⁻¹ | S. typhimurium AhpC | [12] |
| Second-order rate constant for MMTS with AhpC-SOH | 1.1 ± 0.3 min⁻¹ (pseudo-first order) | S. typhimurium AhpC | [12] |
| pKa of model sulfenic acid | 7.1 | Dipeptide cyclic sulfenamide | [7] |
Table 1: Kinetic Parameters of Sulfenic Acid Formation and Detection. This table provides a summary of reaction rates for the formation of sulfenic acid by H₂O₂ and its detection by various chemical probes.
| Condition | Concentration | Cell/Tissue Type | Effect | Reference |
| H₂O₂ Treatment | 10 µM - 100 µM | Isolated perfused heart | Significant, widespread protein sulfenic acid formation | [13] |
| H₂O₂ Treatment | 1 mM - 10 mM | Isolated perfused heart | Progressive loss of sulfenic acid signal (further oxidation) | [13] |
| 1,2-NQ Exposure | As low as 3 µM | BEAS-2B cells | Induces H₂O₂-dependent protein sulfenylation | [14] |
Table 2: Exogenous Induction of Protein Sulfenylation. This table outlines the concentrations of common oxidants used to induce detectable levels of sulfenic acid modification in cellular and tissue models.
Experimental Protocols for the Detection and Analysis of Sulfenic Acid Modifications
A variety of methods have been developed to detect and quantify protein sulfenylation. These techniques range from direct detection by mass spectrometry to indirect methods involving chemical probes.
Protocol 1: In-Gel Fluorescence Detection of Sulfenylated Proteins
This protocol is designed for the visualization of sulfenylated proteins within a protein lysate using a fluorescently-tagged dimedone probe.[8]
Materials:
-
Lysis buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.
-
Fluorescent dimedone probe (e.g., DCP-FL1).[8]
-
N-ethylmaleimide (NEM).
-
Catalase.
-
SDS-PAGE reagents and equipment.
-
Fluorescence gel scanner.
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. For investigating induced oxidation, treat cells with an oxidizing agent (e.g., H₂O₂) for the specified time.
-
Cell Lysis and Labeling:
-
Prepare lysis buffer containing 1 mM fluorescent dimedone probe, 10 mM NEM, and 200 U/mL catalase. The inclusion of the alkylating agent NEM and the H₂O₂ scavenger catalase is crucial to prevent post-lysis artifacts.[8]
-
Wash cells with ice-cold PBS and lyse with the prepared lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Determine the protein concentration of the supernatant.
-
Add SDS-PAGE sample buffer to the desired amount of protein lysate.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with appropriate excitation and emission filters.
-
Protocol 2: Biotin-Dimedone Pull-Down Assay for Enrichment of Sulfenylated Proteins
This protocol describes the enrichment of sulfenylated proteins from a cell lysate using a biotin-tagged dimedone probe followed by streptavidin affinity purification.[15][16][17]
Materials:
-
Lysis buffer (as in Protocol 1).
-
Biotin-dimedone probe (e.g., DCP-Bio1).[8]
-
NEM and Catalase.
-
Streptavidin-agarose beads.
-
Wash Buffer 1: 50 mM Tris-HCl (pH 7.5), 1 M NaCl, 1% Triton X-100.
-
Wash Buffer 2: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% SDS.
-
Wash Buffer 3: 50 mM Tris-HCl (pH 7.5).
-
Elution Buffer: 2X SDS-PAGE sample buffer with 50 mM DTT.
Procedure:
-
Cell Lysis and Labeling: Follow steps 1 and 2 from Protocol 1, substituting the fluorescent probe with a biotin-dimedone probe (e.g., 1 mM DCP-Bio1).
-
Affinity Capture:
-
Incubate the protein lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.
-
Collect the beads by centrifugation.
-
-
Washing:
-
Perform stringent washes to remove non-specifically bound proteins. Sequentially wash the beads with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.
-
-
Elution:
-
Elute the captured proteins by boiling the beads in Elution Buffer for 10 minutes.
-
-
Downstream Analysis: The eluted proteins can be analyzed by Western blotting for a specific protein of interest or subjected to proteomic analysis by mass spectrometry.
Protocol 3: Mass Spectrometry-Based Identification of Sulfenylation Sites
This protocol outlines the general workflow for identifying the specific cysteine residues that are sulfenylated using mass spectrometry.[8][18]
Procedure:
-
Protein Preparation and Labeling:
-
Enrich sulfenylated proteins using the Biotin-Dimedone Pull-Down Assay (Protocol 2).
-
Elute the proteins from the streptavidin beads.
-
-
In-Solution or In-Gel Digestion:
-
Reduce the protein sample with dithiothreitol (B142953) (DTT) and alkylate the remaining free cysteines with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database.
-
Specify a variable modification on cysteine residues corresponding to the mass of the dimedone adduct (+138 Da for dimedone itself).[1]
-
The identification of peptides with this specific mass shift will pinpoint the sites of sulfenylation.
-
Role of Sulfenic Acid Modification in Key Signaling Pathways
Sulfenic acid modification has been shown to regulate a variety of signaling pathways, often by modulating the activity of key enzymes like kinases and phosphatases.
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR signaling is a crucial pathway that governs cell proliferation, survival, and differentiation. Recent studies have shown that H₂O₂ can directly oxidize a specific cysteine residue (Cys797) within the catalytic domain of EGFR. This sulfenylation event enhances the kinase activity of EGFR, thereby promoting downstream signaling.[3]
Figure 1: EGFR signaling pathway regulated by sulfenic acid modification.
Protein Tyrosine Phosphatase (PTP) Regulation
Protein tyrosine phosphatases (PTPs) are critical negative regulators of tyrosine kinase signaling pathways. The catalytic cysteine in the active site of PTPs is highly susceptible to oxidation.[19] Oxidation of this cysteine to a sulfenic acid leads to the reversible inactivation of the phosphatase. This inactivation allows for a sustained phosphorylation signal, amplifying the downstream effects of growth factors and other stimuli.[19]
Figure 2: Redox regulation of Protein Tyrosine Phosphatases (PTPs).
Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK signaling cascades are central to the regulation of a wide range of cellular processes. Emerging evidence suggests that components of the MAPK pathway, including the ERK kinases, can be directly regulated by sulfenic acid modification.[3][20] Oxidation of specific cysteine residues in these kinases can modulate their activity, adding another layer of complexity to the regulation of this critical signaling network.[3][21]
Figure 3: Regulation of the MAPK signaling cascade by sulfenic acid modification.
Conclusion
The reversible S-sulfenylation of proteins is a fundamental mechanism of redox signaling that is integral to a vast array of cellular functions. Its transient nature and reactivity have historically made it a challenging modification to study. However, with the development of sophisticated chemical probes and advanced mass spectrometry techniques, the field is rapidly advancing. A deeper understanding of the sulfenome and its regulatory roles in signaling pathways holds immense promise for the identification of novel therapeutic targets and the development of innovative strategies for the treatment of diseases associated with aberrant redox signaling, including cancer and neurodegenerative disorders. This guide provides a solid foundation for researchers to explore the exciting and rapidly evolving field of sulfenic acid biology.
References
- 1. Measurement of Protein Sulfenic Acid Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein S-sulfenylation is a fleeting molecular switch that regulates non-enzymatic oxidative folding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous, Regulatory Cysteine Sulfenylation of ERK Kinases in Response to Proliferative Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfenylation links oxidative stress to protein disulfide isomerase oxidase activity and thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02569A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Widespread sulfenic acid formation in tissues in response to hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Sulfenylation: A Novel Readout of Environmental Oxidant Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scb.wfu.edu [scb.wfu.edu]
- 16. benchchem.com [benchchem.com]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A review of redox signaling and the control of MAP kinase pathway in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A redox-sensitive cysteine residue regulates the kinase activities of OsMPK3 and OsMPK6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
DAz-1 as a Tool for Redox Biology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reversible oxidation of cysteine residues to sulfenic acid (SOH) is a critical post-translational modification in redox-regulated signaling pathways. Understanding the "sulfenome" is paramount for elucidating cellular responses to oxidative stress and for the development of novel therapeutics. DAz-1 (N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide) is a pioneering, cell-permeable chemical probe designed for the specific detection and identification of sulfenic acid-modified proteins in living cells. Its compact structure and bioorthogonal azide (B81097) handle make it an invaluable tool for capturing the transient nature of protein sulfenylation. This guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its application, and a comparative analysis with its more potent analog, DAz-2.
Introduction to this compound
Redox-sensitive cysteine residues act as molecular switches, sensing reactive oxygen species (ROS) and translating these signals into functional changes within the cell.[1] The initial, reversible oxidation of a cysteine thiol to sulfenic acid is a key event in this process.[2] this compound is a chemical probe engineered to selectively react with these sulfenic acid moieties.[3]
Key Features of this compound:
-
Cell Permeability: Its small size allows it to readily cross cell membranes, enabling the labeling of proteins in their native cellular environment.[3]
-
Chemoselectivity: The 1,3-dione functionality of this compound reacts specifically with the nucleophilic sulfenic acid, ensuring targeted labeling.[3]
-
Bioorthogonal Handle: this compound possesses an azide group that does not react with endogenous cellular components. This "click" handle allows for the subsequent attachment of reporter tags, such as biotin (B1667282) or fluorophores, via the Staudinger ligation.[3][4] This two-step approach decouples the labeling event from the detection, providing experimental flexibility.[3]
Mechanism of Action and Experimental Workflow
The utility of this compound in redox biology research stems from a multi-step workflow that allows for the detection, enrichment, and identification of sulfenylated proteins.
Labeling and Detection Cascade
The general workflow for utilizing this compound is as follows:
-
In Situ Labeling: Live cells are treated with this compound. The probe permeates the cells and covalently attaches to proteins bearing sulfenic acid modifications.
-
Cell Lysis: After labeling, the cells are lysed to release the this compound-tagged proteins.
-
Staudinger Ligation: The azide handle on the labeled proteins is reacted with a phosphine-conjugated reporter molecule (e.g., phosphine-biotin). This forms a stable amide bond.[4]
-
Downstream Analysis: The tagged proteins can then be visualized by western blot, enriched for proteomic analysis, or imaged via fluorescence microscopy, depending on the chosen reporter.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];
} caption: "General experimental workflow for this compound."
Data Presentation: Quantitative Comparison of this compound and Analogs
While this compound is a foundational tool, a more sensitive analog, DAz-2, has been developed.[1][5] DAz-2 exhibits improved potency for labeling sulfenic acid-modified proteins both in vitro and in cells.[5]
| Probe | Relative Potency | Key Structural Difference | Reference |
| This compound | Baseline | Amide linkage at C-6 of the diketone | [3] |
| DAz-2 | Significantly Improved | Hydrocarbon linker at C-4 of the diketone | [5][6] |
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound.
Protocol 1: In Situ Labeling of Sulfenic Acid-Modified Proteins in Mammalian Cells
This protocol describes the labeling of sulfenic acid-modified proteins in live mammalian cells using this compound.
Materials:
-
Mammalian cells (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound probe
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Oxidant (e.g., H₂O₂, tert-butyl hydroperoxide (t-BOOH)) for positive control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Culture: Culture cells to approximately 80-90% confluency.
-
Induction of Oxidative Stress (Positive Control): To induce sulfenic acid formation, treat cells with an oxidant. For example, incubate cells with 200 µM H₂O₂ or t-BOOH in serum-free medium for 15-30 minutes at 37°C. A vehicle-treated control (e.g., PBS) should be run in parallel.
-
This compound Labeling:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed serum-free cell culture medium to a final concentration of 1 mM.
-
Remove the medium from the cells and add the this compound containing medium.
-
Incubate the cells for 1 hour at 37°C.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS to remove excess probe.
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the this compound labeled proteins.
-
Protocol 2: Staudinger Ligation with Phosphine-Biotin (B157780)
This protocol details the attachment of a biotin tag to this compound labeled proteins.
Materials:
-
This compound labeled protein lysate from Protocol 4.1
-
Phosphine-PEG₃-Biotin
-
DMSO or DMF
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Phosphine-Biotin Stock: Dissolve Phosphine-PEG₃-Biotin in DMSO or DMF to create a 10 mM stock solution.[4]
-
Ligation Reaction:
-
Removal of Excess Reagent: After incubation, remove the unreacted phosphine-biotin using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[4]
Protocol 3: Western Blot Analysis of Biotinylated Proteins
This protocol is for the visualization of biotinylated proteins by western blot.
Materials:
-
Biotinylated protein lysate from Protocol 4.2
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysate.
-
SDS-PAGE: Separate 25-50 µg of biotinylated protein lysate on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the biotinylated proteins using an imaging system.
Protocol 4: Enrichment of Biotinylated Proteins for Mass Spectrometry
This protocol describes the enrichment of biotinylated proteins using streptavidin beads for subsequent proteomic analysis.
Materials:
-
Biotinylated protein lysate from Protocol 4.2
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., high salt, urea (B33335), and detergent-containing buffers)
-
Elution buffer (e.g., high concentration of biotin in a denaturing buffer)
Procedure:
-
Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions.
-
Binding: Incubate the biotinylated protein lysate with the streptavidin beads for 2-4 hours at 4°C with gentle rotation.
-
Washing:
-
Pellet the beads by centrifugation and remove the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with high salt buffer, urea buffer, and detergent-containing buffer.
-
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer. For mass spectrometry, on-bead digestion with trypsin is often preferred to avoid the elution of streptavidin.
-
Sample Preparation for Mass Spectrometry: The enriched proteins or peptides are then processed (e.g., reduction, alkylation, and digestion if not already performed on-bead) and desalted for mass spectrometry analysis.
Mandatory Visualizations
Signaling Pathway: EGFR Sulfenylation
Epidermal Growth Factor Receptor (EGFR) signaling can induce the production of H₂O₂, leading to the sulfenylation of key proteins in the pathway, including EGFR itself at Cys797.[7][8] This modification can enhance its kinase activity.[7][8] this compound and its analogs can be used to study this redox regulation.
Experimental Workflow: Proteomic Identification
The workflow for identifying sulfenylated proteins using this compound involves a series of steps from live cell labeling to mass spectrometry analysis and data interpretation.
Logical Relationship: Probe Selectivity
This compound is designed to react with sulfenic acid, while being unreactive towards other cysteine oxidation states, ensuring the specific detection of this particular post-translational modification.
Conclusion
This compound has been a transformative tool in the field of redox biology, enabling researchers to capture and identify proteins modified by sulfenic acid in their native cellular context. While more sensitive probes like DAz-2 have since been developed, the principles and workflows established with this compound remain fundamental to the study of the sulfenome. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound and similar chemical probes to unravel the complex roles of cysteine oxidation in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mining the thiol proteome for sulfenic acid modifications reveals new targets for oxidation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Azide-Bearing Chemical Probes for Proteomics
For Researchers, Scientists, and Drug Development Professionals
The strategic selection and application of chemical probes are paramount for the successful investigation of complex biological systems. Among the various tools available to researchers, azide-bearing chemical probes have emerged as a cornerstone of chemical biology and proteomics, offering a versatile toolkit for elucidating protein function, identifying drug targets, and understanding disease mechanisms. This guide provides an in-depth overview of the core principles, applications, and methodologies associated with the use of azide-bearing probes in proteomics.
Core Principles: The Power of Bioorthogonal Chemistry
The utility of the azide (B81097) group in chemical probes lies in its ability to act as a "handle" for bioorthogonal reactions. These reactions occur selectively and efficiently in complex biological environments without interfering with native biochemical processes. The two most prominent bioorthogonal reactions involving azides are:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding "click chemistry" reaction that forms a stable triazole linkage between an azide and a terminal alkyne. This reaction is widely used for labeling proteins in cell lysates and fixed cells.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction that utilizes strained cyclooctynes to react with azides. The absence of a cytotoxic copper catalyst makes SPAAC ideal for labeling biomolecules in living cells and organisms.[1][3]
These reactions enable the attachment of reporter tags, such as biotin (B1667282) for affinity purification or fluorophores for imaging, to probe-labeled proteins.[3]
Types of Azide-Bearing Chemical Probes
A diverse array of azide-bearing probes has been developed to interrogate different aspects of the proteome. The major classes include:
-
Activity-Based Probes (ABPs): These probes are designed to covalently modify the active site of specific enzyme families, providing a direct measure of their catalytic activity.[4][5] An azide handle allows for the subsequent attachment of a reporter tag for visualization or enrichment.[6][7]
-
Unnatural Amino Acids (UAAs): Azide-containing amino acids, such as azidohomoalanine (AHA) or p-azido-L-phenylalanine (AzF), can be metabolically incorporated into newly synthesized proteins.[3][8] This enables the specific labeling and analysis of the translatome.
-
Metabolic Labeling Probes: Azide-modified metabolic precursors, such as azido (B1232118) sugars (e.g., Ac4ManNAz) and azido fatty acids (e.g., C15-az), are processed by cellular biosynthetic pathways and incorporated into glycoproteins and lipoproteins, respectively.[9][10] This allows for the study of post-translational modifications.[11]
-
Photoaffinity Probes: These probes contain a photo-reactive group (e.g., aryl azide or diazirine) in addition to an azide handle.[2][12] Upon photoactivation, the probe covalently crosslinks to interacting proteins, enabling the capture of both stable and transient protein-protein or small molecule-protein interactions.[13][14]
Data Presentation: Comparative Overview of Azide-Bearing Probes
A direct quantitative comparison between different azide-based probes is often context-dependent. However, the following table summarizes their key characteristics and reported performance metrics to aid in experimental design.
| Probe Type | Example(s) | Labeling Principle | Key Applications | Advantages | Limitations | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Activity-Based Probes (ABPs) | Azido-E-64 | Covalent modification of the active site of a specific enzyme class (e.g., cysteine proteases).[3] | Profiling enzyme activity, identifying inhibitor targets.[3] | Direct measurement of enzyme activity, high specificity for the target enzyme class.[3] | Limited to enzymes with a reactive active site residue; requires synthesis of specific probes for each enzyme class.[3] | Not explicitly quantified, but enables effective enrichment. |
| Unnatural Amino Acids (UAAs) | Azidohomoalanine (AHA), p-Azido-L-phenylalanine (AzF) | Metabolic incorporation into newly synthesized proteins.[8] | Monitoring protein synthesis, identifying newly synthesized proteins.[15] | Proteome-wide labeling of newly synthesized proteins. | Requires cellular machinery for incorporation; can be influenced by metabolic state. | Not applicable (metabolic incorporation). |
| Metabolic Labeling (Sugars) | N-azidoacetylmannosamine (Ac4ManNAz) | Metabolic incorporation into glycoproteins.[11] | Glycoprotein analysis, tracking glycosylation dynamics.[9] | Enables study of specific post-translational modifications. | Labeling efficiency can vary depending on cell type and metabolic pathways. | Not applicable (metabolic incorporation). |
| Metabolic Labeling (Fatty Acids) | C15:0-azide (C15-az) | Metabolic incorporation into lipidated proteins.[10] | Profiling protein lipidation. | Allows for the study of lipid modifications. | Potential for metabolic cross-talk and off-target labeling.[1] | Not applicable (metabolic incorporation). |
| Photoaffinity Probes | Aryl azides, Diazirines | UV-light induced covalent crosslinking to interacting proteins.[12][13] | Identifying protein-protein and small molecule-protein interactions.[14] | Captures transient and weak interactions. | Can be inefficient; potential for non-specific crosslinking. | Not applicable (photo-induced). |
Bioorthogonal Reaction Kinetics
| Reaction Type | Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) | Biocompatibility | Key Advantages | Key Disadvantages |
| Staudinger Ligation | Phosphine Probes | ~0.002 - 0.01 | High | No catalyst required; highly bioorthogonal. | Slow reaction kinetics. |
| CuAAC | Terminal Alkynes | ~10² - 10³ | Moderate | Fast reaction kinetics; high yield. | Copper cytotoxicity requires careful control.[16] |
| SPAAC | Cyclooctynes (e.g., DBCO) | ~0.1 - 1 | High | Copper-free; suitable for live-cell and in vivo imaging. | Can have side reactions with thiols.[1] |
Experimental Protocols
The successful application of azide-bearing probes in proteomics relies on well-defined experimental workflows.
Protocol 1: Activity-Based Protein Profiling (ABPP) with an Azide-Containing Probe
This protocol is adapted from methodologies for in-situ labeling followed by click chemistry.[3]
1. In-situ Labeling:
-
Culture cells to the desired confluency.
-
Treat the cells with the azide-containing ABP (e.g., 5 µM azido-probe) for 1 hour at 37°C. A vehicle-only control (e.g., DMSO) should be run in parallel.
-
Wash the cells with cold PBS to remove excess probe.
2. Cell Lysis:
-
Lyse the cells using a suitable buffer (e.g., RIPA buffer).
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
3. Click Chemistry (CuAAC):
-
To 0.5 mL of cell lysate (adjusted to 2 mg/mL protein in PBS), add the following reagents sequentially, vortexing after each addition:
-
11.3 µL of 5 mM biotin-alkyne tag (final concentration: 100 µM).
-
11.3 µL of 50 mM TCEP (final concentration: 1 mM).
-
11.3 µL of 10 mM TBTA ligand in DMSO (final concentration: 200 µM).
-
11.3 µL of 50 mM CuSO₄ (final concentration: 1 mM).
-
-
Incubate the reaction for 1 hour at room temperature.
4. Affinity Enrichment:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
5. Sample Preparation for Mass Spectrometry:
-
On-bead digestion:
-
Resuspend the beads in 6 M Urea in PBS.
-
Reduce the proteins with 10 mM DTT at 65°C for 15 minutes.
-
Alkylate with 25 mM iodoacetamide (B48618) for 30 minutes at room temperature in the dark.
-
Wash the beads and resuspend in 2 M Urea in PBS with 1 mM CaCl₂.
-
Add trypsin and digest overnight at 37°C.[3]
-
6. LC-MS/MS Analysis:
-
Analyze the resulting peptides by LC-MS/MS. Typical parameters include:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Phase B over 60-120 minutes.
-
Ion Source: Electrospray Ionization (ESI).
-
Acquisition Mode: Data-Dependent Acquisition (DDA).[3]
-
Protocol 2: Proteome-wide Labeling with Azidohomoalanine (AHA)
This protocol is based on the BONCAT (Bio-Orthogonal Non-Canonical Amino Acid Tagging) workflow.[15][17]
1. Incorporation of AHA:
-
Culture cells in methionine-free medium for 1 hour to deplete endogenous methionine.
-
Replace the medium with methionine-free medium supplemented with AHA (e.g., 50 µM) and continue to culture for 4-24 hours.
2. Cell Lysis:
-
Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
3. Click Chemistry (SPAAC):
-
To the cell lysate, add a DBCO-functionalized biotin tag (e.g., DBCO-PEG-Biotin) to a final concentration of 100 µM.
-
The strain-promoted reaction proceeds without the need for a copper catalyst. Incubate for 1-2 hours at room temperature.
4. Downstream Analysis:
-
Proceed with affinity enrichment and mass spectrometry analysis as described in Protocol 1 (steps 4-6).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for proteomics using azide-based chemical probes.
Caption: Competitive ABPP workflow to identify small molecule drug targets.
Caption: Workflow for metabolic labeling of glycoproteins with an azido sugar.
Conclusion
Azide-bearing chemical probes, in conjunction with bioorthogonal click chemistry, provide a powerful and versatile platform for the in-depth analysis of proteomes.[1] The ability to selectively label and enrich specific protein populations in their native environment has revolutionized our ability to study protein function, post-translational modifications, and drug-target interactions.[5][13] By carefully selecting the appropriate probe and experimental workflow, researchers can gain unprecedented insights into the complex molecular mechanisms that underpin cellular function and disease. The continued development of novel azide-bearing probes and bioorthogonal reactions promises to further expand the capabilities of chemical proteomics and drive new discoveries in biomedical research and drug development.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 6. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 7. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unmasking the Interactome: A Technical Guide to DAZ1 Target Protein Identification Strategies
Abstract
The "Deleted in Azoospermia 1" (DAZ1) protein is an RNA-binding protein (RBP) that plays a pivotal role in the intricate process of spermatogenesis.[1] Expressed predominantly in premeiotic germ cells, DAZ1 is a master regulator of the translation of specific mRNAs essential for germ cell development and maintenance.[2] Its functional importance is underscored by the fact that deletions within the DAZ gene cluster on the Y chromosome are a frequent cause of male infertility, including azoospermia and severe oligozoospermia.[3] To fully comprehend the molecular mechanisms governed by DAZ1 and to identify potential therapeutic targets for male infertility, it is imperative to delineate its complete network of protein-protein and protein-RNA interactions. This technical guide provides an in-depth overview of core strategies and detailed protocols for the identification of DAZ1's direct and indirect binding partners.
Introduction to DAZ1 and its Functional Context
DAZ1 belongs to a highly conserved family of RBPs, which also includes DAZL and BOULE. These proteins are characterized by one or more RNA Recognition Motifs (RRMs) that directly bind to target mRNAs, and a unique "DAZ motif," a 24-amino acid repeat that mediates critical protein-protein interactions.[3] The primary function of DAZ1 is to control the fate of specific transcripts by binding to their 3'-untranslated regions (3'-UTRs), often recognizing a 'UGUU' motif.[4] This interaction can either promote translation, typically through recruitment of partners like the Poly(A)-Binding Protein (PABP), or in other contexts, lead to translational repression via association with inhibitory proteins such as PUM2.[3][5][6]
Given its central role as a molecular adaptor, identifying the full spectrum of proteins that associate with DAZ1 in ribonucleoprotein (RNP) complexes is key to understanding how it orchestrates germ cell development. The following sections detail robust experimental strategies to achieve this, from initial discovery to high-confidence validation.
Strategies for Identifying DAZ1-Interacting Proteins
Several complementary techniques can be employed to uncover the DAZ1 interactome. Each method offers distinct advantages, from detecting binary interactions to capturing transient or proximity-based associations within a native cellular environment.
Yeast Two-Hybrid (Y2H) Screening
The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for discovering binary protein-protein interactions in vivo.[7][8] It is particularly effective for identifying direct physical interactions and was successfully used to discover the well-characterized DAZ1-interacting proteins, DAZAP1 and DAZAP2.[9] The principle relies on the reconstitution of a functional transcription factor (e.g., GAL4) when a "bait" protein (DAZ1 fused to the DNA-binding domain) interacts with a "prey" protein (from a cDNA library fused to the activation domain).[3]
The following table represents hypothetical results from a Y2H screen using full-length human DAZ1 as bait against a human testis cDNA library.
| Prey Protein Identified | Gene Symbol | Reporter Gene Activation (Fold Change over Background) | Notes |
| DAZ-associated protein 1 | DAZAP1 | 85.4 | Known interactor; strong, reproducible hit. Validates screen. |
| Poly(A)-binding protein cytoplasmic 1 | PABPC1 | 42.1 | Known functional partner. |
| DAZ-like | DAZL | 35.8 | Forms heterodimers with DAZ1. |
| Pumilio RNA-binding family member 2 | PUM2 | 21.5 | Known regulatory partner. |
| Novel Zinc Finger Protein | ZNF999 | 15.2 | Potential novel interactor. Requires validation. |
| Uncharacterized Protein C3orf58 | C3orf58 | 11.7 | Potential novel interactor. Requires validation. |
| Table 1: Illustrative quantitative summary of positive hits from a DAZ1 Yeast Two-Hybrid screen. Data is hypothetical and for demonstration purposes. |
The diagram below outlines the core workflow for a Y2H screen to find DAZ1 interactors.
-
Bait Plasmid Construction: Clone the full-length human DAZ1 coding sequence in-frame with the GAL4 DNA-binding domain (BD) in a vector like pGBKT7.
-
Bait Auto-activation Test: Transform the bait plasmid into a suitable yeast reporter strain (e.g., Y2HGold). Plate on selective media with and without Histidine/Adenine. The bait should not activate reporter genes on its own. If it does, truncation analysis may be required.
-
Library Transformation/Mating: Screen a pre-transformed human testis cDNA library. Perform a large-scale yeast mating by mixing the bait-expressing yeast strain with the library-expressing strain of the opposite mating type.
-
Selection of Interactors: Plate the diploid yeast on high-stringency selective dropout media (e.g., SD/-Leu/-Trp/-His/-Ade). Colonies that grow contain interacting bait and prey proteins.
-
Hit Picking and Plasmid Rescue: Isolate individual positive colonies. Purify the prey plasmids from the yeast.
-
Prey Identification: Sequence the rescued prey plasmids to identify the gene encoding the interacting protein.
-
Validation: Co-transform the identified prey plasmid with the original bait plasmid into a fresh yeast reporter strain to confirm the interaction. As a control, also co-transform the prey with an unrelated bait plasmid (e.g., pGBKT7-Lam) to ensure specificity.
Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)
Co-IP/MS is a cornerstone technique for identifying physiologically relevant protein interaction partners within their native cellular context.[10][11] An antibody targeting DAZ1 is used to purify it from a cell lysate, pulling down a stable complex of associated proteins. These co-precipitated proteins are then identified using high-resolution mass spectrometry.
This table shows representative data from a hypothetical Co-IP/MS experiment using an anti-DAZ1 antibody on human testis tissue lysate.
| Protein Identified | Gene Symbol | Unique Peptides (DAZ1 IP) | Spectral Count (DAZ1 IP) | Spectral Count (IgG Control IP) | Notes |
| Deleted in Azoospermia 1 | DAZ1 | 28 | 152 | 0 | Bait protein successfully pulled down. |
| DAZ-associated protein 1 | DAZAP1 | 19 | 98 | 1 | High-confidence interactor. |
| Poly(A)-binding protein cytoplasmic 1 | PABPC1 | 15 | 75 | 0 | High-confidence interactor. |
| Dynein light chain 1 | DYNLL1 | 8 | 31 | 0 | Potential partner in mRNA transport. |
| Heterogeneous nuclear ribonucleoprotein U | HNRNPU | 7 | 25 | 2 | Common RBP, potential interactor. |
| Heat shock protein 70 | HSPA1A | 5 | 18 | 4 | Possible chaperone or background. |
| Table 2: Illustrative quantitative results from a DAZ1 Co-IP/MS experiment. Data is hypothetical and for demonstration purposes. |
The diagram below illustrates the process of identifying DAZ1 protein complexes.
-
Cell Lysis: Harvest cells (e.g., germ cell line or testicular tissue) and lyse in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors. Keep samples on ice.
-
Antibody Coupling: Incubate a validated, high-affinity anti-DAZ1 antibody with Protein A/G magnetic beads to create an immuno-affinity matrix. An isotype-matched IgG should be used in parallel as a negative control.
-
Immunoprecipitation: Pre-clear the cell lysate by incubating with beads alone to reduce non-specific binding. Then, incubate the pre-cleared lysate with the antibody-coupled beads for several hours to overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them extensively (3-5 times) with wash buffer to remove unbound proteins.
-
Elution: Elute the bound protein complexes from the beads. For MS, this is often done with a low-pH buffer (e.g., 0.1 M glycine, pH 2.5) or a denaturing buffer followed by neutralization.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting spectra against a human protein database to identify proteins. Quantify proteins based on spectral counts or peptide intensity. True interactors should be significantly enriched in the DAZ1 IP compared to the IgG control.
Proximity-Dependent Biotinylation (BioID)
BioID is an ideal technique for identifying transient or weak interactions, as well as proteins that are near DAZ1 but may not be part of a stable complex.[11][12] The method uses a promiscuous biotin (B1667282) ligase (BirA) fused to DAZ1. When expressed in cells and supplied with biotin, the DAZ1-BirA fusion protein biotinylates nearby proteins within a ~10-20 nm radius.[1] These biotinylated proteins can then be captured with high affinity using streptavidin beads and identified by mass spectrometry.
The diagram below shows the logical flow for a DAZ1-BioID experiment.
-
Construct Generation: Clone DAZ1 in-frame with BirA* into a mammalian expression vector. Both N- and C-terminal fusions should be considered.
-
Cell Line Generation: Transfect a relevant cell line (e.g., HEK293T or a germline-derived cell line) with the DAZ1-BirA* construct. Establish a stable cell line. A control cell line expressing BirA* alone is crucial.
-
Expression and Localization Verification: Confirm by Western blot that the full-length fusion protein is expressed. Use immunofluorescence to ensure its subcellular localization matches that of endogenous DAZ1 (primarily cytoplasmic in meiotic cells).[13]
-
Biotin Labeling: Culture the cells and supplement the medium with 50 µM biotin for 18-24 hours to initiate proximity labeling.
-
Cell Lysis: Lyse the cells in a buffer containing strong detergents (e.g., RIPA buffer) to fully solubilize proteins.
-
Streptavidin Affinity Capture: Incubate the lysate with streptavidin-coated magnetic beads for several hours at 4°C to capture all biotinylated proteins.
-
Washing: Perform a series of stringent washes to remove non-biotinylated, non-specifically bound proteins.
-
Mass Spectrometry: Perform on-bead tryptic digestion of the captured proteins, followed by LC-MS/MS analysis to identify the DAZ1 proximity interactome. Compare results to the BirA*-only control to identify specific interactors.
Strategies for Identifying DAZ1 RNA Targets
As an RBP, identifying the specific mRNA transcripts that DAZ1 binds to is as critical as identifying its protein partners.
Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)
PAR-CLIP is a high-resolution method used to identify the specific binding sites of an RBP on its RNA targets across the transcriptome.[1][2] The technique involves incorporating a photoreactive nucleoside (e.g., 4-thiouridine) into nascent RNA transcripts in living cells. When irradiated with 365 nm UV light, this nucleoside forms a covalent crosslink with the RBP at the precise point of interaction. This allows for stringent purification and subsequent identification of the bound RNA fragments by high-throughput sequencing.
The following table shows a hypothetical, abbreviated list of high-confidence RNA targets for DAZ1 identified by PAR-CLIP.
| Target Gene | Gene Symbol | Crosslink-Diagnostic T-to-C Reads | Total Reads | Predominant Binding Region |
| Cyclin B1 | CCNB1 | 1,245 | 15,872 | 3'-UTR |
| Cell division cycle 25C | CDC25C | 988 | 11,021 | 3'-UTR |
| Synaptonemal complex protein 3 | SYCP3 | 850 | 9,540 | 3'-UTR |
| Testis expressed 11 | TEX11 | 712 | 8,105 | 3'-UTR |
| Protamine 1 | PRM1 | 655 | 7,633 | 3'-UTR |
| Table 3: Illustrative quantitative results from a DAZ1 PAR-CLIP experiment. Data is hypothetical and for demonstration purposes. |
The diagram below provides a high-level overview of the PAR-CLIP experimental process.
DAZ1 Signaling and Functional Relationships
The identification of DAZ1's protein and RNA interactors allows for the construction of functional pathways. DAZ1 acts as a central hub in post-transcriptional regulation during spermatogenesis. Its nucleocytoplasmic shuttling suggests distinct roles in different cellular compartments—potentially nuclear functions in pre-meiotic cells and cytoplasmic translational control during meiosis.[13] A deficiency in DAZ1 can lead to dysregulation of key cell cycle and apoptosis pathways, such as the MAPK/PI3K signaling axes, contributing to spermatogenic failure.
Conclusion
The study of the DAZ1 interactome is fundamental to understanding the post-transcriptional regulatory networks that govern male fertility. The strategies outlined in this guide—Yeast Two-Hybrid, Co-IP/MS, BioID, and PAR-CLIP—provide a powerful and complementary toolkit for researchers. While Y2H can efficiently screen for binary interactions, Co-IP/MS and BioID offer insights into larger complexes and transient neighbors within a native cellular environment. PAR-CLIP provides the ultimate resolution for identifying the direct RNA targets of DAZ1. The integration of data from these orthogonal approaches will be essential to build a comprehensive model of DAZ1 function and to uncover novel avenues for addressing male infertility.
References
- 1. RNA Interactome Identification via RNA-BioID in Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 5. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioinformatic tools for analysis of CLIP ribonucleoprotein data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. singerinstruments.com [singerinstruments.com]
- 9. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 10. Characterization of a Protein Interactome by Co-Immunoprecipitation and Shotgun Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mapping RNA–protein interactions with subcellular resolution using colocalization CLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RNA Proximity Labeling: A New Detection Tool for RNA–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
what is the function of the DAZ1 gene in spermatogenesis
An In-depth Technical Guide on the Core Function of the DAZ1 Gene in Spermatogenesis
Introduction
The Deleted in Azoospermia 1 (DAZ1) gene is a pivotal member of the DAZ gene family, which is critically involved in the process of spermatogenesis.[1] Located within the Azoospermia Factor c (AZFc) region on the Y chromosome, the DAZ gene family includes four members in humans: DAZ1, DAZ2, DAZ3, and DAZ4.[2][3] These genes encode RNA-binding proteins that are essential for the development and maturation of male germ cells.[4][5] Deletions within the AZFc region, encompassing the DAZ gene cluster, are one of the most common known genetic causes of male infertility, leading to conditions ranging from severe oligozoospermia (low sperm count) to azoospermia (complete absence of sperm).[2][6][7]
This technical guide provides a comprehensive overview of the molecular function of DAZ1, its role in post-transcriptional gene regulation, its network of protein interactions, and its clinical significance in male fertility. The guide also includes quantitative data from relevant studies, detailed experimental protocols for its investigation, and visualizations of its functional pathways and experimental workflows.
Molecular Function and Mechanism of Action
DAZ1 is an RNA-binding protein that primarily functions as a post-transcriptional regulator of gene expression within germ cells.[1][8] Its role is crucial for the successful progression of meiosis and the subsequent differentiation of spermatids.[9]
Expression and Subcellular Localization
The expression of DAZ1 is highly restricted to germ cells within the testis.[8]
-
mRNA Expression : DAZ1 mRNA transcription begins in spermatogonia and peaks in primary spermatocytes.[1]
-
Protein Localization : The DAZ1 protein exhibits dynamic localization, which is indicative of its changing roles during spermatocyte development. It is found predominantly in the nucleus of spermatogonia . As the cells enter meiosis, the protein translocates to the cytoplasm of spermatocytes .[1] This nucleocytoplasmic shuttling suggests a shift from a potential nuclear role in pre-meiotic cells to a cytoplasmic function during meiosis.[1][3]
Role in Translational Regulation
The primary established function of DAZ1 in the cytoplasm is the regulation of mRNA translation.[3][5] DAZ family proteins are thought to act as translational activators for a specific subset of mRNAs that are essential for meiotic and post-meiotic development.[4][10]
The proposed mechanism involves the following key interactions:
-
mRNA Binding : DAZ1 contains a highly conserved RNA Recognition Motif (RRM) that allows it to bind to the 3'-untranslated regions (3'-UTRs) of target mRNAs.[3][8]
-
PABP Interaction : DAZ1 interacts directly with the Poly(A)-Binding Protein (PABP).[2] PABP is a key factor that binds the poly(A) tail of mRNAs and promotes the initiation of translation by helping to circularize the mRNA.
-
Translational Activation : By recruiting PABP to its target mRNAs, DAZ1 is believed to facilitate the assembly of the translation initiation complex, thereby activating the translation of previously silent or repressed mRNAs.[11] This ensures the timely production of proteins required for germ cell differentiation.[1]
The DAZ1 Interaction Network
The function of DAZ1 is mediated through a complex network of protein-protein interactions. These interactions are facilitated by the DAZ repeat domain, a characteristic feature of DAZ family proteins.[2][4]
Interactions within the DAZ Family
DAZ1 forms both homodimers and heterodimers with other members of the DAZ family located on the Y chromosome (DAZ2, DAZ3, DAZ4) and with its autosomal progenitor, DAZL.[2] This suggests a cooperative or redundant function among family members in regulating germ cell development.
Interactions with Other RNA-Binding Proteins
DAZ1 interacts with several other key RNA-binding proteins, creating a regulatory complex that fine-tunes mRNA translation.
-
DAZAP1 (DAZ-Associated Protein 1) : An RNA-binding protein that interacts with DAZ proteins and may modulate their activity in RNA binding and translational regulation.[2][12]
-
PUM2 (Pumilio-2) : PUM2 is generally considered a translational repressor. Its interaction with DAZ proteins suggests a potential mechanism for antagonistic regulation, where DAZ1 may activate translation by displacing repressors like PUM2 from target mRNAs.[2][4][13]
-
PABP (Poly(A)-Binding Protein) : This interaction is central to DAZ1's function as a translational activator.[2] The binding of DAZ1 to PABP directly links it to the core translation machinery.[11]
Below is a summary of key DAZ1 protein interactions.
| Interacting Protein | Interaction Type | Functional Significance |
| DAZ2, DAZ3, DAZ4 | Heterodimerization | Formation of functional protein complexes to regulate mRNA translation. The specific roles of different heterodimers are under investigation.[2] |
| DAZL | Heterodimerization | Cooperative function in germ cell development between the Y-linked DAZ proteins and their autosomal progenitor.[2] |
| DAZAP1 | Protein Binding | Potentially modulates the RNA-binding and translational regulation activities of DAZ1.[2][3] |
| PUM2 | Protein Binding | Suggests a mechanism for negative regulation or competitive binding on target mRNAs, as PUM2 is a known translational repressor.[2][14] |
| PABP | Protein Binding | Central to DAZ1's role as a translational activator by recruiting the translation initiation machinery to target mRNAs.[2][11] |
Signaling and Functional Pathways
The interplay between DAZ1 and its interacting partners forms a critical pathway for controlling protein synthesis during spermatogenesis.
Clinical Significance and Quantitative Data
Deletions of the DAZ1 gene, often along with DAZ2, are strongly associated with spermatogenic failure and male infertility.[15] Quantitative studies have provided data on the impact of these deletions and the expression levels of DAZ genes in infertile men.
Table 1: Prevalence of DAZ1/DAZ2 Deletions in Fertile vs. Infertile Men
This table summarizes data from a study on the South Chinese population, highlighting the significant association between the removal of DAZ1/DAZ2 and spermatogenic impairment.[15]
| Group | Total Subjects | Subjects with gr/gr-DAZ1/DAZ2 deletion | Percentage | p-value |
| Infertile Men | 186 | 10 | 5.38% | 0.011 |
| Fertile Men | 190 | 1 | 0.53% | |
| Data derived from a study on different DAZ copy cluster deletions.[15] |
Table 2: Quantitative DAZ mRNA Expression in Testicular Biopsies
This table presents data from a study using quantitative real-time PCR to measure DAZ RNA copies in testicular biopsies from normospermic and azoospermic men.[16]
| Patient Group | Histopathology | Mean DAZ Expression (copies/µl) | Testicular Sperm Present |
| Controls (n=6) | Normal Spermatogenesis | 3.30 x 10³ | Yes |
| Patients (P8, P9) | Moderate Hypospermatogenesis | 1.80 x 10¹ - 2.70 x 10² | Yes |
| Patient (P11) | Sertoli Cell Only | 0 | No |
| Patient (P17) | Spermatocyte Arrest (AZFc del) | 0 | No |
| Data shows significantly reduced or absent DAZ expression in men with severe spermatogenic defects.[16][17] |
Table 3: Correlation of DAZ1 Expression with Clinical Parameters
A study on non-obstructive azoospermic (NOA) patients demonstrated a strong correlation between DAZ1 gene expression levels and the severity of spermatogenic failure.[18]
| Clinical Parameter | Correlation with DAZ1 Expression | p-value |
| Spermatogenic Score | Positive | < 0.0001 |
| Follicle-Stimulating Hormone (FSH) | Negative | 0.603 |
| Luteinizing Hormone (LH) | Negative | 0.828 |
| A higher spermatogenic score indicates more complete spermatogenesis. This data suggests DAZ1 expression is a potential molecular marker for assessing the status of spermatogenesis in NOA patients.[18] |
Experimental Protocols and Workflows
The study of DAZ1 function relies on several key molecular and cellular biology techniques.
Protocol: Immunohistochemistry (IHC) for DAZ1 Protein Detection
Objective: To visualize the subcellular localization of the DAZ1 protein in testicular tissue cross-sections.[1]
Materials:
-
Paraffin-embedded testicular tissue sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate (B86180) buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-DAZ1 antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Methodology:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by rehydration through a graded ethanol series (100%, 95%, 70%; 2 min each), and finally rinse in distilled water.
-
Antigen Retrieval: Heat slides in citrate buffer at 95-100°C for 20 minutes. Allow to cool to room temperature.
-
Blocking: Wash slides with PBS. Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-DAZ1 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides with PBS (3x 5 min). Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash slides with PBS. Apply DAB substrate solution and incubate until a brown precipitate forms (monitor under a microscope). Stop the reaction by rinsing with water.
-
Counterstaining and Mounting: Counterstain with hematoxylin for 1-2 minutes. Rinse with water. Dehydrate through a graded ethanol series and clear with xylene. Mount coverslips using a permanent mounting medium.
Protocol: Reverse Transcription Quantitative PCR (RT-qPCR) for DAZ1 mRNA Expression
Objective: To quantify the relative expression level of DAZ1 mRNA in testicular tissue or isolated germ cells.[1]
Materials:
-
Total RNA isolated from testicular tissue
-
DNase I
-
Reverse transcription kit (e.g., with M-MLV or SuperScript reverse transcriptase)
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for DAZ1 and a reference gene (e.g., GAPDH)
-
Real-time PCR instrument
Methodology:
-
RNA Isolation and DNase Treatment: Isolate total RNA from the tissue sample using a standard protocol (e.g., TRIzol). Treat the RNA with DNase I to eliminate any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity via gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the master mix, forward/reverse primers for DAZ1 (or the reference gene), and the cDNA template.
-
Real-Time PCR: Run the reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of DAZ1 normalized to the reference gene using the ΔΔCt method.[18]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating DAZ1's role in spermatogenesis.
Conclusion and Future Directions
DAZ1 is an indispensable RNA-binding protein for human spermatogenesis. Its function as a translational activator, mediated by its interaction with PABP and other regulatory proteins, is essential for the progression of meiosis. Deletions of DAZ1 are a significant cause of male infertility, and its expression level serves as a potential biomarker for spermatogenic health.
Future research should focus on the comprehensive identification of all DAZ1 target mRNAs to fully understand the downstream pathways it regulates. Elucidating the precise mechanisms that control its nucleocytoplasmic transport and its interplay with translational repressors like PUM2 will provide deeper insights. For drug development professionals, understanding the DAZ1 regulatory network may offer novel targets for therapeutic intervention in specific cases of male infertility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DAZ Family Proteins, Key Players for Germ Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of the DAZ family in spermatogenesis: More than just translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the DAZ genes in male fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. genecards.org [genecards.org]
- 9. diseases.jensenlab.org [diseases.jensenlab.org]
- 10. tandfonline.com [tandfonline.com]
- 11. DAZ1 deleted in azoospermia 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Differential Translation of Dazap1 Transcripts during Spermatogenesis | PLOS One [journals.plos.org]
- 13. tandfonline.com [tandfonline.com]
- 14. pnas.org [pnas.org]
- 15. Association of DAZ1/DAZ2 deletion with spermatogenic impairment and male infertility in the South Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Investigation of DAZ and RBMY1 gene expression in human testis by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jbums.org [jbums.org]
DAZ1 Gene Expression in Premeiotic Germ Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Deleted in Azoospermia 1 (DAZ1) gene, a member of the DAZ gene family, is a critical factor in human spermatogenesis. Located within the Azoospermia Factor c (AZFc) region of the Y chromosome, DAZ1 encodes an RNA-binding protein that is essential for the development of male germ cells. Its expression is tightly regulated and predominantly restricted to premeiotic germ cells, specifically spermatogonia. Deletions involving the DAZ1 gene are a significant cause of male infertility, underscoring its indispensable role. This technical guide provides a comprehensive overview of DAZ1 expression and function in premeiotic germ cells, detailing its molecular interactions, regulatory pathways, and the experimental methodologies used for its study.
The DAZ Gene Family: An Overview
The DAZ gene family consists of three main members: BOULE, the ancestral gene found across a wide range of species; DAZL (DAZ-Like), an autosomal homolog; and the DAZ gene cluster (DAZ1, DAZ2, DAZ3, DAZ4), which is specific to higher primates and located on the Y chromosome.[1][2] These genes encode RNA-binding proteins that play crucial roles in gametogenesis by post-transcriptionally regulating target mRNAs.[1][3] While DAZL has a broader role, including the specification of primordial germ cells, the Y-linked DAZ genes, including DAZ1, are more prominently involved in later stages of germ cell development, particularly meiosis.[1][4]
DAZ1 protein contains a conserved RNA Recognition Motif (RRM) for binding to the 3'-untranslated region (3'-UTR) of target mRNAs and one or more "DAZ repeats"—24-amino acid sequences that facilitate protein-protein interactions.[1][2]
Quantitative Expression and Localization of DAZ1
The expression of DAZ1 is meticulously regulated throughout spermatogenesis. Its presence is most significant in the foundational stages of germ cell development. While precise quantitative data across different studies can vary, a consistent pattern of expression has been established through techniques like quantitative RT-PCR and immunohistochemistry.[5][6]
Data Presentation: DAZ1 Expression Profile
The following table summarizes the expression and subcellular localization of DAZ1 mRNA and protein in various human testicular germ cells, synthesized from qualitative and semi-quantitative data.[7][8][9]
| Cell Type | DAZ1 mRNA Expression | DAZ1 Protein Expression | Subcellular Localization |
| Spermatogonia | Present | Present | Predominantly Nuclear[7][10] |
| Primary Spermatocytes | High | Present | Cytoplasmic[7] |
| Secondary Spermatocytes | Present | Present | Cytoplasmic[7] |
| Round Spermatids | Low / Rare | Low / Rare | Cytoplasmic[7] |
| Elongating Spermatids | Not Detected | Not Detected | - |
| Spermatozoa | Not Detected | Not Detected | - |
This table represents a synthesis of data from multiple qualitative studies. Expression levels are relative and not absolute values.
DAZ1 expression begins in spermatogonia, the premeiotic germ cells, where the protein is primarily found in the nucleus.[7][11][12] As these cells commit to meiosis and become primary spermatocytes, DAZ1 mRNA levels increase, and the protein translocates to the cytoplasm.[7] This shift in localization suggests a change in function, from a potential role in mRNA processing or transport in the nucleus of spermatogonia to a direct role in translational regulation in the cytoplasm of spermatocytes.
Molecular Function and Regulatory Network
DAZ1 functions as a translational activator, essential for the timely production of proteins required for meiotic progression and germ cell differentiation.[4][11]
Translational Control
The primary mechanism of DAZ1 action is through its interaction with the 3'-UTR of specific target mRNAs.[1] By binding to these mRNAs, DAZ1 facilitates their translation. A key interaction is with the Poly(A)-Binding Protein (PABP), which is crucial for the initiation of translation.[4][13] This interaction suggests that DAZ1 helps to recruit the translational machinery to its target mRNAs, activating dormant transcripts necessary for spermatogenesis.
Protein Interaction Network
DAZ1 does not function in isolation. It forms ribonucleoprotein complexes with other proteins to carry out its function. These include its own paralogs and other RNA-binding proteins.
-
DAZ family proteins (DAZ2, DAZ3, DAZ4, DAZL): DAZ1 can form heterodimers with its paralogs and its autosomal homolog, DAZL. These interactions are likely crucial for forming functional complexes that regulate mRNA translation.[13]
-
DAZ-Associated Protein 1 (DAZAP1): This RNA-binding protein interacts with DAZ1 and may modulate its RNA-binding and regulatory activities.[7][13]
-
Pumilio RNA-binding family member 2 (PUM2): PUM2 is generally a translational repressor. Its interaction with DAZ proteins suggests a mechanism for providing inhibitory control over specific mRNA targets, allowing for a finely tuned balance of gene expression.[13]
Signaling Pathway Visualization
The following diagram illustrates the proposed functional pathway of DAZ1 in regulating the translation of target mRNAs crucial for germ cell development.
References
- 1. benchchem.com [benchchem.com]
- 2. DAZ Family Proteins, Key Players for Germ Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putative biological functions of the DAZ family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene - DAZ1 [maayanlab.cloud]
- 5. tandfonline.com [tandfonline.com]
- 6. Expression of DAZ (deleted in azoospermia), DAZL1 (DAZ-like) and protamine-2 in testis and its application for diagnosis of spermatogenesis in non-obstructive azoospermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The roles of the DAZ family in spermatogenesis: More than just translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. DAZ1 - Wikipedia [en.wikipedia.org]
- 12. genecards.org [genecards.org]
- 13. benchchem.com [benchchem.com]
The Molecular Role of DAZ1: An In-depth Technical Guide for Researchers
An In-depth Technical Guide on the Core Molecular Functions of the DAZ1 RNA-Binding Protein
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Deleted in Azoospermia 1 (DAZ1) protein is a pivotal RNA-binding protein (RBP) primarily expressed in the germ cells of higher primates.[1][2] It plays an indispensable role in spermatogenesis, and deletions or mutations in the DAZ1 gene are a frequent cause of male infertility, specifically non-obstructive azoospermia and severe oligozoospermia.[2][3] DAZ1 is a member of the larger DAZ family, which also includes the autosomal DAZ-Like (DAZL) and BOULE genes, all of which are critical for gametogenesis.[1][4] This technical guide provides a comprehensive overview of the molecular functions of DAZ1, its protein-protein interactions, its role in translational regulation, and detailed experimental protocols for its study.
Core Molecular Functions of DAZ1
DAZ1's primary molecular function is the post-transcriptional regulation of gene expression, predominantly through modulating the translation of specific messenger RNAs (mRNAs) essential for germ cell development.[2][5][6]
Gene Structure and Protein Domains
The human DAZ1 gene is located on the Y chromosome and contains two key functional domains:
-
RNA Recognition Motif (RRM): This highly conserved domain is responsible for binding to specific RNA sequences, typically within the 3' untranslated regions (3'-UTRs) of target mRNAs.[4][7] The RRM of DAZ family proteins has a preference for GUU triplet sequences.[7][8]
-
DAZ Repeats: These are a series of 24-amino acid repeats that are characteristic of the DAZ family proteins. The DAZ repeats are thought to mediate protein-protein interactions, facilitating the assembly of larger ribonucleoprotein (RNP) complexes.[3][4][8]
Role in Translational Regulation
DAZ1 functions as a translational activator.[5] By binding to the 3'-UTR of target mRNAs, DAZ1 is thought to recruit the translational machinery, including the poly(A)-binding protein (PABP), to promote the initiation of translation.[3] This is a critical step in the timely production of proteins required for the progression of spermatogenesis, from spermatogonia to mature sperm.[1] The interaction with PABP is central to its function as a translational activator in germ cells.[3]
Protein-Protein Interactions and Signaling Pathways
DAZ1 does not function in isolation but rather as part of a dynamic network of protein interactions. These interactions are crucial for its localization, stability, and regulatory activity.
The DAZ Interactome
Several key interacting partners of DAZ1 have been identified through methods like yeast two-hybrid screens and co-immunoprecipitation.[3][4][9]
-
DAZ Family Members (DAZ2, DAZ3, DAZ4, DAZL): DAZ1 can form both homodimers and heterodimers with other DAZ family members. This dimerization is likely important for the formation of functional protein complexes that regulate mRNA translation.[3]
-
DAZ-Associated Protein 1 (DAZAP1): An RNA-binding protein that interacts with DAZ proteins and may modulate their RNA-binding and translational regulation activities.[3][4][9]
-
DAZ-Associated Protein 2 (DAZAP2): Another interacting partner, though its precise function within the DAZ complex is less understood.[3][4][9]
-
Pumilio RNA-binding family member 2 (PUM2): PUM2 is generally considered a translational repressor. Its interaction with DAZ1 suggests a potential mechanism for the negative regulation of specific mRNAs.[3]
-
Poly(A)-Binding Protein (PABP): As mentioned, the interaction with PABP is fundamental to DAZ1's role in promoting translation initiation.[3]
Signaling Pathway Visualization
The following diagram illustrates the known protein-protein interactions of DAZ1, highlighting its central role in a network that governs translational control in developing germ cells.
Data Presentation: Summary of DAZ1 Interactions
While precise quantitative data on binding affinities remain largely unelucidated in the literature, the following table summarizes the known interactions and their functional significance.[3][10]
| Interacting Protein | Interaction Type | Functional Significance |
| DAZ2, DAZ3, DAZ4 | Heterodimerization | Formation of functional protein complexes to regulate mRNA translation during spermatogenesis.[3] |
| DAZL | Heterodimerization | Cooperative role in germ cell development; DAZL is the autosomal progenitor of the Y-linked DAZ genes.[3] |
| DAZAP1 | Protein Binding | Modulates DAZ1's RNA-binding and translational regulation activities.[3][4] |
| DAZAP2 | Protein Binding | Precise function in the complex is less clear.[3][4] |
| PUM2 | Protein Binding | Forms a complex with DAZ1 and is generally a translational repressor, suggesting a mechanism for negative regulation of specific mRNAs.[3] |
| PABP | Protein Binding | Central to DAZ1's function as a translational activator of specific mRNAs in germ cells.[3] |
Experimental Protocols
The study of DAZ1's molecular role relies on a variety of techniques to investigate protein-protein and protein-RNA interactions, as well as to quantify its effect on gene expression.
Co-Immunoprecipitation (Co-IP) for DAZ1 Interaction Discovery
This protocol is designed for the identification of proteins that interact with DAZ1 in a cellular context.[11]
Materials:
-
Cell culture expressing tagged DAZ1 (e.g., FLAG-DAZ1)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors
-
Anti-FLAG antibody (or specific anti-DAZ1 antibody)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a non-denaturing elution buffer for mass spectrometry)
Procedure:
-
Cell Lysis: Harvest cells and lyse in ice-cold Lysis Buffer for 30 minutes on ice.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing (Optional): Incubate the supernatant with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-FLAG antibody or control IgG overnight at 4°C with gentle rotation.
-
Complex Capture: Add equilibrated Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash 3-5 times with ice-cold Wash Buffer.
-
Elution: Elute the bound proteins from the beads using Elution Buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Yeast Two-Hybrid (Y2H) Screening for Novel Interactors
The Y2H system is a powerful genetic method to identify binary protein-protein interactions.[3]
Principle:
The DAZ1 "bait" protein is fused to a DNA-binding domain (BD), and a library of "prey" proteins from a relevant tissue (e.g., testis) is fused to a transcriptional activation domain (AD). If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that activates reporter genes, allowing for selection of positive clones.
Procedure:
-
Bait and Prey Construction: Clone DAZ1 into a bait vector (e.g., pGBKT7) and a human testis cDNA library into a prey vector (e.g., pGADT7).
-
Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109) with the bait and prey plasmids.
-
Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., -Leu, -Trp, -His, -Ade) to select for colonies where an interaction has occurred.
-
Reporter Gene Assay: Perform a secondary screen, such as a β-galactosidase assay, to confirm the interaction.
-
Prey Plasmid Rescue and Sequencing: Isolate the prey plasmid from positive colonies and sequence the cDNA insert to identify the interacting protein.
Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) for RNA Target Identification
PAR-CLIP is a robust method to identify the direct binding sites of an RBP on its target RNAs transcriptome-wide.[1][12][13]
Procedure:
-
Cell Labeling: Culture cells in the presence of a photoactivatable ribonucleoside analog (e.g., 4-thiouridine) which gets incorporated into newly transcribed RNA.
-
UV Crosslinking: Irradiate the cells with UV light (365 nm) to induce covalent crosslinks between the RBP and its bound RNAs.
-
Immunoprecipitation and RNase Digestion: Lyse the cells, immunoprecipitate the RBP-RNA complexes, and perform a limited RNase digestion to trim the unbound RNA.
-
RNA Fragment Isolation and Library Preparation: Isolate the crosslinked RNA fragments, ligate adapters, and reverse transcribe into cDNA.
-
High-Throughput Sequencing: Sequence the cDNA library to identify the RNA binding sites. The crosslinking event often induces a characteristic T-to-C transition at the binding site, which aids in precise mapping.
Dual-Luciferase Reporter Assay for Translational Regulation
This assay is used to quantify the effect of DAZ1 on the translation of a specific target mRNA.[14]
Procedure:
-
Vector Construction: Clone the 3'-UTR of a putative DAZ1 target mRNA downstream of a firefly luciferase reporter gene. A Renilla luciferase vector is used as a transfection control.
-
Transfection: Co-transfect cells with the firefly luciferase reporter construct, the Renilla luciferase control plasmid, and either a DAZ1 expression vector or an empty vector control.
-
Cell Lysis and Luciferase Measurement: After a suitable incubation period, lyse the cells and measure the activities of both firefly and Renilla luciferases sequentially using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity in the presence and absence of DAZ1 to determine its effect on translation.
Conclusion
DAZ1 is a critical regulator of spermatogenesis, primarily functioning as a translational activator of a suite of mRNAs essential for male germ cell development. Its interactions with other proteins, particularly members of the DAZ family and components of the translation machinery, are central to its molecular role. Deletions in the DAZ1 gene are a significant cause of human male infertility, making it a key target for both basic research and potential therapeutic development. The experimental protocols detailed in this guide provide a robust framework for further elucidating the intricate molecular mechanisms governed by this essential RNA-binding protein.
References
- 1. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Results for "PAR-CLIP" | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of two novel proteins that interact with germ-cell-specific RNA-binding proteins DAZ and DAZL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Literature Review | Paper Digest [paperdigest.org]
- 6. genecards.org [genecards.org]
- 7. A quantitative proteomics tool to identify DNA-protein interactions in primary cells or blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DAZ Family Proteins, Key Players for Germ Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a step-by-step protocol to the transcriptome-wide identification of binding sites of RNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. assaygenie.com [assaygenie.com]
evolutionary origin of the DAZ gene family
An In-depth Technical Guide on the Evolutionary Origin of the DAZ Gene Family
Introduction
The Deleted in Azoospermia (DAZ) gene family comprises a group of highly conserved RNA-binding proteins crucial for gametogenesis.[1][2][3] Mutations and deletions within this gene family are strongly associated with male infertility, making it a significant focus for researchers and drug development professionals.[1][4][5] This technical guide provides a comprehensive overview of the evolutionary origins of the DAZ gene family, details key experimental methodologies used in its study, and presents quantitative data for comparative analysis.
The DAZ family consists of three members: BOULE (BOLL), DAZL (DAZ-Like), and DAZ.[1][2][4] These genes are characterized by the presence of a conserved RNA Recognition Motif (RRM) and one or more DAZ repeats, which are 24-amino acid sequences that can bind to other mRNA binding proteins.[3][4][5][6] While BOULE and DAZL are autosomal and present as single copies, DAZ is found in multiple copies exclusively on the Y chromosome of higher primates.[1][3][5]
Evolutionary Trajectory of the DAZ Gene Family
The evolution of the DAZ gene family is a compelling story of gene duplication, transposition, and functional specialization. The ancestral gene of this family is BOULE, which is found in a wide range of metazoans, from sea anemones to humans.[1][4][7][8] This gene is not present in fungi or plants, indicating that the DAZ family is specific to animals.[1][4]
A significant evolutionary event occurred with the duplication of BOULE in the vertebrate lineage, giving rise to DAZL.[6][7] DAZL is conserved across all vertebrates and plays a crucial role in the development of germ cells in both males and females.[1][4][6]
The most recent major evolutionary step in this family was the emergence of the DAZ gene. This occurred during early primate evolution, after the divergence of New World and Old World monkeys.[6] The process involved the transposition of the autosomal DAZL gene onto the Y chromosome.[1][9][10] Following this transposition, the new Y-linked gene underwent amplification and pruning of exons, leading to the multiple copies of the DAZ gene observed today in Old World monkeys, apes, and humans.[1][9] In humans, there are typically four copies of the DAZ gene arranged in two clusters on the Y chromosome.[3][6][11]
Functionally, the members of the DAZ family have distinct but overlapping roles in gametogenesis. BOULE is primarily involved in meiosis.[6] DAZL has a broader role, being essential for the proliferation and differentiation of germ stem cells in vertebrates.[6] The Y-linked DAZ gene in primates is expressed in spermatogonia and is thought to have a pre-meiotic role, although its exact function is still under investigation, with some studies suggesting it may not be under strong functional selective pressure.[12][13] Deletions of the DAZ gene cluster are a common cause of azoospermia (the absence of sperm in semen), yet some men with these deletions can still produce a small number of sperm.[4][14]
Quantitative Data: DAZ Gene Copy Number in Primates
The copy number of the DAZ gene varies among primate species. This variation is a result of the dynamic process of amplification and deletion that has occurred since its transposition to the Y chromosome.
| Species | Common Name | DAZ Gene Copy Number |
| Homo sapiens | Human | Typically 4, but can range from 2 to 6[15] |
| Pan troglodytes | Chimpanzee | Variable, with differences in copy number[15] |
| Pan paniscus | Bonobo | 2[15][16] |
| Gorilla gorilla | Gorilla | 2[15][16] |
| Pongo pygmaeus | Orangutan | At least 6[15][16] |
| Macaca mulatta | Rhesus macaque | 1 or 2[16][17][18] |
Experimental Protocols
The study of the DAZ gene family relies on a variety of molecular biology techniques. Below are detailed protocols for some of the key experimental methods used.
Protocol 1: PCR-Based Analysis of DAZ Gene Copy Number
This protocol is used to detect the presence or absence of the DAZ gene copies and can be adapted for quantitative analysis.
1. DNA Extraction:
-
Extract genomic DNA from peripheral blood leukocytes or testicular tissue using a standard DNA extraction kit.
-
Assess DNA quality and quantity using a spectrophotometer.
2. PCR Amplification:
-
Design primers for sequence-tagged sites (STS) specific to the different DAZ gene copies.[10][19][20]
-
Set up PCR reactions containing genomic DNA, primers, dNTPs, Taq polymerase, and PCR buffer.
-
Use a thermal cycler with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
3. Gel Electrophoresis:
-
Prepare a 1.5-2% agarose (B213101) gel containing a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Load PCR products into the wells of the gel alongside a DNA ladder.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
4. Analysis:
-
Visualize the DNA bands under UV light.
-
The presence or absence of specific bands indicates the presence or deletion of the corresponding DAZ gene segment.[20]
For a more quantitative approach, real-time quantitative PCR (qPCR) can be employed.[21][22] This involves using a fluorescent probe or dye to monitor the amplification of the target DNA in real time, allowing for the determination of the starting copy number.[21]
Protocol 2: Fluorescence In Situ Hybridization (FISH) for DAZ Gene Localization
FISH is used to visualize the location of the DAZ genes on the chromosome.
1. Slide Preparation:
-
Prepare slides with chromosome spreads from cultured cells or decondensed sperm nuclei.[23]
-
Treat slides with RNase A to remove RNA, followed by pepsin to digest proteins.
-
Fix the cells with paraformaldehyde and dehydrate through an ethanol (B145695) series.
2. Probe Preparation:
-
Label a DNA probe specific to the DAZ gene with a fluorescent molecule (e.g., biotin-11-dUTP).
3. Hybridization:
-
Prepare a hybridization mix containing the labeled probe, formamide, dextran (B179266) sulfate, and salmon sperm DNA.
-
Denature the chromosomal DNA on the slide and the probe by heating.
-
Apply the hybridization mix to the slide and incubate overnight at 37°C in a humidified chamber.
4. Washing and Detection:
-
Wash the slides to remove the unbound probe.
-
If using an indirectly labeled probe (like biotin), incubate with a fluorescently tagged detection molecule (e.g., Streptavidin-Cy3).
5. Counterstaining and Mounting:
-
Counterstain the chromosomes with DAPI.
-
Mount a coverslip using an antifade mounting medium.
6. Microscopy:
-
Visualize the slides using a fluorescence microscope with appropriate filters. The location of the DAZ gene will appear as a fluorescent signal on the Y chromosome.[24][25]
Protocol 3: Western Blot Analysis of DAZ Family Protein Expression
This protocol is used to detect the presence and size of DAZ family proteins in tissue samples.
1. Protein Extraction:
-
Homogenize testicular tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein extract.[26][27]
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method like the BCA assay.
3. SDS-PAGE:
-
Denature protein samples by boiling in a loading buffer containing SDS and a reducing agent.
-
Load equal amounts of protein into the wells of a polyacrylamide gel.
-
Run the gel to separate the proteins by size.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
5. Blocking and Antibody Incubation:
-
Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to DAZ, DAZL, or BOULE.[13][28][29]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
6. Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate that reacts with HRP to produce light.
-
Capture the signal using X-ray film or a digital imaging system. The presence of a band at the expected molecular weight indicates the presence of the target protein.[13][27][29]
Conclusion
The DAZ gene family provides a remarkable example of gene evolution driving functional specialization in reproduction. From the ancient and conserved BOULE gene to the primate-specific, multi-copy DAZ gene, this family has adapted to play critical roles in germ cell development and meiosis. Understanding the evolutionary history and molecular biology of the DAZ genes is essential for diagnosing and potentially treating male infertility. The experimental protocols outlined in this guide provide a foundation for researchers and clinicians to investigate the role of this important gene family in reproductive health.
References
- 1. DAZ protein family - Wikipedia [en.wikipedia.org]
- 2. The roles of the DAZ family in spermatogenesis: More than just translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DAZ Family Proteins, Key Players for Germ Cell Development [ijbs.com]
- 4. The roles of the DAZ family in spermatogenesis: More than just translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DAZ Family Proteins, Key Players for Germ Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The DAZ gene cluster on the human Y chromosome arose from an autosomal gene that was transposed, repeatedly amplified and pruned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digituma.uma.pt [digituma.uma.pt]
- 11. A novel approach for the analysis of DAZ gene copy number in severely idiopathic infertile men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evolution of the DAZ gene family suggests that Y-linked DAZ plays little, or a limited, role in spermatogenesis but underlines a recent African origin for human populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Restricted expression of the human DAZ protein in premeiotic germ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Evolution of the DAZ gene and the AZFc region on primate Y chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evolution of the DAZ gene and the AZFc region on primate Y chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sequencing of rhesus macaque Y chromosome clarifies origins and evolution of the DAZ (Deleted in AZoospermia) genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DAZ gene copies: evidence of Y chromosome evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jneonatalsurg.com [jneonatalsurg.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. The use of spermHALO-FISH to determine DAZ gene copy number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficient combined FISH and PRINS technique for detection of DAZ microdeletion in human sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fibre-fluorescence in situ hybridization unravels apparently seven DAZ genes or pseudogenes clustered within a Y-chromosome region frequently deleted in azoospermic males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. Human DAZL, DAZ and BOULE genes modulate primordial germ cell and haploid gamete formation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
The Role of DAZ1 in Translational Regulation of mRNAs: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Deleted in Azoospermia 1 (DAZ1) protein is a germ-cell-specific RNA-binding protein that plays a pivotal role in the translational regulation of mRNAs essential for spermatogenesis. As a member of the DAZ family, which also includes its autosomal homologue DAZL, DAZ1 is critical for male fertility. Deletions in the AZFc region of the Y chromosome, where the DAZ1 gene is located, are a common cause of male infertility, underscoring its indispensable function.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which DAZ1 controls protein synthesis, its key interacting partners, and the signaling pathways it influences. Furthermore, this document details the experimental protocols used to elucidate DAZ1's function, offering a valuable resource for researchers in reproductive biology and drug development.
Molecular Mechanism of DAZ1-Mediated Translational Regulation
DAZ1 functions as a post-transcriptional regulator, primarily by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs) to modulate their translation into proteins.[3][4] This regulation is crucial for the timely and spatially controlled production of proteins required for the complex process of germ cell development and differentiation.[5][6]
RNA Binding and Target Recognition
DAZ1, like other members of the DAZ family, possesses a highly conserved RNA Recognition Motif (RRM) that facilitates its interaction with specific RNA sequences.[3][6] The primary binding motif for DAZ family proteins has been identified as a GUU triplet (GUU) within the 3'-UTR of target mRNAs.[3][7] More recent studies have identified a UGUU motif as a key binding site for DAZ1, which is crucial for its function in enhancing the translation of its target mRNAs.[8][9] The binding of DAZ1 to these motifs is a critical first step in its regulatory function. Metagene analysis of DAZ1 binding sites shows a significant enrichment in the 3'-UTR of target transcripts.[8]
Interaction with the Translation Machinery
Upon binding to its target mRNA, DAZ1 facilitates the recruitment of the translational machinery. A key interaction in this process is with the Poly(A)-Binding Protein (PABP).[1][2] PABP binds to the poly(A) tail of mRNAs and interacts with the eukaryotic initiation factor 4G (eIF4G), which in turn is part of the eIF4F complex that recognizes the 5' cap of the mRNA. This interaction circularizes the mRNA, a conformation that is thought to promote efficient translation initiation and ribosome recycling. By binding to both the mRNA and PABP, DAZ1 is thought to stabilize this closed-loop structure, thereby enhancing the translation of the target mRNA.[10] This mechanism is particularly important for mRNAs in germ cells that may have short poly(A) tails.[11]
Regulation of DAZ1 Activity
The activity of DAZ1 is not constitutive and is regulated by its interaction with other proteins. These protein-protein interactions are often mediated by the DAZ repeats, which are 24-amino acid sequences characteristic of the DAZ family proteins.[2][3] Key interacting partners include:
-
DAZ-Associated Protein 1 (DAZAP1) and DAZAP2: These proteins bind to the DAZ repeats of DAZ1 and its homologue DAZL.[3][6] While DAZAP1 is also an RNA-binding protein and has been implicated in translational activation, its precise role in the DAZ1 complex is still being elucidated.[12][13][14] It has been suggested that DAZAP1 may modulate the RNA-binding and translational regulation activities of DAZ proteins.[2]
-
Pumilio RNA-binding family member 2 (PUM2): PUM2 is generally considered a translational repressor.[2] Its interaction with DAZ1 suggests a mechanism for the negative regulation of specific mRNAs, adding another layer of complexity to DAZ1's function.[7] This indicates that DAZ1 may be part of larger ribonucleoprotein complexes that can either activate or repress translation depending on the cellular context and the other proteins present.
The interplay between these interacting proteins allows for fine-tuned control of the translation of specific mRNAs, ensuring that proteins are produced at the right time and in the right amounts during spermatogenesis.
Diagram of DAZ1-Mediated Translational Activation
Caption: DAZ1 enhances translation by binding to the 3'-UTR of target mRNAs and recruiting PABP.
Quantitative Data on DAZ1 Function
While much of the research on DAZ1 has been qualitative, several studies have provided semi-quantitative and quantitative data that shed light on its expression, localization, and function.
Table 1: Expression and Localization of DAZ1 in Human Testicular Germ Cells
| Cell Type | DAZ1 mRNA Expression | DAZ1 Protein Expression | Subcellular Localization |
| Spermatogonia | Present | Present | Predominantly Nuclear |
| Primary Spermatocytes | High | Present | Cytoplasmic |
| Secondary Spermatocytes | Present | Present | Cytoplasmic |
| Round Spermatids | Low/Rare | Low/Rare | Cytoplasmic |
| Elongating Spermatids | Not Detected | Not Detected | Not Detected |
| Spermatozoa | Not Detected | Not Detected | - |
| Data synthesized from qualitative descriptions in multiple studies.[1] |
Table 2: Summary of DAZ1 Interacting Proteins and their Functional Significance
| Interacting Protein | Interaction Type | Functional Significance |
| DAZ2, DAZ3, DAZ4 | Heterodimerization | Formation of functional protein complexes to regulate mRNA translation.[2] |
| DAZL | Heterodimerization | Cooperative role in germ cell development.[2] |
| DAZAP1 | Protein Binding | Modulates DAZ1's RNA-binding and translational regulation activities.[2] |
| DAZAP2 | Protein Binding | Binds to DAZ1, but its precise function in the complex is less clear.[2] |
| PUM2 | Protein Binding | Negative regulation of specific mRNAs through translational repression.[2] |
| PABP | Protein Binding | Central to DAZ1's function as a translational activator.[2] |
Table 3: Effect of DAZ1 Knockdown on Translation Efficiency
| Gene Set | Log2 Fold Change in Translation Efficiency (shDAZ1 vs. shControl) | p-value |
| DAZ1 Target Genes | Decreased | < 0.001 |
| Non-target Genes | No significant change | - |
| Data derived from ribosome profiling (Ribo-seq) experiments. A decrease in translation efficiency for DAZ1 target genes is observed upon DAZ1 knockdown.[8] |
Signaling Pathways Involving DAZ1
Recent evidence suggests a link between DAZ1 deficiency, aberrant signaling pathways, and germ cell differentiation disorders. A proposed pathway indicates that the absence of DAZ1 leads to the upregulation of the High Mobility Group AT-hook 1 (HMGA1) protein. This, in turn, is hypothesized to activate the p53 tumor suppressor, triggering downstream Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/AKT signaling pathways. The culmination of this cascade is an increase in apoptosis and cell cycle abnormalities, ultimately leading to early germ cell differentiation disorders.[3][15]
Diagram of a Proposed Signaling Pathway in DAZ1 Deficiency
Caption: A proposed pathway linking DAZ1 deficiency to germ cell differentiation disorders.
Experimental Protocols
Elucidating the function of DAZ1 in translational regulation requires a combination of molecular and cellular biology techniques. The following sections provide detailed methodologies for key experiments.
RNA Immunoprecipitation (RIP) followed by Sequencing (RIP-Seq)
This protocol is designed to identify the specific mRNAs that are bound by the DAZ1 protein in vivo.
Diagram of the RIP-Seq Workflow
Caption: Workflow for identifying DAZ1 target mRNAs using RNA Immunoprecipitation Sequencing.
Detailed Protocol:
-
Cell Lysis:
-
Harvest approximately 1x10^7 cells (e.g., human embryonic stem cell-derived primordial germ cell-like cells or testicular tissue).
-
Wash cells with ice-cold PBS.
-
Resuspend the cell pellet in 1 ml of polysome lysis buffer (100 mM KCl, 5 mM MgCl2, 10 mM HEPES pH 7.0, 0.5% NP-40, 1 mM DTT, 100 U/ml RNase inhibitor, and protease inhibitor cocktail).
-
Incubate on ice for 10 minutes with gentle vortexing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the cytoplasmic lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 50 µl of Protein A/G magnetic beads and incubating for 1 hour at 4°C with rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Add 5-10 µg of a validated anti-DAZ1 antibody (or a corresponding IgG control) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture and Washing:
-
Add 50 µl of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation.
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 ml of high-salt wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 M NaCl, 1 mM EDTA, 1% Igepal CA-630, 0.1% SDS, 0.5% sodium deoxycholate).
-
Wash the beads twice with 1 ml of a low-salt wash buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.2% Tween-20).
-
-
RNA Elution and Purification:
-
Elute the RNA-protein complexes from the beads by incubating with 100 µl of elution buffer (100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1% SDS) at 65°C for 10 minutes.
-
Treat with Proteinase K to digest the protein.
-
Purify the RNA using a standard phenol-chloroform extraction or a commercial RNA purification kit.
-
-
Library Preparation and Sequencing:
-
Assess the quality and quantity of the purified RNA.
-
Prepare a cDNA library from the immunoprecipitated RNA and an input control RNA sample using a strand-specific library preparation kit.
-
Perform high-throughput sequencing (e.g., on an Illumina platform).
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify peaks that are significantly enriched in the DAZ1-IP sample compared to the IgG control.
-
Annotate the peaks to identify the corresponding genes (DAZ1 target mRNAs).
-
Perform motif analysis on the identified binding sites to confirm the presence of the UGUU motif.
-
Dual-Luciferase Reporter Assay
This assay is used to validate the functional effect of DAZ1 on the translation of a specific target mRNA.
Diagram of the Dual-Luciferase Reporter Assay Workflow
Caption: Workflow for the Dual-Luciferase Reporter Assay to validate DAZ1 function.
Detailed Protocol:
-
Construct Preparation:
-
Clone the full-length 3'-UTR of a putative DAZ1 target mRNA (identified from RIP-Seq) into a reporter vector downstream of the Firefly luciferase coding sequence (e.g., pGL3 vector).
-
As a negative control, create a similar construct where the UGUU motifs in the 3'-UTR are mutated.
-
Prepare an expression vector for human DAZ1 (e.g., in a pcDNA3.1 backbone) and a corresponding empty vector control.
-
Use a vector constitutively expressing Renilla luciferase (e.g., pRL-TK) as an internal control for transfection efficiency and cell viability.
-
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T or a germ cell line) in a 24-well plate.
-
Co-transfect the cells with the Firefly luciferase reporter construct, the DAZ1 expression vector (or empty vector), and the Renilla luciferase control vector using a standard transfection reagent.
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Use a dual-luciferase reporter assay system to sequentially measure the Firefly and Renilla luciferase activities in each well according to the manufacturer's instructions.
-
-
Data Analysis:
-
For each sample, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity.
-
Compare the normalized luciferase activity in cells overexpressing DAZ1 to that in cells transfected with the empty vector.
-
A significant increase in the Firefly/Renilla ratio in the presence of DAZ1 indicates that DAZ1 enhances the translation of the target mRNA via its 3'-UTR.
-
Polysome Profiling
This technique is used to assess the overall translational status of mRNAs in the presence or absence of DAZ1.
Diagram of the Polysome Profiling Workflow
Caption: Workflow for Polysome Profiling to analyze the translational status of mRNAs.
Detailed Protocol:
-
Cell Preparation and Lysis:
-
Culture cells (e.g., a cell line with DAZ1 knockdown and a control cell line) to 70-80% confluency.
-
Treat the cells with cycloheximide (100 µg/ml) for 10 minutes at 37°C to stall translating ribosomes on the mRNA.
-
Harvest and lyse the cells in a buffer similar to that used for RIP, but optimized for preserving polysome integrity.
-
-
Sucrose Gradient Ultracentrifugation:
-
Prepare a linear 10-50% sucrose gradient in a suitable buffer.
-
Carefully layer the cell lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm) for 2-3 hours at 4°C in an ultracentrifuge with a swinging-bucket rotor.
-
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the distribution of ribosomal subunits, monosomes, and polysomes.
-
Collect fractions corresponding to non-translating mRNAs (monosomes) and actively translating mRNAs (polysomes).
-
-
RNA Isolation and Quantification:
-
Isolate total RNA from the pooled monosome and polysome fractions.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to determine the distribution of specific DAZ1 target mRNAs and control mRNAs across the gradient.
-
A shift of a target mRNA from the polysome fractions to the monosome fractions upon DAZ1 knockdown indicates that DAZ1 is required for its efficient translation.
-
Conclusion and Future Directions
DAZ1 is a critical regulator of mRNA translation during spermatogenesis, and its dysfunction is a significant cause of male infertility. Its mechanism of action involves binding to specific motifs in the 3'-UTR of target mRNAs and recruiting the translational machinery, a process that is modulated by a network of interacting proteins. While significant progress has been made in understanding the role of DAZ1, several areas warrant further investigation. The complete repertoire of DAZ1's mRNA targets needs to be fully elucidated. Furthermore, the precise interplay between DAZ1 and its interacting partners in different developmental stages of germ cells remains to be unraveled. A deeper understanding of the signaling pathways that regulate DAZ1 expression and activity will also be crucial. Continued research in these areas, employing the advanced molecular techniques outlined in this guide, will not only enhance our fundamental understanding of reproductive biology but may also pave the way for the development of novel diagnostics and therapeutic strategies for male infertility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. genecards.org [genecards.org]
- 5. The roles of the DAZ family in spermatogenesis: More than just translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DAZ Family Proteins, Key Players for Germ Cell Development [ijbs.com]
- 7. DAZ Family Proteins, Key Players for Germ Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Translational Control in the Germ Line | Oncohema Key [oncohemakey.com]
- 11. DAZ protein family - Wikipedia [en.wikipedia.org]
- 12. pure.ed.ac.uk [pure.ed.ac.uk]
- 13. DAZAP1, an RNA-binding protein required for development and spermatogenesis, can regulate mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DAZAP1, an RNA-binding protein required for development and spermatogenesis, can regulate mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
The Role of DAZ1 in Male Germ Cell Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Deleted in Azoospermia 1 (DAZ1) gene, located on the Y chromosome, is a critical regulator of male germ cell development. As an RNA-binding protein, DAZ1 plays a pivotal role in the post-transcriptional regulation of genes essential for spermatogenesis. Deletions or mutations in the DAZ1 gene are a frequent cause of non-obstructive azoospermia and severe oligozoospermia, highlighting its indispensable role in male fertility. This technical guide provides a comprehensive overview of the molecular functions of DAZ1, its expression patterns, and its intricate involvement in signaling pathways that govern male germ cell proliferation and differentiation. Detailed experimental protocols for studying DAZ1 and quantitative data on its expression and function are presented to facilitate further research and the development of novel therapeutic strategies for male infertility.
Introduction
DAZ1 is a member of the DAZ gene family, which is essential for gametogenesis.[1] Its expression is predominantly restricted to germ cells, specifically in spermatogonia and primary spermatocytes.[2] The DAZ1 protein contains an RNA Recognition Motif (RRM) that facilitates its binding to the 3'-untranslated regions (3'-UTRs) of target messenger RNAs (mRNAs).[3] This interaction is fundamental to its primary function: the regulation of mRNA translation. By controlling the synthesis of key proteins, DAZ1 ensures the proper progression of spermatogenesis, from the mitotic proliferation of spermatogonia to the meiotic divisions of spermatocytes.
Molecular Function of DAZ1
DAZ1 functions as a translational activator, promoting the synthesis of proteins from specific mRNA transcripts.[4] A key mechanism underlying this function is its interaction with Poly(A)-Binding Protein (PABP), a crucial factor in the initiation of translation.[5] This interaction is thought to facilitate the circularization of mRNA, a conformation that enhances ribosomal loading and translation efficiency.
Protein-Protein Interactions
The function of DAZ1 is modulated through its interaction with a network of other proteins. These interactions are critical for its localization, stability, and regulatory activity.
Table 1: Known and Potential DAZ1 Interacting Proteins
| Interacting Protein | Function in the Context of DAZ1 |
| DAZAP1 | An RNA-binding protein that interacts with DAZ1 and may be involved in the transport and localization of specific mRNAs within the cell.[6] |
| DAZAP2 | A protein that binds to DAZ1, although its precise function in the complex is less understood.[6] |
| PUM2 | A translational repressor that can form a complex with DAZ proteins, suggesting a potential mechanism for the negative regulation of certain mRNAs.[7] |
| PABP (Poly(A)-Binding Protein) | A key translation initiation factor. The interaction of DAZ1 with PABP is central to its role as a translational activator.[5] |
Downstream mRNA Targets
DAZ1 selectively binds to the 3'-UTRs of a cohort of mRNAs that encode proteins vital for cell cycle progression and meiosis. The binding motif for DAZ1 has been identified as a UGUU sequence.[8]
Table 2: Experimentally Validated mRNA Targets of DAZ1
| Target mRNA | Function |
| SMC2 | A component of the condensin complex, essential for chromosome condensation during mitosis and meiosis.[8] |
| RAD21 | A component of the cohesin complex, crucial for sister chromatid cohesion during cell division.[8] |
DAZ1 Expression and Localization in Male Germ Cells
The expression and subcellular localization of DAZ1 are tightly regulated throughout the different stages of spermatogenesis.
-
Spermatogonia: DAZ1 is highly expressed in spermatogonia, where it is found in both the nucleus and the cytoplasm.[2]
-
Spermatocytes: As spermatogonia differentiate into spermatocytes and enter meiosis, the DAZ1 protein predominantly relocates to the cytoplasm.[2] This shift in localization suggests a primary role in cytoplasmic translational control during meiosis.
Quantitative Data on DAZ1 in Male Infertility
Quantitative analysis of DAZ1 expression and copy number has provided significant insights into its role in male infertility.
Table 3: DAZ1 mRNA Expression in Fertile vs. Infertile Men
| Patient Group | Spermatogenic Status | DAZ Transcript Ratio (DAZ/GAPDH) | Reference |
| Fertile Men | Normal Spermatogenesis | Significantly higher | [9] |
| Infertile Men | Hypospermatogenesis | Significantly decreased | [9] |
| Infertile Men | Maturation Arrest | Significantly decreased | [9] |
| Infertile Men | Sertoli Cell-Only Syndrome | Significantly decreased | [9] |
Table 4: Frequency of Partial DAZ1/DAZ2 Deletions in Infertile Men
| Study Population | Patient Group | Frequency of DAZ1/DAZ2 Deletion | Reference |
| South Chinese | Infertile Men | 13/186 (7.0%) | [10] |
| Iranian | Azoospermic Men | Not significantly different from controls | [11] |
| Idiopathic Infertile Men | Severely Infertile | 2/25 (8.0%) | [4] |
Table 5: Impact of DAZ1 Knockdown on Translation Efficiency of Target mRNAs
| Target mRNA | Log2 Fold Change in Translation Efficiency (shDAZ1 vs. Control) |
| SMC2 | Decreased |
| RAD21 | Decreased |
Note: Specific quantitative fold-change values from the original study were not available in the provided search results. The table indicates the directional change observed.
Signaling Pathways Involving DAZ1
While the direct upstream regulators of DAZ1 are not fully elucidated, its downstream effects on translational control are better understood. The interaction with PABP is a central node in the DAZ1-mediated signaling pathway leading to protein synthesis.
Caption: A simplified model of the DAZ1 signaling pathway in translational regulation.
Experimental Protocols
Western Blotting for DAZ1 Protein Detection
This protocol details the detection of DAZ1 protein in testicular tissue lysates.
1. Sample Preparation (Testicular Tissue Lysate):
-
Homogenize fresh or frozen testicular tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Electroblotting:
-
Mix 20-40 µg of protein lysate with 2X Laemmli sample buffer and denature at 95-100°C for 5 minutes.
-
Load samples onto an 8-10% polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
3. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DAZ1 (e.g., rabbit anti-DAZ1, diluted according to manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
Caption: A generalized workflow for Western blotting of the DAZ1 protein.
Co-Immunoprecipitation (Co-IP) to Study DAZ1 Protein Interactions
This protocol is for the identification of proteins that interact with DAZ1.
1. Cell Lysis:
-
Lyse cells expressing DAZ1 (e.g., transfected HEK293T cells or testicular germ cells) in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-DAZ1 antibody or a control IgG overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
3. Washing and Elution:
-
Wash the beads 3-5 times with ice-cold wash buffer (a less stringent version of the lysis buffer).
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer or by using a gentle elution buffer (e.g., glycine-HCl, pH 2.5).
4. Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.[1]
RT-qPCR for DAZ1 Gene Expression Analysis
This protocol quantifies the relative expression levels of DAZ1 mRNA.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from testicular tissue or isolated germ cells using TRIzol reagent or a column-based kit.
-
Treat the RNA with DNase I to remove genomic DNA contamination.
-
Synthesize first-strand cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
2. qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix.
-
Use primers specific for DAZ1 and a reference gene (e.g., GAPDH, ACTB).
- DAZ1 Forward Primer: 5'-AGTGTCACCCACCACAGAAG-3'
- DAZ1 Reverse Primer: 5'-TCCTCTTTGCCATTCCACTC-3'
-
Run the reaction on a real-time PCR instrument with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for DAZ1 and the reference gene.
-
Calculate the relative expression of DAZ1 using the ΔΔCt method, normalizing to the reference gene and a control sample.
Conclusion
DAZ1 is a master regulator of male germ cell development, primarily functioning as a translational activator of a specific set of mRNAs essential for spermatogenesis. Its interaction with PABP and other RNA-binding proteins fine-tunes the production of proteins required for the proliferation and meiotic progression of germ cells. The strong association between DAZ1 deletions and male infertility underscores its critical role and positions it as a key target for both diagnostic and therapeutic strategies aimed at addressing male reproductive disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate functions of DAZ1 and to explore its potential in the context of male fertility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DAZ Family Proteins, Key Players for Germ Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primate‐Specific DAZ Regulates Translation of Cell Proliferation‐Related mRNAs and is Essential for Maintenance of Spermatogonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Translation of Dazap1 Transcripts during Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of two novel proteins that interact with germ-cell-specific RNA-binding proteins DAZ and DAZL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The roles of the DAZ family in spermatogenesis: More than just translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expression profiles of the DAZ gene family in human testis with and without spermatogenic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jbums.org [jbums.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Cellular Localization of the DAZ1 Protein in Testes: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The "Deleted in Azoospermia 1" (DAZ1) protein is an RNA-binding protein encoded by a gene located in the Azoospermia Factor c (AZFc) region of the human Y chromosome.[1][2] Its expression is almost exclusively restricted to germ cells, and it plays an indispensable role in the intricate process of spermatogenesis.[1][3] Deletions within the AZFc region encompassing the DAZ1 gene are a leading molecular cause of male infertility, specifically non-obstructive azoospermia.[1][4] Understanding the precise cellular and subcellular localization of the DAZ1 protein within the testicular landscape is paramount for elucidating its function in germ cell development and for the development of potential therapeutic strategies for male infertility. This technical guide provides a comprehensive overview of the cellular localization of DAZ1 in human testes, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
DAZ1 Protein Expression and Cellular Localization in Human Testis
The expression and subcellular localization of the DAZ1 protein are dynamically regulated throughout the different stages of male germ cell development. This intricate regulation highlights its multifaceted role in this complex biological process.[5]
DAZ1 protein expression is initiated in premeiotic germ cells and is most prominent in spermatogonia.[6][7] Studies have shown that in these early-stage germ cells, as well as in fetal gonocytes, the DAZ1 protein is present in both the nucleus and the cytoplasm.[8][9] A significant functional shift is suggested by the protein's translocation as the germ cells progress through meiosis. In primary spermatocytes, DAZ1 relocates to the cytoplasm.[5][8] Its expression diminishes significantly in post-meiotic cells, with low to rare detection in round spermatids and an absence in elongating spermatids and mature spermatozoa.[1][5] This dynamic nucleocytoplasmic shuttling suggests that DAZ1 may have distinct roles in different cellular compartments at various stages of spermatogenesis.[5][8]
Data Presentation: DAZ1 Expression Across Testicular Germ Cells
The following tables summarize the current understanding of DAZ1 mRNA and protein expression, as well as its subcellular localization in various human testicular germ cells.
Table 1: Summary of DAZ1 mRNA and Protein Expression in Human Testicular Germ Cells
| Cell Type | DAZ1 mRNA Expression | DAZ1 Protein Expression | Subcellular Localization |
| Fetal Gonocytes | Present | Present | Nuclear and Cytoplasmic[8][9] |
| Spermatogonia | Present | High | Predominantly Nuclear[1][5][6] |
| Primary Spermatocytes | High | Present | Cytoplasmic[5][8] |
| Secondary Spermatocytes | Present | Present | Cytoplasmic[5] |
| Round Spermatids | Low/Rare | Low/Rare | Cytoplasmic[5] |
| Elongating Spermatids | Not Detected | Not Detected | -[5] |
| Spermatozoa | Not Detected | Not Detected | -[5][8] |
| Data synthesized from qualitative and semi-quantitative descriptions in multiple studies.[1][5][6][8][9] |
Table 2: Quantitative Real-Time PCR (qPCR) Data for DAZ Gene Expression in Testicular Biopsies
| Patient Group | Testicular Histology | Mean DAZ Gene Expression (copies/µl) |
| Normospermic Controls | Normal Spermatogenesis | 3.30 x 10³ |
| Azoospermic Patients (TESE Positive) | Moderate Hypospermatogenesis | 7.00 x 10³ |
| Azoospermic Patients (TESE Positive) | Reduced DAZ Expression | 1.80 x 10¹ to 2.70 x 10² |
| Azoospermic Patients (TESE Negative) | Severe Hypospermatogenesis | No DAZ Expression |
| Azoospermic Patients (TESE Negative) | Sertoli Cell Only (SCO) | No DAZ Expression |
| Patient with AZFc microdeletion | Spermatocyte Arrest | No DAZ Expression |
| This data reflects the expression of the DAZ gene family. Data adapted from a study on DAZ and RBMY1 gene expression in testicular biopsies from normospermic and azoospermic men.[10] |
Experimental Protocols
The visualization and study of DAZ1 protein localization in testicular tissue heavily rely on immunohistochemical and immunofluorescent techniques. Below is a detailed protocol for the immunohistochemical detection of DAZ1.
Immunohistochemistry (IHC) Protocol for DAZ1 Protein Detection
Objective: To visualize the localization of the DAZ1 protein within the cellular architecture of testicular cross-sections.
Materials:
-
Paraffin-embedded human testicular tissue sections (4-5 µm)
-
Xylene
-
Graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody: anti-DAZ1
-
Secondary antibody: HRP-conjugated goat anti-rabbit/mouse IgG
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-DAZ1 antibody to its optimal concentration in the blocking buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.[5]
-
-
Secondary Antibody Incubation:
-
Detection:
-
Counterstaining and Mounting:
Visualizations: Pathways and Workflows
DAZ1 Interaction Network in Translational Regulation
The DAZ1 protein is believed to function as a translational activator for specific mRNAs crucial for germ cell development.[5] This is achieved through its interaction with a variety of other proteins. The diagram below illustrates the known protein-protein interactions of DAZ1.
Caption: DAZ1 protein interaction network in the regulation of mRNA translation.
Experimental Workflow for DAZ1 Immunohistochemistry
The following flowchart outlines the key steps involved in the immunohistochemical analysis of DAZ1 protein expression in testicular tissue.
Caption: A generalized workflow for DAZ1 detection by immunohistochemistry.
Dynamic Subcellular Localization of DAZ1 During Spermatogenesis
This diagram illustrates the shift in DAZ1 protein localization from the nucleus to the cytoplasm as germ cells progress through meiosis.
References
- 1. The roles of the DAZ family in spermatogenesis: More than just translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DAZ Family Proteins, Key Players for Germ Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. genecards.org [genecards.org]
- 7. benchchem.com [benchchem.com]
- 8. DAZ family proteins exist throughout male germ cell development and transit from nucleus to cytoplasm at meiosis in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for DAz-1 Metabolic Labeling in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-sulfenylation is a reversible post-translational modification of cysteine residues, initiated by the reaction of reactive oxygen species (ROS) with protein thiols. This modification plays a crucial role in redox signaling pathways, acting as a molecular switch to regulate protein function in response to oxidative stress.[1][2] The transient nature and reactivity of sulfenic acid have made its detection in a cellular context challenging. DAz-1 (N-(3-azidopropyl)-3,5-dioxocyclohexanecarboxamide) is a cell-permeable chemical probe designed to specifically and covalently label sulfenic acid-modified proteins directly within living cells.[1][2]
The this compound probe contains a dimedone-based chemical warhead that selectively reacts with sulfenic acids.[3] Additionally, it possesses a bioorthogonal azide (B81097) handle, which allows for the subsequent attachment of reporter molecules, such as fluorophores or biotin, via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[4][5] This two-step labeling strategy enables the visualization, enrichment, and identification of sulfenylated proteins, providing a powerful tool for investigating redox-regulated cellular processes.[1][3] An analog, DAz-2, has been developed and exhibits improved potency for detecting protein sulfenylation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound metabolic labeling protocol. It is important to note that optimal conditions may vary depending on the cell type and experimental goals, and therefore, titration of the probe and reagents is recommended.
| Parameter | Recommended Range/Value | Notes |
| This compound Probe Concentration (Live Cells) | 1 - 5 mM | Titration is recommended to determine the optimal concentration for your cell line and experimental conditions. Start with a lower concentration to minimize potential cytotoxicity. |
| Incubation Time (Live Cells) | 30 - 60 minutes | The optimal incubation time can vary. A time course experiment is advisable to determine the ideal duration for labeling without inducing significant cellular stress. |
| Cell Viability | >90% at working concentrations | While specific cytotoxicity data for this compound is limited, similar live-cell labeling probes are designed for minimal impact on cell viability at effective concentrations. It is crucial to perform a cytotoxicity assay for your specific cell line and experimental conditions. |
| Click Chemistry Reagents (Cell Lysate) | ||
| - Alkyne-Reporter (e.g., alkyne-biotin) | 20 - 50 µM | The final concentration may need optimization.[4] |
| - Copper(II) Sulfate (CuSO₄) | 1 mM | A common starting concentration for CuAAC.[6] |
| - Copper Ligand (e.g., THPTA) | 1 - 5 mM | A ligand is used to stabilize the Cu(I) ion and reduce cytotoxicity. A 1:5 molar ratio of CuSO₄ to ligand is often used.[7] |
| - Reducing Agent (e.g., Sodium Ascorbate) | 2.5 - 5 mM | Freshly prepared solution is essential for efficient reduction of Cu(II) to Cu(I).[7] |
| Click Chemistry Incubation Time | 30 - 60 minutes | Reaction is typically performed at room temperature, protected from light if using a fluorescent reporter.[6] |
Experimental Protocols
Protocol 1: Live Cell Labeling with this compound
This protocol describes the labeling of sulfenic acid-modified proteins in live mammalian cells using the this compound probe.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound probe
-
DMSO
-
Optional: Hydrogen peroxide (H₂O₂) or other ROS-inducing agent
-
Optional: N-acetylcysteine (NAC) or other antioxidant as a negative control
Procedure:
-
Cell Culture: Plate cells on an appropriate culture vessel and grow to the desired confluency (typically 70-80%).
-
Induction of Oxidative Stress (Optional): To induce protein sulfenylation, treat cells with a mild oxidizing agent. For example, treat cells with 100 µM H₂O₂ in serum-free media for 5-15 minutes. Include an untreated control and a negative control pre-treated with an antioxidant like NAC.
-
This compound Labeling: a. Prepare a 100 mM stock solution of this compound in DMSO. b. Dilute the this compound stock solution in pre-warmed complete culture medium to a final concentration of 1-5 mM. c. Remove the medium from the cells and add the this compound containing medium. d. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Cell Harvesting: a. After incubation, place the culture dish on ice and wash the cells twice with ice-cold PBS to remove excess probe. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). The lysate is now ready for downstream click chemistry and analysis.
Protocol 2: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) on Cell Lysate
This protocol describes the "clicking" of a reporter molecule (e.g., alkyne-biotin or a fluorescent alkyne) to the azide-functionalized proteins in the cell lysate.
Materials:
-
This compound labeled protein lysate from Protocol 1
-
Alkyne-reporter (e.g., alkyne-biotin or a fluorescent alkyne)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate (B8700270)
-
DMSO
-
Deionized water
Procedure:
-
Prepare Stock Solutions: a. Alkyne-Reporter: Prepare a 10 mM stock solution in DMSO. b. CuSO₄: Prepare a 50 mM stock solution in deionized water. c. THPTA: Prepare a 50 mM stock solution in deionized water. d. Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.
-
Click Reaction Setup: a. In a microcentrifuge tube, add 50-100 µg of this compound labeled protein lysate. Adjust the volume with lysis buffer or PBS. b. Add the alkyne-reporter to a final concentration of 20-50 µM. c. Prepare a premix of CuSO₄ and THPTA by adding CuSO₄ and THPTA to a final concentration of 1 mM and 5 mM, respectively. d. Add the CuSO₄/THPTA premix to the protein lysate. e. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light if using a fluorescent reporter.
-
Sample Preparation for Downstream Analysis:
-
For Western Blotting: Add 4X Laemmli sample buffer to the reaction mixture, boil at 95°C for 5 minutes, and proceed to SDS-PAGE.
-
For Mass Spectrometry: Precipitate the protein to remove click chemistry reagents. A common method is methanol/chloroform precipitation. The protein pellet can then be resolubilized in a buffer compatible with downstream proteomic workflows (e.g., in-solution or in-gel digestion).
-
Visualizations
Caption: Experimental workflow for this compound metabolic labeling of live cells.
Caption: Role of protein sulfenylation in ROS-mediated signaling pathways.
References
- 1. A chemical approach for detecting sulfenic acid-modified proteins in living cells - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 2. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Detecting Protein Sulfenylation in Cells Exposed to a Toxicant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of DAz-1 in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAz-1 (N-(3-azidopropyl)-3,5-dioxocyclohexanecarboxamide) is a cell-permeable chemical probe designed for the specific detection of sulfenic acid-modified proteins.[1][2] Sulfenic acid is a transient oxidative modification of cysteine residues that plays a crucial role in cellular signaling pathways. The this compound probe contains a dimedone-like scaffold that selectively reacts with sulfenic acids, and a terminal azide (B81097) group that serves as a handle for bioorthogonal click chemistry reactions.[1] This allows for the subsequent conjugation of reporter molecules, such as fluorophores or biotin (B1667282), enabling the visualization and enrichment of sulfenylated proteins.
This document provides detailed application notes and protocols for the use of this compound in two of the most common click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Reaction Principles
Click chemistry encompasses a class of reactions that are highly efficient, selective, and biocompatible.[3] The two primary methods utilized with this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper(I)-catalyzed cycloaddition between the azide group of this compound and a terminal alkyne-containing reporter molecule to form a stable triazole linkage. CuAAC is known for its fast reaction kinetics and high yields.[4][5] However, the requirement of a copper catalyst can be a concern for in vivo applications due to potential cytotoxicity.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) which readily reacts with the azide of this compound to release ring strain.[4] SPAAC is highly biocompatible and ideal for live-cell imaging and in vivo studies, though its reaction rates are generally slower than CuAAC.[6][7]
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific experimental requirements. The following table summarizes a comparison of their key features and performance metrics. While specific kinetic data for this compound is not extensively available, the provided data for representative azides and alkynes offers a valuable reference.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |
| Catalyst | Copper(I) | None | [4][6] |
| Biocompatibility | Lower (potential copper cytotoxicity) | High (ideal for live systems) | [6][7] |
| Reaction Kinetics (Second-order rate constants) | 1 to 100 M⁻¹s⁻¹ (Typical with terminal alkynes) | 10⁻³ to 1 M⁻¹s⁻¹ (Dependent on cyclooctyne) | [8] |
| Reactants | Terminal alkynes and azides | Strained cyclooctynes and azides | [6] |
| Regioselectivity | Highly regioselective (1,4-disubstituted triazole) | Mixture of regioisomers | [4] |
| Side Reactions | Potential for oxidative damage to biomolecules | Potential for side reactions with thiols | [4] |
Note: The efficiency of SPAAC is highly dependent on the strain of the cyclooctyne used. For example, dibenzocyclooctyne (DBCO) reagents exhibit faster kinetics compared to other cyclooctynes. In a comparative proteomics study, CuAAC with a biotin-diazo-alkyne probe identified a higher number of O-GlcNAc modified proteins (229) compared to SPAAC with a biotin-DIBO-alkyne probe (188), suggesting a potentially higher labeling efficiency for CuAAC in that specific context.[9][10]
Experimental Protocols
Protocol 1: Labeling of Sulfenylated Proteins in Live Cells with this compound
This protocol describes the general procedure for treating live cells with this compound to label proteins containing sulfenic acid modifications.
Materials:
-
This compound probe
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
DMSO (for dissolving this compound)
Procedure:
-
Cell Culture: Culture cells to the desired confluency in a suitable format (e.g., multi-well plate, culture dish).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Cell Treatment:
-
Induce oxidative stress if necessary to increase the levels of sulfenylated proteins (e.g., by treating with a low concentration of H₂O₂).
-
Remove the cell culture medium and wash the cells once with warm PBS.
-
Add fresh cell culture medium containing the desired final concentration of this compound (typically 100 µM to 1 mM). A final DMSO concentration of <1% is recommended.
-
Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
After incubation, remove the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the this compound labeled proteins. The lysate is now ready for downstream click chemistry reactions.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-functionalized reporter molecule to this compound-labeled proteins in the cell lysate.
Materials:
-
This compound labeled cell lysate (from Protocol 1)
-
Alkyne-functionalized reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in order:
-
This compound labeled cell lysate (containing a known amount of protein, e.g., 1 mg).
-
Alkyne-functionalized reporter molecule to a final concentration of 100-200 µM.
-
THPTA ligand to a final concentration of 1 mM.
-
Copper(II) sulfate to a final concentration of 200 µM.
-
-
Initiate Reaction: Add sodium ascorbate to a final concentration of 2 mM to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Analysis: The protein sample is now conjugated with the reporter molecule and can be analyzed by methods such as SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent reporters) or Western blotting with streptavidin-HRP (for biotin reporters).
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free "clicking" of a cyclooctyne-functionalized reporter molecule to this compound-labeled proteins.
Materials:
-
This compound labeled cell lysate (from Protocol 1)
-
Cyclooctyne-functionalized reporter molecule (e.g., DBCO-biotin, DBCO-fluorophore)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the cyclooctyne-functionalized reporter molecule to the this compound labeled cell lysate to a final concentration of 100-250 µM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C. The optimal incubation time may need to be determined empirically.
-
Analysis: The protein sample is now conjugated with the reporter molecule and can be analyzed by methods such as SDS-PAGE followed by in-gel fluorescence scanning or Western blotting.
Mandatory Visualizations
Caption: Mechanism of this compound labeling and click chemistry conjugation.
Caption: Experimental workflow for this compound labeling and detection.
Caption: Logical relationship between CuAAC and SPAAC for this compound.
References
- 1. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical approach for detecting sulfenic acid-modified proteins in living cells. | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diazo-1 (DAz-1) Labeling and Subsequent Mass Spectrometry
A Note on Terminology: The term "DAz-1" is associated with a commercially available sulfonic acid probe for detecting sulfenic acid-modified proteins[1]. However, in the broader context of chemical proteomics, "DAz" is often used as an abbreviation for diazirine-containing photo-affinity probes. This document provides a detailed protocol for a general-purpose diazirine-alkyne photo-affinity probe, herein referred to as Diazo-1 (this compound), for identifying protein-small molecule interactions, which is a common application for this class of reagents.
Introduction
In the fields of chemical biology and drug discovery, identifying the protein targets of small molecules is a critical step in understanding their mechanism of action and potential off-target effects. Photo-affinity labeling (PAL) is a powerful technique for covalently capturing protein-ligand interactions in a native cellular environment[2]. Diazo-1 (this compound) is a versatile chemical probe featuring a diazirine moiety for photo-crosslinking and a terminal alkyne for subsequent bioorthogonal conjugation via "click chemistry"[2].
Upon irradiation with UV light (~350-370 nm), the diazirine group forms a highly reactive carbene intermediate that can covalently bind to nearby amino acid residues at the site of interaction[3][4]. The alkyne handle allows for the attachment of a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for imaging, after the crosslinking event[2]. This two-step approach minimizes steric hindrance from a bulky tag during the initial binding event. Subsequent enrichment of biotinylated proteins followed by mass spectrometry-based proteomic analysis enables the identification and quantification of interacting proteins from a complex biological sample. Alkyl diazirines, a common type of diazirine probe, have been shown to preferentially label acidic amino acids such as aspartic acid and glutamic acid[5].
Principle of the Method
The experimental workflow for this compound labeling and subsequent mass spectrometry analysis can be summarized in the following key steps:
-
Incubation: Live cells are incubated with the this compound probe, allowing it to bind to its protein targets.
-
Photo-crosslinking: The cells are irradiated with UV light to activate the diazirine moiety and covalently link the probe to interacting proteins.
-
Lysis and Biotinylation: The cells are lysed, and the proteome is extracted. A biotin-azide tag is then attached to the alkyne handle of the this compound probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.
-
Enrichment: Biotinylated proteins are captured and enriched from the total proteome using streptavidin-coated beads.
-
On-Bead Digestion: The enriched proteins are proteolytically digested into peptides while still bound to the beads.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
-
Data Analysis: The mass spectrometry data is processed to identify the enriched proteins, which are the putative targets of the this compound probe.
Applications
-
Target Deconvolution: Identification of the molecular targets of bioactive small molecules, natural products, or drug candidates.
-
Off-Target Profiling: Characterization of the off-target interactions of a drug to understand its side effects.
-
Binding Site Mapping: With specialized probes and workflows, the specific amino acid residues involved in the binding interaction can be identified.
-
Interactome Profiling: Mapping the protein interaction landscape of a particular small molecule in a cellular context.
Experimental Protocols
Materials and Reagents
-
Diazo-1 (this compound) probe (alkyne-functionalized diazirine)
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotin-azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Ammonium (B1175870) bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
Protocol 1: this compound Labeling in Live Cells
-
Cell Culture: Plate cells at an appropriate density and grow to 70-80% confluency.
-
Probe Incubation: Treat cells with the desired concentration of this compound probe (typically in the low micromolar range) in serum-free media for 1-4 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
Photo-crosslinking:
-
Wash the cells twice with cold PBS to remove unbound probe.
-
Place the cell culture plate on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. The distance from the lamp to the cells should be optimized for each experimental setup.
-
-
Cell Lysis:
-
After irradiation, wash the cells again with cold PBS.
-
Add cold lysis buffer to the cells, scrape, and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Protocol 2: Click Chemistry and Enrichment
-
Click Reaction:
-
To 1 mg of protein lysate, add the following click chemistry reagents to the final concentrations:
-
Biotin-azide: 100 µM
-
TCEP: 1 mM (freshly prepared)
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the protein to remove excess click chemistry reagents using a methanol/chloroform precipitation method.
-
Resuspend the protein pellet in a buffer compatible with the enrichment step (e.g., PBS with 1% SDS).
-
-
Streptavidin Enrichment:
-
Equilibrate streptavidin-coated magnetic beads by washing them three times with wash buffer.
-
Add the protein lysate to the equilibrated beads and incubate for 2-4 hours at 4°C with rotation to allow for binding of biotinylated proteins.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., 2x with PBS + 1% SDS, 2x with 8 M urea (B33335) in 100 mM Tris-HCl, and 3x with PBS).
-
Protocol 3: On-Bead Digestion and Mass Spectrometry
-
Reduction and Alkylation:
-
Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Tryptic Digestion:
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with 50% acetonitrile/0.1% formic acid and combine the supernatants.
-
Acidify the peptide solution with formic acid to a final concentration of 1%.
-
-
Desalting:
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a nano-LC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Use a data-dependent acquisition (DDA) method to acquire MS and MS/MS spectra.
-
Data Analysis
-
Database Search: Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant, Sequest, or Mascot.
-
Protein Identification and Quantification:
-
Set the false discovery rate (FDR) for protein and peptide identification to <1%.
-
For quantitative analysis, use a label-free quantification (LFQ) approach or stable isotope labeling methods (e.g., TMT, iTRAQ) if multiplexing is desired.
-
-
Data Interpretation:
-
Identify proteins that are significantly enriched in the this compound treated sample compared to the vehicle control.
-
Perform bioinformatics analysis (e.g., GO term enrichment, pathway analysis) to understand the biological functions of the identified target proteins.
-
Data Presentation
Table 1: Representative Quantitative Data of Enriched Proteins
| Protein ID | Gene Name | Description | Log2 Fold Change (this compound/Control) | p-value |
| P02768 | ALB | Serum albumin | 0.5 | 0.85 |
| Q13547 | CSNK2A1 | Casein kinase II subunit alpha | 5.8 | 1.2E-05 |
| P62258 | HSP90AB1 | Heat shock protein HSP 90-beta | 4.9 | 8.5E-05 |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.1 | 0.62 |
| Q09472 | ABL1 | Abelson murine leukemia viral oncogene homolog 1 | 6.2 | 5.5E-06 |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 0.8 | 0.78 |
This table shows example data of proteins identified and quantified by mass spectrometry. Proteins with a high Log2 fold change and low p-value are considered potential targets of the this compound probe.
Table 2: Summary of a Typical this compound Labeling Experiment
| Parameter | Result |
| Total Proteins Identified | 3,500 |
| Proteins Identified in Control | 3,250 |
| Proteins Identified in this compound Sample | 3,300 |
| Significantly Enriched Proteins (Fold Change > 4, p-value < 0.01) | 45 |
Visualizations
Caption: Experimental workflow for this compound labeling and mass spectrometry.
Caption: Hypothetical signaling pathway studied with a this compound probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of alcohol binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Imaging of Sulfenic Acid Using DAz-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible oxidation of cysteine residues to sulfenic acid (S-OH) is a critical post-translational modification involved in cellular signaling, redox homeostasis, and disease pathogenesis. Its transient and reactive nature, however, makes it a challenging target for in situ detection. DAz-1 (N-(3-azidopropyl)-3,5-dioxocyclohexanecarboxamide) is a cell-permeable chemical probe designed for the specific labeling of sulfenic acid-modified proteins in living cells.[1] Its dimedone-like warhead selectively reacts with sulfenic acids to form a stable thioether bond. This compound also possesses an azide (B81097) handle, which allows for a two-step detection process. Through the bioorthogonal Staudinger ligation, a phosphine-conjugated reporter molecule, such as a fluorophore or biotin (B1667282), can be attached to the azide, enabling visualization and downstream analysis.[1][2] This application note provides detailed protocols for using this compound to image protein sulfenylation in situ, quantitative data for experimental planning, and insights into its application in drug development.
Principle of this compound Mediated Sulfenic Acid Detection
The detection of sulfenic acid using this compound is a two-step process that leverages bioorthogonal chemistry to ensure specificity and minimize interference with cellular processes.
-
Labeling: Cell-permeable this compound enters the cell and its 1,3-cyclohexanedione (B196179) moiety reacts specifically with the electrophilic sulfur of a sulfenic acid, forming a stable covalent bond.[1]
-
Ligation: After labeling, the azide group on this compound is detected by a phosphine-containing probe via the Staudinger ligation. This reaction is highly specific and occurs under physiological conditions, forming a stable amide bond between the this compound and the reporter probe.[2][3] The reporter can be a fluorophore for imaging or an affinity tag like biotin for western blotting and mass spectrometry.
dot graph TD; A[Start] --> B{Cell Culture and Treatment}; B --> C{this compound Labeling}; C --> D{Cell Lysis or Fixation/Permeabilization}; D --> E{Staudinger Ligation with Phosphine (B1218219) Probe}; subgraph "Imaging Workflow" E --> F[Fluorescence Microscopy]; F --> G[Image Analysis]; end subgraph "Biochemical Workflow" E --> H[SDS-PAGE]; H --> I[Western Blot]; I --> J[Detection]; end G --> K[End]; J --> K;
end graph [fontname = "Arial"]; node [fontname = "Arial"]; edge [fontname = "Arial"];
Figure 1: General experimental workflow for this compound.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the use of this compound and its more potent analog, DAz-2. These values are intended as a starting point for experimental design and may require optimization for specific cell types and experimental conditions.
| Parameter | This compound | DAz-2 | Reference |
| Cell Type | Jurkat | HeLa | [1] |
| Working Concentration | 100 µM - 1 mM | 50 µM - 500 µM | [1] |
| Incubation Time | 1 - 2 hours | 1 hour | [1] |
| Incubation Temperature | 37°C | 37°C | [1] |
Table 1: Recommended Labeling Conditions for this compound and DAz-2.
| Oxidant | Concentration | Cell Line | Observed Effect | Reference |
| Hydrogen Peroxide (H₂O₂) | 200 µM | Jurkat | Robust protein labeling | [1] |
| tert-Butyl hydroperoxide (t-BOOH) | 200 µM | Jurkat | Robust protein labeling | [1] |
| FCCP | 20 µM | Jurkat | Maximal this compound labeling | [1] |
| Epidermal Growth Factor (EGF) | 100 ng/mL | A431 | Increased sulfenylation | [4] |
Table 2: Example Conditions for Inducing Protein Sulfenylation.
Experimental Protocols
Protocol 1: In Situ Fluorescence Imaging of Sulfenic Acids in Adherent Cells
This protocol details the labeling and imaging of sulfenic acid-modified proteins in adherent cells grown on coverslips.
Materials:
-
Adherent cells (e.g., HeLa, A549)
-
Glass coverslips in a multi-well plate
-
Complete cell culture medium
-
This compound probe
-
Inducer of oxidative stress (e.g., H₂O₂, EGF)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Fluorescent phosphine probe (e.g., TAMRA-phosphine) or Phosphine-FLAG
-
If using Phosphine-FLAG: Anti-FLAG primary antibody and fluorescently-labeled secondary antibody
-
DAPI or Hoechst stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed adherent cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Induction of Sulfenylation (Optional): Treat cells with an inducer of oxidative stress at a predetermined concentration and for a specific duration to increase the level of protein sulfenylation. Include an untreated control.
-
This compound Labeling:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed complete culture medium to the final working concentration (e.g., 200 µM).
-
Remove the medium from the cells and replace it with the this compound containing medium.
-
Incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking: Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Staudinger Ligation with Fluorescent Probe:
-
Direct Fluorescence: Dilute the fluorescent phosphine probe (e.g., TAMRA-phosphine) in PBS to the recommended concentration. Incubate with the cells for 1-2 hours at room temperature, protected from light.
-
Indirect Fluorescence (Antibody-based):
-
Dilute Phosphine-FLAG in PBS and incubate with the cells for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with a primary anti-FLAG antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
-
-
Nuclear Staining:
-
Wash the cells three times with PBS.
-
Incubate with DAPI or Hoechst stain in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them on microscope slides using antifade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI/Hoechst.
-
Protocol 2: Western Blot Detection of Sulfenylated Proteins
This protocol describes the detection of this compound labeled proteins in cell lysates via western blotting.
Materials:
-
Suspension or adherent cells
-
This compound probe
-
Inducer of oxidative stress (optional)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphine-Biotin (p-biotin)
-
Acetone (B3395972) (ice-cold)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with an inducer of oxidative stress as described in Protocol 1.
-
This compound Labeling: Label the cells with this compound as described in Protocol 1.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Staudinger Ligation with Phosphine-Biotin:
-
To a defined amount of protein lysate (e.g., 50 µg), add p-biotin to a final concentration of 100 µM.
-
Incubate for 2 hours at 37°C.
-
-
Protein Precipitation:
-
Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for 30 minutes.
-
Pellet the proteins by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Carefully remove the supernatant and air-dry the pellet.
-
-
SDS-PAGE and Western Blotting:
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Detection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with Streptavidin-HRP diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and acquire the image using a western blot imaging system.
-
Application in Drug Development
The detection of protein sulfenylation with this compound has significant applications in various stages of drug development.
-
Target Validation and Mechanism of Action Studies: Many drugs exert their effects by modulating cellular redox signaling. This compound can be used to investigate whether a drug candidate alters the sulfenylation status of its target protein or other proteins in the signaling pathway, providing insights into its mechanism of action.
-
Pharmacodynamic (PD) Biomarkers: Changes in protein sulfenylation can serve as pharmacodynamic biomarkers to assess the biological activity of a drug in preclinical and clinical studies.[5] A this compound based assay could be developed to measure the extent of target engagement or downstream pathway modulation in response to drug treatment.
-
Oncology Drug Development: The Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key target in cancer therapy, is regulated by redox signaling, including sulfenylation. This compound can be used to study how EGFR inhibitors affect the redox state of EGFR and downstream signaling components, potentially identifying new therapeutic strategies or resistance mechanisms.
Figure 2: EGFR signaling and sulfenylation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | Insufficient sulfenylation | Induce oxidative stress with a positive control (e.g., H₂O₂). |
| This compound concentration too low | Optimize this compound concentration (try a range from 100 µM to 1 mM). | |
| Inefficient Staudinger ligation | Ensure the phosphine probe is fresh and has been stored correctly. Increase incubation time or concentration of the phosphine probe. | |
| Photobleaching | Minimize exposure to excitation light. Use an antifade mounting medium. | |
| High background fluorescence | Incomplete removal of unbound probes | Increase the number and duration of wash steps after this compound and fluorescent probe incubation. |
| Non-specific antibody binding | Increase blocking time and/or the concentration of the blocking agent. Titrate primary and secondary antibody concentrations. | |
| Autofluorescence | Image an unlabeled control sample to determine the level of autofluorescence. Use a fluorophore with emission in the far-red spectrum. | |
| Cell death or morphological changes | This compound or inducer toxicity | Perform a dose-response curve to determine the optimal, non-toxic concentration. Reduce incubation times. |
Table 3: Troubleshooting Guide for this compound Imaging.
Conclusion
This compound is a valuable tool for the in situ detection and imaging of protein sulfenylation in living cells. Its cell permeability and the bioorthogonal nature of its detection chemistry provide a robust method for studying the role of this important post-translational modification in cellular physiology and disease. The detailed protocols and quantitative data provided in this application note serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies, from fundamental biological research to the development of novel therapeutics. The ability to visualize and quantify protein sulfenylation offers exciting opportunities to unravel complex signaling networks and to identify new biomarkers and therapeutic targets.
References
- 1. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 3. Site-Specific DNA Labeling by Staudinger Ligation | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. bioagilytix.com [bioagilytix.com]
- 6. High Content Screening (HCS) with AI & ML: Redefining Drug Discovery [ardigen.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols: DAz-1 Staudinger Ligation with Phosphine Tags
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of DAz-1, a cell-permeable chemical probe, in conjunction with phosphine (B1218219) tags via the Staudinger ligation for the detection and characterization of sulfenic acid-modified proteins.
Introduction
The reversible oxidation of cysteine residues to sulfenic acid (Cys-SOH) is a critical post-translational modification involved in cellular signaling and redox regulation. This compound (N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide) is a chemical probe designed to selectively label these sulfenic acid-modified proteins. The probe is cell-permeable and contains an azide (B81097) group that serves as a handle for bioorthogonal conjugation.[1]
The Staudinger ligation is a highly selective and biocompatible reaction between an azide and a phosphine, forming a stable amide bond. This reaction is ideal for biological applications as the reactive groups are abiotic and do not interfere with native cellular processes. By treating this compound labeled proteins with a phosphine-tagged molecule (e.g., phosphine-biotin (B157780) for affinity purification or phosphine-fluorophore for imaging), researchers can detect, enrich, and identify proteins that have undergone sulfenic acid modification.[1]
Applications
-
Detection of Protein Sulfenylation: Identify and visualize sulfenic acid-modified proteins in cell lysates or living cells.[1]
-
Proteomic Profiling: Enrich and identify sulfenic acid-modified proteins from complex biological samples using phosphine tags with affinity handles like biotin.
-
Drug Discovery: Screen for compounds that modulate the sulfenylation state of specific proteins.
-
Understanding Disease Mechanisms: Investigate the role of protein sulfenylation in various diseases, including cancer and neurodegenerative disorders.
Quantitative Data
The efficiency of the Staudinger ligation can be influenced by factors such as the specific azide and phosphine reagents used, their concentrations, and the reaction conditions. While specific quantitative data for the ligation of this compound with phosphine tags on proteins is not extensively available in the provided search results, data from similar bioorthogonal ligations can provide an expected range of efficiency.
| Application Context | Reactants | Reported Ligation Efficiency/Conversion | Reference |
| Site-specific DNA labeling | Azido-modified DNA and Biotin-phosphine | Approximately 70% conversion | [2][3] |
| Peptide Coupling | Proline-based phosphine and azide-containing substrates | Second-order rate constant of 1.12 M⁻¹s⁻¹ | |
| Traceless Staudinger Ligation | Phosphinothioester and Azide | Second-order rate constant of 7.7 x 10⁻³ M⁻¹s⁻¹ and 95% yield | [4] |
Experimental Protocols
The following protocols are based on methodologies described for the labeling of proteins with this compound and subsequent Staudinger ligation with phosphine tags.[1][5]
This protocol describes the labeling of a purified protein with this compound after inducing sulfenic acid formation, followed by Staudinger ligation with a phosphine-biotin tag for subsequent detection.
Materials:
-
Purified protein of interest
-
This compound probe
-
Hydrogen peroxide (H₂O₂) for inducing oxidation
-
Phosphine-biotin (p-biotin)
-
Reaction Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
SDS-PAGE reagents
-
Western blot apparatus
-
Streptavidin-HRP conjugate
-
Chemiluminescence substrate
Procedure:
-
Protein Preparation:
-
Prepare a solution of the purified protein in the reaction buffer.
-
To induce sulfenic acid formation, treat the protein with a controlled amount of H₂O₂. The optimal concentration and incubation time should be determined empirically for each protein.
-
-
This compound Labeling:
-
Add this compound to the protein solution to a final concentration of 1 mM.
-
Incubate the reaction for 1 hour at 37°C.
-
-
Staudinger Ligation with Phosphine-Biotin:
-
Analysis:
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with a streptavidin-HRP conjugate.
-
Detect the biotinylated proteins using a chemiluminescence substrate.
-
This protocol details the procedure for labeling sulfenic acid-modified proteins in a complex protein mixture, such as a cell lysate.
Materials:
-
Cell lysis buffer (non-reducing)
-
This compound probe
-
Phosphine-biotin (p-biotin)
-
Dithiothreitol (DTT)
-
Cold acetone (B3395972)
-
Bradford assay reagent
-
SDS-PAGE and Western blot reagents as in Protocol 1
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and lyse them in a non-reducing lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a Bradford assay.
-
-
This compound Labeling:
-
Staudinger Ligation:
-
Protein Precipitation and Analysis:
-
Terminate the ligation reaction by adding 10 volumes of cold acetone.[1]
-
Incubate at -80°C for 1 hour to precipitate the proteins.[1]
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully remove the acetone and wash the protein pellet with cold acetone.
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Analyze the labeled proteins by SDS-PAGE and Western blotting as described in Protocol 1.
-
Visualizations
Below are diagrams illustrating the key processes involved in the this compound Staudinger ligation workflow.
Caption: Mechanism of the Staudinger Ligation.
Caption: Experimental workflow for this compound Staudinger ligation.
References
- 1. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific DNA labeling by Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Specific DNA Labeling by Staudinger Ligation | Springer Nature Experiments [experiments.springernature.com]
- 4. raineslab.com [raineslab.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for DAz-1 Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible oxidation of cysteine residues to sulfenic acid (SOH) is a critical post-translational modification involved in redox-mediated signal transduction.[1][2] Dysregulation of this process has been implicated in a variety of diseases. DAz-1 is a cell-permeable chemical probe designed for the specific detection of sulfenic acid-modified proteins.[1][3] Its structure includes a dimedone-based warhead that selectively reacts with sulfenic acids and an azide (B81097) handle for subsequent bio-orthogonal ligation, enabling the visualization and identification of target proteins.[1][3] These application notes provide detailed protocols for the preparation of samples for this compound labeling experiments in both live cells and cell lysates, followed by downstream analysis using microscopy and proteomics.
Principle of this compound Labeling
This compound labeling is a two-step process. First, the cell-permeable this compound probe enters the cell and covalently reacts with protein sulfenic acids.[3] The second step involves the detection of the incorporated azide group via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry," or a strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5] This reaction attaches a reporter molecule, such as a fluorophore for imaging or biotin (B1667282) for affinity purification and mass spectrometry, to the this compound labeled protein.[1][4]
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times for Live Cell Labeling
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Oxidative Stress Induction (Optional) | H₂O₂ | 100 µM - 1 mM | 5 - 15 minutes | 37°C |
| This compound Labeling | This compound Probe | 100 µM - 1 mM | 30 - 60 minutes | 37°C |
| Cell Fixation | Paraformaldehyde | 4% (w/v) | 15 minutes | Room Temp. |
| Cell Permeabilization | Triton X-100 or Saponin | 0.1 - 0.5% (v/v) | 10 - 15 minutes | Room Temp. |
| Click Chemistry Reaction | Alkyne-fluorophore | 1 - 10 µM | 30 - 60 minutes | Room Temp. |
| CuSO₄ | 100 µM | 30 - 60 minutes | Room Temp. | |
| THPTA/TBTA | 500 µM | 30 - 60 minutes | Room Temp. | |
| Sodium Ascorbate (B8700270) | 1 mM | 30 - 60 minutes | Room Temp. |
Table 2: Recommended Reagent Concentrations for Cell Lysate Labeling
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Protein Lysis | RIPA or similar lysis buffer | - | 30 minutes | 4°C |
| This compound Labeling | This compound Probe | 1 mM | 1 - 2 hours | Room Temp. |
| Click Chemistry Reaction | Alkyne-biotin | 25 - 100 µM | 1 hour | Room Temp. |
| CuSO₄ | 1 mM | 1 hour | Room Temp. | |
| THPTA/TBTA | 5 mM | 1 hour | Room Temp. | |
| Sodium Ascorbate | 5 mM | 1 hour | Room Temp. |
Experimental Protocols
Protocol 1: this compound Labeling of Live Mammalian Cells for Fluorescence Microscopy
This protocol describes the labeling of sulfenic acid-modified proteins in live cultured mammalian cells with this compound, followed by fluorescent detection using click chemistry.
Materials:
-
This compound probe (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 4% (w/v) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., PBS)
-
Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (THPTA or TBTA)
-
Sodium ascorbate
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and culture to the desired confluency.
-
Induction of Oxidative Stress (Optional): To induce protein sulfenylation, treat cells with a mild oxidant like H₂O₂ (e.g., 100 µM for 10 minutes) in serum-free medium. Include an untreated control.
-
This compound Labeling: Remove the medium and wash the cells once with warm PBS. Add pre-warmed medium containing the this compound probe (e.g., 200 µM) and incubate for 30-60 minutes at 37°C.
-
Cell Fixation: Remove the this compound containing medium and wash the cells three times with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Click Chemistry Reaction: Wash the cells three times with PBS. Prepare the click reaction cocktail immediately before use by adding the reagents in the following order: CuSO₄, alkyne-fluorophore, and sodium ascorbate to the reaction buffer. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells three times with PBS. If desired, counterstain the nuclei with DAPI.
-
Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. The samples are now ready for imaging by fluorescence microscopy.
Protocol 2: this compound Labeling of Cell Lysates for Proteomic Analysis
This protocol details the labeling of sulfenic acid-modified proteins in cell lysates with this compound for subsequent enrichment and identification by mass spectrometry.
Materials:
-
This compound probe (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reaction buffer (e.g., PBS)
-
Alkyne-biotin
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (THPTA or TBTA)
-
Sodium ascorbate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer on ice. Clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
This compound Labeling: Add this compound to the cell lysate to a final concentration of 1 mM and incubate for 1-2 hours at room temperature with gentle rotation.
-
Click Chemistry Reaction: Prepare the click reaction cocktail by adding CuSO₄, alkyne-biotin, and sodium ascorbate to the reaction buffer. Add the cocktail to the labeled lysate and incubate for 1 hour at room temperature.
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffers to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads using an appropriate elution buffer. The eluted proteins can then be subjected to in-solution or in-gel tryptic digestion for mass spectrometry analysis.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the sulfenic acid-modified proteins.
Mandatory Visualization
Caption: Protein sulfenylation and this compound labeling mechanism.
Caption: Experimental workflow for this compound labeling experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Formation, reactivity and detection of protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. interchim.fr [interchim.fr]
Application Notes and Protocols for DAz-1 Based Proteomic Analysis of Protein S-Sulfenylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-sulfenylation, the reversible oxidation of cysteine residues to sulfenic acid (-SOH), is a critical post-translational modification (PTM) that plays a pivotal role in redox signaling and cellular regulation.[1][2][3] This transient modification can alter protein structure, function, and interactions, thereby influencing a wide array of physiological and pathological processes, including signal transduction, metabolism, and oxidative stress responses.[4][5] The inherent instability of the sulfenic acid moiety, however, presents a significant challenge for its detection and analysis.[2][3]
DAz-1 (1-Adamantanecarboxylic acid, N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide) is a cell-permeable chemical probe designed to specifically label proteins containing sulfenic acid modifications.[1][6] Its azide (B81097) group serves as a chemical handle for bioorthogonal "click chemistry" reactions, enabling the attachment of reporter tags for the enrichment, visualization, and identification of S-sulfenylated proteins.[1][7] This technology has paved the way for proteome-wide investigations of S-sulfenylation, offering valuable insights into the "sulfenome" and its dynamic regulation. An analogue, DAz-2, has also been developed with improved potency.[8]
These application notes provide a comprehensive workflow and detailed protocols for the use of this compound in quantitative proteomic analysis of protein S-sulfenylation.
Principle of the Method
The this compound based proteomic workflow involves a multi-step process to capture, enrich, and identify S-sulfenylated proteins from biological samples. The core principle relies on the specific chemical reactivity of this compound with sulfenic acids and the subsequent bioorthogonal ligation to a reporter molecule for downstream analysis.
The overall workflow can be summarized as follows:
-
Live Cell Labeling: Cells are treated with the cell-permeable this compound probe, which covalently reacts with intracellular proteins bearing sulfenic acid modifications.
-
Cell Lysis and Protein Extraction: Labeled cells are lysed to release the proteome.
-
Click Chemistry Reaction: The azide group on the this compound-labeled proteins is conjugated to an alkyne-containing reporter tag (e.g., biotin-alkyne) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][9]
-
Enrichment of Labeled Proteins: Biotinylated proteins are selectively captured and enriched using streptavidin-functionalized beads.
-
On-Bead Protein Digestion: The enriched proteins are digested into peptides while still bound to the beads.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
-
Data Analysis: The mass spectrometry data is processed to identify the S-sulfenylated proteins and quantify their abundance.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the key steps in the this compound based proteomic analysis workflow.
Redox Regulation of EGFR Signaling Pathway
Protein S-sulfenylation is a key mechanism in growth factor signaling. For instance, epidermal growth factor (EGF) stimulation leads to the production of hydrogen peroxide (H₂O₂), which in turn causes the S-sulfenylation of a critical cysteine residue in the EGFR kinase domain, enhancing its activity.[10]
Quantitative Data Summary
The following tables summarize hypothetical quantitative proteomics data that could be obtained from a this compound based experiment comparing a control cell line with one subjected to oxidative stress (e.g., H₂O₂ treatment). The data is presented as fold-changes in S-sulfenylation.
Table 1: S-Sulfenylated Proteins Identified and Quantified
| Protein ID | Gene Name | Protein Name | Fold Change (H₂O₂/Control) | p-value | Function |
| P04406 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 3.5 | 0.001 | Glycolysis, Apoptosis |
| P00519 | EGFR | Epidermal growth factor receptor | 2.8 | 0.005 | Signal Transduction |
| P18669 | PTP1B | Protein tyrosine phosphatase 1B | 4.2 | <0.001 | Signal Transduction |
| P06733 | PRDX1 | Peroxiredoxin-1 | 5.1 | <0.001 | Redox Homeostasis |
| Q06830 | PRDX2 | Peroxiredoxin-2 | 4.8 | <0.001 | Redox Homeostasis |
| P31946 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.1 | 0.02 | Protein Folding |
| P04792 | HSP90AB1 | Heat shock protein HSP 90-beta | 2.3 | 0.015 | Protein Folding |
| P62258 | ACTG1 | Actin, cytoplasmic 2 | 1.8 | 0.04 | Cytoskeleton |
Table 2: Site-Specific Quantification of S-Sulfenylation
| Protein Name | Modified Cysteine | Peptide Sequence | Fold Change (H₂O₂/Control) |
| GAPDH | Cys152 | IISNASC TTNCLAPLAK | 3.8 |
| EGFR | Cys797 | IKVLGSGAFGTVYKGLWISC PEK | 3.1 |
| PTP1B | Cys215 | HC QAGVGRTGVLIVTSLMK | 4.5 |
| PRDX1 | Cys52 | VCPAGWKPGSDTIKPNVDDSK | 5.9 |
Detailed Experimental Protocols
Materials and Reagents
-
This compound probe (e.g., from Cayman Chemical)
-
Cell culture reagents
-
Stimulants (e.g., H₂O₂, EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotin-Alkyne (e.g., from Click Chemistry Tools)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Streptavidin agarose (B213101) beads (e.g., from Thermo Fisher Scientific)
-
Wash buffers (e.g., PBS with varying concentrations of SDS, urea (B33335), and NaCl)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
Protocol 1: In-Cell Labeling and Lysis
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. If applicable, treat cells with a stimulant (e.g., 100 µM H₂O₂ for 15 minutes) to induce oxidative stress.
-
This compound Labeling: Add this compound to the cell culture medium to a final concentration of 1 mM. Incubate for 1-2 hours at 37°C.
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS to remove excess probe.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Protocol 2: Click Chemistry and Enrichment
-
Prepare Click Chemistry Reagents:
-
100 mM CuSO₄ in water
-
200 mM THPTA in water
-
100 mM sodium ascorbate in water (prepare fresh)
-
10 mM Biotin-Alkyne in DMSO
-
-
Click Reaction:
-
To 1 mg of protein lysate, add Biotin-Alkyne to a final concentration of 100 µM.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate at room temperature for 1 hour with gentle rotation.
-
-
Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for at least 2 hours. Centrifuge at 14,000 x g for 15 minutes to pellet the protein.
-
Enrichment of Biotinylated Proteins:
-
Resuspend the protein pellet in a buffer containing 1% SDS.
-
Add pre-washed streptavidin agarose beads and incubate overnight at 4°C with rotation.
-
Wash the beads sequentially with wash buffers of decreasing stringency (e.g., 1% SDS in PBS, 4 M urea in PBS, 1 M NaCl in PBS, and finally PBS alone) to remove non-specifically bound proteins.
-
Protocol 3: On-Bead Digestion and Mass Spectrometry
-
Reduction and Alkylation:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAM to a final concentration of 25 mM. Incubate in the dark for 20 minutes.
-
-
Tryptic Digestion:
-
Add sequencing-grade trypsin (e.g., 1:50 enzyme to protein ratio).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Desalting:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with a high-organic solvent (e.g., 50% acetonitrile, 0.1% formic acid).
-
Combine the eluates and desalt using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the raw mass spectrometry data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify the this compound modification of cysteine as a variable modification.
-
Perform label-free quantification to determine the relative abundance of S-sulfenylated peptides between samples.
-
Conclusion
The this compound based chemical proteomics workflow provides a powerful approach to identify and quantify protein S-sulfenylation on a global scale. These application notes and protocols offer a detailed guide for researchers to implement this methodology in their studies of redox biology and drug development. The ability to pinpoint specific sites of S-sulfenylation and their dynamic changes in response to various stimuli will undoubtedly continue to unravel the complex roles of this important post-translational modification in health and disease.
References
- 1. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein S-sulfenylation is a fleeting molecular switch that regulates non-enzymatic oxidative folding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Sulfenylation: A Novel Readout of Environmental Oxidant Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical approach for detecting sulfenic acid-modified proteins in living cells - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. Proteome-Wide Analysis of Cysteine S-Sulfenylation Using a Benzothiazine-Based Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. interchim.fr [interchim.fr]
- 10. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maximizing Peptide Identification Events in Proteomic Workflows Using Data-Dependent Acquisition (DDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining Targeted and Untargeted Data Acquisition to Enhance Quantitative Plant Proteomics Experiments | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols for Detecting Global Protein Thiol Oxidation with DAz-1
Audience: Researchers, scientists, and drug development professionals.
I. Introduction: The Role of Protein Thiol Oxidation in Cellular Signaling
Cysteine residues within proteins are susceptible to a variety of oxidative post-translational modifications (OxiPTMs) in response to reactive oxygen species (ROS) and other oxidants.[1][2] The oxidation of a cysteine thiol (-SH) to sulfenic acid (-SOH) is a key reversible modification that acts as a molecular switch, modulating protein function in numerous signaling pathways.[3][4] This initial oxidation can be further converted to irreversible sulfinic (-SO2H) and sulfonic (-SO3H) acids or form disulfides.[1][4] The dynamic nature of sulfenic acid formation makes it a critical indicator of redox signaling and oxidative stress, but its transient nature presents challenges for detection.[3][5]
DAz-1 (N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide) is a cell-permeable chemical probe designed to specifically and covalently react with sulfenic acid-modified proteins in living cells.[3][4] Its utility stems from an azide (B81097) group that allows for the subsequent attachment of reporter tags, such as fluorophores or biotin, via bioorthogonal "click chemistry."[4] This two-step approach enables the visualization, enrichment, and identification of the "sulfenome"—the subset of proteins containing oxidized cysteine thiols.
While effective, it is noteworthy that this compound is considered a less sensitive probe for sulfenic acid detection compared to its analog, DAz-2, which exhibits significantly improved potency.[3][4][5] The choice between these probes may depend on the specific application and the expected abundance of sulfenic acid modifications.
II. Mechanism of this compound Action and Detection
The detection strategy using this compound involves two primary stages:
-
Labeling: The cell-permeable this compound probe enters living cells and its 1,3-dicarbonyl moiety selectively reacts with the nucleophilic sulfenic acid on proteins, forming a stable covalent bond.
-
Bioorthogonal Conjugation: After labeling and cell lysis, the azide group on the this compound-protein conjugate is used as a handle for a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "clicks" an alkyne-containing reporter molecule (e.g., alkyne-biotin for affinity purification and western blotting, or alkyne-fluorophore for fluorescence imaging) onto the tagged protein.
III. Data and Reagent Specifications
For reproducible experiments, it is critical to use high-purity reagents. The tables below summarize the properties of this compound and recommended materials for the experimental protocols.
Table 1: Chemical Probe Specifications
| Property | This compound |
| Full Name | N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide[4] |
| Synonym | Click Tag™ this compound[4] |
| Molecular Formula | C₁₀H₁₄N₄O₃[4] |
| Formula Weight | 238.2 g/mol [4] |
| Purity | ≥98%[4] |
| Solubility | DMSO, DMF, Ethanol, PBS (pH 7.2) up to 20 mg/ml[4] |
| Storage | Store stock solutions at -20°C or -80°C. Solid form stable at -20°C for ≥ 4 years.[4] |
| Notes | Less sensitive than its analog, DAz-2.[4] |
Table 2: Recommended Reagents and Materials for Protocols
| Reagent/Material | Recommended Concentration/Type | Supplier (Example) |
| This compound Probe | 100 mM stock in anhydrous DMSO | Cayman Chemical, MilliporeSigma |
| Oxidative Stress Inducer | 100 µM - 1 mM H₂O₂ | General lab supplier |
| Cell Culture Medium | DMEM, RPMI-1640, etc. | Thermo Fisher, Corning |
| Lysis Buffer | RIPA Buffer with protease/phosphatase inhibitors | Cell Signaling Technology |
| Click Chemistry Reagents | Copper(II) Sulfate (CuSO₄), TBTA, Sodium Ascorbate | MilliporeSigma, Click Chemistry Tools |
| Alkyne-Biotin | 10 mM stock in DMSO | Thermo Fisher, Invitrogen |
| Alkyne-Fluorophore (e.g., Alexa Fluor 488) | 10 mM stock in DMSO | Thermo Fisher, Invitrogen |
| Primary Antibody (for Western) | Anti-Biotin Antibody (HRP-conjugated) | Cell Signaling Technology, Abcam |
| Secondary Antibody (for IF) | Streptavidin-Fluorophore conjugate | Thermo Fisher, Invitrogen |
IV. Experimental Workflow Overview
The overall process for detecting global protein thiol oxidation involves treating cells with the this compound probe, preparing a protein lysate, performing a click reaction to attach a reporter, and analyzing the results via various downstream methods.
V. Detailed Experimental Protocols
Protocol 1: Labeling of Sulfenic Acid-Modified Proteins in Live Cells
This protocol describes the treatment of cultured cells to induce oxidative stress and subsequent labeling with this compound.
-
Cell Culture: Plate adherent cells (e.g., HeLa, A549) in a suitable format (e.g., 6-well plates for Western blot, chambered slides for microscopy) and grow to 70-80% confluency.
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C.[6]
-
Prepare a fresh solution of your chosen oxidant (e.g., 100 mM H₂O₂ in water).
-
-
Induction of Oxidative Stress (Optional):
-
Wash cells once with warm, serum-free medium or PBS.
-
Treat cells with the oxidant (e.g., a final concentration of 100 µM to 1 mM H₂O₂) in serum-free medium for 15-30 minutes at 37°C. A non-treated control should be run in parallel.
-
-
This compound Labeling:
-
Dilute the 100 mM this compound stock solution directly into the cell culture medium to a final concentration of 100-200 µM.
-
Remove the oxidant-containing medium and add the this compound labeling medium to the cells.
-
Incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
-
Cell Harvest:
-
Remove the labeling medium and wash the cells twice with ice-cold PBS to remove excess probe.
-
For Western blotting, lyse the cells directly on the plate using ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation (14,000 x g for 15 minutes at 4°C).[7]
-
For fluorescence microscopy, proceed immediately to fixation as described in Protocol 3.
-
Protocol 2: Click Chemistry and Western Blot Analysis
This protocol is for the detection of biotin-tagged proteins from cell lysates.
-
Protein Quantification: Determine the protein concentration of the clarified cell lysates using a standard method like the BCA assay.[7]
-
Prepare Click Reaction Master Mix: For each 50 µg of protein in 50 µL of lysate, prepare the following mix. Note: Prepare fresh and add components in the specified order.
-
TBTA (or other Cu(I) ligand): 1 µL of 50 mM stock in DMSO.
-
Alkyne-Biotin: 2 µL of 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄): 1 µL of 50 mM stock in water.
-
Sodium Ascorbate: 1 µL of 500 mM stock in water (prepare fresh).
-
-
Click Reaction:
-
Add 5 µL of the master mix to each 50 µg protein sample.
-
Vortex gently and incubate at room temperature for 1 hour, protected from light.
-
-
Protein Precipitation (Optional but Recommended): To remove unreacted reagents, precipitate the protein using a methanol/chloroform protocol or a commercial clean-up kit. Resuspend the protein pellet in 1X Laemmli sample buffer.
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of protein per well onto an 8-12% polyacrylamide gel and perform SDS-PAGE.[7]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[7]
-
Incubate the membrane with an HRP-conjugated anti-biotin antibody or streptavidin-HRP (e.g., 1:5000 dilution) in blocking buffer overnight at 4°C.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.[7] The resulting blot will show bands corresponding to all sulfenic acid-modified proteins.
-
Protocol 3: Fluorescence Microscopy Analysis
This protocol is for visualizing the subcellular localization of oxidized proteins.
-
Cell Culture and Labeling: Grow and label cells with this compound on chambered slides or coverslips as described in Protocol 1.
-
Fixation and Permeabilization:
-
After washing with PBS (Protocol 1, Step 5), fix the cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[9]
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare a Click Reaction Master Mix as described in Protocol 2, but replace alkyne-biotin with an alkyne-fluorophore (e.g., alkyne-Alexa Fluor 488).
-
Add the master mix to the fixed and permeabilized cells, ensuring the entire surface is covered.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain nuclei by incubating with DAPI (1 µg/mL) for 5 minutes.[9]
-
Wash twice more with PBS.
-
-
Mounting and Imaging:
VI. Applications in Research and Drug Development
The ability to globally profile protein thiol oxidation provides valuable insights across various fields:
-
Elucidating Redox Signaling Pathways: this compound can be used to identify novel proteins that are regulated by ROS, helping to map complex signaling networks involved in cell proliferation, apoptosis, and immune responses.[5]
-
Biomarker Discovery: Changes in the "sulfenome" can be indicative of disease states, particularly in cancer, neurodegenerative disorders, and cardiovascular diseases where oxidative stress is a known factor. Identifying these changes can lead to new diagnostic or prognostic biomarkers.
-
Drug Discovery and Development:
-
Target Identification: Uncovering proteins that are oxidatively modified in a disease state can reveal new therapeutic targets.[3][5]
-
Mechanism of Action Studies: this compound can help determine if a drug's mechanism involves the modulation of cellular redox states. For example, some kinase inhibitors have been shown to alter the cysteine sulfenome.[12]
-
Toxicity Screening: The probe can be used in high-throughput screens to assess whether drug candidates induce off-target oxidative stress, a common mechanism of drug toxicity.
-
References
- 1. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Mining the thiol proteome for sulfenic acid modifications reveals new targets for oxidation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.virginia.edu [med.virginia.edu]
- 7. benchchem.com [benchchem.com]
- 8. DAZ1 Antibody (#12706) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. cs.helsinki.fi [cs.helsinki.fi]
- 12. Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of DAZ1 Gene Deletions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 'Deleted in Azoospermia 1' (DAZ1) gene is a member of the DAZ gene family, located on the Y chromosome's azoospermia factor c (AZFc) region.[1][2] This gene family encodes RNA-binding proteins essential for various stages of spermatogenesis, and their deletion is a significant cause of male infertility, specifically non-obstructive azoospermia and severe oligozoospermia.[3][4][5]
Detecting deletions of the DAZ1 gene is complicated by the genomic structure of the AZFc region. It contains four highly homologous DAZ genes (DAZ1, DAZ2, DAZ3, DAZ4) arranged in two palindromic clusters.[1][3][6] This high degree of similarity means that simple PCR-based methods may fail to distinguish between the different gene copies, potentially missing partial deletions that can still lead to spermatogenic failure.[4][7] Therefore, accurate diagnosis requires robust methods capable of identifying copy-specific deletions or quantifying the total number of DAZ genes.
These application notes provide an overview and detailed protocols for several molecular techniques used to identify and characterize DAZ1 gene deletions in patient samples.
Diagnostic Workflow for DAZ1 Deletion Analysis
A tiered approach is recommended for the efficient and accurate detection of DAZ1 deletions. The workflow begins with a broad screening of the AZFc region, followed by more specific, quantitative, and confirmatory analyses if an abnormality is suspected.
Caption: A logical workflow for the detection and characterization of DAZ gene deletions.
Data Presentation: Comparison of Detection Methods
The selection of a particular method depends on the specific requirements of the analysis, such as throughput, cost, and the level of detail required.
| Method | Principle | Detects | Throughput | Pros | Cons |
| Multiplex PCR (STS) | Simultaneous amplification of multiple sequence-tagged sites (STS) in the AZF regions.[8] | Presence/Absence of large AZFc deletions. | High | Rapid, cost-effective for initial screening. | Cannot distinguish between DAZ gene copies; may miss partial deletions.[4] |
| PCR-RFLP / SNV Analysis | PCR amplification followed by restriction enzyme digestion based on single nucleotide variants (SNVs) unique to DAZ copies.[4][9] | Deletion of specific DAZ gene copies (e.g., DAZ1/DAZ2).[4][9] | Medium | High specificity for different copies; relatively low cost. | Can be labor-intensive; requires prior knowledge of SNVs. |
| Quantitative PCR (qPCR) | Real-time PCR to measure the amount of amplified DNA, allowing for the determination of gene copy number relative to a reference gene.[7] | DAZ gene copy number (dosage).[7][10] | High | Quantitative and highly sensitive; reproducible.[7] | Does not identify which specific copy is deleted; requires careful calibration. |
| FISH (spermHALO-FISH) | Fluorescence in situ hybridization on decondensed sperm nuclei or chromatin fibers to visualize and count individual gene signals.[11] | Accurate DAZ gene copy number and chromosomal location.[11][12] | Low | Provides direct visual confirmation; highly accurate for copy number.[11] | Technically demanding, low throughput, and time-consuming. |
| Array CGH | Comparative Genomic Hybridization on a microarray to detect copy number variations across the genome.[13] | Genome-wide deletions and duplications, including the DAZ region. | High | High resolution and genome-wide coverage. | Higher cost; may require confirmation with other methods. |
Experimental Protocols
Protocol 1: Multiplex PCR for AZFc Region Screening
This protocol is designed as a first-line screening tool to detect large deletions within the AZFc region where the DAZ gene cluster is located. It utilizes established Sequence-Tagged Sites (STS).
Caption: Workflow for Multiplex PCR screening of the AZFc region.
Methodology:
-
DNA Extraction: Extract genomic DNA from peripheral blood leukocytes using a standard commercial kit. Quantify DNA and assess purity (A260/A280 ratio ~1.8).
-
Primer Selection: Use a set of validated STS primers for the AZFc region. A common marker for the DAZ gene cluster is sY254 .[14] Include other AZFc markers (e.g., sY255) and a control gene like SRY.
-
PCR Reaction Mix (50 µL total volume):
-
Genomic DNA: 100 ng
-
10x PCR Buffer (with MgCl₂): 5 µL
-
dNTP Mix (10 mM each): 1 µL
-
Forward & Reverse Primers (10 µM each): 1 µL per primer pair
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 94°C for 1 minute
-
Annealing: 58°C for 1 minute
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
-
Analysis: Resolve PCR products on a 2% agarose gel stained with a DNA-safe dye. The absence of a band corresponding to an STS marker (e.g., sY254) while the SRY control is present indicates a deletion.[5]
Protocol 2: Quantitative Real-Time PCR (qPCR) for DAZ Copy Number
This protocol determines the copy number of DAZ genes relative to a stable, single-copy autosomal reference gene. It is effective for identifying the loss of one or more DAZ copies.[7]
Caption: Workflow for determining DAZ gene copy number using qPCR.
Methodology:
-
Sample Preparation: Use high-quality genomic DNA (10-20 ng per reaction). Include a calibrator sample from a fertile male confirmed to have four DAZ copies.
-
Primer/Probe Design: Design primers and a probe targeting a conserved exon present in all DAZ copies (e.g., exon 6).[7] Design a separate primer/probe set for a single-copy autosomal reference gene (e.g., Albumin, GAPDH).
-
qPCR Reaction Mix (20 µL total volume):
-
Genomic DNA: 10 ng
-
2x TaqMan Universal PCR Master Mix: 10 µL
-
DAZ or Reference Gene Primer/Probe Mix (20x): 1 µL
-
Nuclease-free water: to 20 µL
-
-
Thermocycling Conditions (Typical):
-
Initial Hold: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis:
-
Determine the threshold cycle (Ct) for both the DAZ gene and the reference gene for each sample.
-
Calculate ΔCt for each sample: ΔCt = Ct(DAZ) - Ct(Reference).
-
Calculate ΔΔCt: ΔΔCt = ΔCt(Patient) - ΔCt(Calibrator).
-
Calculate the relative copy number using the formula: Copy Number = N * 2^(-ΔΔCt), where N is the known copy number in the calibrator (N=4). A result of ~2 would indicate a deletion of two DAZ copies.[7]
-
Protocol 3: Fluorescence In Situ Hybridization (FISH)
This protocol describes a high-resolution FISH technique (spermHALO-FISH) for the direct visualization and counting of DAZ gene copies in sperm nuclei. This method is highly accurate and serves as an excellent confirmation tool.[11]
Methodology:
-
Sperm Nuclei Preparation:
-
Process fresh or frozen semen to isolate spermatozoa.
-
Embed sperm in an agarose microgel on a microscope slide.
-
Apply an acid treatment (e.g., 0.5 M HCl) to remove proteins, followed by a neutralizing buffer.
-
Use a lysing solution (containing detergents and salts) to decondense the sperm chromatin, creating a "halo" of extruded DNA loops around the nuclear remnant.
-
Fix the slides in ethanol (B145695) series and air dry.
-
-
Probe Preparation and Labeling:
-
Use a cosmid or BAC probe that specifically targets the DAZ gene sequence.
-
Label the probe with a fluorophore (e.g., SpectrumOrange) using a standard nick translation or random priming kit.
-
-
Hybridization:
-
Denature the probe DNA at 75°C for 5-10 minutes.
-
Apply the probe mixture to the prepared slides containing the decondensed sperm nuclei.
-
Denature the slide DNA on a heat block at 75°C for 5 minutes.
-
Incubate the slides in a humidified chamber at 37°C overnight to allow for hybridization.
-
-
Post-Hybridization Washes:
-
Wash the slides in a series of increasingly stringent salt solutions (e.g., 0.4x SSC at 72°C, followed by 2x SSC/0.05% Tween-20 at room temperature) to remove non-specifically bound probe.
-
-
Visualization and Analysis:
-
Counterstain the nuclei with DAPI.
-
Visualize the slides using a fluorescence microscope equipped with appropriate filters.
-
Count the number of distinct fluorescent signals within each sperm halo. A normospermic individual is expected to show four distinct signals, representing the four DAZ gene copies.[11]
-
References
- 1. DAZ1 - Wikipedia [en.wikipedia.org]
- 2. DAZ1 deleted in azoospermia 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Gene - DAZ1 [maayanlab.cloud]
- 4. A novel approach for the analysis of DAZ gene copy number in severely idiopathic infertile men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DAZ Deletion test | Genomic Diagnostics [genomicdiagnostics.com.au]
- 6. genecards.org [genecards.org]
- 7. Quantitative evaluation of partial deletions of the DAZ gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Multiplex-PCR Technique To Determine Azf Deletions in infertility Male Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The use of spermHALO-FISH to determine DAZ gene copy number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient combined FISH and PRINS technique for detection of DAZ microdeletion in human sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Design and Analysis of Microarray Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sid.ir [sid.ir]
Application Notes and Protocols for Studying DAZ1 Protein-RNA Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Deleted in Azoospermia 1 (DAZ1) protein is a germ-cell-specific RNA-binding protein (RBP) that plays a critical role in spermatogenesis.[1] Located in the azoospermia factor c (AZFc) region on the Y chromosome, deletions or mutations in the DAZ1 gene are a frequent cause of male infertility.[1][2] DAZ1, along with its family members, functions as a post-transcriptional regulator, primarily by binding to the 3'-untranslated regions (3'-UTRs) of target messenger RNAs (mRNAs) to modulate their translation.[1] Understanding the specific RNA targets of DAZ1 and the molecular mechanisms governing these interactions is crucial for elucidating the pathways of normal germ cell development and the pathophysiology of infertility. Furthermore, these insights can inform the development of novel therapeutic strategies for male infertility.
This document provides detailed application notes and experimental protocols for investigating DAZ1 protein-RNA interactions, including methods for identifying DAZ1-bound RNAs, characterizing binding specificity, and quantifying binding affinity.
Key Concepts in DAZ1-RNA Interactions
DAZ1 is a member of the DAZ family of proteins, which also includes DAZ-Like (DAZL) and BOULE. These proteins share a conserved RNA Recognition Motif (RRM) responsible for binding to specific RNA sequences.[3] Studies on the DAZ family, particularly the closely related DAZL protein, have identified a preference for binding to GUU triplets within the 3'-UTR of target mRNAs.[4] More specifically, a PAR-CLIP-seq analysis of DAZ target genes has identified a potential UGUU binding motif. DAZ family proteins are known to interact with Poly(A)-Binding Protein (PABP), suggesting a mechanism for enhancing the translation of their target mRNAs.[1][3] The interaction with DAZ Associated Protein 1 (DAZAP1) may also play a role in modulating DAZ1's function in translational control.[2]
Experimental Methodologies
Several techniques can be employed to study DAZ1 protein-RNA interactions, ranging from transcriptome-wide identification of binding sites to in vitro characterization of specific interactions. The choice of method depends on the specific research question.
I. Identification of In Vivo DAZ1 RNA Targets
To identify the full spectrum of RNAs that DAZ1 binds to within a cellular context, high-throughput sequencing approaches coupled with immunoprecipitation are the methods of choice.
1. RNA Immunoprecipitation followed by Sequencing (RIP-Seq)
RIP-Seq allows for the identification and quantification of RNAs associated with a specific RBP. The protocol involves immunoprecipitating the RBP of interest along with its bound RNAs from a cell lysate, followed by RNA extraction and high-throughput sequencing.
2. Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-Seq)
CLIP-Seq provides a more stringent method for identifying direct protein-RNA interactions by incorporating a UV cross-linking step. This covalent cross-linking ensures that only RNAs directly bound to the protein are co-immunoprecipitated. A variation, Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), involves metabolic labeling of nascent RNA with photoreactive nucleosides to enhance cross-linking efficiency and pinpoint binding sites with greater precision.[5][6]
II. In Vitro Characterization of DAZ1-RNA Interactions
Once potential RNA targets are identified, in vitro assays are essential to validate and quantify the binding interaction.
1. Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a common technique to study protein-RNA interactions in vitro.[7] It is based on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA. This method can be used to confirm binding, determine binding affinity (Kd), and analyze binding specificity through competition assays.[8]
2. In Vitro Transcription of RNA Probes
To perform in vitro binding assays like EMSA, labeled RNA probes corresponding to the putative DAZ1 binding sites are required. These can be synthesized through in vitro transcription from a DNA template.[9]
Data Presentation
Quantitative Data on DAZ-family RNA Binding
While specific quantitative binding data for DAZ1 is limited in the public domain, studies on its close homolog DAZL provide valuable insights into the binding preferences of the DAZ family.
| Protein | Binding Motif | Method | Reference |
| DAZL | GUU | In vivo and in vitro assays | [4] |
| DAZ | UGUU | PAR-CLIP-seq | Not directly cited, but inferred from general knowledge |
| Dazl | oligo(U) stretches with G/C residues | SELEX and yeast tri-hybrid | [10][11] |
Signaling and Experimental Workflow Diagrams
DAZ1 Signaling Pathway in Spermatogenesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The DAZL family proteins are PABP‐binding proteins that regulate translation in germ cells | The EMBO Journal [link.springer.com]
- 4. DAZL Regulates Germ Cell Survival through a Network of PolyA-Proximal mRNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rna-seqblog.com [rna-seqblog.com]
- 6. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 8. Electrophoretic Mobility Shift Assay of DNA and CRISPR-Cas Ribonucleoprotein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthesis of RNA probes by the direct in vitro transcription of PCR-generated DNA templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The RNA-binding specificity of the mouse Dazl protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The RNA-binding specificity of the mouse Dazl protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Generation and Analysis of a Dazl Knockout Mouse Model for Infertility Research
Introduction
The Deleted in Azoospermia (DAZ) gene family is critical for human fertility.[1] This family includes the Y-linked DAZ1 gene, and deletions within this region are a significant genetic cause of non-obstructive azoospermia and severe oligozoospermia in men, conditions characterized by the absence or severe reduction of sperm in the ejaculate.[2][3] The DAZ proteins are RNA-binding proteins that play a pivotal role in regulating the translation of specific messenger RNAs (mRNAs) during spermatogenesis, ensuring the proper development of germ cells.[1][4]
Mice do not possess a direct ortholog of the human Y-chromosomal DAZ1 gene; instead, they have the autosomal homolog, Dazl (Deleted in azoospermia-like).[4] This gene is the evolutionary progenitor of the human DAZ genes and shares a conserved function in germ cell development.[5] Consequently, the Dazl knockout mouse serves as an invaluable and scientifically accepted model for investigating the molecular mechanisms of the DAZ family in fertility and for exploring potential therapeutic interventions for male infertility.
Homozygous knockout of the Dazl gene (Dazl−/−) in male mice leads to a complete loss of germ cells and results in sterility, effectively phenocopying the severe infertility seen in men with DAZ deletions.[6][7][8] Heterozygous (Dazl+/−) male mice, however, are generally fertile and appear indistinguishable from their wild-type littermates, making them suitable as experimental controls.[6] This application note provides a comprehensive set of protocols for the generation of a Dazl knockout mouse model using CRISPR-Cas9 technology, subsequent genotyping, and detailed phenotypic analysis to characterize the resulting infertility phenotype.
Experimental Workflow
Caption: Experimental workflow for generating and phenotyping a Dazl knockout mouse.
Experimental Protocols
Protocol 1: Generation of Dazl Knockout Mice via CRISPR-Cas9
This protocol outlines the generation of Dazl knockout mice by microinjecting CRISPR-Cas9 components into fertilized mouse eggs.[7][9]
1.1. Guide RNA (gRNA) Design and Synthesis
-
Identify the target region in the mouse Dazl gene (Gene ID: 13164). Target an early exon (e.g., exon 2 or 3) to ensure a frameshift mutation leading to a null allele.
-
Use a validated online design tool (e.g., CHOPCHOP) to identify potential 20-bp gRNA sequences preceding a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').[10] Select gRNAs with high predicted on-target efficiency and low off-target scores.
-
Synthesize the selected gRNA(s) using an in vitro transcription kit according to the manufacturer's instructions, followed by purification and quality assessment.
1.2. Preparation of Microinjection Mix
-
Prepare a sterile, RNase-free microinjection buffer (e.g., 10 mM Tris-HCl, 0.1 mM EDTA, pH 7.4).
-
On ice, mix the components to the final concentrations:
-
Cas9 protein: 50-100 ng/µL
-
Synthesized gRNA: 25-50 ng/µL
-
-
Incubate the mixture at 37°C for 10 minutes to allow the formation of the Cas9-gRNA ribonucleoprotein (RNP) complex.
-
Centrifuge the mix at >14,000 x g for 10 minutes at 4°C to pellet any debris. Use the supernatant for microinjection.
1.3. Superovulation and Zygote Collection
-
Use a standard mouse strain for embryo production (e.g., C57BL/6J).
-
Induce superovulation in female mice (3-4 weeks old) by intraperitoneal injection of Pregnant Mare Serum Gonadotropin (PMSG), followed 46-48 hours later by an injection of human Chorionic Gonadotropin (hCG).
-
Immediately after hCG injection, house each female with a fertile stud male.
-
The following morning, check for vaginal plugs to confirm mating. Euthanize plugged females.
-
Collect fertilized zygotes from the oviducts and place them in a suitable culture medium (e.g., M16 medium) under mineral oil.
1.4. Microinjection and Embryo Transfer
-
Using a microinjection microscope setup, inject the prepared Cas9 RNP mix into the pronucleus or cytoplasm of the collected zygotes.
-
Culture the injected zygotes overnight in an incubator at 37°C, 5% CO2.
-
The next day, select viable two-cell stage embryos for transfer.
-
Surgically transfer the selected embryos into the oviducts of pseudopregnant surrogate mothers (females mated with vasectomized males).
Protocol 2: Genotyping of Founder (F0) Mice
2.1. DNA Extraction
-
At 10-14 days of age, obtain a small tail snip (~2 mm) from the resulting F0 pups.
-
Extract genomic DNA using a commercial DNA extraction kit or a standard proteinase K digestion and isopropanol (B130326) precipitation method.
2.2. PCR Amplification and Mutation Analysis
-
Design PCR primers that flank the gRNA target site in the Dazl gene, amplifying a 300-500 bp region.
-
Perform PCR using the extracted genomic DNA as a template.
-
Analyze the PCR products to detect insertion/deletion (indel) mutations:
-
Sanger Sequencing: Purify the PCR product and send it for sequencing. Analyze the resulting chromatogram for overlapping peaks downstream of the target site, which indicates the presence of an indel mutation.
-
T7 Endonuclease I (T7E1) Assay: Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutant DNA strands. Digest with T7E1, which cleaves at mismatched sites. Analyze the products on an agarose (B213101) gel; the presence of cleaved bands indicates a mutation.
-
-
F0 founders with confirmed mutations should be bred with wild-type mice to establish heterozygous F1 lines for further analysis.
Protocol 3: Phenotypic Analysis of Dazl Knockout Mice
3.1. Fertility Assessment
-
Set up breeding pairs by housing individual adult male mice (Dazl+/+, Dazl+/−, and Dazl−/−) with two wild-type females of proven fertility for a period of 3-6 months.
-
Monitor cages daily for the presence and size of litters.
-
Record the number of pups per litter and the frequency of litters over the observation period.
3.2. Sperm Count and Motility Analysis This protocol is adapted from established methods for murine sperm analysis.[3][4]
-
Euthanize adult male mice and dissect the caudae epididymides.
-
Place the tissue in a pre-warmed (37°C) dish containing 1 mL of a suitable buffer (e.g., Human Tubal Fluid medium).
-
Make several small incisions in the caudae epididymides to allow sperm to disperse into the medium. Incubate for 15 minutes at 37°C for "swim-out".
-
Collect the sperm suspension and make appropriate dilutions.
-
Sperm Count: Load 10 µL of the diluted sperm suspension onto a hemocytometer. Count the number of sperm heads in the central grid and calculate the concentration (sperm/mL).
-
Sperm Motility: Load 10 µL of the fresh sperm suspension onto a pre-warmed microscope slide. Analyze immediately using a Computer-Assisted Sperm Analysis (CASA) system or by manual assessment to determine the percentage of motile sperm.
3.3. Testis Histology This protocol provides a standard method for Hematoxylin (B73222) and Eosin (H&E) staining.
-
Dissect testes and fix them in Bouin's solution or 4% paraformaldehyde overnight at 4°C.
-
Process the fixed tissues through a graded series of ethanol (B145695) for dehydration, clear with xylene, and embed in paraffin (B1166041) wax.
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through graded ethanol: 100% (2 x 2 min), 95% (2 x 2 min), and rinse in running tap water.
-
-
Staining:
-
Stain in Mayer's hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or ammonia (B1221849) water.
-
Counterstain with Eosin Y solution for 1-2 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol: 95% (2 x 2 min), 100% (2 x 2 min).
-
Clear in xylene (2 x 5 min).
-
Mount a coverslip using a permanent mounting medium.
-
-
Examine the stained sections under a light microscope to assess the morphology of the seminiferous tubules and the presence of different stages of germ cells.
3.4. Hormone Level Analysis
-
Collect blood from adult male mice via cardiac puncture at the time of euthanasia.
-
Separate serum by centrifugation and store at -80°C until analysis.
-
Measure serum concentrations of Follicle-Stimulating Hormone (FSH), Luteinizing Hormone (LH), and Testosterone using commercially available mouse-specific ELISA kits according to the manufacturer's instructions.
Expected Quantitative Data
The following tables summarize the expected phenotypic outcomes from the analysis of male and female Dazl knockout mice compared to wild-type controls.
Table 1: Expected Fertility and Testicular Parameters in Male Mice
| Parameter | Wild-Type (Dazl+/+) | Heterozygous (Dazl+/−) | Homozygous (Dazl−/−) |
| Fertility | Fertile | Fertile, indistinguishable from WT[6] | Sterile[6] |
| Average Litter Size | Normal (~6-8 pups) | Normal (~6-8 pups)[6] | 0[6] |
| Testis Weight | Normal | Normal[6] | Significantly Reduced[6] |
| Sperm Count (x10⁶/mL) | Normal | Normal[6] | 0 (Azoospermia)[6] |
| Sperm Motility (%) | Normal | Normal[6] | N/A |
| Testis Histology | Full spermatogenesis | Full spermatogenesis | Absence of germ cells or meiotic arrest[6] |
Table 2: Expected Serum Hormone Levels in Male Mice
| Hormone | Wild-Type (Dazl+/+) | Heterozygous (Dazl+/−) | Homozygous (Dazl−/−) |
| Testosterone | Normal | Normal | Data not consistently reported |
| LH (Luteinizing Hormone) | Normal | Normal | Data not consistently reported |
| FSH (Follicle-Stimulating Hormone) | Normal | Normal | Data not consistently reported |
Note: While homozygous knockout leads to complete infertility, hormone levels are not consistently reported in the literature and may vary depending on the specific genetic background and the stage of germ cell loss.
Table 3: Reported Fertility Phenotype in Female Mice
| Parameter | Wild-Type (Dazl+/+) | Heterozygous (Dazl+/−) | Homozygous (Dazl−/−) |
| Fertility | Fertile | Fertile | Sterile |
| Average Litter Size | 8.1 ± 0.4 | 12.4 ± 0.9 (Increased)[2] | 0 |
| Plasma FSH | Normal | Decreased[2] | N/A |
Note: The phenotype in heterozygous females, characterized by increased litter size, highlights a dose-dependent role for Dazl in regulating follicular sensitivity to FSH.[2]
DAZL Signaling and Interaction Pathways
DAZL-Mediated Translational Regulation
The primary mechanism of DAZL function is the post-transcriptional regulation of target mRNAs. DAZL binds to specific sequences, typically GUU-triplets within the 3'-untranslated region (3'-UTR) of its target mRNAs. It then recruits Poly(A)-Binding Protein (PABP), a key factor in translation initiation, to promote the assembly of the ribosome and enhance the translation of these specific transcripts, which are essential for germ cell development and survival.[5]
Caption: DAZL stimulates translation by binding to target mRNAs and recruiting PABP.
Downstream Pathways Implicated in DAZ Deficiency
Studies using human embryonic stem cells with a deficiency in the DAZ gene cluster have suggested a link to the dysregulation of several critical cellular pathways. The loss of DAZ function may lead to cell cycle dysregulation and increased apoptosis, potentially through the disruption of homeostatic signaling involving P53, PI3K/AKT, and MAPK pathways. This highlights a broader role for the DAZ family in maintaining germ cell integrity and survival.
Caption: Downstream signaling pathways affected by DAZ family gene deficiency.
References
- 1. Oligogenic heterozygous inheritance of sperm abnormalities in mouse | eLife [elifesciences.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Dazl deleted in azoospermia-like [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DAZL is a master translational regulator of murine spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lower FSH With Normal Fertility in Male Mice Lacking Gonadotroph Kisspeptin Receptor [frontiersin.org]
- 8. Phenotyping male infertility in the mouse: how to get the most out of a ‘non-performer’ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testosterone effects on luteinizing hormone and follicle-stimulating hormone responses to gonadotropin-releasing hormone in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Identifying DAZ1 Target mRNAs using PAR-CLIP-seq
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation followed by sequencing (PAR-CLIP-seq) to identify the messenger RNA (mRNA) targets of the DAZ1 (Deleted in Azoospermia 1) protein. DAZ1 is an RNA-binding protein crucial for germ cell development, and identifying its target mRNAs is essential for understanding its role in fertility and for the development of potential therapeutics for infertility.[1]
Introduction to DAZ1 and PAR-CLIP-seq
The DAZ protein family, including DAZ1, are key regulators of gametogenesis.[2] These proteins are known to bind to the 3'-untranslated regions (3'-UTRs) of specific mRNAs, thereby influencing their translation.[1] Deletions or mutations in the DAZ genes are associated with male infertility, highlighting their critical role in spermatogenesis.[1] Understanding the full spectrum of DAZ1's mRNA targets is crucial to elucidating its molecular functions.
PAR-CLIP-seq is a powerful technique used to identify the binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale.[3][4] The method involves incorporating photoreactive ribonucleoside analogs, such as 4-thiouridine (B1664626) (4SU), into nascent RNA transcripts in living cells.[3][5] Upon exposure to UV light at 365 nm, these analogs induce efficient crosslinking between the RNA and the interacting RBP.[3][6] Following immunoprecipitation of the RBP of interest, the crosslinked RNA fragments are sequenced. A key feature of PAR-CLIP is the introduction of a characteristic mutation (T-to-C transition for 4SU) at the crosslinking site during reverse transcription, which allows for the precise identification of binding sites at nucleotide resolution.[5]
Data Presentation: DAZ1 Target mRNAs
A study utilizing PAR-CLIP-seq to identify DAZ1 targets in a human cell line model discovered a consensus binding motif, UGUU, within the 3'-UTR of target mRNAs. The research also demonstrated a significant overlap between DAZ1-bound transcripts and genes that were observed to be translationally downregulated upon DAZ1 knockdown, as determined by ribosome profiling (Ribo-seq).
While a comprehensive, publicly available dataset listing all identified DAZ1 target mRNAs with quantitative data from PAR-CLIP-seq is not readily accessible, the following table provides a representative summary of key DAZ1 target genes involved in the cell cycle, as highlighted in published research.
| Target Gene | Gene Symbol | Function in Cell Cycle | Putative Binding Motif Location |
| Structural Maintenance Of Chromosomes 2 | SMC2 | Component of the condensin complex, essential for chromosome condensation and segregation. | 3'-UTR |
| RAD21 Cohesin Complex Component | RAD21 | Component of the cohesin complex, critical for sister chromatid cohesion. | 3'-UTR |
This table is a representative summary based on published findings. A complete list of DAZ1 targets with quantitative metrics such as read counts, enrichment scores, and precise binding coordinates would be available in the supplementary materials of dedicated research publications or public data repositories like the Gene Expression Omnibus (GEO).
Experimental Protocols
This section provides a detailed, generalized protocol for performing PAR-CLIP-seq to identify DAZ1 target mRNAs. This protocol is based on established PAR-CLIP methodologies and should be optimized for the specific cell line and experimental conditions.
Cell Culture and 4-Thiouridine Labeling
-
Cell Line Selection: Choose a human cell line that endogenously expresses DAZ1 or a model cell line engineered to express tagged DAZ1 (e.g., HEK293 cells with FLAG/HA-tagged DAZ1).
-
Cell Expansion: Culture the selected cells to approximately 80% confluency in appropriate growth medium. For a typical experiment, 10-40 plates (15 cm) yielding 100-400 million cells are recommended as a starting point.[3]
-
4-SU Labeling: Fourteen hours prior to UV crosslinking, supplement the cell culture medium with 4-thiouridine (4SU) to a final concentration of 100 µM. If using an inducible expression system for tagged DAZ1, add the inducing agent at this time as well.[3]
UV Crosslinking and Cell Lysis
-
Cell Harvest: Decant the growth medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[6]
-
UV Crosslinking: Place the uncovered plates on ice and irradiate with 365 nm UV light. A total energy of 0.15 J/cm² is a common starting point, but this should be optimized.
-
Cell Lysis: Scrape the cells in PBS and pellet them by centrifugation. Resuspend the cell pellet in 3 volumes of NP40 lysis buffer and incubate on ice for 10 minutes.[3]
-
Lysate Clarification: Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to pellet cell debris. Filter the supernatant through a 0.2 µm syringe filter.[3]
Immunoprecipitation and RNase Digestion
-
RNase T1 Digestion: Add RNase T1 to the cleared lysate to a final concentration of 1 U/µl and incubate at 22°C for 15 minutes to partially digest the RNA. Cool the reaction on ice.[3] The optimal concentration of RNase T1 needs to be determined empirically to yield RNA fragments in the desired size range (approximately 20-40 nucleotides).
-
Antibody-Bead Conjugation: Prepare Protein G magnetic beads by washing them with citrate-phosphate buffer. Incubate the beads with an anti-DAZ1 antibody (or an anti-tag antibody for tagged proteins) to allow for conjugation.
-
Immunoprecipitation (IP): Add the antibody-conjugated beads to the RNase-treated lysate and rotate for at least one hour at 4°C.
-
Washing: Collect the beads using a magnetic stand and wash them multiple times with IP wash buffer to remove non-specific binders.
RNA End-Processing and Radiolabeling
-
Dephosphorylation: Resuspend the beads in dephosphorylation buffer and treat with Calf Intestinal Alkaline Phosphatase (CIP) to remove the 3' phosphate (B84403) groups from the RNA fragments.
-
Radiolabeling: Wash the beads and then resuspend in PNK buffer. Add T4 Polynucleotide Kinase (PNK) and γ-³²P-ATP to radiolabel the 5' ends of the RNA fragments. This step allows for visualization of the RNA-protein complexes.
-
SDS-PAGE and Western Blotting: Elute the RNA-protein complexes from the beads using SDS-PAGE loading buffer. Separate the complexes by SDS-PAGE. Transfer the proteins to a nitrocellulose membrane.
-
Autoradiography and Excision: Expose the membrane to X-ray film to visualize the radiolabeled RNA-protein complexes. Excise the band corresponding to the size of DAZ1-RNA complexes.
RNA Isolation and Library Preparation
-
Proteinase K Digestion: Treat the excised membrane slice with Proteinase K to digest the protein, releasing the crosslinked RNA fragments.
-
RNA Isolation: Perform phenol-chloroform extraction and ethanol (B145695) precipitation to isolate the RNA fragments.
-
Adapter Ligation: Ligate 3' and 5' adapters to the RNA fragments. Gel purify the ligated products after each step to select for the desired size range.
-
Reverse Transcription and PCR Amplification: Reverse transcribe the RNA into cDNA and then amplify the cDNA library using PCR.
-
Sequencing: Sequence the prepared cDNA library on a high-throughput sequencing platform.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the PAR-CLIP-seq experiment to identify DAZ1 target mRNAs.
Data Analysis Workflow
Caption: Bioinformatic pipeline for analyzing PAR-CLIP-seq data.
DAZ1 Signaling Pathway in Translational Regulation
Caption: DAZ1's role in regulating the translation of target mRNAs.
Conclusion
The application of PAR-CLIP-seq is a robust method for the transcriptome-wide identification of DAZ1's direct mRNA targets. The detailed protocol and data analysis workflow provided here serve as a comprehensive guide for researchers. The identification of these targets and the elucidation of the regulatory networks governed by DAZ1 are critical for advancing our understanding of germ cell biology and the molecular basis of infertility. Further research, including the generation and public dissemination of comprehensive quantitative datasets, will be invaluable to the scientific community.
References
- 1. DAZL is a master translational regulator of murine spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of the DAZ family in spermatogenesis: More than just translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAR-CLIP and streamlined small RNA cDNA library preparation protocol for the identification of RNA binding protein target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
Application Notes: Immunohistochemical Analysis of DAZ1 in Human Testicular Tissue
References
- 1. benchchem.com [benchchem.com]
- 2. genecards.org [genecards.org]
- 3. DAZ1 deleted in azoospermia 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. jbums.org [jbums.org]
- 7. DAZAP1 DAZ associated protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. documents.cap.org [documents.cap.org]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. Troubleshooting Immunohistochemistry [nsh.org]
Application Notes and Protocols: Functional Assays for DAZ1 Translational Activator Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for robust functional assays to quantify the translational activator activity of the RNA-binding protein DAZ1 (Deleted in Azoospermia 1). DAZ1 is a critical regulator of germ cell development, and its dysfunction is linked to male infertility.[1] The primary mechanism of DAZ1-mediated translational activation involves its binding to specific sequences within the 3' untranslated regions (3'-UTRs) of target mRNAs and subsequently recruiting the poly(A)-binding protein (PABP), a key factor in initiating translation.[2][3][4] Understanding and quantifying this activity is crucial for basic research and for the development of potential therapeutic interventions.
The following sections detail two primary methods for assessing DAZ1 function: the Tethered Luciferase Reporter Assay and Polysome Profiling.
Application Note 1: Tethered Luciferase Reporter Assay
The tethered-function luciferase reporter assay is a powerful method to directly measure the ability of DAZ1 to activate translation, independent of its endogenous RNA-binding specificity. In this system, DAZ1 is fused to a bacteriophage MS2 coat protein, which binds with high affinity to MS2 RNA stem-loop structures engineered into the 3'-UTR of a luciferase reporter mRNA.[2] This "tethering" of DAZ1 to the reporter mRNA allows for a direct readout of its influence on translation by measuring luciferase activity.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from a tethered luciferase reporter assay in Xenopus oocytes, demonstrating the specific translational activation by a DAZ-family protein.
| Constructs Expressed | Reporter mRNA | Normalized Luciferase Activity (Fold Change vs. Control) | Reference |
| MS2-DAZAP1 (DAZ-Associated Protein 1) | luc-MS2 (with MS2 binding sites) | 5.5 | [2] |
| MS2-U1A (Negative Control) | luc-MS2 (with MS2 binding sites) | 1.0 (Baseline) | [2] |
| MS2-DAZAP1 | luc-ΔMS2 (no MS2 binding sites) | ~1.0 (No significant change) | [2] |
| DAZAP1 (untethered) | luc-MS2 (with MS2 binding sites) | ~1.0 (No significant change) | [2] |
| MS2-PABP1 (Positive Control) | luc-MS2 (with MS2 binding sites) | > 5.5 | [2] |
Experimental Workflow: Tethered Luciferase Assay
Caption: Workflow for the DAZ1 tethered luciferase reporter assay.
Detailed Protocol: Tethered Luciferase Reporter Assay
This protocol is adapted for use in mammalian cell lines (e.g., HEK293T).
A. Reagents and Materials
-
Expression vector for MS2-DAZ1 fusion protein (and controls like MS2-GFP).
-
Reporter vector: Firefly luciferase with MS2 binding sites in the 3'-UTR.
-
Control reporter vector: Renilla luciferase for normalization of transfection efficiency.
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Phosphate-Buffered Saline (PBS).
-
Dual-Luciferase® Reporter Assay System (or equivalent).[5]
-
Luminometer.
B. Step-by-Step Procedure
-
Cell Seeding: The day before transfection, seed HEK293T cells into 24-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a DNA mixture containing:
-
50 ng of the MS2-DAZ1 expression vector (or control).
-
200 ng of the Firefly luciferase-MS2 reporter vector.
-
25 ng of the Renilla luciferase normalization vector.
-
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
-
Incubation: Incubate the cells for 24-48 hours post-transfection at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well assay plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to the lysate and measure the Firefly luciferase activity using a luminometer.[5]
-
Subsequently, add 100 µL of Stop & Glo® Reagent to the same well to quench the Firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla activity.[5]
-
-
Data Analysis:
-
Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency.
-
Determine the fold change in normalized luciferase activity for the MS2-DAZ1 sample relative to the negative control (e.g., MS2-GFP).
-
Application Note 2: Polysome Profiling
Polysome profiling is a technique used to assess the translational status of the entire transcriptome or specific mRNAs.[7] Cell lysates are fractionated by ultracentrifugation through a sucrose (B13894) density gradient. mRNAs that are actively being translated are bound by multiple ribosomes (polysomes) and will sediment further into the gradient.[8] By quantifying the amount of a specific target mRNA (e.g., identified by PAR-CLIP) in the polysome fractions versus the non-translating (monosome or free mRNP) fractions, one can determine the effect of DAZ1 on its translation.
Quantitative Data Summary
This table shows the expected distribution of a known DAZ1 target mRNA, RAD21, in different fractions after sucrose gradient centrifugation in cells with normal DAZ1 expression versus cells where DAZ1 has been knocked down (shDAZ1). A shift from heavier to lighter fractions indicates reduced translation.
| Cell Condition | Fraction Type | Relative mRNA Level of RAD21 (%) | Reference |
| Control (shNC) | Non-translating (Fractions 1-5) | 30% | [9] |
| Control (shNC) | Polysomes (Fractions 6-12) | 70% | [9] |
| DAZ1 Knockdown (shDAZ1) | Non-translating (Fractions 1-5) | 65% | [9] |
| DAZ1 Knockdown (shDAZ1) | Polysomes (Fractions 6-12) | 35% | [9] |
Experimental Workflow: Polysome Profiling
Caption: Workflow for analyzing DAZ1 activity by polysome profiling.
Detailed Protocol: Polysome Profiling
A. Reagents and Materials
-
Cycloheximide (CHX) stock solution (100 mg/mL).
-
DEPC-treated water and solutions.
-
Sucrose solutions (e.g., 10% and 50% w/v) in polysome buffer.
-
Polysome Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl2, 0.4% NP-40, RNase inhibitors).[8]
-
Ultracentrifuge and appropriate swinging bucket rotor (e.g., SW41 Ti).
-
Gradient maker or gradient station.
-
Fractionation system with a UV monitor (254/260 nm).
-
RNA extraction kit.
-
Reagents for RT-qPCR.
B. Step-by-Step Procedure
-
Cell Treatment: Treat cultured cells with 100 µg/mL cycloheximide for 5-10 minutes at 37°C to arrest translation and stabilize polysomes.[10]
-
Harvesting: Place culture dishes on ice, aspirate the medium, and wash twice with ice-cold PBS containing 100 µg/mL cycloheximide.[7]
-
Lysis: Add ice-cold Polysome Lysis Buffer, scrape the cells, and collect the lysate. Incubate on ice for 10 minutes. Centrifuge at ~13,000 x g for 10 minutes at 4°C to pellet nuclei and debris.[10]
-
Gradient Preparation: Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes using a gradient maker.
-
Loading and Ultracentrifugation: Carefully layer the cleared cell lysate (e.g., 300 µL) onto the top of the sucrose gradient. Centrifuge at 40,000 rpm for 2 hours at 4°C.[8]
-
Fractionation:
-
Place the tube in a fractionation system.
-
Puncture the bottom of the tube and push the gradient upwards with a dense solution (e.g., 60% sucrose).
-
Pass the displaced gradient through a UV monitor to generate a polysome profile (A260 reading).
-
Collect fractions (e.g., 0.5 mL each) into microfuge tubes containing proteinase K.
-
-
RNA Isolation: Extract total RNA from each fraction using a suitable method (e.g., Trizol/chloroform followed by isopropanol (B130326) precipitation or a column-based kit).[7]
-
Analysis by RT-qPCR:
-
Synthesize cDNA from the RNA of each fraction.
-
Perform qPCR using primers specific for a known DAZ1 target mRNA and a control mRNA (e.g., ACTB).
-
Calculate the percentage of the target mRNA in each fraction relative to the total amount across all fractions.
-
Compare the distribution profile between control and DAZ1-manipulated (e.g., knockdown or overexpression) cells.
-
DAZ1 Mechanism of Translational Activation
DAZ1 functions as a translational activator by binding to U-rich elements (specifically UGUU motifs) in the 3'-UTR of target mRNAs.[9][11] This binding facilitates the recruitment of Poly(A)-Binding Protein (PABP) to the mRNA, even on transcripts with short poly(A) tails. The DAZ1-PABP complex is thought to promote the circularization of the mRNA by interacting with the eIF4G scaffolding protein at the 5' cap, which enhances ribosome recruitment and scanning, thereby stimulating translation initiation.[2][12] The interaction between DAZ1 and its inhibitor, DAZAP1, may also be a key regulatory point.[3]
Caption: DAZ1-mediated translational activation pathway.
References
- 1. Gene - DAZ1 [maayanlab.cloud]
- 2. DAZAP1, an RNA-binding protein required for development and spermatogenesis, can regulate mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DAZ1 deleted in azoospermia 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. med.emory.edu [med.emory.edu]
- 7. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 8. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DAZL is a master translational regulator of murine spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the mechanism of translational stimulation by Deleted in Azoospermia-like | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for DAZ1 Knockdown Experiments in Germ Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing knockdown experiments targeting the Deleted in Azoospermia 1 (DAZ1) gene in germ cell lines. DAZ1, an RNA-binding protein, is crucial for germ cell development and spermatogenesis.[1][2] Its dysregulation has been implicated in male infertility, making it a significant target for research and potential therapeutic development.[1][3] This document outlines the functional significance of DAZ1, detailed protocols for its experimental knockdown, and the expected quantitative outcomes.
Introduction to DAZ1 and its Role in Germ Cell Development
The DAZ family of proteins, including DAZ1, DAZ-like (DAZL), and BOULE, are key regulators of gametogenesis.[2][4] These proteins are primarily expressed in germ cells and are involved in various stages of their development, from the proliferation and maintenance of early germ cell populations to meiotic progression.[2][5][6][7] DAZ family proteins function by binding to the 3'-untranslated regions (3'-UTRs) of target mRNAs, thereby regulating their translation and stability.[2][8][9] Specifically, DAZ1 is thought to be essential for the maintenance of spermatogonia by promoting the translation of mRNAs related to cell proliferation and cell cycle transition.[8][10][11] Knockdown of DAZ1 has been shown to disrupt germ cell differentiation, reduce proliferation, and induce apoptosis.[3][12]
Key Applications of DAZ1 Knockdown Studies
-
Functional Genomics: Elucidate the precise roles of DAZ1 in germ cell proliferation, differentiation, and apoptosis.[1]
-
Target Validation: Evaluate DAZ1 as a potential therapeutic target for male infertility.[1]
-
Pathway Analysis: Investigate the signaling pathways modulated by DAZ1 expression and its downstream effects.[1][3]
Quantitative Data Summary from DAZ1 Knockdown Experiments
The following tables summarize key quantitative findings from studies involving the knockdown or deletion of DAZ family genes, providing a baseline for expected experimental outcomes.
| Experiment | Cell Line/System | Key Marker(s) | Outcome | Reference |
| shRNA-mediated Knockdown of DAZ | DAOY cells | Cell Count | Significant decrease in cell growth | [12] |
| EdU Incorporation | Significant reduction in the proportion of EdU-positive cells | [12] | ||
| Cell Cycle Analysis (PI Staining) | Interruption of the cell cycle | [12] | ||
| shRNA-mediated Silencing of DAZL | Human Embryonic Stem Cells (hESCs) | VASA:GFP+ cells | Significant reduction in Primordial Germ Cell (PGC)-like cells | [13] |
| Deletion of DAZ gene cluster | hESCs | hPGCLC induction efficiency | Significantly reduced | [3] |
| SOX17, BLIMP1, TFAP2C | Significant downregulation of early germ cell lineage markers | [3] | ||
| Overexpression of DAZL | XX hESCs | VASA:GFP+ cells | Increase in PGC-like cells to ~10% | [13] |
| Overexpression of BOULE | XX hESCs | VASA:GFP+ cells | Increase in PGC-like cells to ~12% | [13] |
Experimental Protocols
Detailed methodologies for key experiments related to DAZ1 knockdown are provided below.
Protocol 1: siRNA-Mediated Knockdown of DAZ1 in a Germ Cell Line
This protocol describes the transient knockdown of DAZ1 using small interfering RNA (siRNA) in a suitable germ cell line.
Materials:
-
Validated DAZ1-specific siRNA and a non-targeting negative control siRNA
-
Germ cell line (e.g., TCam-2, NT2/D1)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed the germ cell line in a 6-well plate to achieve 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the DAZ1-specific siRNA and negative control siRNA in Opti-MEM™ I in separate tubes.
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM™ I.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[1]
-
Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.[1]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream analysis.[1]
Protocol 2: Validation of DAZ1 Knockdown by qRT-PCR
This protocol quantifies the knockdown efficiency of DAZ1 at the mRNA level.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for DAZ1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the appropriate primers, cDNA, and master mix. Run the reaction on a qPCR instrument.
-
Analysis: Calculate the relative expression of DAZ1 mRNA in the knockdown samples compared to the negative control, normalized to the housekeeping gene using the ΔΔCt method.
Protocol 3: Validation of DAZ1 Knockdown by Western Blot
This protocol assesses the reduction of DAZ1 protein levels following knockdown.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DAZ1 and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate.[1] Quantify the band intensities to determine the relative levels of DAZ1 protein.[1]
Protocol 4: Cell Proliferation Assay (EdU Incorporation)
This protocol measures the effect of DAZ1 knockdown on cell proliferation.
Materials:
-
EdU (5-ethynyl-2´-deoxyuridine) incorporation assay kit
-
Fluorescence microscope or flow cytometer
Procedure:
-
Transfection: Perform siRNA transfection as described in Protocol 1.
-
EdU Labeling: At 48-72 hours post-transfection, add EdU to the cell culture medium and incubate for a specified period (e.g., 2-4 hours).
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the kit manufacturer's instructions.
-
EdU Detection: Perform the click chemistry reaction to label the incorporated EdU with a fluorescent dye.
-
Analysis: Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.[12] Alternatively, analyze the cells by flow cytometry.
Visualizations
Experimental Workflow for DAZ1 Knockdown
Caption: Workflow for DAZ1 knockdown and subsequent analysis.
Hypothesized Signaling Pathway in DAZ Deficiency
References
- 1. benchchem.com [benchchem.com]
- 2. DAZ Family Proteins, Key Players for Germ Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. app.dimensions.ai [app.dimensions.ai]
- 6. DAZ family proteins exist throughout male germ cell development and transit from nucleus to cytoplasm at meiosis in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Primate‐Specific DAZ Regulates Translation of Cell Proliferation‐Related mRNAs and is Essential for Maintenance of Spermatogonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DAZ Family Proteins, Key Players for Germ Cell Development [ijbs.com]
- 10. researchgate.net [researchgate.net]
- 11. Primate-Specific DAZ Regulates Translation of Cell Proliferation-Related mRNAs and is Essential for Maintenance of Spermatogonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Human DAZL, DAZ and BOULE genes modulate primordial germ cell and haploid gamete formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Yeast Two-Hybrid Screen for DAZ1 Interacting Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The "Deleted in Azoospermia 1" (DAZ1) protein is an RNA-binding protein crucial for spermatogenesis.[1] It is believed to play a vital role in regulating the translation of specific mRNAs during the development of germ cells.[1] Deletions in the DAZ1 gene cluster on the Y chromosome are linked to male infertility, specifically azoospermia and severe oligozoospermia.[1][2] A thorough understanding of the protein-protein interaction network of DAZ1 is essential for clarifying its molecular functions and identifying potential therapeutic targets for male infertility.
Known interacting partners of DAZ1 include DAZAP1, DAZAP2, PUM2, and BOLL.[1][2] To uncover novel interacting proteins, the Yeast Two-Hybrid (Y2H) system offers a powerful and well-established genetic method for detecting binary protein interactions in vivo.[1][2] This document provides detailed application notes and protocols for utilizing the GAL4-based Y2H system to screen a human testis cDNA library for novel proteins that interact with DAZ1.
Principle of the Yeast Two-Hybrid System
The Y2H system is based on the modular nature of eukaryotic transcription factors, which typically consist of a DNA-binding domain (BD) and a transcriptional activation domain (AD).[1] In this system, the protein of interest, DAZ1 (the "bait"), is fused to the GAL4 DNA-binding domain (GAL4-BD). A library of potential interacting proteins (the "prey") is fused to the GAL4 activation domain (GAL4-AD). When co-expressed in a specific yeast strain, an interaction between the bait and prey proteins brings the BD and AD into close proximity. This proximity reconstitutes a functional transcription factor, which then activates the expression of downstream reporter genes (e.g., HIS3, ADE2, lacZ), enabling the selection and identification of positive interactions.[1]
Data Presentation: Quantitative Analysis of Putative Interactions
Following a successful Y2H screen, positive interactions should be quantified to assess their relative strength. A common method is the liquid β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate. The results can be summarized as follows:
| Prey ID | Gene Symbol | Interaction Strength (Miller Units) | Notes |
| P001 | GENEX | 150.5 ± 12.3 | Strong interactor |
| P002 | GENEY | 85.2 ± 9.8 | Moderate interactor |
| P003 | GENEZ | 30.1 ± 5.6 | Weak interactor |
| P004 | Non-specific | 5.2 ± 1.5 | Background/False Positive |
| Negative Control | Empty Vector | 1.0 ± 0.5 | Baseline |
Note: The data presented in this table is representative and for illustrative purposes only.
Experimental Protocols
Bait Plasmid Construction and Auto-activation Test
Objective: To clone the DAZ1 coding sequence into a bait vector and test for auto-activation of reporter genes.
Materials:
-
pGBKT7 vector (containing the GAL4 DNA-binding domain)
-
Full-length human DAZ1 cDNA
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli (e.g., DH5α)
-
Yeast strain (e.g., AH109)
-
Yeast transformation reagents (e.g., lithium acetate, PEG)
-
Selective media: SD/-Trp, SD/-Trp/-His, SD/-Trp/-His/-Ade
Procedure:
-
Clone the full-length coding sequence of human DAZ1 into the pGBKT7 vector to create the pGBKT7-DAZ1 bait plasmid.
-
Transform the pGBKT7-DAZ1 construct into competent E. coli for plasmid amplification and purification.
-
Verify the construct by restriction digest and DNA sequencing.
-
Transform the verified pGBKT7-DAZ1 plasmid into the AH109 yeast strain.
-
Plate the transformed yeast on SD/-Trp agar (B569324) plates to select for transformants.
-
To test for auto-activation, streak the transformed yeast colonies on SD/-Trp, SD/-Trp/-His, and SD/-Trp/-His/-Ade plates.
-
Incubate the plates at 30°C for 3-5 days.
-
Growth on SD/-Trp/-His or SD/-Trp/-His/-Ade indicates that the DAZ1 bait protein alone can activate the reporter genes. If auto-activation is observed, the bait construct may need to be modified (e.g., by creating truncations).
Yeast Two-Hybrid Library Screening
Objective: To screen a human testis cDNA library for proteins that interact with DAZ1.
Materials:
-
Yeast strain AH109 containing the pGBKT7-DAZ1 bait plasmid
-
Pre-transformed human testis cDNA library in a prey vector (e.g., pGADT7)
-
High-efficiency yeast transformation reagents
-
Selective media: SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade
-
X-α-Gal for blue/white screening
Procedure:
-
Perform a large-scale transformation of the human testis cDNA library into the yeast strain already containing the pGBKT7-DAZ1 bait plasmid.
-
Plate the transformed yeast on medium-stringency selective medium (SD/-Trp/-Leu/-His).
-
Incubate the plates at 30°C for 5-10 days and monitor for colony growth.
-
Pick individual colonies that grow on the medium-stringency medium and re-streak them onto high-stringency selective medium (SD/-Trp/-Leu/-His/-Ade) containing X-α-Gal.
-
Incubate at 30°C for 3-7 days. True positive interactions will result in both growth and the development of a blue color.
Identification and Confirmation of Interacting Proteins
Objective: To identify the prey proteins from positive colonies and confirm the interaction.
Materials:
-
Yeast plasmid isolation kit
-
Competent E. coli
-
Prey plasmid-specific sequencing primers
-
Empty pGBKT7 vector (negative control)
Procedure:
-
Isolate the prey plasmids from the positive yeast colonies that grew on high-stringency medium and turned blue.
-
Transform the isolated prey plasmids into E. coli for amplification.
-
Purify the prey plasmids from E. coli and sequence the cDNA inserts to identify the interacting proteins using BLAST analysis.
-
To confirm the interaction, co-transform the identified prey plasmid with the original pGBKT7-DAZ1 bait plasmid into a fresh yeast strain.
-
As a negative control, co-transform the prey plasmid with an empty pGBKT7 vector.
-
Plate the co-transformed yeast on both medium and high-stringency selective plates.
-
Only the co-transformation of the prey with the DAZ1 bait should result in growth on the selective media, confirming a specific interaction.
Visualizations
Signaling Pathway of DAZ1 and Known Interactors
References
Application Notes and Protocols for Analyzing DAZ1 Expression Using RT-qPCR in Clinical Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deleted in Azoospermia 1 (DAZ1) is a gene located on the Y chromosome that plays a critical role in spermatogenesis. It encodes an RNA-binding protein that is essential for the development of germ cells.[1][2][3] Deletions or reduced expression of the DAZ1 gene have been strongly associated with male infertility, specifically with non-obstructive azoospermia (NOA) and severe oligozoospermia.[4][5][6] Consequently, the analysis of DAZ1 expression in testicular tissue can provide valuable insights into the molecular basis of male infertility and may serve as a potential biomarker for diagnosing and managing spermatogenic failure.[7][8]
This document provides detailed application notes and protocols for the analysis of DAZ1 gene expression in clinical samples using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
Clinical Significance of DAZ1 Expression
Reduced expression of DAZ1 is a significant factor in certain cases of male infertility. Studies have shown a correlation between lower DAZ1 transcript levels and impaired sperm production.[8] In some instances, the absence of DAZ1 expression in testicular biopsies has been linked to a complete lack of germ cells, a condition known as Sertoli cell-only syndrome.[4][9] Therefore, quantifying DAZ1 mRNA levels can aid in the molecular diagnosis of male infertility and may help in predicting the likelihood of successful sperm retrieval for assisted reproductive technologies.
Data Presentation
The following tables summarize quantitative data on DAZ1 expression from clinical studies, comparing different patient cohorts.
Table 1: Relative DAZ1 Expression in Testicular Biopsies of Infertile Men Compared to Controls
| Patient Cohort | Number of Subjects (n) | Mean Relative DAZ1 Expression (Normalized to Housekeeping Gene) | Fold Change vs. Control | p-value | Reference |
| Normospermic Controls | 6 | 1.00 | - | - | [10] |
| Azoospermic Patients | 17 | 0.25 | -4.0 | < 0.01 | [10] |
| Non-obstructive Azoospermia (NOA) | 50 | Significantly Lower vs. Hypospermatogenesis | - | < 0.05 | [7] |
| Hypospermatogenesis | - | Highest Expression among NOA subtypes | - | - | [7] |
| Maturation Arrest | - | Lower than Hypospermatogenesis | - | - | [7] |
| Sertoli Cell-Only Syndrome | - | Lowest/Absent Expression | - | < 0.05 | [7] |
Table 2: DAZ1 Expression and Correlation with Clinical Parameters in Non-Obstructive Azoospermia (NOA) Patients
| Clinical Parameter | Correlation with DAZ1 Expression | p-value | Reference |
| Spermatogenic Score | Positive | < 0.0001 | [7] |
| Follicle-Stimulating Hormone (FSH) | Negative | Not Significant | [7] |
| Luteinizing Hormone (LH) | Negative | Not Significant | [7] |
| Testosterone | Negative | Not Significant | [7] |
Experimental Protocols
Sample Collection and Storage
-
Sample Type: Testicular biopsies obtained via Testicular Sperm Aspiration (TESA) or Testicular Sperm Extraction (TESE).
-
Collection: Samples should be collected by a qualified clinician.
-
Storage: Immediately place the biopsy sample in an RNA stabilization solution (e.g., RNAlater®) and store at -80°C until RNA extraction to preserve RNA integrity.
RNA Extraction
-
Method: Utilize a reputable commercial RNA extraction kit suitable for tissue samples (e.g., RNeasy Mini Kit, Qiagen; TRIzol™ Reagent, Thermo Fisher Scientific).
-
Protocol Overview (using a column-based kit):
-
Homogenize the testicular tissue (~20-30 mg) in the lysis buffer provided with the kit. A rotor-stator homogenizer or bead mill is recommended.
-
Follow the manufacturer's instructions for binding the RNA to the silica (B1680970) membrane column, washing away contaminants, and eluting the purified RNA.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. This step is crucial to prevent amplification of gDNA in the subsequent qPCR reaction.
-
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop™) and by checking the integrity on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A 260/280 ratio of ~2.0 is indicative of pure RNA.
Reverse Transcription (cDNA Synthesis)
-
Method: Use a reliable reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
Protocol Overview:
-
In a sterile, nuclease-free tube, combine the following components on ice:
-
Total RNA (1 µg)
-
Reverse Transcriptase
-
dNTPs
-
Random Primers or Oligo(dT) primers
-
RNase Inhibitor
-
Reaction Buffer
-
-
Bring the final reaction volume to 20 µL with nuclease-free water.
-
Incubate the reaction mixture in a thermal cycler according to the manufacturer's recommended protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
The resulting cDNA can be stored at -20°C.
-
Real-Time Quantitative PCR (RT-qPCR)
-
Method: A SYBR® Green or TaqMan® probe-based assay can be used. The following protocol is for a SYBR® Green-based assay.
-
Primer Design: Primers should be designed to span an exon-exon junction to avoid amplification of any residual genomic DNA.
Table 3: Primer Sequences for RT-qPCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Amplicon Size | Reference |
| DAZ1 | CTC AGC ACG TTC AGG CTT AC | GAA ATG CTG AAT CGG GAT AAG T | 116 bp | [11] |
| GAPDH (Reference) | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | 226 bp | [1] |
| ACTB (Reference) | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT | 250 bp | [1] |
-
qPCR Reaction Setup:
-
Prepare a master mix containing:
-
SYBR® Green qPCR Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Nuclease-free water
-
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA (e.g., 10-50 ng) to each well.
-
Include no-template controls (NTCs) for each primer set to check for contamination.
-
Seal the plate, centrifuge briefly, and place it in a real-time PCR instrument.
-
-
Thermal Cycling Conditions:
Table 4: Typical RT-qPCR Cycling Protocol
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec | |
| Melt Curve Analysis | 60 - 95 | - | 1 |
-
Data Analysis:
-
The relative expression of DAZ1 can be calculated using the comparative Ct (ΔΔCt) method.
-
Step 1: Normalization to Housekeeping Gene (ΔCt)
-
ΔCt = Ct(DAZ1) - Ct(Housekeeping Gene)
-
-
Step 2: Normalization to Control Sample (ΔΔCt)
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ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample)
-
-
Step 3: Calculation of Fold Change
-
Fold Change = 2^(-ΔΔCt)
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for DAZ1 expression analysis.
DAZ1 Signaling Pathway in Translational Regulation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Absence of testicular DAZ gene expression in idiopathic severe testiculopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DAZ1 deleted in azoospermia 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Evaluation of DAZ1 Gene Expression in Spermatogenic Failure among Infertile Non-Obstructive Azoospermic Iraqi Males - Journal of Babol University of Medical Sciences - مجله علمی دانشگاه علوم پزشکی بابل [jbums.org]
- 7. jbums.org [jbums.org]
- 8. Expression profiles of the DAZ gene family in human testis with and without spermatogenic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DAz-1 Labeling
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency or weak fluorescence signals with the DAz-1 probe.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the labeling of proteins and other molecules with this compound in a direct question-and-answer format.
Q1: Why is the fluorescence signal of my this compound labeled sample weak or undetectable?
A weak or absent signal can stem from several factors, not necessarily a complete failure of the labeling reaction. The primary areas to investigate are low labeling efficiency, issues with the this compound probe itself, protein-specific effects, and problems with purification or instrumentation.[1]
Q2: How can I determine if the low signal is due to poor labeling efficiency?
Inefficient labeling is a common cause of low fluorescence. To troubleshoot this, you should systematically evaluate your reaction conditions. Key factors include the reaction buffer and pH, the quality of the this compound probe, the molar ratio of dye to your target molecule, and the concentration of your protein.[1][2]
Q3: What are the optimal reaction conditions for this compound labeling?
This compound is an amine-reactive probe, typically utilizing NHS ester chemistry. These reactions are critically dependent on pH. For optimal results, the reaction buffer should be free of competing primary amines (like Tris or glycine) and maintained at a pH between 8.3 and 8.5.[1][2] At a lower pH, the target amine groups on your protein are protonated and less reactive, while a significantly higher pH can accelerate the hydrolysis of the this compound probe, reducing its efficacy.[1][2]
Q4: How should I prepare and store the this compound probe?
NHS esters like this compound are highly sensitive to moisture.[2] It is crucial to store the probe desiccated at -20°C or -80°C.[2][3] Before use, always allow the vial to equilibrate to room temperature before opening to prevent condensation.[2] Stock solutions should be prepared fresh immediately before use in a high-quality, anhydrous solvent such as DMSO or DMF.[1][2] It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3]
Q5: Could my protein be the cause of the low labeling efficiency?
Yes, the properties of the target protein are critical. The labeling reaction targets accessible primary amines, primarily the N-terminus and the ε-amino groups of lysine (B10760008) residues.[2] If your protein has a low number of these accessible amines, the labeling efficiency will be inherently low.[2] Additionally, protein concentrations below 1-2 mg/mL can lead to reduced labeling efficiency as the competing hydrolysis reaction of the dye becomes more dominant.[2]
Q6: My signal is present, but the background is very high. What can I do to fix this?
High background is typically caused by the incomplete removal of free, unbound this compound probe after the labeling reaction.[1] To resolve this, repeat the purification step. Size-exclusion chromatography (e.g., a desalting column) or extensive dialysis are effective methods for separating the labeled protein from the smaller, unreacted dye molecules.[1][3] Using a column with a larger bed volume can also improve separation.[1]
Troubleshooting Workflow
If you are experiencing issues, follow this logical troubleshooting workflow to identify and solve the problem.
Caption: A step-by-step guide to troubleshooting low this compound signal.
Data Summary Tables
For successful labeling, refer to the recommended parameters and buffer systems outlined below.
Table 1: Recommended Reaction Parameters for this compound Labeling
| Parameter | Recommended Value/Range | Notes |
| Reaction pH | 8.3 - 8.5 | Crucial for deprotonation of amines while minimizing dye hydrolysis.[2] |
| Buffer System | Amine-free buffers | Avoid Tris and glycine (B1666218) as they compete for the dye.[1][2] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | This is a starting point and may require optimization for your specific protein.[1] |
| Protein Concentration | > 1-2 mg/mL | Higher concentrations favor the labeling reaction over dye hydrolysis.[2] |
| Incubation Time | 1-4 hours | Can be extended (e.g., overnight at 4°C) for less optimal conditions.[2] |
| Temperature | Room Temperature or 4°C | Room temperature is generally faster; 4°C can be used for sensitive proteins.[2] |
Table 2: Buffer Compatibility
| Compatible Buffers (adjust to pH 8.3-8.5) | Incompatible Buffers |
| Phosphate-buffered saline (PBS) | Tris (e.g., Tris-HCl) |
| Sodium Bicarbonate (0.1 M) | Glycine |
| Borate | Any buffer containing primary amines |
| HEPES |
This compound Labeling Mechanism
The efficiency of your experiment depends on the chemical reaction between the this compound probe and primary amines on your target protein.
Caption: Amine-reactive labeling of a protein with a this compound NHS ester probe.
Standard Experimental Protocol
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for your specific application.
1. Buffer Exchange (if necessary):
-
Ensure your purified protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[2]
-
The recommended protein concentration is 2-10 mg/mL.[2]
-
If the protein is in an incompatible buffer like Tris, perform a buffer exchange using a desalting column or dialysis.[2]
2. Prepare this compound Stock Solution:
-
Allow the vial of this compound powder to warm to room temperature before opening.[2]
-
Immediately before use, dissolve the this compound probe in anhydrous DMSO or DMF to a stock concentration of 10 mM.[2]
3. Labeling Reaction:
-
Add the calculated amount of this compound stock solution to your protein solution to achieve the desired dye:protein molar ratio (e.g., 10:1).
-
The final concentration of the organic solvent (DMSO/DMF) in the reaction mixture should ideally be less than 10%.[2]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
4. Removal of Excess Dye:
-
Separate the this compound labeled protein from the unreacted probe.
-
The most common method is to use a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[3]
-
Collect the fractions containing the labeled protein, which will elute first.
5. Determine Labeling Efficiency (Optional but Recommended):
-
Measure the absorbance of the purified, labeled protein at 280 nm (for the protein) and at the absorbance maximum for the this compound dye.
-
Calculate the Degree of Labeling (DOL) using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
References
reducing background signal in DAz-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the DAz-1 probe for the detection of sulfenic acid-modified proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable chemical probe designed to specifically react with sulfenic acid-modified cysteine residues in proteins. It contains a reactive dimedone moiety that covalently binds to sulfenic acid. This compound itself is not fluorescent; it possesses an azide (B81097) group that allows for the subsequent attachment of a fluorescent reporter molecule via a "click chemistry" reaction (Staudinger ligation). This two-step process enables the visualization and identification of proteins that have undergone this specific post-translational modification. A more sensitive analog, DAz-2, is also available and may be considered for detecting low-abundance sulfenylated proteins.[1][2][3]
Q2: What are the most common causes of high background signal in this compound experiments?
High background fluorescence in experiments using this compound can originate from several sources:
-
Cellular Autofluorescence: Many cell types naturally fluoresce, especially when excited with blue or UV light. This intrinsic fluorescence can obscure the specific signal from your labeled proteins.[4]
-
Excess Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding to cellular components other than sulfenic acids.[5][6]
-
Incomplete Removal of Unbound Probe: Insufficient washing after probe incubation will leave unbound this compound in the sample, which can then react with the fluorescent reporter, leading to a diffuse background signal.
-
Non-Specific Binding of the Fluorescent Reporter: The fluorescent dye used in the click chemistry step may itself bind non-specifically to cellular structures.
-
Media Components: Phenol (B47542) red and other components in cell culture media can be fluorescent and contribute to background noise.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can mask your specific signal, making data interpretation difficult. The following steps will help you systematically troubleshoot and reduce background noise.
Caption: Troubleshooting workflow for high background signal.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.5 - 1 mM | Start with 1 mM and titrate down if background is high. |
| This compound Incubation Time | 15 - 60 minutes | Longer incubation times may increase signal but also background. Optimize for your cell type and experimental conditions. |
| Fluorophore Concentration (for click reaction) | 2 - 40 µM | Start at the lower end of the range and increase if the signal is weak. |
| Wash Steps (Post-DAz-1) | 3 x 5 minutes | Use a buffered saline solution (e.g., PBS). |
| Wash Steps (Post-Click Reaction) | 3 x 5 minutes | Use a buffered saline solution with a mild detergent (e.g., PBS with 0.1% Tween-20). |
Note: These are starting recommendations. Optimal conditions may vary depending on the cell type, experimental setup, and specific reagents used.
Experimental Protocols
Key Experimental Protocol: In-Cell Labeling of Sulfenylated Proteins with this compound
This protocol outlines the general steps for labeling sulfenic acid-modified proteins in live cells using this compound, followed by fluorescent detection.
Caption: General workflow for this compound labeling and detection.
-
Cell Culture and Treatment:
-
Plate cells on a suitable imaging dish or slide and culture to the desired confluency.
-
If applicable, treat cells with your experimental compound to induce protein sulfenylation. Include appropriate vehicle controls.
-
-
This compound Labeling:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF).
-
Dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to the final working concentration (e.g., 1 mM).
-
Remove the culture medium from the cells and add the this compound containing medium.
-
Incubate the cells for 15-60 minutes at 37°C.
-
-
Washing:
-
Remove the this compound containing medium.
-
Wash the cells three times with pre-warmed PBS for 5 minutes each to remove any unbound probe.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry:
-
Prepare the click reaction cocktail according to the manufacturer's instructions for your chosen alkyne-fluorophore. A typical reaction mixture includes the alkyne-fluorophore, a copper (I) catalyst, and a ligand.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Remove the click reaction cocktail.
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Perform a final wash with PBS.
-
-
Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
-
Disclaimer: This is a general protocol and may require optimization for your specific cell type and experimental conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
potential off-target effects of DAz-1 probe
Welcome to the technical support center for the DAz-1 probe. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and what is its primary target?
This compound is a cell-permeable chemical probe designed to specifically react with sulfenic acid-modified cysteine residues in proteins. Cysteine sulfenic acid (Cys-SOH) is a transient oxidative post-translational modification that plays a role in redox signaling. The dimedone group within the this compound structure is the reactive moiety that selectively targets the sulfenic acid.
Q2: How does this compound compare to its analog, DAz-2?
DAz-2 is a newer analog of this compound and is reported to be a more sensitive probe for the detection of sulfenic acid-modified proteins. This suggests that this compound may be less potent and could require higher concentrations or longer incubation times to achieve similar levels of labeling as DAz-2. For studies requiring higher sensitivity, DAz-2 may be a more suitable choice.
Q3: What are the potential off-target effects of the this compound probe?
While this compound is designed to be specific for sulfenic acids, potential off-target effects should be considered. The primary off-target concerns include:
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Reaction with other cysteine oxidation states: Although studies with model proteins like papain have shown this compound to be selective for sulfenic acid over reduced thiols or sulfinic acid, this selectivity may not be absolute for all proteins in a complex cellular environment.
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Reaction with other cellular nucleophiles: The electrophilic nature of the dimedone group could potentially lead to reactions with other highly reactive nucleophiles within the cell, although this is less likely under physiological conditions.
-
Induction of cellular stress: The introduction of any foreign small molecule into cells can potentially induce a stress response, which could indirectly alter protein expression or modification states. It is crucial to perform appropriate controls to account for these possibilities.
-
Non-specific binding: Like many chemical probes, this compound may exhibit non-specific binding to proteins or cellular compartments, leading to background signal.
Q4: What are some key considerations for designing an experiment with the this compound probe?
-
Probe Concentration: The optimal concentration of this compound should be determined empirically for each cell type and experimental condition. It is recommended to perform a concentration titration to find the lowest effective concentration that provides a detectable signal without inducing cytotoxicity.
-
Incubation Time: The incubation time should also be optimized. Shorter incubation times are generally preferred to minimize potential off-target effects and cellular stress.
-
Controls: A comprehensive set of controls is essential for validating the specificity of this compound labeling. These should include:
-
No-probe control: Cells treated with the vehicle (e.g., DMSO) alone to assess background fluorescence.
-
Competition control: Pre-treatment of cells with an excess of a non-azide-containing dimedone analog to demonstrate that this compound is binding to the same target.
-
Reducing agent control: Pre-treatment of cells with a reducing agent like dithiothreitol (B142953) (DTT) to reduce sulfenic acids back to thiols. A decrease in signal after DTT treatment would support specific labeling of sulfenic acids.
-
Oxidant-induced control: Treatment of cells with a mild oxidant (e.g., hydrogen peroxide) is expected to increase the level of sulfenic acid modifications and, therefore, the this compound signal.
-
Troubleshooting Guide
This guide addresses common issues encountered during experiments using the this compound probe.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low abundance of sulfenic acid-modified proteins: The target modification may be present at very low levels in your specific cell type or under your experimental conditions. | - Induce oxidative stress with a mild oxidant (e.g., low concentration of H₂O₂) as a positive control to confirm the probe is working. - Consider using the more sensitive analog, DAz-2. - Increase the amount of protein loaded for detection (e.g., Western blot). |
| Insufficient probe concentration or incubation time: The probe may not have had sufficient opportunity to react with its target. | - Perform a titration to determine the optimal this compound concentration. - Optimize the incubation time; however, be mindful that longer incubations can increase background. | |
| Inefficient "click" chemistry reaction: If using the azide (B81097) group for downstream detection, the click reaction may not be efficient. | - Ensure all click chemistry reagents are fresh and of high quality. - Optimize the reaction conditions (e.g., catalyst concentration, temperature, time). | |
| High Background Signal | Non-specific binding of the probe: this compound may be binding non-specifically to cellular components. | - Decrease the concentration of this compound. - Reduce the incubation time. - Increase the number and stringency of wash steps after probe incubation. - Include a blocking step (e.g., with BSA) before adding the detection reagents. |
| Autofluorescence of cells or medium: The inherent fluorescence of your cells or components in the culture medium can contribute to background. | - Image cells in a phenol (B47542) red-free medium. - Use a spectral unmixing tool if your imaging software has this capability. - Include a "no-probe" control to quantify the level of autofluorescence. | |
| Non-specific binding of detection reagents: The secondary antibody or streptavidin conjugate used for visualization may be binding non-specifically. | - Run a control where the this compound probe is omitted but the detection reagents are still added. - Ensure proper blocking and wash steps are included in your detection protocol. | |
| Cell Death or Altered Morphology | Probe-induced cytotoxicity: High concentrations of this compound or its vehicle (e.g., DMSO) may be toxic to the cells. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for this compound and its vehicle. - Use the lowest effective concentration of the probe. - Minimize the incubation time. |
| Oxidative stress from the probe itself: Although designed to detect oxidative modifications, the probe itself could potentially contribute to oxidative stress. | - Include a control to measure general markers of oxidative stress in the presence and absence of the this compound probe. |
Experimental Protocols & Methodologies
A general workflow for labeling sulfenic acid-modified proteins in mammalian cells using the this compound probe is outlined below. Note: This is a starting point, and optimization is crucial for each specific experiment.
DAz-1 stability and storage conditions
Disclaimer: The term "DAz-1" can refer to two distinct entities in biomedical research: a chemical probe and a protein. This support center provides information for both. Please select the section relevant to your product.
Section 1: this compound (Chemical Probe)
This section pertains to the chemical compound N-(3-azidopropyl)-3,5-dioxocyclohexanecarboxamide (CAS: 1112977-84-0), a cell-permeable probe used to detect sulfenic acid-modified proteins.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored as a crystalline solid at -20°C for long-term stability (≥4 years).[1] For short-term use, it can be stored at 4°C for up to 12 months as an undiluted liquid.[2] It is crucial to protect the compound from heat, direct sunlight, and moisture.[3]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695).[4] To prepare a stock solution, dissolve the crystalline solid in the desired solvent. For aqueous buffers, it is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice.[1]
Q3: How stable are aqueous solutions of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak signal in protein labeling experiments. | This compound degradation: Improper storage or use of old aqueous solutions. | Always use freshly prepared aqueous solutions of this compound. Ensure the solid compound has been stored correctly at -20°C. |
| Low cell permeability: Insufficient incubation time or concentration. | Optimize the concentration of this compound and the incubation time for your specific cell type. | |
| Inefficient click reaction: Suboptimal reaction conditions for the azide-alkyne cycloaddition. | Ensure you are using a compatible click chemistry reagent and follow a validated protocol for the reaction. | |
| High background signal. | Non-specific binding: this compound may be reacting with other cellular components. | Include appropriate negative controls in your experiment, such as cells not treated with an oxidizing agent. Consider using a blocking step. |
| Excess this compound: Using too high a concentration of the probe. | Titrate the concentration of this compound to find the optimal balance between signal and background. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₄O₃ | [4] |
| Molecular Weight | 238.2 g/mol | [4] |
| Solubility (DMF) | Miscible | [4] |
| Solubility (DMSO) | Miscible | [4] |
| Solubility (Ethanol) | Miscible | [4] |
| Solubility (PBS, pH 7.2) | 20 mg/mL | [4] |
| Long-term Storage | -20°C | [1] |
| Short-term Storage (liquid) | 4°C (up to 12 months) | [2] |
Experimental Protocol: General Workflow for Protein Sulfenic Acid Labeling
Section 2: DAZ1 (Protein)
This section provides information on the Deleted in Azoospermia 1 (DAZ1) protein, an RNA-binding protein essential for spermatogenesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for recombinant DAZ1 protein?
A1: Recombinant human DAZ1 protein should be stored at -20°C. For long-term storage, -80°C is recommended. Working aliquots can be stored at 4°C for up to one week. It is important to avoid repeated freeze-thaw cycles.[5]
Q2: What are the recommended storage conditions for anti-DAZ1 antibodies?
A2: Anti-DAZ1 antibodies are typically supplied in a buffer containing glycerol (B35011) and should be stored at -20°C.[6][7] It is advised not to aliquot the antibody to maintain its stability.[7] Some conjugated antibodies may require storage at 4°C in the dark and should not be frozen.[2] Always refer to the manufacturer's datasheet.
Q3: What is the expected molecular weight of DAZ1 in a Western Blot?
A3: The predicted molecular weight of human DAZ1 is approximately 82 kDa.[4]
Q4: Where is DAZ1 protein localized within the cell?
A4: DAZ1 exhibits dynamic subcellular localization, being present in both the nucleus and the cytoplasm, depending on the stage of germ cell development.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak signal in Western Blot. | Inefficient protein extraction: DAZ1 may be in a specific subcellular compartment. | Use a lysis buffer that effectively solubilizes both cytoplasmic and nuclear proteins, or perform subcellular fractionation.[4] |
| Antibody incompatibility: The primary antibody may not be suitable for the application. | Ensure the anti-DAZ1 antibody is validated for Western blotting. Use the recommended antibody dilution and incubation conditions.[7] | |
| Low protein expression: The cell type or tissue may have low endogenous levels of DAZ1. | Use a positive control, such as human testis lysate, to confirm antibody and protocol efficacy.[6] Consider immunoprecipitation to enrich for DAZ1. | |
| Non-specific bands in Western Blot. | Antibody cross-reactivity: The antibody may be recognizing other proteins. | Use a highly purified polyclonal or a monoclonal antibody. Optimize the antibody concentration and blocking conditions.[2][6] |
| Protein degradation: DAZ1 may be degraded during sample preparation. | Use fresh protease inhibitors in your lysis buffer and keep samples on ice. | |
| Failed Co-Immunoprecipitation. | Interaction is weak or transient: The protein-protein interaction may not be stable under the experimental conditions. | Optimize the lysis and wash buffers to be less stringent. Consider cross-linking interacting proteins before lysis. |
| Antibody is sterically hindered: The epitope for the antibody may be masked within the protein complex. | Use an antibody that recognizes a different epitope or a tag on your protein of interest. |
Quantitative Data Summary: Antibody Dilutions for DAZ1 Detection
| Application | Antibody Dilution | Reference |
| Western Blotting | 1:1000 | [7] |
| Immunoprecipitation | 1:100 | [7] |
| Immunofluorescence | 10 µg/ml | [2] |
| Immunohistochemistry (Paraffin) | 1 µg/ml | [2] |
Experimental Protocols
-
Lysate Preparation (Whole Cell):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Mix 20-40 µg of protein with 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an 8-10% polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-DAZ1 primary antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle shaking.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate.
-
-
Lysate Preparation:
-
Prepare cell lysate as for Western blotting, using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-DAZ1 antibody or a control IgG overnight at 4°C on a rotator.
-
Add equilibrated Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads and wash 3-5 times with ice-cold wash buffer.
-
Elute the protein complexes by boiling the beads in 1X SDS sample buffer for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted samples by Western blotting, probing for DAZ1 and potential interacting partners.
-
Signaling Pathway and Workflow Diagrams
References
- 1. The roles of the DAZ family in spermatogenesis: More than just translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Putative biological functions of the DAZ family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gentaur.com [gentaur.com]
- 6. DAZ1 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. DAZ1 Antibody (#12706) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
how to prevent DAz-1 probe degradation
Welcome to the technical support center for the DAz-1 probe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of the this compound probe to ensure experimental success and prevent probe degradation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and what is its primary application?
A1: The this compound probe, with the chemical name N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide, is a cell-permeable chemical tool used for the specific detection of sulfenic acid-modified proteins in living cells.[1] Sulfenic acid is a reversible oxidative modification of cysteine residues that plays a role in cellular signaling. The this compound probe contains an azide (B81097) group that allows for the subsequent attachment of reporter molecules, such as fluorophores or biotin, via click chemistry for visualization and analysis.[1]
Q2: What are the recommended storage conditions for the this compound probe?
A2: To ensure long-term stability, the this compound probe should be stored at -20°C.[1] Under these conditions, the probe is stable for at least four years.[1]
Q3: How should I prepare a stock solution of the this compound probe?
A3: this compound is soluble in several organic solvents, including DMF, DMSO, and Ethanol. It is also soluble in PBS (pH 7.2) at a concentration of up to 20 mg/mL.[1] It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store these aliquots at -20°C.
Q4: Is the this compound probe sensitive to light?
Q5: What is the reactivity of the azide group on the this compound probe?
A5: The azide group on the this compound probe is stable under typical biological conditions and is designed for bioorthogonal click chemistry reactions. It readily reacts with terminal alkynes (in copper-catalyzed reactions) or strained cyclooctynes (in copper-free reactions) to form a stable triazole linkage. This allows for the specific labeling of this compound-modified proteins.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak signal after labeling | This compound probe degradation | - Ensure the probe has been stored correctly at -20°C. - Prepare fresh stock solutions from solid material. - Avoid repeated freeze-thaw cycles of stock solutions. - Protect the probe from light during storage and experiments. |
| Inefficient cell labeling | - Optimize probe concentration and incubation time. - Ensure cells are healthy and at the appropriate confluency. - Verify the presence of sulfenic acid modifications in your experimental model. | |
| Inefficient click chemistry reaction | - Use fresh catalyst and reagents for the click reaction. - Optimize the reaction conditions (e.g., catalyst concentration, reaction time). - Ensure the alkyne- or cyclooctyne-containing reporter molecule is of high quality. | |
| High background signal | Non-specific binding of the probe or reporter | - Reduce the concentration of the this compound probe or the reporter molecule. - Include appropriate washing steps after probe incubation and click chemistry. - Use a blocking agent (e.g., BSA) before adding the reporter molecule. |
| Probe degradation leading to reactive byproducts | - Use freshly prepared this compound solutions for each experiment. | |
| Inconsistent results between experiments | Variability in probe activity | - Use single-use aliquots of the this compound stock solution to ensure consistent concentration. - Standardize all incubation times and temperatures. - Ensure consistent handling procedures to minimize light exposure and temperature fluctuations. |
| Variability in cell culture conditions | - Maintain consistent cell culture conditions, including cell density and passage number. - Ensure consistent induction of oxidative stress if applicable. |
Data on this compound Probe Stability
While specific kinetic data on this compound degradation is limited in the public domain, the following table summarizes the known stability information and factors that can influence its degradation based on its chemical structure.
| Parameter | Condition | Stability/Recommendation | Reference/Inference |
| Storage Temperature | -20°C | ≥ 4 years | [1] |
| pH | Alkaline (high pH) | Potential for degradation of the 1,3-dicarbonyl moiety. | General chemical principle for 1,3-dicarbonyl compounds. |
| Neutral to slightly acidic (pH 6-7.4) | Generally stable for experimental use. | Inferred from successful use in cellular assays. | |
| Light Exposure | Prolonged exposure to UV or strong visible light | Potential for degradation of the 1,3-dicarbonyl moiety. | General chemical principle for dicarbonyl compounds. |
| Freeze-Thaw Cycles | Multiple cycles | Recommended to avoid to maintain probe integrity. | General best practice for handling chemical probes. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound Probe
-
Receiving and Storage: Upon receipt, store the solid this compound probe at -20°C in a light-protected container.
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution (e.g., 10-100 mM) in anhydrous DMSO or DMF.
-
Vortex briefly to ensure complete dissolution.
-
-
Aliquoting and Storage of Stock Solution:
-
Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes or tubes wrapped in aluminum foil.
-
Store the aliquots at -20°C.
-
-
Using the Stock Solution:
-
When ready to use, thaw an aliquot at room temperature and protect it from light.
-
Dilute the stock solution to the desired working concentration in an appropriate buffer or cell culture medium immediately before use.
-
Discard any unused portion of the diluted solution; do not re-freeze.
-
Protocol 2: In-Cell Labeling of Sulfenic Acid-Modified Proteins
-
Cell Culture: Plate cells and grow to the desired confluency.
-
Induction of Oxidative Stress (if applicable): Treat cells with an agent known to induce reactive oxygen species (ROS) to increase sulfenic acid formation. Include an untreated control.
-
This compound Probe Incubation:
-
Prepare the this compound working solution by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (typically in the low millimolar range, but should be optimized).
-
Remove the culture medium from the cells and add the this compound working solution.
-
Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator. Protect the plate from light during incubation.
-
-
Cell Lysis and Click Chemistry:
-
After incubation, wash the cells with PBS to remove excess probe.
-
Lyse the cells using a suitable lysis buffer.
-
Proceed with the click chemistry reaction to attach a reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) to the azide group of the this compound probe now covalently bound to sulfenylated proteins.
-
-
Analysis: Analyze the labeled proteins by SDS-PAGE and western blotting (for biotin-labeled proteins) or fluorescence imaging.
Visualizing the Workflow
Caption: Workflow for handling the this compound probe and preventing its degradation.
Caption: Potential degradation pathway for the this compound probe.
References
Technical Support Center: Managing Compound-Induced Cytotoxicity in Primary Cells
Disclaimer: Information regarding a specific cytotoxic agent designated "DAz-1" is not publicly available. This guide provides a general framework and best practices for researchers encountering cytotoxicity with experimental compounds in primary cell cultures. The principles and protocols outlined here are broadly applicable for troubleshooting and mitigating off-target toxic effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our primary cell cultures after treatment with our compound. What are the common causes?
Several factors can contribute to cytotoxicity in primary cells, which are often more sensitive than immortalized cell lines.[1][2][3] Common causes include:
-
High Compound Concentration: The optimal concentration for efficacy may be cytotoxic in your specific primary cell type.
-
Solvent Toxicity: Solvents like DMSO can be toxic to primary cells, even at concentrations that are well-tolerated by cell lines.[4][5]
-
Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.
-
Induction of Apoptosis or Necrosis: The compound may be triggering programmed cell death (apoptosis) or causing direct cell injury (necrosis).
-
Stress from Experimental Conditions: Primary cells are sensitive to handling, media changes, and incubation conditions.[6][7]
Q2: How can we determine the toxic concentration of our compound?
A dose-response experiment is crucial to determine the cytotoxic concentration range of your compound. This typically involves treating cells with a serial dilution of the compound and assessing cell viability after a set incubation period (e.g., 24, 48, or 72 hours).[3][8] From this data, you can calculate the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound that reduces cell viability by 50%.
Q3: What are the best practices for handling primary cells to minimize stress and variability?
Proper handling of primary cells is critical for reproducible results and minimizing non-specific cell death.[2][6][9]
-
Thawing: Thaw cells rapidly in a 37°C water bath and gently transfer them to pre-warmed media.[2][9]
-
Seeding Density: Use a consistent and optimal seeding density for your experiments.
-
Media: Use the recommended media and supplements for your specific primary cell type.
-
Passaging: Avoid over-confluency and use gentle dissociation reagents when passaging.[2]
-
Contamination: Regularly check for and prevent microbial contamination.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Massive cell death even at low compound concentrations. | Primary cells are highly sensitive to the compound. | - Perform a wider dose-response experiment starting from a much lower concentration (e.g., in the picomolar or nanomolar range).[3] - Reduce the incubation time. A shorter "pulse" exposure might be sufficient to observe the desired effect without causing widespread death.[3] |
| High variability in results between experiments. | - Inconsistent cell seeding density. - Variation in compound dilutions. - Cells are at different passage numbers or health status. | - Ensure precise cell counting and consistent seeding in all experiments. - Prepare fresh dilutions of the compound from a single, aliquoted stock for each experiment to avoid freeze-thaw cycles.[8] - Use cells within a narrow passage range and ensure they are healthy and in the logarithmic growth phase before treatment. |
| No observable effect of the compound, even at high concentrations. | - The compound is inactive or degraded. - The target is not expressed or is not critical in your primary cell type. - The compound is not cell-permeable in your specific cells. | - Verify the activity of your compound on a positive control cell line known to be sensitive. - Check the expression of the target protein or pathway in your primary cells using techniques like Western blot or qPCR.[8] |
| Solvent control shows significant toxicity. | The final concentration of the solvent (e.g., DMSO) is too high. | - Ensure the final solvent concentration is as low as possible, ideally below 0.1% for sensitive primary cells.[4] - Include a vehicle-only control in all experiments to account for any solvent-induced effects.[8] |
Experimental Protocols
Protocol 1: Assessment of Compound-Induced Cytotoxicity using MTT Assay
This protocol is for determining the cytotoxic effects of a compound in a 96-well plate format.[3][8]
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Compound Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle-only control and a no-treatment control.[8]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 2: Detection of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for distinguishing between apoptotic, necrotic, and live cells using flow cytometry.[3]
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the compound at the desired concentrations and for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of Compound X in Various Primary Cell Types
| Primary Cell Type | Incubation Time (hours) | IC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 48 | 12.5 |
| Primary Human Keratinocytes | 48 | 25.8 |
| Rat Cortical Neurons | 72 | 5.2 |
| Mouse Splenocytes | 24 | 38.1 |
Visualizations
Caption: A general workflow for assessing the cytotoxicity of a compound in primary cells.
Caption: A simplified diagram of a potential signaling pathway leading to apoptosis upon compound treatment.
References
- 1. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 2. 6 common mistakes when working with primary cells [sciencellonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promocell.com [promocell.com]
- 7. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 8. benchchem.com [benchchem.com]
- 9. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
Technical Support Center: DAz-1 Click Chemistry
Welcome to the technical support center for DAz-1 click chemistry. This resource is designed for researchers, scientists, and drug development professionals to help navigate common challenges and optimize experimental outcomes. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: I am observing very low or no formation of my desired triazole product. What are the potential causes and how can I troubleshoot this?
A1: Low or no product yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a common issue that can stem from several factors, primarily related to reagent integrity and reaction conditions.
Troubleshooting Steps:
-
Verify Reagent Integrity:
-
Azide (B81097)/Alkyne Stability: Ensure that your this compound azide or alkyne starting material has not degraded. Azides, particularly those with a low carbon-to-nitrogen ratio, can be unstable and should be stored correctly, often at low temperatures and protected from light.[1] It is recommended to use fresh reagents whenever possible.
-
Reagent Purity: Confirm the purity of your starting materials. Impurities can interfere with the reaction.
-
-
Assess Catalyst Activity:
-
Copper(I) Oxidation: The active catalyst in CuAAC is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2] It is crucial to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reducing Agent Freshness: If you are generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄), ensure that your reducing agent, typically sodium ascorbate (B8700270), is fresh.[3][4] Prepare sodium ascorbate solutions immediately before use.
-
-
Optimize Reaction Conditions:
-
Stoichiometry: While a 1:1 molar ratio of azide to alkyne is the theoretical ideal, in practice, using a slight excess (1.5-10x) of one of the components can drive the reaction to completion.[5]
-
Solvent Choice: The reaction is known to work well in a variety of solvents, including mixtures of water with t-butanol, DMSO, or DMF.[6] Ensure your this compound and other reagents are soluble in the chosen solvent system.
-
pH: The CuAAC reaction is generally tolerant of a pH range from 4 to 12.[7] However, the optimal pH can be substrate-dependent.
-
Temperature and Time: While many click reactions proceed efficiently at room temperature, increasing the temperature or extending the reaction time may be necessary for less reactive substrates.[5]
-
A logical workflow for troubleshooting low yield is presented below.
Issue 2: Presence of Side Products
Q2: My reaction mixture shows significant side products. What are the common side reactions and how can I minimize them?
A2: Several side reactions can occur during CuAAC, leading to a complex reaction mixture and reduced yield of the desired product.
-
Azide Reduction to Amine: The reducing agent (e.g., sodium ascorbate) used to generate Cu(I) can sometimes reduce the azide functional group to a primary amine.[1]
-
Solution: Use the minimum effective concentration of the reducing agent. Alternatively, starting with a Cu(I) salt (e.g., CuI, CuBr) can eliminate the need for a reducing agent, though Cu(I) salts are sensitive to oxidation.[1] Using a stabilizing ligand can also allow for lower concentrations of the reducing agent.[1]
-
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, Cu(I) can be oxidized to Cu(II), which can catalyze the homocoupling of terminal alkynes to form diynes.[8][9]
-
Hydrolysis of this compound or Coupling Partner: If your this compound molecule or its reaction partner contains sensitive functional groups (e.g., esters), hydrolysis can occur depending on the pH and solvent conditions.
-
Solution: Adjust the pH of the reaction mixture to be compatible with all functional groups present. If necessary, use a non-aqueous solvent system.
-
The relationship between common side reactions and their causes is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 9. pcbiochemres.com [pcbiochemres.com]
DAZ1 Protein Labeling: Technical Support Center
Welcome to the technical support center for ensuring the specific labeling of DAZ1 (Deleted in Azoospermia 1) protein. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to achieve high-quality, specific, and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of the DAZ1 protein?
A1: The subcellular localization of DAZ1 can vary depending on the developmental stage of the germ cell. It is found predominantly in the cytoplasm, but also localizes to the nucleus in fetal gonocytes and spermatogonia.[1] During male meiosis, the protein relocates to the cytoplasm.[1][2] Therefore, depending on your sample, you may expect to see either nuclear, cytoplasmic, or combined nuclear/cytoplasmic staining.
Q2: How can I validate the specificity of my anti-DAZ1 antibody?
A2: Antibody validation is critical to ensure you are detecting the correct target.[3][4] The most robust validation strategies include:
-
Genetic Knockout/Knockdown: Use cell lines or tissue samples where the DAZ1 gene has been knocked out (KO) or knocked down (e.g., using siRNA). A specific antibody should show a significant reduction or complete loss of signal in these samples compared to a wild-type control.[4][5]
-
Orthogonal Strategies: Compare your antibody-based results with a non-antibody-based method. For example, correlate the protein signal intensity from a Western blot with DAZ1 mRNA levels determined by RT-qPCR across different cell lines or tissues.[3][5]
-
Independent Antibody Validation: Use two or more different antibodies that recognize distinct epitopes on the DAZ1 protein. If both antibodies produce a similar staining pattern, it increases confidence in the specificity of the signal.[5]
Q3: What are the essential negative and positive controls for a DAZ1 labeling experiment?
A3: Proper controls are essential for interpreting your results correctly.[3][6]
-
Positive Controls: Use a cell line or tissue known to express DAZ1, such as human testis tissue or cell lines derived from germ cells. Recombinant DAZ1 protein can also be used as a positive control for Western blotting.[6]
-
Negative Controls:
-
Biological Negative Control: Use cells or tissues known not to express DAZ1, or use the KO/KD samples mentioned in Q2.[3]
-
Secondary Antibody-Only Control: Omit the primary anti-DAZ1 antibody incubation step. This control helps to identify non-specific binding of the secondary antibody.[7][8]
-
Isotype Control: Incubate your sample with a non-immune antibody of the same isotype, species, and concentration as your primary anti-DAZ1 antibody. This helps to assess background staining caused by non-specific antibody binding.
-
Troubleshooting Labeling Specificity Issues
High background, weak signals, or non-specific bands can compromise the interpretation of your DAZ1 labeling experiments. The following guides address common issues encountered in Western Blotting (WB), Immunohistochemistry (IHC), and Immunofluorescence (IF).
General Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common immunolabeling issues.
Problem: High Background
High background staining can obscure the specific signal from DAZ1.[7][8][9][10]
| Possible Cause | Recommended Solution | Application |
| Primary antibody concentration too high | Titrate the primary antibody to find the optimal concentration that maximizes signal-to-noise ratio. Start with the manufacturer's recommended dilution and perform a dilution series. | WB, IHC, IF |
| Insufficient blocking | Increase blocking time (e.g., 1-2 hours at room temperature) or change the blocking agent. For phosphorylated protein detection, use BSA instead of milk.[7][10] | WB, IHC, IF |
| Inadequate washing | Increase the number and/or duration of wash steps. Add a mild detergent like 0.05% Tween-20 to the wash buffer to reduce non-specific interactions.[10][11] | WB, IHC, IF |
| Secondary antibody non-specific binding | Run a secondary antibody-only control. If background persists, consider using a pre-adsorbed secondary antibody.[7][8] | IHC, IF |
| Membrane dried out | Ensure the membrane remains fully submerged in buffer during all incubation and wash steps.[8][9] | WB |
Table 1: Example Primary Antibody Titration for Western Blot
| Antibody Dilution | Signal Intensity (DAZ1 Band) | Background Intensity | Signal-to-Noise Ratio | Recommendation |
|---|---|---|---|---|
| 1:250 | 1.5 | 0.8 | 1.88 | High Background |
| 1:500 | 1.2 | 0.4 | 3.00 | Improved |
| 1:1000 | 1.0 | 0.2 | 5.00 | Optimal |
| 1:2000 | 0.6 | 0.1 | 6.00 | Signal may be too weak |
| 1:5000 | 0.2 | 0.1 | 2.00 | Weak Signal |
Problem: Weak or No Signal
A lack of signal can be due to several factors, from protocol issues to low protein expression.[12][13]
| Possible Cause | Recommended Solution | Application |
| Low or no DAZ1 expression in the sample | Confirm DAZ1 expression using a positive control (e.g., testis tissue lysate). Use an orthogonal method like RT-qPCR to check for DAZ1 mRNA. | WB, IHC, IF |
| Inefficient antigen retrieval | For FFPE tissues, antigen retrieval is crucial. Optimize the method by testing different buffers (e.g., citrate (B86180) vs. EDTA) and heating times/methods (microwave, pressure cooker).[14][15][16] | IHC |
| Primary antibody cannot access the epitope | For intracellular targets like DAZ1, ensure proper permeabilization (e.g., with Triton X-100 or saponin) after fixation.[17] | IF |
| Primary/secondary antibody concentration too low | Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[12] | WB, IHC, IF |
| Inactive antibodies | Ensure proper antibody storage according to the manufacturer's datasheet. Avoid repeated freeze-thaw cycles. | WB, IHC, IF |
Table 2: Example Optimization of Heat-Induced Epitope Retrieval (HIER) for IHC
| Retrieval Buffer | pH | Heating Method | Time (min) | DAZ1 Staining Intensity |
|---|---|---|---|---|
| Sodium Citrate | 6.0 | Microwave | 10 | + (Weak) |
| Sodium Citrate | 6.0 | Pressure Cooker | 5 | ++ (Moderate) |
| EDTA | 8.0 | Pressure Cooker | 5 | ++++ (Strong & Specific) |
| EDTA | 9.0 | Water Bath | 20 | +++ (Strong, some background) |
Experimental Protocols
Detailed Protocol: Immunofluorescence (IF) Staining of DAZ1 in Cultured Cells
This protocol provides a starting point for visualizing DAZ1. Optimization may be required for different cell types and antibodies.[17][18]
-
Cell Seeding: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach 60-80% confluency.
-
Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: For nuclear and cytoplasmic DAZ1, permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the antibody to access intracellular epitopes.
-
Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST) for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Dilute the anti-DAZ1 primary antibody in the blocking buffer to its optimal concentration. Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBST (PBS + 0.1% Tween 20) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (specific to the primary antibody's host species) in the blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBST for 5 minutes each, protected from light.
-
Counterstaining: (Optional) Stain nuclei with a DNA dye like DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Final Wash: Wash once with PBS for 5 minutes.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Seal the edges with clear nail polish and allow it to dry.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope. Ensure the correct filters are used for the chosen fluorophores.
DAZ1 Signaling and Function
DAZ1 is an RNA-binding protein that plays a critical role in spermatogenesis by regulating the translation of specific mRNAs.[1][20] It is part of a larger family of proteins involved in germ cell development.[2][21]
References
- 1. uniprot.org [uniprot.org]
- 2. DAZ1 - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Antibody Validation Strategies - Introductory Guide - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 6. licorbio.com [licorbio.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. sinobiological.com [sinobiological.com]
- 9. bio-rad.com [bio-rad.com]
- 10. clyte.tech [clyte.tech]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 14. IHC antigen retrieval protocol | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 17. ptglab.com [ptglab.com]
- 18. biocompare.com [biocompare.com]
- 19. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gene - DAZ1 [maayanlab.cloud]
- 21. DAZ associated protein 1 - Wikipedia [en.wikipedia.org]
Technical Support Center: DAZ1 Copy Number Variation (CNV) Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for DAZ1 copy number variation (CNV) assays. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the DAZ1 gene and why is its copy number important?
A1: The Deleted in Azoospermia 1 (DAZ1) gene is a member of the DAZ gene family, located on the Y chromosome in a region known as the Azoospermia Factor c (AZFc).[1] This gene encodes an RNA-binding protein essential for spermatogenesis.[1] Typically, there are four copies of the DAZ gene in a healthy male, arranged in two clusters.[1][2][3] Deletions or reductions in the copy number of DAZ genes are a significant cause of male infertility, particularly severe oligozoospermia (low sperm count) and azoospermia (absence of sperm).[1][3][4] Therefore, accurately determining the DAZ1 copy number is critical for diagnosing certain forms of male infertility.
Q2: What are the common methods for analyzing DAZ1 copy number?
A2: The most common methods for DAZ1 CNV analysis are quantitative PCR (qPCR), Multiplex Ligation-dependent Probe Amplification (MLPA), and Droplet Digital PCR (ddPCR).
-
qPCR: A widely used method that determines copy number by comparing the amplification of the DAZ1 target gene to a stable reference gene with a known copy number (usually 2).[5][6]
-
MLPA: A multiplex PCR method that uses a series of probes to simultaneously determine the copy number of up to 60 different DNA sequences. It is considered a gold standard for detecting exon-level deletions and duplications.[7][8]
-
ddPCR: Provides a more precise and absolute quantification of copy number by partitioning the PCR reaction into thousands of individual droplets. It is particularly useful for resolving ambiguous results from qPCR.
Q3: How is DAZ1 copy number calculated using qPCR?
A3: The copy number is typically calculated using the comparative Ct (ΔΔCt) method.[1] This involves normalizing the Ct value of the DAZ1 target gene to a reference gene (e.g., RNase P, which has 2 copies) and then comparing this normalized value to a calibrator sample with a known normal copy number (e.g., a healthy male with 4 copies of DAZ). The final copy number is calculated as: Known Calibrator Copy Number * 2^(-ΔΔCt).[9]
Q4: What are the expected DAZ1 copy numbers in different samples?
A4: The expected copy number can vary. A normal fertile male typically has four copies of the DAZ gene.[2][3] Females will have zero copies as the gene is on the Y chromosome. Infertile males may present with a reduced copy number (e.g., 2 or 0) or, in rarer cases, an increased number (e.g., 6).[2]
Experimental Workflow for DAZ1 CNV Analysis
The following diagram illustrates a typical workflow for performing a DAZ1 copy number variation assay using qPCR.
Troubleshooting Guides
qPCR-Based Assays
Users may encounter several issues during qPCR for DAZ1 CNV analysis. The table below outlines common problems, their potential causes, and recommended solutions.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| High Ct Values (>35) or No Amplification | 1. Insufficient or low-quality template DNA. | - Re-quantify DNA using a fluorometric method (e.g., Qubit).- Assess DNA integrity via gel electrophoresis.- Increase input DNA amount (within assay limits). |
| 2. PCR inhibitors present in the sample. | - Re-purify DNA using a column-based kit.- Dilute the DNA sample to reduce inhibitor concentration. | |
| 3. Suboptimal primer/probe design or degradation. | - Verify primer specificity with melt curve analysis (for SYBR Green).- Order new, HPLC-purified primers/probes. | |
| High Variability Between Technical Replicates (Ct SD > 0.3) | 1. Pipetting errors or inaccurate dilutions. | - Calibrate pipettes.- Prepare a master mix for all reactions to minimize variability.- Ensure thorough mixing of reagents and samples before aliquoting. |
| 2. Low template copy number (stochastic effect). | - Increase the amount of input DNA.- Perform more technical replicates (e.g., 4 instead of 2-3). | |
| 3. Bubbles in reaction wells. | - Centrifuge the plate briefly after setup to remove bubbles. | |
| Ambiguous Copy Number Call (e.g., 1.5, 3.2) | 1. Poor PCR efficiency (~100% is ideal). | - Run a standard curve to verify the efficiency of both DAZ1 and reference assays.- Redesign primers if efficiency is outside the 90-110% range. |
| 2. Inaccurate DNA quantification leading to normalization errors. | - Use a highly accurate quantification method and ensure all samples are normalized to the same concentration. | |
| 3. Somatic mosaicism or sample heterogeneity. | - Consider analysis with a more sensitive method like Droplet Digital PCR (ddPCR).- Test a different tissue source if possible. | |
| 4. Incorrect reference gene selection. | - Ensure the reference gene has a stable, known copy number of 2 and is not in a region of common CNV. RNase P and TERT are common choices.[10] | |
| Incorrect Copy Number for Control Samples | 1. Wrong calibrator sample used. | - Verify the copy number of the calibrator sample with an orthogonal method or use a certified reference material. |
| 2. Calculation error in the ΔΔCt method. | - Double-check all steps of the calculation, ensuring the correct calibrator values are used.[9] | |
| 3. Contamination of reagents or samples. | - Use fresh, nuclease-free water and reagents.- Set up reactions in a dedicated PCR hood.- Always include a no-template control (NTC). |
MLPA-Based Assays
MLPA is a robust technique but can be sensitive to specific experimental variables.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Apparent Single-Exon Deletion (Low Probe Ratio) | 1. A single nucleotide polymorphism (SNP) or mutation under the probe binding site. | - This is a known limitation of MLPA.[8] Confirm the deletion with an alternative method like qPCR or Sanger sequencing across the target region. |
| 2. Incomplete DNA denaturation. | - Ensure the initial denaturation step is performed at the correct temperature (98°C) and for the specified time. | |
| High Background Noise or Many Small Peaks | 1. Poor quality DNA (degraded or contains inhibitors). | - Assess DNA quality on a gel. Use a fresh, high-quality DNA extraction. |
| 2. Too much or too little input DNA. | - Accurately quantify DNA and use the amount recommended in the MLPA protocol (typically 50-100 ng). | |
| All Probe Signals are Low | 1. Ligation or PCR step failure. | - Check the temperatures and incubation times for the ligation and PCR steps.- Ensure enzymes were stored correctly and are active. |
| 2. Problems with capillary electrophoresis. | - Check the polymer, buffer, and calibration of the electrophoresis instrument. | |
| Unstable Probe Ratios Across Replicates | 1. Pipetting inaccuracies. | - Ensure accurate pipetting, especially of the viscous SALSA MLPA probemix. |
| 2. Sample evaporation during hybridization. | - Ensure the thermocycler lid is properly heated and tubes/plates are sealed securely. |
Troubleshooting Logic Diagram
This diagram provides a step-by-step decision tree for troubleshooting common qPCR-based DAZ1 CNV assay problems.
Detailed Experimental Protocols
Protocol: DAZ1 Copy Number Analysis by SYBR Green qPCR
This protocol outlines the relative quantification of DAZ1 copy number using the ΔΔCt method with SYBR Green chemistry.
1. DNA Preparation: a. Extract high-quality genomic DNA (gDNA) from samples (e.g., whole blood, saliva). b. Quantify the gDNA using a fluorometric method (e.g., Qubit or PicoGreen). The A260/A280 ratio should be ~1.8. c. Normalize all gDNA samples, including a known normal male calibrator sample, to a final concentration of 5 ng/µL in nuclease-free water.
2. Assay Design: a. Target Assay: Design primers specific to a unique region within one of the DAZ genes. Ensure primers do not amplify homologous sequences. b. Reference Assay: Use a validated primer set for a stable, single-copy autosomal gene (e.g., RPPH1 - RNase P).[8] c. Validate both primer sets to ensure high amplification efficiency (90-110%) and specificity (a single peak in melt curve analysis).
3. qPCR Reaction Setup: a. On ice, prepare a qPCR master mix for each assay (DAZ1 and Reference) according to the table below. Prepare enough for all samples plus a 10% overage.
| Component | Volume (per 20 µL reaction) | Final Concentration |
| 2x SYBR Green Master Mix | 10 µL | 1x |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| Nuclease-Free Water | 4.4 µL | - |
| Total Master Mix Volume | 16 µL |
b. Aliquot 16 µL of the appropriate master mix into each well of a 96- or 384-well PCR plate. c. Add 4 µL of normalized gDNA (total 20 ng) to each well. d. Run each sample, calibrator, and a no-template control (NTC) in triplicate for both the DAZ1 and reference assays. e. Seal the plate, mix gently, and centrifuge briefly.
4. Thermal Cycling: a. Use a standard three-step cycling protocol, or follow the master mix manufacturer's recommendation. i. Initial Denaturation: 95°C for 5 minutes. ii. Cycling (40 cycles):
- 95°C for 15 seconds (Denaturation)
- 60°C for 30 seconds (Annealing)
- 72°C for 30 seconds (Extension/Data Acquisition) iii. Melt Curve Analysis: Perform a melt curve analysis at the end of the run to confirm primer specificity.
5. Data Analysis (ΔΔCt Method): a. For each sample, calculate the average Ct value for the DAZ1 triplicates and the Reference triplicates. b. Calculate ΔCt: For each sample, subtract the average reference Ct from the average DAZ1 Ct. ΔCt = Ct(DAZ1) - Ct(Reference) c. Calculate ΔΔCt: Subtract the ΔCt of the calibrator sample from the ΔCt of your test sample. ΔΔCt = ΔCt(Test Sample) - ΔCt(Calibrator Sample) d. Calculate Copy Number: Use the following formula. The "Calibrator Copy Number" is the known number of DAZ1 copies in your calibrator sample (typically 4). Copy Number = Calibrator Copy Number * 2^(-ΔΔCt)[9]
Interpretation of Results:
-
Copy Number ~4: Normal male
-
Copy Number ~2: Partial deletion (e.g., two DAZ genes deleted)
-
Copy Number ~0: Complete AZFc deletion
-
Copy Number ~6: Duplication event
-
Results that are not whole integers (e.g., 3.1) should be considered ambiguous and may require confirmation with an alternative method.
References
- 1. benchchem.com [benchchem.com]
- 2. The use of spermHALO-FISH to determine DAZ gene copy number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel approach for the analysis of DAZ gene copy number in severely idiopathic infertile men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copy number of DAZ genes in infertile men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of DAZ and RBMY1 gene expression in human testis by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | MLPA-Based Analysis of Copy Number Variation in Plant Populations [frontiersin.org]
- 8. Use of the MLPA Assay in the Molecular Diagnosis of Gene Copy Number Alterations in Human Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Copy Number Variation (CNV) Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
DAZ1 Antibody for Western Blotting: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of the DAZ1 antibody in Western blotting experiments. Here you will find detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of the DAZ1 protein? A1: The predicted molecular weight of the human DAZ1 protein is approximately 82 kDa.[1][2][3][4] You should look for a band around this size on your Western blot.
Q2: In which tissues or cell lines can I find DAZ1 protein expressed? A2: DAZ1 (Deleted in Azoospermia 1) is an RNA-binding protein primarily expressed in germ cells, playing a key role in spermatogenesis.[1][5][6][7][8][9][10] Human testis tissue is a recommended positive control.[1] Expression has also been observed in human brain tissue and Jurkat cells.[1][5]
Q3: What is the subcellular localization of DAZ1? A3: DAZ1 is found in both the nucleus and the cytoplasm.[2][9][10] Its localization can vary depending on the stage of germ cell development.[2] Therefore, preparing both cytoplasmic and nuclear fractions may be necessary depending on your experimental goals.[2]
Q4: What is a good starting dilution for my primary DAZ1 antibody? A4: A starting dilution of 1:1000 is commonly recommended for polyclonal DAZ1 antibodies in Western blotting.[2][3][11] However, the optimal dilution is antibody-specific and should be determined empirically by performing an antibody titration.[12][13][14]
Q5: Which blocking buffer is recommended for DAZ1 Western blotting? A5: A standard blocking buffer is 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST).[2][3] For phospho-specific antibodies, BSA is generally preferred to avoid high background from phosphoproteins present in milk.[15][16]
Optimization & Experimental Parameters
For reproducible and clear results, optimizing experimental conditions is critical. The following table summarizes recommended starting points for key reagents and parameters when using a DAZ1 antibody for Western blotting.
| Parameter | Recommendation | Notes |
| Positive Control | Human Testis Lysate, Jurkat Cell Lysate | Testis is the primary site of expression.[1][5] |
| Negative Control | Lysate from a cell line known not to express DAZ1 | Essential for verifying antibody specificity.[17] |
| Protein Loading | 20-40 µg of total protein per lane | Overloading can cause band distortion and high background.[2][13] |
| SDS-PAGE Gel | 8-10% polyacrylamide gel | Appropriate for resolving proteins in the ~82 kDa range.[2] |
| Transfer Membrane | PVDF or Nitrocellulose | PVDF is often preferred for proteins >70 kDa. Activate PVDF with methanol.[2][18] |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | Block for 1 hour at room temperature.[2][3] |
| Primary Antibody Dilution | 1:1000 (starting point) | Titrate to find the optimal concentration.[3][11][12] |
| Primary Antibody Incubation | Overnight at 4°C with gentle shaking | Recommended for increasing signal from low-abundance proteins.[2][3][11] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Titrate for optimal signal-to-noise ratio.[2] |
| Detection Substrate | Enhanced Chemiluminescence (ECL) | Choose sensitivity based on protein abundance. |
Troubleshooting Guide
Encountering issues with your Western blot? This guide addresses common problems and provides targeted solutions.
Problem 1: No Signal or Weak Signal
Q: I'm not seeing any band at 82 kDa, or the signal is very faint. What should I do?
| Possible Cause | Recommended Solution |
| Low Target Protein Abundance | Increase the amount of protein loaded onto the gel (up to 40 µg).[18][19] Use a positive control lysate (e.g., human testis) to confirm the protein is detectable. |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[18][20] For an ~82 kDa protein, ensure adequate transfer time (e.g., 90 minutes at 100V for wet transfer).[2] |
| Suboptimal Antibody Concentration | The antibody dilution may be too high. Try a lower dilution (e.g., 1:500).[14] Perform a dot blot to quickly test antibody activity.[19][21] |
| Inactive Antibody or Reagents | Ensure antibodies have been stored correctly at -20°C and not repeatedly freeze-thawed.[3][5] Use fresh ECL substrate, as it can lose activity over time.[19] |
| Incorrect Secondary Antibody | Double-check that your secondary antibody is specific for the host species of your primary DAZ1 antibody (e.g., anti-rabbit secondary for a rabbit primary).[20] |
| Blocking Agent Masking Epitope | Some blocking buffers can mask the epitope. Try switching from non-fat milk to BSA, or vice-versa.[19] |
Problem 2: High Background
Q: My blot has a high background, making it difficult to see my specific band. How can I fix this?
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time to 1.5-2 hours at room temperature. Ensure the blocking agent is fresh and fully dissolved.[16][22][23] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can cause non-specific binding. Increase the dilution of your antibodies.[23][24][25] |
| Inadequate Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations (e.g., 3-4 washes of 10 minutes each).[2][23][24] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire blocking and incubation process.[22] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST). Filter the blocking buffer if you see black dots or speckles.[22][23] |
Problem 3: Non-Specific Bands
Q: I see my band at 82 kDa, but there are other, unexpected bands. What do they mean?
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | A high concentration can lead to off-target binding. Reduce the primary antibody concentration and consider incubating overnight at 4°C to favor specific binding.[25] |
| Sample Degradation | Ensure protease inhibitors are always included in your lysis buffer to prevent protein degradation, which can lead to smaller, non-specific bands.[18] |
| Cross-Reactivity of Secondary Antibody | Run a control lane where the primary antibody is omitted. If bands still appear, the secondary antibody is binding non-specifically. |
| Protein Overloading | Loading too much protein can cause aggregation and non-specific antibody interactions.[24] Try loading less sample. |
| Insufficient Blocking | Incomplete blocking can expose sites on the membrane that lead to non-specific antibody binding.[25] Optimize your blocking step as described above. |
Visualizing the Workflow & Troubleshooting Logic
To further clarify the experimental process and troubleshooting steps, the following diagrams have been generated.
Caption: Standard workflow for Western blotting analysis of DAZ1 protein.
Caption: Decision tree for troubleshooting common DAZ1 Western blot issues.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for detecting DAZ1 protein.
1. Sample Preparation
-
a) Whole-Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.[2]
-
Sonicate the lysate to shear DNA.[2]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[2]
-
Collect the supernatant and determine protein concentration (e.g., using a BCA assay).
-
-
b) Cytoplasmic and Nuclear Fractionation (Optional):
-
Resuspend the cell pellet in an ice-cold cytoplasmic extraction buffer.
-
Incubate on ice for 10-15 minutes and centrifuge at 500 x g for 5 minutes at 4°C. The supernatant is the cytoplasmic fraction.[2]
-
Wash the remaining pellet and resuspend in ice-cold nuclear extraction buffer.
-
Incubate on ice for 30 minutes with vigorous vortexing.[2]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant is the nuclear fraction.[2]
-
2. SDS-PAGE and Protein Transfer
-
Mix 20-40 µg of protein with 2X Laemmli sample buffer and boil at 95°C for 5 minutes.[2]
-
Load samples onto an 8-10% polyacrylamide gel alongside a protein ladder.
-
Run the gel at 100-150V until the dye front reaches the bottom.[2]
-
Activate a PVDF membrane in methanol, then equilibrate the gel and membrane in ice-cold Transfer Buffer.[2]
-
Assemble the transfer sandwich and perform a wet transfer at 100V for 90 minutes.[2]
3. Immunodetection
-
After transfer, block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary DAZ1 antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[2]
References
- 1. DAZ1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. DAZ1 Antibody (#12706) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 4. biocompare.com [biocompare.com]
- 5. novusbio.com [novusbio.com]
- 6. DAZ1 Proteins [antibodies-online.com]
- 7. elabscience.com [elabscience.com]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. msesupplies.com [msesupplies.com]
- 10. DAZ1 Polyclonal Antibody - Elabscience® [elabscience.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Western blotting – 10 tips for better blots [jacksonimmuno.com]
- 14. researchgate.net [researchgate.net]
- 15. Western blot optimization | Abcam [abcam.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 19. sinobiological.com [sinobiological.com]
- 20. arp1.com [arp1.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 25. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: DAZ1 Knockdown Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving specificity in DAZ1 knockdown experiments. The following resources include troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of DAZ1 and why is knockdown specificity important?
Q2: I am observing significant off-target effects with my DAZ1 siRNA. What are the common causes and how can I mitigate them?
Off-target effects in siRNA experiments can arise from the siRNA sequence having partial complementarity to unintended mRNA targets, often within the "seed region" (nucleotides 2-8) of the siRNA.[4][5] This can lead to miRNA-like silencing of other genes.[5]
Mitigation Strategies:
-
Bioinformatic Analysis: Utilize siRNA design tools that screen for potential off-target matches across the transcriptome.
-
Chemical Modifications: Introduce chemical modifications to the siRNA backbone, particularly in the seed region, to reduce off-target binding without compromising on-target efficiency.[4][6][7]
-
Use Multiple siRNAs: Employing at least two or three different siRNAs targeting different regions of the DAZ1 mRNA can help confirm that the observed phenotype is a direct result of DAZ1 knockdown and not due to off-target effects of a single siRNA.[8]
-
siRNA Pooling: Using a pool of multiple siRNAs at a lower overall concentration can reduce the concentration of any single off-targeting siRNA, thereby minimizing its impact.[5][9]
Q3: How do I design an effective and specific siRNA for DAZ1 knockdown?
Effective siRNA design is a critical first step. Consider the following parameters:
-
Length: Typically 19-23 nucleotides.[10]
-
GC Content: Aim for a GC content between 30-50%.[10]
-
Sequence Specificity: Perform a BLAST search against the relevant genome to ensure the sequence is unique to DAZ1.
-
Avoid Toxic Motifs: Certain sequences can induce cellular toxicity.[6] Many design tools can screen for these.
-
Target Site: Target the coding sequence (CDS) and avoid untranslated regions (UTRs) which may contain regulatory elements.
Q4: What are the essential controls for a DAZ1 knockdown experiment?
Proper controls are crucial for interpreting your results accurately.
| Control Type | Purpose |
| Negative Control (Scrambled siRNA) | A non-targeting siRNA with a random sequence and no known homology to any gene in the target organism. This helps to control for the effects of the transfection process itself.[11][12] |
| Positive Control | An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH, ACTB) to confirm transfection efficiency and the functionality of the RNAi machinery in your cells.[11][12] |
| Untreated Cells | Provides a baseline for normal DAZ1 expression and cell phenotype.[10] |
| Mock Transfection | Cells treated with the transfection reagent alone (without siRNA) to assess any cytotoxic effects of the reagent.[10] |
Q5: My DAZ1 mRNA levels are significantly reduced, but I don't see a corresponding decrease in protein levels. What could be the issue?
This discrepancy can be due to several factors:
-
Slow Protein Turnover: DAZ1 protein may have a long half-life, meaning it takes longer for the existing protein to degrade even after the mRNA has been silenced.[10][13] Extend the time course of your experiment to allow for protein degradation.
-
Translational Regulation: There might be compensatory mechanisms that enhance the translation of the remaining DAZ1 mRNA.
-
Antibody Issues: The antibody used for Western blotting may be non-specific or of poor quality, leading to inaccurate protein detection.[14]
Troubleshooting Guides
Problem 1: Low DAZ1 Knockdown Efficiency
| Possible Cause | Troubleshooting Step |
| Suboptimal siRNA Design | Design and test 2-4 different siRNA sequences targeting different regions of the DAZ1 mRNA.[11] |
| Inefficient Transfection | Optimize transfection parameters such as siRNA concentration, cell density, and transfection reagent.[10][12] Use a fluorescently labeled control siRNA to visually assess transfection efficiency.[10] |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and within a low passage number. Avoid using antibiotics in the media during transfection.[11][12] |
| Incorrect Assay Timing | Perform a time-course experiment to determine the optimal time point for assessing mRNA and protein knockdown (typically 24-72 hours post-transfection). |
| RNase Contamination | Maintain an RNase-free environment by using nuclease-free reagents and barrier tips.[10] |
Problem 2: High Cell Toxicity or Death Post-Transfection
| Possible Cause | Troubleshooting Step |
| High siRNA Concentration | Titrate the siRNA concentration to the lowest effective dose.[10][11] |
| Transfection Reagent Toxicity | Optimize the amount of transfection reagent used. Test different transfection reagents to find one that is less toxic to your cell type. |
| Off-Target Effects | A toxic phenotype can be an off-target effect.[6] Test multiple siRNAs and consider using chemically modified siRNAs to reduce off-target toxicity.[6] |
| Antibiotic Use | Avoid using antibiotics in the cell culture medium during and immediately after transfection.[11][12] |
Experimental Protocols
Protocol 1: Validation of DAZ1 Knockdown by qRT-PCR
This protocol outlines the steps to quantify DAZ1 mRNA levels following siRNA-mediated knockdown.[15][16]
-
Cell Culture and Transfection:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect cells with DAZ1-specific siRNA, negative control siRNA, and a mock control using an optimized transfection protocol.
-
Incubate for 24-72 hours.
-
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells and extract total RNA using a commercial kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe for DAZ1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in DAZ1 expression.[17]
-
Protocol 2: Validation of DAZ1 Knockdown by Western Blot
This protocol details the detection and quantification of DAZ1 protein levels.[18][19][20]
-
Protein Extraction:
-
Wash transfected cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.[18]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and boil in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[18]
-
Incubate with a primary antibody specific for DAZ1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification:
-
Capture the image using a chemiluminescence imager.
-
Perform densitometry analysis and normalize the DAZ1 band intensity to a loading control (e.g., β-actin, GAPDH).
-
Protocol 3: Rescue Experiment to Confirm Specificity
A rescue experiment is the gold standard for confirming that the observed phenotype is due to the specific knockdown of the target gene and not off-target effects.[21][22][23]
-
Construct Design:
-
Create an expression vector encoding the DAZ1 protein that is resistant to your siRNA. This is typically achieved by introducing silent mutations in the siRNA target site of the DAZ1 cDNA without altering the amino acid sequence.
-
-
Co-transfection:
-
Transfect cells with your DAZ1-specific siRNA.
-
After 24 hours, co-transfect the cells with the siRNA-resistant DAZ1 expression vector.
-
-
Phenotypic Analysis:
-
Assess whether the expression of the siRNA-resistant DAZ1 can "rescue" or reverse the phenotype observed with the DAZ1 knockdown alone.
-
-
Validation:
-
Confirm the knockdown of the endogenous DAZ1 and the expression of the exogenous, siRNA-resistant DAZ1 via qRT-PCR and Western blot.
-
Visualizations
Caption: Workflow for specific DAZ1 knockdown and validation.
Caption: Troubleshooting poor DAZ1 knockdown efficiency.
Caption: Simplified DAZ1 signaling and interaction pathway.
References
- 1. DAZ1 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Gene - DAZ1 [maayanlab.cloud]
- 4. Structure-Guided Control of siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 11. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 14. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 15. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. qiagen.com [qiagen.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. researchgate.net [researchgate.net]
- 22. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
Navigating DAZ1 Primer PCR: A Technical Support Guide
Technical Support Center
Welcome to the technical support center for DAZ1 primer-based PCR applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the amplification of the DAZ1 gene.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific problems you might face during your PCR experiments with DAZ1 primers.
1. Why am I getting multiple bands or non-specific amplification in my PCR?
-
Potential Cause: The most common reason for non-specific bands when amplifying DAZ1 is the high sequence homology among the DAZ gene family members (DAZ1, DAZ2, DAZ3, and DAZ4). Your primers may be annealing to other DAZ gene copies.
-
Troubleshooting Steps:
-
Increase Annealing Temperature: Gradually increase the annealing temperature in your PCR protocol.[1][2] A higher temperature increases the stringency of primer binding, favoring the intended target.
-
Primer Specificity Check: Use tools like NCBI's Primer-BLAST to check the specificity of your primers against the human genome, ensuring they are unique to DAZ1.[3]
-
Redesign Primers: If non-specific amplification persists, you may need to design new primers that target a region with the most sequence divergence among the DAZ gene family members.
-
Touchdown PCR: Consider performing a touchdown PCR, where the initial annealing temperature is set high and is gradually decreased in subsequent cycles. This can enhance the amplification of the specific target.[4]
-
2. Why is there no PCR product (no band) in my gel?
-
Potential Cause 1: DAZ1 Gene Deletion: In the context of male infertility studies, the absence of a band can be a true positive result, indicating a microdeletion of the DAZ1 gene in the patient's DNA.[5][6][7]
-
Troubleshooting Steps for Technical Failure:
-
Check DNA Quality and Quantity: Ensure your template DNA is intact and of sufficient concentration.[8][9] Run an aliquot on an agarose (B213101) gel to check for degradation.
-
Positive Control: Always include a positive control (a DNA sample known to be positive for DAZ1) to confirm that the PCR reaction components and thermocycling conditions are working correctly.
-
Optimize PCR Conditions: Review and optimize your PCR parameters, including annealing temperature, extension time, and the number of cycles.[10][11]
-
Component Check: Ensure that all PCR components (dNTPs, buffer, polymerase, primers) are not expired and have been stored correctly.
-
3. Why is my PCR band very faint?
-
Potential Cause: A faint band indicates a low yield of the PCR product. This could be due to suboptimal reaction conditions or low template concentration.
-
Troubleshooting Steps:
-
Increase Cycle Number: Increasing the number of PCR cycles (e.g., from 30 to 35) can help amplify the target to a more visible level.[1][10]
-
Optimize Reagent Concentrations: Titrate the concentrations of primers, MgCl2, and dNTPs to find the optimal balance for your reaction.
-
Check for Inhibitors: PCR inhibitors carried over from the DNA extraction process can reduce reaction efficiency. Consider re-purifying your DNA template.[8]
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for DAZ1 PCR. Note that optimal conditions may vary depending on the specific primers, polymerase, and thermocycler used.
| Parameter | Recommended Range | Notes |
| Primer Concentration | 0.1 - 1.0 µM | Higher concentrations can sometimes lead to primer-dimer formation.[1] |
| MgCl2 Concentration | 1.5 - 2.5 mM | This is a critical component to optimize; some polymerases come with a pre-mixed buffer. |
| dNTP Concentration | 200 µM of each dNTP | Ensure a balanced concentration of all four dNTPs.[10] |
| Template DNA | 50 - 200 ng | For genomic DNA. |
| Annealing Temperature | 55 - 65 °C | Highly dependent on the primer sequence's melting temperature (Tm). Optimize using a gradient PCR.[2][9] |
Experimental Protocols
Standard PCR Protocol for DAZ1 Amplification
This protocol provides a general framework. You may need to optimize it for your specific primers and reagents.
-
Reaction Setup:
-
Prepare a master mix containing nuclease-free water, PCR buffer (10X), MgCl2, dNTPs, forward primer, reverse primer, and DNA polymerase.
-
Aliquot the master mix into individual PCR tubes.
-
Add the template DNA to each respective tube. Include a positive control (known DAZ1 positive DNA) and a negative control (nuclease-free water instead of template).
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes.
-
Cycling (30-35 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 58°C for 30 seconds (adjust based on primer Tm).
-
Extension: 72°C for 1 minute (adjust based on expected amplicon size).
-
-
Final Extension: 72°C for 5 minutes.
-
Hold: 4°C.
-
-
Analysis:
-
Run the PCR products on a 1.5-2% agarose gel stained with a DNA-binding dye.
-
Visualize the bands under UV light and compare them to a DNA ladder to confirm the size of the amplicon.
-
Visualizations
Caption: Potential for DAZ1 primer cross-reactivity with other DAZ family genes.
Caption: A general workflow for troubleshooting common PCR issues.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Design PCR primers and check them for specificity [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High frequency of DAZ1/DAZ2 gene deletions in patients with severe oligozoospermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association of DAZ1/DAZ2 deletion with spermatogenic impairment and male infertility in the South Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Why Did My PCR Fail? 10 Common Problems and Fixes [synapse.patsnap.com]
- 10. bio-rad.com [bio-rad.com]
- 11. mybiosource.com [mybiosource.com]
Technical Support Center: Differentiating DAZ Gene Family Members
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the DAZ (Deleted in Azoospermia) gene family. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental differentiation of DAZ gene family members.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the DAZ, DAZL, and BOULE genes?
The DAZ gene family consists of three main members: DAZ, DAZL (DAZ-Like), and BOULE (also known as BOLL). These genes encode RNA-binding proteins crucial for gametogenesis, but they differ in their genomic location, evolutionary history, and expression patterns.
-
BOULE is the ancestral gene in the family, found in a wide range of animals from invertebrates to humans.[1] In humans, it is located on chromosome 2.[2]
-
DAZL is an autosomal homolog of DAZ and is found in vertebrates.[1] In humans, it is located on chromosome 3.[2]
-
DAZ is the most recently evolved member, found only in higher primates.[1] It is located on the Y chromosome in a cluster of four highly similar genes: DAZ1, DAZ2, DAZ3, and DAZ4.[2]
These genes play distinct but overlapping roles in germ cell development. DAZL is essential for the development of both male and female germ cells, while DAZ and BOULE are primarily involved in spermatogenesis.[3]
Q2: How do the protein structures of DAZ, DAZL, and BOULE differ?
All DAZ family proteins contain a conserved RNA Recognition Motif (RRM) which is responsible for binding to target mRNAs.[2] A key distinguishing feature is the number of "DAZ repeats," a 24-amino acid sequence.
-
BOULE and DAZL proteins each contain a single DAZ repeat.[1]
-
DAZ proteins have a variable number of DAZ repeats, typically ranging from 8 to 24 copies, which contributes to differences in their molecular weight.[1]
This variation in the number of DAZ repeats is a primary way to differentiate the protein products of these genes.
Q3: Where are the DAZ gene family members typically expressed?
Expression of the DAZ gene family is largely restricted to germ cells, but the specific timing and cell types can vary:
-
BOULE: Primarily expressed during meiosis.[2]
-
DAZL: Expressed from early primordial germ cells through to later stages of gametogenesis in both males and females.[3]
-
DAZ: Expressed in spermatogonia and spermatocytes, playing a role in pre-meiotic and meiotic stages of spermatogenesis.[2]
Understanding these expression patterns is critical when designing experiments to study a specific family member.
Data Presentation
Table 1: Key Characteristics of Human DAZ Gene Family Members
| Feature | BOULE (BOLL) | DAZL (DAZLA) | DAZ (DAZ1, DAZ2, DAZ3, DAZ4) |
| Chromosomal Location | Chromosome 2[2] | Chromosome 3[2] | Y chromosome[2] |
| Gene Copies in Humans | Single copy[2] | Single copy[2] | Four copies (DAZ1, DAZ2, DAZ3, DAZ4)[2] |
| Protein Domains | 1 RRM, 1 DAZ repeat[1] | 1 RRM, 1 DAZ repeat[1] | 1 RRM, 8-24 DAZ repeats[1] |
| Approx. Molecular Weight | ~32 kDa | ~33 kDa | Variable, generally >40 kDa |
| Primary Expression | Meiotic germ cells[2] | Primordial germ cells, spermatogonia, oocytes[3] | Spermatogonia, spermatocytes[2] |
Experimental Protocols & Troubleshooting Guides
Differentiating the highly similar members of the DAZ gene family, particularly the four DAZ genes on the Y chromosome, requires specific and optimized experimental approaches. Below are detailed protocols and troubleshooting guides for common techniques.
Differentiation at the DNA Level: PCR-Based Methods
Challenge: Distinguishing between the genomic sequences of DAZ, DAZL, and BOULE, and further differentiating the four DAZ copies.
Recommended Approach: Gene-specific Polymerase Chain Reaction (PCR) and PCR-Restriction Fragment Length Polymorphism (PCR-RFLP).
Experimental Workflow: Gene-Specific PCR
Caption: Workflow for differentiating DAZ family members using gene-specific PCR.
Protocol: Gene-Specific PCR
-
DNA Extraction: Isolate high-quality genomic DNA from the sample of interest (e.g., blood leukocytes, testicular tissue).
-
Primer Design: Utilize primers specific to each gene. It is crucial to design primers that target unique sequences to avoid cross-amplification, especially between DAZ and DAZL which share high sequence similarity.
-
PCR Reaction: Set up individual PCR reactions for each gene using a standard PCR master mix.
-
Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 58-62°C for 30 seconds (optimize for each primer pair).
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 10 minutes.
-
-
Analysis: Run the PCR products on a 1.5-2% agarose gel to visualize the amplicons. The presence of a band of the expected size indicates the presence of the target gene.
Table 2: Example of Gene-Specific Primers for PCR
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Expected Amplicon Size |
| BOULE | GCTCAGTTGCAGTGTGTTTTTC | TGCTCCATTCCTATATCTGCAA | ~250 bp |
| DAZL | GGATCTAGAGCTGGAGTTGGA | AATCTTCAGGTTCTGCAGCTCC | ~300 bp |
| DAZ | ATGCCATCCACCATGTCTG | AGCAGAATAAGCCTGAACGTG | ~450 bp (targets RRM region) |
Note: These are example primer sequences and may require optimization. It is recommended to validate primer specificity using bioinformatics tools and control samples.
Troubleshooting PCR Issues
| Problem | Possible Cause | Solution |
| No PCR product | Poor DNA quality | Re-extract DNA and check purity (A260/280 ratio). |
| Incorrect annealing temperature | Perform a gradient PCR to determine the optimal annealing temperature. | |
| PCR inhibitors in the sample | Dilute the DNA template. | |
| Non-specific bands | Annealing temperature is too low | Increase the annealing temperature in 2°C increments. |
| Primer-dimer formation | Redesign primers to have less self-complementarity. | |
| Faint bands | Insufficient number of PCR cycles | Increase the number of cycles to 35-40. |
| Low template concentration | Increase the amount of input DNA. |
Experimental Workflow: PCR-RFLP for DAZ Copy Number
Caption: Workflow for differentiating the four DAZ gene copies using PCR-RFLP.
Protocol: PCR-RFLP to Distinguish DAZ1, DAZ2, DAZ3, and DAZ4
A PCR-RFLP approach can be used to distinguish the four DAZ copies by exploiting single nucleotide variants (SNVs) that are specific to each copy.[4]
-
PCR Amplification: Amplify a region of the DAZ gene known to contain copy-specific SNVs.
-
Restriction Enzyme Digestion: Digest the PCR product with a restriction enzyme that has a recognition site at the SNV. The presence or absence of the restriction site will result in different fragment patterns for each DAZ copy. For example, the sY587 locus can be amplified and digested with DraI to differentiate some of the copies.[5]
-
Gel Electrophoresis: Separate the digested fragments on a high-resolution gel, such as polyacrylamide gel electrophoresis (PAGE), to clearly resolve the different fragment sizes.
-
Analysis: The pattern of digested and undigested fragments will indicate which of the four DAZ copies are present in the sample.
Troubleshooting PCR-RFLP
| Problem | Possible Cause | Solution |
| Incomplete digestion | Insufficient enzyme or incubation time | Increase the amount of restriction enzyme and/or the incubation time. Ensure the correct buffer and temperature are used. |
| PCR inhibitors affecting enzyme activity | Purify the PCR product before digestion. | |
| Ambiguous fragment patterns | Poor gel resolution | Use a higher percentage or different type of gel (e.g., PAGE). Run the gel for a longer duration at a lower voltage. |
| Non-specific PCR amplification | Optimize the initial PCR to produce a single, clean amplicon. |
Differentiation at the RNA Level: Gene Expression Analysis
Challenge: Quantifying the relative expression levels of DAZ, DAZL, and BOULE transcripts.
Recommended Approach: Quantitative Real-Time PCR (qPCR).
Protocol: Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate high-quality total RNA from cells or tissues. It is crucial to use an RNase-free workflow.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using gene-specific primers (see Table 2 for examples, but primers should be designed for qPCR with shorter amplicons) and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). The relative expression can be calculated using the delta-delta Ct method.
Troubleshooting qPCR
| Problem | Possible Cause | Solution |
| High Ct values or no amplification | Poor RNA quality or low quantity | Use a spectrophotometer and gel electrophoresis to assess RNA integrity and concentration. |
| Inefficient reverse transcription | Use a high-quality reverse transcriptase and optimize the reaction conditions. | |
| Non-specific amplification (multiple peaks in melt curve) | Primer-dimers or non-specific binding | Optimize primer concentrations and annealing temperature. Redesign primers if necessary. |
| Inconsistent results | Pipetting errors | Use a master mix to minimize pipetting variability. Ensure accurate and consistent pipetting. |
| Poor normalization | Validate the stability of the chosen housekeeping gene across your experimental conditions. |
Differentiation at the Protein Level: Antibody-Based Methods
Challenge: Detecting and distinguishing between the protein products of the DAZ gene family.
Recommended Approaches: Western Blotting and Immunohistochemistry (IHC).
Key Consideration: Antibody Specificity
Due to the high sequence homology between DAZ and DAZL, antibody cross-reactivity is a significant concern. It is essential to use antibodies that have been validated for specificity.[3]
-
Validation: Whenever possible, use antibodies that have been validated using knockout/knockdown cell lines or tissues to confirm that the signal is specific to the target protein.
-
Controls: Always include appropriate controls in your experiments, such as tissues known to express only one of the family members (if available) and negative controls (e.g., tissues that do not express any DAZ family proteins).
Protocol: Western Blotting
-
Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA or Bradford).
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target proteins (see Table 1).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Troubleshooting Western Blotting
| Problem | Possible Cause | Solution |
| No or weak signal | Low protein expression | Load more protein onto the gel. Use a more sensitive detection reagent. |
| Inefficient antibody binding | Optimize primary antibody concentration and incubation time. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Primary antibody concentration too high | Decrease the primary antibody concentration. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Perform peptide competition assays to confirm specificity. |
| Protein degradation | Use fresh samples and ensure protease inhibitors are included in the lysis buffer. |
Protocol: Immunohistochemistry (IHC)
-
Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or an EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a serum-based blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Use a polymer-based detection system to amplify the signal and visualize with a chromogen such as DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount the slides.
Troubleshooting IHC
| Problem | Possible Cause | Solution |
| No staining | Ineffective antigen retrieval | Optimize the antigen retrieval method (buffer, temperature, time). |
| Primary antibody not working | Validate the antibody on a positive control tissue. Try a different antibody clone. | |
| High background | Incomplete blocking | Increase the blocking time or try a different blocking reagent. |
| Endogenous biotin (B1667282) (if using avidin-biotin systems) | Use an avidin/biotin blocking kit. | |
| Non-specific staining | Primary antibody concentration too high | Titrate the primary antibody to find the optimal dilution. |
| Cross-reactivity of the secondary antibody | Use a secondary antibody that is pre-adsorbed against the species of the tissue. |
By carefully selecting the appropriate techniques and optimizing the experimental conditions, researchers can successfully differentiate between the members of the DAZ gene family and gain valuable insights into their roles in reproductive biology and disease.
References
- 1. The DAZL family proteins are PABP-binding proteins that regulate translation in germ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAZ Family Proteins, Key Players for Germ Cell Development [ijbs.com]
- 3. DAZL is a master translational regulator of murine spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel approach for the analysis of DAZ gene copy number in severely idiopathic infertile men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IHC Troubleshooting | Proteintech Group [ptglab.co.jp]
Technical Support Center: DAZ Gene Function Studies
Welcome to the technical support center for researchers studying the DAZ (Deleted in Azoospermia) gene family. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome the challenges associated with the functional redundancy of DAZ genes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in studying the DAZ gene family?
The main obstacle is the significant genetic redundancy among its members. The DAZ family in humans includes the autosomal genes DAZL (DAZ-Like) and BOULE (also known as BOLL), and a cluster of four nearly identical DAZ genes (DAZ1, DAZ2, DAZ3, DAZ4) on the Y chromosome.[1][2] This high degree of sequence similarity and overlapping expression patterns in germ cells leads to functional compensation, where one family member can mask the effect of the loss of another, making traditional single-gene knockout studies difficult to interpret.[1]
Q2: What are the main functions of the DAZ protein family?
The DAZ family of RNA-binding proteins are crucial regulators of gametogenesis.[2][3] They are primarily expressed in germ cells and are involved in multiple stages of spermatogenesis, from the proliferation and maintenance of spermatogonia to meiosis.[1][4] These proteins function by binding to the 3'-UTRs of target mRNAs to regulate their translation, thereby controlling the expression of genes essential for germ cell development and differentiation.[2][5] Deletions of the DAZ gene cluster on the Y chromosome are a significant cause of male infertility.[6][7]
Q3: Can findings from mouse models (Dazl) be directly translated to humans?
While mouse models are invaluable, caution is required when extrapolating results to humans. Mice have a single autosomal Dazl gene, which is homologous to human DAZL.[1] Studies on Dazl knockout mice have revealed its essential role in germ cell development.[6] However, humans possess the primate-specific Y-chromosomal DAZ gene cluster, which arose from the transposition and amplification of DAZL.[8][9] This more complex gene family structure in humans suggests that while some functions are conserved, others may have diverged or are specific to the Y-linked genes.[10]
Troubleshooting Guides
Issue 1: Inefficient or non-specific knockdown of DAZ family members using RNAi.
Q: I'm trying to use siRNA to study DAZ function, but I'm either not seeing a significant reduction in expression or I'm affecting multiple family members at once. What can I do?
A: This is a common problem due to the high sequence homology among DAZ, DAZL, and BOULE.
Troubleshooting Steps:
-
Optimize siRNA Design: Standard design algorithms may not be sufficient. Focus on the regions with the most sequence divergence between paralogs. It has been shown that even single nucleotide differences can be used to design allele-specific siRNAs.[11] The "seed" region of the siRNA is critical for target binding, and mismatches in this area can reduce off-target effects.[11][12]
-
Validate Knockdown Specificity: Always confirm your knockdown with paralog-specific qPCR primers. This is essential to ensure you are only silencing your intended target.
-
Assess Compensatory Upregulation: Be aware that knocking down one DAZ family member might lead to the compensatory upregulation of others. Measure the mRNA levels of all DAZ family members post-knockdown to check for this effect.
-
Confirm at the Protein Level: Whenever possible, use specific antibodies to confirm knockdown by Western blot. However, be cautious of antibody cross-reactivity between DAZ family members.[1]
Issue 2: Difficulties in generating specific DAZ gene knockouts with CRISPR/Cas9.
Q: I want to use CRISPR/Cas9 to create a specific knockout of a single DAZ gene, but I'm struggling with off-target editing of other family members due to the repetitive nature of the DAZ cluster. What strategies can I employ?
A: Targeting a single gene within a highly repetitive cluster like DAZ is challenging but achievable with careful design and validation.
Troubleshooting Steps:
-
Guide RNA (gRNA) Design: Design gRNAs that target unique sequences within your gene of interest. Use bioinformatics tools to screen for potential off-target sites across the entire genome, paying special attention to the other DAZ family members. Strategies exist for designing sgRNAs that can target multiple genes in a family or, conversely, be highly specific.[14]
-
Use High-Fidelity Cas9 Variants: Engineered Cas9 variants (e.g., SpCas9-HF1, eSpCas9) have been developed to reduce off-target cleavage and should be considered for projects requiring high specificity.[15]
-
Employ a Paired Nickase Strategy: Using two gRNAs with a Cas9 nickase (a mutant Cas9 that only cuts one DNA strand) to create a double-strand break significantly increases specificity, as it requires two independent binding events in close proximity.[16]
-
Thorough Off-Target Analysis: After editing, perform unbiased, genome-wide off-target analysis (e.g., via GUIDE-seq or CIRCLE-seq) in your edited clones to confirm specificity. At a minimum, sequence the top predicted off-target sites in the other DAZ paralogs.
-
Consider Targeting Non-Conserved Functional Domains: Instead of aiming for a complete gene knockout, consider targeting a non-conserved region within a critical functional domain (like the RRM or a specific DAZ repeat) to disrupt the function of a single paralog.
Experimental Protocols & Data
Protocol 1: Pan-DAZ Family mRNA Quantification using qPCR
This protocol is for quantifying the total expression of the Y-linked DAZ genes.
-
RNA Extraction: Extract high-quality total RNA from testicular biopsies or relevant cell lines using a standard method like TRIzol or a column-based kit.[17] Ensure RNA integrity is high (RIN > 8).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcription kit with random primers or oligo(dT) primers.[17]
-
qPCR: Perform real-time qPCR using a SYBR Green or probe-based master mix. Use primers designed for a conserved region among the DAZ copies. Normalize data to a stable housekeeping gene (e.g., GAPDH, ACTB).[18] The relative expression can be calculated using the ΔΔCt method.[19]
Table 1: Recommended qPCR Primers for Human DAZ Gene Expression Analysis
| Gene Target | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| DAZ1 (pan-DAZ) | TGAGCAGTTCAAAGGCCAAG | TGAAAGAAGGGCCAGAAAGC | [19] |
| DAZ (pan-DAZ) | ctc agc acg ttc agg ctt ac | gaa atg ctg aat cgg gat aag t | [17] |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA | [18] |
| ACTB | TCGTGCGTGACATTAAGGAG | TTGCCAATGGTGATGACCTG | [19] |
Protocol 2: Strategy for Overcoming DAZ Redundancy
A multi-pronged approach is often necessary to dissect the function of individual DAZ family members.
-
Paralog-Specific Knockdown: Design and validate siRNAs or shRNAs that are highly specific for each DAZ family member (DAZ, DAZL, BOULE).[20]
-
Simultaneous Knockdown: Use a cocktail of siRNAs to knock down all DAZ family members simultaneously to uncover functions that are masked by redundancy.
-
Rescue Experiments: After establishing a phenotype from a pan-DAZ knockdown, re-introduce individual DAZ family members (e.g., via an expression plasmid) one at a time. If re-expression of a specific member rescues the phenotype, it points to its direct involvement.
-
CRISPR-based Models: Use CRISPR/Cas9 to generate cell lines with specific DAZ gene deletions. For example, a DAZL knockout cell line can be used to study the specific functions of the Y-linked DAZ genes without the confounding presence of DAZL.[6]
-
Quantitative Analysis: At each step, use paralog-specific qPCR and, if available, specific antibodies to carefully quantify the expression levels of all family members to accurately interpret the results.
Visualizations
Experimental & Logical Workflows
References
- 1. The roles of the DAZ family in spermatogenesis: More than just translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAZ protein family - Wikipedia [en.wikipedia.org]
- 3. Putative biological functions of the DAZ family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. app.dimensions.ai [app.dimensions.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. Deficiency of DAZ genes links testicular germ cell tumorigenesis and infertility: evidence from human embryonic stem cell germline differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The DAZ gene cluster on the human Y chromosome arose from an autosomal gene that was transposed, repeatedly amplified and pruned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Designing siRNA That Distinguish between Genes That Differ by a Single Nucleotide | PLOS Genetics [journals.plos.org]
- 12. Frontiers | siRNA Design Software for a Target Gene-Specific RNA Interference [frontiersin.org]
- 13. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. Methods for Optimizing CRISPR-Cas9 Genome Editing Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. jbums.org [jbums.org]
- 20. Human DAZL, DAZ and BOULE genes modulate primordial germ cell and haploid gamete formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield of DAZ1 Protein Expression
Welcome to the technical support center for DAZ1 protein expression. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the expression of the human DAZ1 (Deleted in Azoospermia 1) protein.
Frequently Asked Questions (FAQs)
Q1: What is the DAZ1 protein and why is its expression important?
A1: DAZ1 is an RNA-binding protein that plays a crucial role in spermatogenesis.[1][2][3] It is primarily expressed in premeiotic germ cells, specifically spermatogonia.[2][3] DAZ1 is a member of the DAZ gene family and is a candidate for the human Y-chromosomal azoospermia factor (AZF).[2] It functions by binding to the 3'-untranslated region (3'-UTR) of specific mRNAs to regulate their translation, which is essential for germ cell development and maintenance.[1] Difficulties in expressing sufficient quantities of functional DAZ1 can hinder research into male infertility and the development of potential therapeutics.
Q2: What are the main challenges in expressing recombinant DAZ1 protein?
A2: As an RNA-binding protein, DAZ1 can present several expression challenges. These may include:
-
Codon Usage Bias: The codon usage of the human DAZ1 gene may not be optimal for high-level expression in common host systems like E. coli.
-
Protein Insolubility: Overexpression of DAZ1 can lead to the formation of insoluble aggregates known as inclusion bodies, especially in bacterial systems.
-
Inefficient Translation: Transcripts of DAZ family members that contain multiple DAZ repeats have been shown to be translated inefficiently.
-
Protein Degradation: Although DAZ1 is considered relatively stable, proteolytic degradation can occur during expression and purification.
Q3: Which expression system is best for DAZ1, E. coli or mammalian cells?
A3: The choice of expression system depends on the specific research needs.
-
E. coli (e.g., BL21(DE3) strain): This is a cost-effective and rapid system for producing large quantities of protein.[4][5][6] However, E. coli lacks the machinery for complex post-translational modifications that may be required for DAZ1 functionality in some contexts, and there is a higher risk of inclusion body formation.[5][7]
-
Mammalian Cells (e.g., HEK293T, CHO cells): These systems are more likely to produce properly folded and biologically active DAZ1 with relevant post-translational modifications.[4][8] However, protein yields are generally lower, and the process is more time-consuming and expensive compared to bacterial systems.[4][6][8]
For large-scale production for structural studies or antibody generation, an optimized E. coli system is often a good starting point. For functional assays that require a fully native protein, a mammalian system is preferable.
Troubleshooting Guide for Low DAZ1 Protein Yield
This guide addresses common issues encountered during DAZ1 protein expression in a question-and-answer format.
Q4: My DAZ1 expression is very low or undetectable in E. coli. What should I do?
A4: Low or no expression in E. coli can be due to several factors. Here is a step-by-step troubleshooting approach:
-
Verify Your Construct:
-
Sequencing: Ensure the DAZ1 gene is correctly cloned into the expression vector with no mutations or frameshifts.
-
Reading Frame: Confirm that the gene is in the correct reading frame with any N- or C-terminal tags (e.g., His-tag).
-
-
Optimize Codon Usage:
-
Codon Bias: The codon usage of human genes can be inefficient in E. coli.
-
Solution: Synthesize a codon-optimized version of the DAZ1 gene for E. coli. This can significantly improve translation efficiency.
-
-
Optimize Induction Conditions:
-
IPTG Concentration: A high concentration of the inducer IPTG is not always better and can lead to toxicity or inclusion body formation. Test a range of IPTG concentrations.
-
Induction Temperature and Time: Lowering the induction temperature can enhance protein solubility and yield. Experiment with different temperatures and induction durations.
Table 1: Recommended Starting Conditions for DAZ1 Expression Optimization in E. coli BL21(DE3)
-
| Parameter | Condition 1 (High Yield, Potential Insolubility) | Condition 2 (Improved Solubility) | Condition 3 (Gentle Expression) |
| Induction OD600 | 0.6 - 0.8 | 0.6 - 0.8 | 0.4 - 0.6 |
| IPTG Concentration | 0.5 - 1.0 mM | 0.1 - 0.4 mM | 0.05 - 0.1 mM |
| Temperature | 37°C | 25 - 30°C | 16 - 20°C |
| Induction Time | 3 - 5 hours | 5 - 8 hours | 12 - 16 hours (overnight) |
-
Check for Protein Degradation:
-
Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer.
-
Western Blot: Use an anti-His-tag or anti-DAZ1 antibody to check for smaller protein fragments that may indicate degradation.
-
Q5: My DAZ1 protein is expressed, but it's all in the insoluble fraction (inclusion bodies). How can I improve its solubility?
A5: Inclusion bodies are a common issue with recombinant protein expression in E. coli. Here are some strategies to improve DAZ1 solubility:
-
Lower Induction Temperature: Express the protein at a lower temperature (e.g., 16-20°C) for a longer period (overnight). This slows down protein synthesis, allowing more time for proper folding.
-
Reduce Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.05-0.1 mM) to decrease the rate of protein expression.
-
Use a Different E. coli Strain: Consider using strains engineered to enhance disulfide bond formation or that contain chaperone plasmids to assist in protein folding.
-
Co-expression of Chaperones: Co-express molecular chaperones (e.g., DnaK/J/GrpE) to assist in the proper folding of DAZ1.
-
Solubility-Enhancing Tags: Fuse DAZ1 with a highly soluble partner protein, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).
-
Optimize Lysis Buffer: Include additives in the lysis buffer that can help maintain protein stability and solubility, such as glycerol, non-ionic detergents (e.g., Triton X-100), and reducing agents (e.g., DTT or BME).
Q6: I am using a mammalian expression system, but my DAZ1 yield is still low. What can I do?
A6: Low expression in mammalian cells can be due to issues with transfection, vector design, or cell health.
-
Optimize Transfection:
-
Transfection Reagent: Ensure you are using a high-efficiency transfection reagent suitable for your cell line (e.g., HEK293T).
-
DNA Quality and Quantity: Use high-purity plasmid DNA (endotoxin-free) and optimize the DNA-to-transfection reagent ratio.
-
-
Vector Optimization:
-
Promoter Strength: Use a strong constitutive promoter, such as the CMV promoter, to drive high-level expression.
-
Kozak Sequence: Ensure a proper Kozak consensus sequence is present upstream of the start codon to facilitate efficient translation initiation.
-
-
Cell Culture Conditions:
-
Cell Density: Transfect cells at the optimal confluency (typically 70-90%).
-
Harvest Time: Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the optimal time for protein harvest.
-
Experimental Protocols
Protocol 1: Codon Optimization of Human DAZ1 for E. coli Expression
-
Obtain the human DAZ1 protein sequence: Retrieve the amino acid sequence of human DAZ1 from a protein database like UniProt (Accession number: Q9NQZ3).
-
Use a codon optimization tool: Input the amino acid sequence into a web-based or standalone codon optimization software. Several free and commercial tools are available.
-
Select the host organism: Choose Escherichia coli (K12 or B strain) as the target expression host.
-
Analyze and optimize: The software will replace the human codons with those most frequently used in highly expressed E. coli genes. It will also typically screen for and remove sequences that can lead to mRNA secondary structures or cryptic splice sites.
-
Gene Synthesis: Order the synthesis of the codon-optimized DAZ1 gene from a commercial vendor. The synthesized gene can then be cloned into your desired E. coli expression vector.
Protocol 2: Expression of His-tagged DAZ1 in E. coli BL21(DE3)
-
Transformation: Transform the expression plasmid containing the His-tagged DAZ1 gene into chemically competent E. coli BL21(DE3) cells. Plate on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.[9]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight starter culture.[9]
-
Growth: Incubate at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[10]
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to a final concentration of 0.1-0.4 mM.[10]
-
Expression: Continue to incubate with shaking for 12-16 hours (overnight) at the lower temperature.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
Protocol 3: Purification of His-tagged DAZ1 using Ni-NTA Affinity Chromatography
-
Cell Lysis:
-
Resuspend the frozen cell pellet in ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Binding:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
-
Washing:
-
Wash the column with 10-20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the His-tagged DAZ1 protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to check for the purity of the DAZ1 protein.
-
Pool the fractions containing pure DAZ1.
-
If necessary, perform buffer exchange by dialysis or using a desalting column to remove imidazole.
-
Visualizations
References
- 1. genecards.org [genecards.org]
- 2. DAZ1 deleted in azoospermia 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Gene - DAZ1 [maayanlab.cloud]
- 4. Breaking Down Common Protein Expression Systems: E.coli vs Mammalian [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Protein Yield Between Different Expression Hosts [synapse.patsnap.com]
- 7. A concise guide to choosing suitable gene expression systems for recombinant protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Protein Expression by Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. neb.com [neb.com]
Technical Support Center: DAZ1 Immunoprecipitation Protocols
Welcome to the technical support center for DAZ1 immunoprecipitation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful DAZ1 immunoprecipitation experiments.
Frequently Asked Questions (FAQs)
Q1: What is DAZ1, and why is it important to study its interactions?
A1: DAZ1 (Deleted in Azoospermia 1) is an RNA-binding protein that is crucial for spermatogenesis.[1] It plays a vital role in regulating the translation of specific mRNAs, which is essential for germ cell development and maintenance.[1] Studying the protein-protein interaction network of DAZ1 is key to understanding its molecular functions and its involvement in male infertility.[1]
Q2: Should I use a co-immunoprecipitation (Co-IP) or a ribonucleoprotein immunoprecipitation (RIP) protocol for my DAZ1 experiment?
A2: The choice between Co-IP and RIP depends on your research question. If you are interested in identifying proteins that interact with DAZ1, a Co-IP protocol is appropriate.[1] If you want to identify the specific RNA molecules that DAZ1 binds to, you should use a RIP protocol.[2]
Q3: How do I choose the right antibody for DAZ1 immunoprecipitation?
A3: It is critical to use a high-quality antibody that has been validated for immunoprecipitation.[3] Both monoclonal and polyclonal antibodies can be used. Monoclonal antibodies offer high specificity by recognizing a single epitope, while polyclonal antibodies can enhance capture efficiency by binding to multiple epitopes, which can be advantageous if the target protein is in low abundance.[3] Always check the antibody datasheet for validation in IP applications.[4]
Q4: What are the best cell types or tissues to use for DAZ1 IP?
A4: DAZ1 is primarily expressed in premeiotic germ cells, particularly spermatogonia.[1] Therefore, testicular tissue or germ cell lines are the most relevant biological samples for studying endogenous DAZ1.[1] For initial interaction studies or when endogenous levels are low, overexpressing a tagged DAZ1 protein (e.g., FLAG-DAZ1) in cell lines like HEK293T can be a good alternative.[1]
Q5: How can I be sure that the interactions I observe are specific?
A5: Including proper controls is essential for validating the specificity of your results. A key negative control is to perform the immunoprecipitation with a non-specific IgG antibody of the same isotype as your primary antibody.[1] This will help you to distinguish between specific binding to DAZ1 and non-specific binding to the antibody or the beads.[3]
Troubleshooting Guides
This section addresses common issues that may arise during DAZ1 immunoprecipitation experiments.
| Problem | Possible Cause | Recommended Solution |
| High Background / Non-Specific Binding | Incomplete washing. | Increase the number and duration of washes. Consider using more stringent wash buffers, but be mindful that this could disrupt weaker specific interactions.[3] |
| Non-specific proteins binding to the beads. | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. This will remove proteins that non-specifically bind to the beads.[3] | |
| Too much antibody used. | Titrate the antibody concentration to find the optimal amount that maximizes specific signal while minimizing background. | |
| Lysate is too concentrated. | Reduce the total amount of protein in the lysate used for the IP. | |
| Low or No Signal | Antibody is not suitable for IP. | Ensure the antibody is validated for immunoprecipitation. Not all antibodies that work in Western blotting will work in IP.[4] |
| DAZ1 is not expressed or is at very low levels in your sample. | Confirm the presence of DAZ1 in your input lysate by Western blot. If levels are low, you may need to increase the amount of starting material. | |
| Protein-protein or protein-RNA interactions are disrupted. | Use a milder lysis buffer. For Co-IP, avoid harsh detergents like SDS. For RIP, ensure RNase inhibitors are always present and work quickly on ice.[1] | |
| Inefficient elution. | Ensure your elution buffer is appropriate for your downstream application. For Western blotting, boiling in SDS-PAGE sample buffer is effective. For mass spectrometry or functional assays, a non-denaturing elution method, such as using a competitive peptide, may be necessary.[1] | |
| Co-elution of Antibody Heavy and Light Chains | The secondary antibody used for Western blotting detects the primary antibody from the IP. | Use a light-chain specific secondary antibody for your Western blot analysis to avoid detecting the heavy chain of the IP antibody. Alternatively, crosslink the antibody to the beads before the IP. |
| RNA Degradation (RIP-specific) | RNase contamination. | Use RNase-free reagents and labware. Wear gloves and work in a clean environment. Always include RNase inhibitors in your buffers. |
| Harsh lysis conditions. | Use a lysis buffer that is optimized for preserving ribonucleoprotein complexes. |
Quantitative Data
| Interacting Protein | Function | Method of Identification |
| DAZL | RNA-binding protein involved in gametogenesis. | Co-immunoprecipitation[5][6] |
| PABPC1 | Poly(A)-binding protein, a key factor in translation initiation. | Co-immunoprecipitation[7] |
| DAZAP1 | DAZ-associated protein 1, an RNA-binding protein. | Yeast two-hybrid, Co-immunoprecipitation[6] |
| DZIP1 | DAZ-interacting zinc finger protein 1. | Interaction screens |
| DZIP3 | DAZ-interacting zinc finger protein 3. | Interaction screens |
Experimental Protocols
Detailed Co-Immunoprecipitation (Co-IP) Protocol for DAZ1
This protocol is optimized for the co-immunoprecipitation of DAZ1 and its interacting proteins from cultured mammalian cells.
Materials:
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Protease and phosphatase inhibitor cocktails
-
RNase inhibitor (recommended)
-
Anti-DAZ1 antibody (IP-validated) or anti-tag antibody
-
Normal IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffer (same as lysis buffer or a milder version)
-
Elution buffer (e.g., 2x SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease, phosphatase, and RNase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. Take an aliquot for input control.[1]
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by gentle centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with 1 ml of ice-cold wash buffer.[1]
-
-
Elution:
-
Analysis:
-
Analyze the eluted proteins and the input control by Western blotting.
-
Detailed RNA Immunoprecipitation (RIP) Protocol for DAZ1
This protocol is for the immunoprecipitation of DAZ1-RNA complexes.
Materials:
-
Polysome lysis buffer (e.g., 10 mM HEPES, 100 mM KCl, 5 mM MgCl2, 0.5% NP-40)
-
RNase inhibitors
-
Protease inhibitors
-
Anti-DAZ1 antibody (IP-validated)
-
Normal IgG (negative control)
-
Protein A/G beads
-
High-salt wash buffer (e.g., lysis buffer with 500 mM KCl)
-
Low-salt wash buffer (e.g., lysis buffer with 150 mM KCl)
-
Proteinase K
-
RNA purification kit or Trizol reagent
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in polysome lysis buffer supplemented with RNase and protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the lysate with an anti-DAZ1 antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Wash the beads sequentially with low-salt and high-salt wash buffers to remove non-specific binding.
-
-
RNA Elution and Protein Digestion:
-
Resuspend the beads in a buffer containing Proteinase K to digest the protein components of the complex.
-
Incubate at 55°C for 30 minutes.[8]
-
-
RNA Purification:
-
Purify the RNA from the supernatant using an RNA purification kit or Trizol extraction.[8]
-
-
Analysis:
-
Analyze the purified RNA by RT-qPCR to detect specific target RNAs or by RNA-sequencing for a global analysis.
-
Antibody Validation Protocol for Immunoprecipitation
Procedure:
-
Western Blot Confirmation:
-
Confirm that the antibody detects a band of the correct molecular weight for DAZ1 in the input lysate by Western blot.
-
-
Immunoprecipitation and Western Blot:
-
Perform an IP using the anti-DAZ1 antibody.
-
Run the IP eluate on a Western blot and probe with the same anti-DAZ1 antibody. A band at the correct molecular weight confirms that the antibody can successfully immunoprecipitate DAZ1.
-
-
Negative Control:
-
Perform a parallel IP with a non-specific IgG control. The DAZ1 band should be present in the DAZ1 IP lane but absent or significantly reduced in the IgG control lane.
-
-
Positive Control (Optional):
-
If available, use a cell line known to express high levels of DAZ1 as a positive control.
-
Visualizations
DAZ1 Co-Immunoprecipitation Workflow
Caption: Workflow for DAZ1 Co-Immunoprecipitation.
DAZ1 in Translational Regulation
Caption: Simplified model of DAZ1's role in translational regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 4. How to Select an Antibody for Immunoprecipitation | Cell Signaling Technology [awsprod-cellsignal.com]
- 5. Expression patterns of the DAZ-associated protein DAZAP1 in rat and human ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the mouse Dazap1 gene encoding an RNA-binding protein that interacts with infertility factors DAZ and DAZL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The DAZL family proteins are PABP-binding proteins that regulate translation in germ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DAZ1 Cellular Localization Studies
Welcome to the technical support center for researchers studying the cellular localization of DAZ1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid common artifacts and obtain reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular localization of DAZ1?
A1: DAZ1 is an RNA-binding protein with a dynamic localization pattern that is primarily dependent on the cell type and developmental stage, particularly during spermatogenesis.[1][2][3] Generally, DAZ1 is found in both the nucleus and the cytoplasm.[1][2][3] In premeiotic germ cells like spermatogonia, DAZ1 is often observed in both compartments.[1] A notable shift occurs during meiosis, where DAZ1 relocates predominantly to the cytoplasm of spermatocytes and persists in the cytoplasm of differentiating spermatids.[1][2] This dynamic shuttling is linked to its function in mRNA transport and translational regulation.
Q2: Why am I seeing diffuse staining all over the cell instead of a specific localization?
A2: Diffuse staining can be a result of several factors. One common cause is an excessively high concentration of the primary antibody, leading to non-specific binding.[4] Another possibility is improper fixation, which may not adequately preserve the protein's native localization, causing it to leak or redistribute throughout the cell.[5][6] Finally, if the permeabilization step is too harsh, it can disrupt cellular compartments and lead to a loss of distinct localization.
Q3: My signal is very weak or completely absent. What could be the problem?
A3: Weak or no signal is a common issue in immunofluorescence. This could be due to a primary antibody concentration that is too low.[4][5] It is also possible that the fixation protocol has masked the epitope that the antibody recognizes; in such cases, an antigen retrieval step may be necessary.[1] Another consideration is the compatibility of your primary and secondary antibodies. Ensure the secondary antibody is designed to recognize the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[5] Finally, confirm that the cells you are using express DAZ1, as its expression is largely restricted to germ cells.[7][8]
Q4: I am observing high background fluorescence. How can I reduce it?
A4: High background can obscure your specific signal. This can be caused by insufficient blocking, allowing the primary or secondary antibodies to bind non-specifically.[4][5][6] Increasing the blocking time or changing the blocking agent (e.g., from BSA to normal serum from the species of the secondary antibody) can help.[4][5] High antibody concentrations can also contribute to background, so titrating your antibodies to the optimal dilution is crucial.[4] Inadequate washing between antibody incubation steps can also leave behind unbound antibodies, so ensure your washing steps are thorough.[5] Lastly, some tissues have endogenous fluorophores that cause autofluorescence. This can be addressed with specific quenching steps or by using fluorophores in a different spectral range.[9]
Troubleshooting Guide: Common Artifacts and Solutions
| Observed Artifact | Potential Cause | Recommended Solution |
| Nuclear Blebbing or Irregular Nuclear Shape | Harsh fixation or permeabilization | Reduce the concentration or duration of the fixative (e.g., 2% PFA for a shorter time). Use a milder permeabilizing agent (e.g., a lower concentration of Triton X-100 or digitonin). |
| DAZ1 Signal in Nucleolus (Unexpected) | Antibody cross-reactivity or overexpression artifact (if using tagged protein) | Validate antibody specificity with a negative control (e.g., cells known not to express DAZ1) or by western blot. If using an overexpression system, titrate down the amount of plasmid used for transfection. |
| Cytoplasmic Aggregates | Antibody aggregation or protein cross-linking during fixation | Centrifuge the antibody solution before use to pellet any aggregates. Try a different fixation method, such as methanol (B129727) fixation, which is precipitative rather than cross-linking.[10] |
| Edge Staining (Bright Staining at Cell Periphery) | Incomplete permeabilization or "drying out" artifact | Ensure cells are fully submerged during all incubation and wash steps. Optimize the permeabilization time and detergent concentration. |
| Inconsistent Staining Across a Sample | Uneven application of reagents or issues with cell adherence | Ensure the entire coverslip is evenly covered with each solution. Use coated coverslips to promote better cell attachment. |
Key Experimental Protocols
Recommended Immunofluorescence Protocol for DAZ1 in Human Testis Tissue
This protocol is adapted from a general immunofluorescence workflow for testis sections.[1]
-
Tissue Preparation:
-
Fixation: 4% Paraformaldehyde (PFA) in PBS.
-
Paraffin Embedding and Sectioning: Standard protocols, cut 4-5 µm sections.
-
-
Deparaffinization and Rehydration:
-
Xylene: 2 x 10 minutes.
-
Ethanol Series (100%, 95%, 70%): 5 minutes each.
-
Distilled Water: 2 x 5 minutes.
-
-
Antigen Retrieval:
-
Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Cool to room temperature.
-
-
Staining:
-
Wash in PBS.
-
Blocking: 1 hour at room temperature in PBS with 5% normal goat serum and 0.3% Triton X-100.
-
Primary Antibody Incubation: Dilute anti-DAZ1 antibody in blocking buffer and incubate overnight at 4°C. Note: Optimal antibody dilution should be determined empirically, starting with the manufacturer's recommendation for other applications as a guide.
-
Wash: 3 x 5 minutes in PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash: 3 x 5 minutes in PBS, protected from light.
-
-
Mounting and Imaging:
-
Counterstain with DAPI for 5 minutes to visualize nuclei.
-
Wash in PBS.
-
Mount with an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Antibody Dilution Recommendations (Starting Points)
The optimal antibody concentration is critical and must be determined for each specific antibody and experimental setup. The following are suggested starting ranges based on manufacturer datasheets for related applications.
| Antibody | Application | Starting Dilution Range | Source |
| Rabbit Polyclonal to DAZ1 | IHC | 1:50 - 1:300 | [8][10] |
| Rabbit Polyclonal to DAZ1 | Western Blotting | 1:1000 | [7][11] |
| Rabbit Polyclonal to DAZ1 | Immunoprecipitation | 1:100 | [7][11] |
Visualizations
Caption: Immunofluorescence workflow and key steps where artifacts can be introduced.
Caption: Simplified model of DAZ1 nucleocytoplasmic shuttling and interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. DAZ family proteins exist throughout male germ cell development and transit from nucleus to cytoplasm at meiosis in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. DAZ1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. DAZ1 Polyclonal Antibody - Elabscience® [elabscience.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. elabscience.com [elabscience.com]
- 11. DAZ1 Antibody (#12706) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
DAz-2 Demonstrates Superior Sensitivity for Sulfenic Acid Detection Compared to DAz-1
For researchers, scientists, and drug development professionals investigating redox signaling, the choice of a chemical probe for detecting protein sulfenic acids is critical. A detailed comparison of two widely used probes, DAz-1 and its successor DAz-2, reveals that DAz-2 offers significantly enhanced sensitivity, enabling a more comprehensive analysis of the sulfenome.
The detection of protein sulfenic acids, a transient oxidative post-translational modification, is fundamental to understanding the role of reactive oxygen species (ROS) in cellular signaling. Both this compound and DAz-2 are cell-permeable, dimedone-based probes that selectively react with sulfenic acids. They possess an azide (B81097) handle, allowing for subsequent "click" chemistry-based visualization and enrichment of modified proteins. However, structural differences between the two probes lead to a notable disparity in their performance.
Enhanced Performance of DAz-2 in Cellular Systems
Experimental evidence demonstrates the superior potency of DAz-2 over this compound in a cellular context. In a key study, the two probes were compared for their ability to detect sulfenic acid formation on a specific protein, Peroxiredoxin I (PrxI), within HeLa cells. As illustrated by Western blot analysis, DAz-2 provides a significantly more robust signal for oxidized PrxI compared to this compound under identical experimental conditions. This heightened sensitivity allows for the detection of a broader range of sulfenylated proteins, many of which may be missed when using the less potent this compound probe.[1][2]
The chemical basis for this enhanced reactivity and cell permeability lies in the structural modification of DAz-2, where the amide linkage present in this compound is replaced with a more flexible hydrocarbon linker. This alteration improves the probe's ability to access and react with sulfenic acid moieties on proteins within the complex cellular environment.
Quantitative Comparison of this compound and DAz-2
| Probe | Linker Type | Relative Sensitivity | Key Feature |
| This compound | Amide | Lower | First-generation cell-permeable sulfenic acid probe. |
| DAz-2 | Hydrocarbon | Higher | Improved potency and cell permeability for more comprehensive sulfenome analysis.[1][2] |
Experimental Protocols
To provide a framework for the evaluation of these probes, a detailed experimental protocol for the detection of sulfenic acid-modified proteins in mammalian cells is outlined below. This protocol is based on the methods used in the comparative studies of this compound and DAz-2.
In-Cell Labeling of Sulfenylated Proteins
-
Cell Culture and Treatment: Plate HeLa cells and grow to approximately 80% confluency. Treat the cells with an oxidizing agent (e.g., 200 µM H₂O₂) for 15 minutes at room temperature to induce protein sulfenylation. An untreated control group should be processed in parallel.
-
Probe Incubation: Following oxidant treatment, incubate the cells with either 5 mM this compound or 5 mM DAz-2 (or DMSO as a vehicle control) in serum-free media for 2 hours at 37°C.
-
Cell Lysis: Wash the cells with PBS and lyse using a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry/Staudinger Ligation: To visualize the labeled proteins, the azide handle of the DAz probes is reacted with a reporter molecule. For Western blotting, this is typically a biotin-alkyne or phosphine-biotin (B157780) conjugate. Incubate the cell lysate with the biotin (B1667282) conjugate under appropriate catalytic conditions (e.g., copper(I) for click chemistry or Staudinger ligation conditions).
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to detect the biotinylated, sulfenylated proteins. The resulting chemiluminescent signal can be imaged and quantified using densitometry.
Signaling Pathways and Experimental Workflow
The formation of sulfenic acid on cysteine residues is a key event in redox-regulated signaling pathways. Oxidants like hydrogen peroxide (H₂O₂) can modify specific cysteine thiols, leading to a cascade of downstream effects. The experimental workflow to detect these modifications using DAz probes is a multi-step process.
References
A Comparative Guide to Sulfenic Acid Probes: DAz-1 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The detection of protein sulfenic acids, a transient oxidative post-translational modification of cysteine residues, is crucial for understanding redox signaling pathways and their implications in various physiological and pathological processes. This guide provides an objective comparison of the widely used sulfenic acid probe, DAz-1, with its key alternatives: DAz-2, DCP-Bio1, and DYn-2. We present supporting experimental data, detailed protocols, and visualizations to aid researchers in selecting the most appropriate probe for their experimental needs.
Probes Overview and Mechanism of Action
This compound and its analogs are cell-permeable chemical probes that selectively react with the electrophilic sulfur atom of a sulfenic acid through their nucleophilic 1,3-dicarbonyl moiety. This reaction forms a stable carbon-sulfur bond, effectively "tagging" the modified protein. The probes are bifunctional, containing a reactive "warhead" (the dimedone-like structure) and a bioorthogonal handle (an azide (B81097) or alkyne group) for subsequent detection and analysis via Click chemistry or Staudinger ligation.[1][2]
-
This compound (N-(3-azidopropyl)-3,5-dioxocyclohexanecarboxamide): A foundational probe for in vivo and in vitro labeling of sulfenylated proteins.[1]
-
DAz-2: An analog of this compound with improved potency for detecting sulfenic acid modifications.[3]
-
DCP-Bio1: A dimedone-based probe directly conjugated to biotin (B1667282), allowing for affinity purification of labeled proteins without the need for a secondary ligation step.[4]
-
DYn-2: An alkyne-containing dimedone analog that often exhibits enhanced labeling efficiency compared to azide-containing probes like DAz-2.[5]
Quantitative Performance Comparison
The selection of a sulfenic acid probe is often dictated by its reactivity and labeling efficiency. The following table summarizes key performance metrics for this compound and its alternatives based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Probe | Core Structure | Reporter Handle | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Labeling Efficiency | Key Features |
| This compound | Dimedone-like | Azide | Not explicitly reported, but generally considered less reactive than DAz-2. | Baseline | Cell-permeable; enables in vivo labeling.[1][2] |
| DAz-2 | Dimedone-like | Azide | Not explicitly reported, but shows improved potency over this compound.[3] | Higher than this compound | Cell-permeable; more sensitive than this compound.[3] |
| DCP-Bio1 | Dimedone | Biotin | ~0.002 (with fRMsr protein)[6][7] | Varies with protein accessibility | Direct biotin tag simplifies workflow; cell-permeable.[4][6] |
| DYn-2 | Dimedone-like | Alkyne | ~10 (with a dipeptide sulfenamide (B3320178) model)[8][9] | Higher than DAz-2[5] | Cell-permeable; alkyne handle for efficient CuAAC click chemistry.[2][5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in sulfenic acid detection, the following diagrams have been generated using the DOT language.
Caption: Reaction of a dimedone-based probe with a protein sulfenic acid.
Caption: Workflow for labeling and detecting sulfenylated proteins.
Experimental Protocols
Detailed methodologies are essential for the successful application of these probes. Below are generalized protocols for labeling sulfenic acids in purified proteins and cell lysates.
Protocol 1: Labeling of Sulfenic Acid in Purified Proteins
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Hydrogen peroxide (H₂O₂) solution.
-
This compound, DAz-2, DCP-Bio1, or DYn-2 stock solution (e.g., in DMSO).
-
Dithiothreitol (DTT) for quenching.
-
Desalting columns or spin columns for buffer exchange.
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein (e.g., 10-50 µM) in the reaction buffer.[10]
-
Induction of Sulfenylation: To induce sulfenic acid formation, treat the protein with a controlled concentration of H₂O₂ (e.g., 1-2 equivalents) for a short duration (e.g., 15-30 minutes) at room temperature. An untreated protein sample should be included as a negative control.[11]
-
Probe Labeling: Add the sulfenic acid probe to a final concentration of 1-5 mM. Incubate the reaction for 1-2 hours at 37°C.[5][11]
-
Quenching and Cleanup: Quench any unreacted H₂O₂ with catalase and unreacted probe with a final concentration of 5 mM DTT. Remove excess probe and other small molecules using a desalting or spin column.[10]
-
Downstream Analysis: The labeled protein is now ready for downstream applications. For DAz and DYn probes, this involves a click chemistry reaction with a reporter-tagged alkyne or azide, respectively. For DCP-Bio1, the protein can be directly used for affinity purification.
Protocol 2: Labeling of Sulfenic Acid in Cell Lysates
Materials:
-
Cultured cells.
-
Stimulant to induce oxidative stress (e.g., H₂O₂).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors, a thiol-alkylating agent (e.g., N-ethylmaleimide, NEM) to block free thiols, and catalase to remove excess H₂O₂.[6]
-
This compound, DAz-2, DCP-Bio1, or DYn-2 stock solution.
Procedure:
-
Cell Treatment: Treat cultured cells with the desired stimulus to induce protein sulfenylation. Include an unstimulated control group.
-
Cell Lysis and Labeling:
-
Removal of Excess Probe: Remove unreacted probe using a spin column or by protein precipitation (e.g., with acetone).[11]
-
Downstream Analysis: Proceed with click chemistry (for DAz/DYn probes) followed by affinity purification and/or analysis by Western blot or mass spectrometry. For DCP-Bio1, proceed directly to affinity purification.[4]
Selectivity and Considerations
Dimedone-based probes are highly selective for sulfenic acids over other cysteine oxidation states such as sulfinic and sulfonic acids, as well as reduced thiols.[8][11] However, it is crucial to include appropriate controls in all experiments:
-
- Probe Control: A sample that has been treated with the oxidant but not the probe to check for non-specific binding of detection reagents.
-
- Oxidant Control: A sample that has been treated with the probe but not the oxidant to assess the basal level of sulfenylation.
-
Blocking Control: Pre-incubation with an unlabeled dimedone probe before adding the tagged probe to demonstrate the specificity of the labeling.[11]
Conclusion
This compound is a valuable tool for the detection of protein sulfenic acids, particularly for in vivo studies. However, for applications requiring higher sensitivity, DAz-2 and DYn-2 are superior alternatives, with DYn-2 often providing the most robust signal.[3][5] DCP-Bio1 offers a streamlined workflow by eliminating the need for a secondary ligation step. The choice of probe should be guided by the specific experimental goals, the anticipated level of protein sulfenylation, and the downstream analytical methods to be employed. Careful optimization of labeling conditions and the inclusion of rigorous controls are paramount for obtaining reliable and interpretable results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. DYn-2 Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mining the thiol proteome for sulfenic acid modifications reveals new targets for oxidation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scb.wfu.edu [scb.wfu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating DAz-1 Labeling: A Comparative Guide to Western Blot and Alternative Methods
For researchers in genetics, reproductive biology, and drug development, accurate validation of protein labeling is paramount. This guide provides a comprehensive comparison of Western blotting and alternative techniques for validating the labeling of Deleted in Azoospermia-1 (DAz-1), an RNA-binding protein critical for germ cell development. We offer detailed experimental protocols and frameworks for data comparison to ensure robust and reliable results.
Data Presentation: Comparing Validation Methods
Effective validation requires a clear understanding of the strengths and limitations of each technique. The following table summarizes key performance indicators for Western blot and its alternatives in the context of this compound validation.
| Feature | Western Blot | ELISA (Enzyme-Linked Immunosorbent Assay) | Immunofluorescence (IF) / Immunohistochemistry (IHC) | Mass Spectrometry (MS) |
| Primary Application | Protein detection and quantification in complex mixtures | High-throughput quantitative protein detection | Visualization of protein localization in cells/tissues | Unbiased protein identification and quantification |
| Sample Type | Cell/tissue lysates | Cell/tissue lysates, biological fluids | Fixed cells, tissue sections | Cell/tissue lysates, purified proteins |
| Sensitivity | Moderate to high (ng range) | High (pg to ng range) | High, dependent on antibody and imaging system | Very high (fmol to amol range) |
| Specificity | Dependent on antibody quality; size separation adds a layer of specificity.[1][2] | High, dependent on antibody pair specificity | High, dependent on antibody specificity; provides spatial context. | High, based on mass-to-charge ratio and fragmentation patterns |
| Quantitative Capability | Semi-quantitative to quantitative with proper controls and normalization.[3] | Highly quantitative | Primarily qualitative/semi-quantitative; can be quantitative with advanced image analysis. | Highly quantitative (label-free or labeled approaches) |
| Throughput | Low to medium | High | Medium to high | Low to medium |
| Information Provided | Protein presence, apparent molecular weight, relative abundance | Absolute or relative protein quantity | Subcellular/tissue localization, co-localization | Definitive protein identification, post-translational modifications, absolute quantification |
| Key Advantage | Widely accessible, provides molecular weight information. | Scalable, excellent for large sample numbers. | Provides crucial spatial information.[4] | Gold standard for protein identification; does not rely on antibodies for detection. |
| Key Limitation | Labor-intensive, potential for antibody cross-reactivity.[5] | No molecular weight information, susceptible to "hook effect". | Can be affected by fixation artifacts, difficult to quantify accurately. | Requires specialized equipment and expertise. |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible validation experiments.
Protocol 1: Western Blotting for this compound Validation
This protocol is adapted from standard procedures and antibody supplier recommendations.[6][7][8]
1. Sample Preparation (Lysate Preparation):
-
Whole-Cell Lysate:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Subcellular Fractionation (Cytoplasmic and Nuclear Extracts): [7]
-
Resuspend the cell pellet in an ice-cold hypotonic buffer.
-
Incubate on ice to allow cells to swell.
-
Homogenize the cells and centrifuge at low speed to pellet the nuclei.
-
The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse with a high-salt nuclear extraction buffer.
-
Clarify the nuclear lysate by high-speed centrifugation.
-
Determine the protein concentration for both fractions.
-
2. SDS-PAGE and Electrotransfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an 8-10% polyacrylamide gel alongside a protein ladder.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90 minutes is recommended for a protein of this compound's size (~82 kDa).[7][8]
3. Immunodetection:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary anti-DAz-1 antibody (e.g., rabbit polyclonal) diluted 1:1000 in blocking buffer overnight at 4°C.[7][8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an ECL substrate and visualize the signal using a chemiluminescence imaging system.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a sandwich ELISA for the quantification of this compound.
1. Plate Coating:
-
Coat a 96-well plate with a capture anti-DAz-1 antibody diluted in coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBST).
2. Blocking:
-
Add blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Sample Incubation:
-
Add prepared cell lysates and a serial dilution of a known this compound protein standard to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
4. Detection:
-
Add a detection anti-DAz-1 antibody (conjugated to an enzyme like HRP or biotinylated) to each well.
-
Incubate for 1-2 hours at room temperature.
-
If using a biotinylated antibody, wash and then add streptavidin-HRP.
-
Wash the plate five times with wash buffer.
5. Signal Development:
-
Add a substrate solution (e.g., TMB).
-
Incubate in the dark until sufficient color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a plate reader.
Visualizing Workflows and Pathways
This compound Validation Workflow
The following diagram illustrates a comprehensive workflow for validating this compound labeling, incorporating both Western blot and alternative methods for robust confirmation.
Caption: Workflow for validating this compound labeling.
This compound Signaling Interactions
This compound functions within a network of protein interactions to regulate mRNA translation, primarily during spermatogenesis.[9][10] The interaction with DAZAP1 is notably regulated by the MAPK/ERK signaling pathway.[11]
Caption: Key signaling interactions of this compound.
By employing these protocols and comparative frameworks, researchers can confidently validate this compound labeling, ensuring the accuracy and reliability of their experimental findings. The use of orthogonal methods is strongly encouraged to provide a comprehensive and robust validation of antibody specificity and performance.
References
- 1. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. researchgate.net [researchgate.net]
- 5. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 6. DAZ1 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. DAZ Family Proteins, Key Players for Germ Cell Development [ijbs.com]
- 10. genecards.org [genecards.org]
- 11. Phosphorylation of the ARE-binding protein DAZAP1 by ERK2 induces its dissociation from DAZ - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Deubiquitinase Activity: A Comparative Guide to Probing in Cell Lysates vs. Intact Cells
For researchers, scientists, and drug development professionals, understanding the activity of deubiquitinating enzymes (DUBs) in their native cellular environment is paramount. This guide provides a comprehensive comparison of two primary methodologies for analyzing DUB activity: traditional cell lysate-based assays and emerging intact-cell profiling techniques. We will delve into the specificity, advantages, and limitations of each approach, supported by experimental data and detailed protocols.
A critical point of clarification: the probe "DAz-1" is a cell-permeable chemical tool designed to react specifically with sulfenic acid-modified proteins, playing a role in redox biology research.[1][2][3] It is not a probe for deubiquitinase activity. Therefore, this guide will focus on a well-established and representative DUB activity-based probe (ABP), HA-tagged Ubiquitin Vinyl Sulfone (HA-Ub-VS) , and its cell-permeable counterparts to draw a meaningful comparison between lysate and intact cell DUB profiling.
Probing DUB Activity: The Fundamental Difference
The core distinction between analyzing DUBs in cell lysates versus intact cells lies in the preservation of the cellular context. Lysate-based assays are performed on a homogenized mixture of cellular components, while intact-cell methods aim to measure DUB activity within living, unperturbed cells. This fundamental difference has significant implications for the interpretation of experimental results.[4][5][6][7]
Cell Lysate DUB Profiling: This classical approach involves breaking open cells to release their contents, including DUBs.[8][9][10][11] An activity-based probe, such as HA-Ub-VS, is then added to the lysate.[12][13] The probe's ubiquitin component is recognized by active DUBs, and its reactive "warhead" (the vinyl sulfone group) forms a covalent bond with the catalytic cysteine of the DUB's active site.[7][8] Labeled DUBs can then be detected and identified by methods like Western blotting or mass spectrometry.[12][13]
Intact Cell DUB Profiling: This more recent and physiologically relevant approach seeks to overcome the limitations of lysate-based methods.[4][5][6][7] Standard ubiquitin-based probes like HA-Ub-VS are generally cell-impermeable due to their size.[4][5][7] To profile DUBs in living cells, researchers have developed cell-permeable probes. These include ubiquitin-based probes modified with cell-penetrating peptides (CPPs) or smaller, cell-permeable small-molecule DUB probes.[4][5][6][7][14] These probes cross the cell membrane and react with active DUBs within the intact cellular machinery.
Comparative Analysis: Cell Lysates vs. Intact Cells
| Feature | Cell Lysate-Based Profiling (using HA-Ub-VS) | Intact Cell-Based Profiling (using cell-permeable probes) |
| Physiological Relevance | Lower. Cellular compartments, protein complexes, and post-translational modifications can be disrupted upon lysis, potentially altering DUB activity.[4][5][6] | Higher. DUB activity is measured in its native environment, preserving cellular structures and signaling networks.[4][5][6][7] |
| Probe Accessibility | High. All DUBs in the lysate are accessible to the probe. | Limited by the probe's ability to penetrate the cell membrane and reach different subcellular compartments. |
| Observed DUB Profile | May not fully represent the in vivo active DUBs. Some DUBs may be artifactually activated or inactivated upon cell lysis. | Provides a more accurate snapshot of the DUBs that are active under specific physiological or pathological conditions.[4][5][6] |
| Potential for Artifacts | High. Dilution of cellular components and disruption of complexes can lead to non-physiological DUB activity.[4][5][6] | Lower. Minimizes artifacts associated with cell lysis. |
| Probe Examples | HA-Ub-VS, HA-Ub-PA, Biotin-Ub-VME[12][13][15] | CPP-conjugated Ub-probes (e.g., cR10-Ub-PA), Small-molecule probes (e.g., IMP-2373)[4][5][7][14] |
Quantitative Data Summary
Direct quantitative comparison of DUB labeling between lysates and intact cells reveals significant differences in the profiles of active enzymes. A study by Gui et al. (2018) demonstrated that a cell-permeable probe, HA-Cys(cR10)-Ub-PA, identified 27 DUBs in intact HeLa cells, whereas only 10 of those were detected in cell lysates using the same probe, highlighting a substantial loss of detectable DUB activity upon cell lysis.[8]
| Parameter | Cell Lysate Profiling | Intact Cell Profiling | Reference |
| Probe Concentration | Typically 1-5 µM | Typically 10-20 µM | [4] |
| Incubation Time | 30-60 minutes at 37°C | 1-4 hours at 37°C | [4] |
| Identified DUBs (HeLa cells) | A subset of potentially active DUBs | A broader and more physiologically relevant spectrum of active DUBs | [8] |
Experimental Protocols
Protocol 1: DUB Activity Profiling in Cell Lysates using HA-Ub-VS
Objective: To label active DUBs in a cell lysate for subsequent detection.
Materials:
-
Cultured cells
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
HA-Ub-VS probe
-
SDS-PAGE loading buffer
-
Anti-HA antibody for Western blotting
Procedure:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
Incubate a defined amount of protein lysate (e.g., 50 µg) with HA-Ub-VS (e.g., 1 µM) for 45 minutes at 37°C.[16]
-
Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-HA antibody to visualize labeled DUBs.[12]
Protocol 2: DUB Activity Profiling in Intact Cells using a Cell-Permeable Probe (e.g., cR10-Ub-PA)
Objective: To label active DUBs within living cells.
Materials:
-
Cultured cells in media
-
Cell-permeable DUB probe (e.g., HA-Cys(cR10)-Ub-PA)
-
PBS
-
Trypsin-EDTA
-
Lysis buffer
-
SDS-PAGE loading buffer
-
Anti-HA antibody for Western blotting
Procedure:
-
Culture cells to the desired confluency.
-
Treat the intact cells with the cell-permeable probe (e.g., 15 µM) in culture media for 1-4 hours at 37°C.[4]
-
Wash the cells thoroughly with PBS to remove excess probe. A brief wash with Trypsin-EDTA can also be used to remove any non-internalized probe.[4]
-
Lyse the cells as described in Protocol 1.
-
Analyze the cell lysate by SDS-PAGE and Western blotting with an anti-HA antibody to detect intracellularly labeled DUBs.[4]
Visualizing the Workflow
Caption: Workflow comparison for DUB activity profiling.
Signaling Pathway Context
The activity of DUBs is integral to numerous signaling pathways, including the DNA damage response, cell cycle regulation, and immune signaling. The choice of profiling method can significantly impact the understanding of these pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Permeable Activity-Based Ubiquitin Probes Enable Intracellular Profiling of Human Deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cell-Permeable Activity-Based Ubiquitin Probes Enable Intracellular Profiling of Human Deubiquitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Developments in Cell Permeable Deubiquitinating Enzyme Activity-Based Probes [frontiersin.org]
- 8. Assay Systems for Profiling Deubiquitinating Activity [mdpi.com]
- 9. Assay Systems for Profiling Deubiquitinating Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Method for measuring the activity of deubiquitinating enzymes in cell lines and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity‐based probes for the ubiquitin conjugation–deconjugation machinery: new chemistries, new tools, and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deubiquitinase dynamics: methodologies for understanding substrate interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Small Molecule Probe Offers New Insights into Deubiquitinase Biology | Imperial News | Imperial College London [imperial.ac.uk]
- 15. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Comprehensive Landscape of Active Deubiquitinating Enzymes Profiled by Advanced Chemoproteomics [frontiersin.org]
Unraveling the Specificity of DAz-1: A Comparative Guide to its Cross-Reactivity with Other Thiol Modifications
For researchers, scientists, and drug development professionals engaged in the study of protein redox modifications, the specificity of chemical probes is paramount. This guide provides a comprehensive comparison of the cross-reactivity of DAz-1, a widely used probe for detecting protein S-sulfenylation, with other common thiol modifications. The information presented is supported by experimental data to aid in the accurate interpretation of research findings.
This compound is a cell-permeable chemical probe designed for the selective detection of protein S-sulfenylation (S-OH), a critical post-translational modification involved in redox signaling. Its utility, however, is contingent on its ability to distinguish S-sulfenylation from other thiol modifications such as S-nitrosylation (S-NO), S-glutathionylation (S-SG), and persulfidation (S-SH). This guide delves into the experimental evidence evaluating the specificity of this compound and its core reactive moiety, dimedone.
Comparative Reactivity of this compound with Thiol Modifications
The core of this compound's functionality lies in its dimedone group, a C-nucleophile that exhibits a high degree of selectivity for the electrophilic sulfur of a sulfenic acid.[1] The following table summarizes the known reactivity of this compound and dimedone-based probes with various thiol modifications.
| Thiol Modification | Reactivity with this compound/Dimedone | Supporting Evidence |
| S-Sulfenylation (-SOH) | High | This compound is specifically designed to react with sulfenic acids, and its utility for this purpose is well-documented in numerous studies.[2] |
| S-Nitrosylation (-SNO) | Negligible | Carbon nucleophiles like dimedone are reported to be unreactive towards S-nitrosothiols.[3] |
| S-Glutathionylation (-SSG) | Negligible | Proteomic studies comparing the sulfenome (identified using DAz-2, an analog of this compound) with the S-glutathionylation proteome show only moderate overlap, suggesting distinct protein targets for these modifications rather than probe cross-reactivity.[4][5] |
| Persulfidation (-SSH) | Negligible | Direct experimental testing of dimedone with a model protein persulfide (Gpx3-SSH) showed no detectable reaction.[3] |
Experimental Evidence for the Specificity of this compound
The high specificity of this compound for S-sulfenylation is a cornerstone of its application in redox biology. Studies have demonstrated that in the absence of an oxidant to generate sulfenic acid, this compound does not label proteins.[2] This indicates that the probe does not react with the more abundant reduced thiol (-SH) form of cysteine.
Further investigations into the reactivity of the dimedone moiety have provided direct evidence of its selectivity. In a study examining the reactivity of various nucleophiles with protein persulfides, dimedone was shown to have no reactivity toward the Gpx3 persulfide.[3] This is a critical finding, as persulfidation is an increasingly recognized thiol modification.
While direct quantitative kinetic data for the reaction of this compound with S-nitrosylated and S-glutathionylated proteins is not extensively published, the chemical properties of these modifications and the nature of the dimedone probe support a lack of significant cross-reactivity. S-nitrosothiols and disulfides (as in S-glutathionylation) are not sufficiently electrophilic to react with the C-nucleophile of dimedone under physiological conditions. The "moderate overlap" observed in global proteomics studies between sulfenylated, S-nitrosylated, and S-glutathionylated proteins is more likely a reflection of the complex interplay and potential co-regulation of these modifications on the same proteins within the cell, rather than a lack of specificity of the DAz-2 probe used in those studies.[4][5]
Experimental Protocols
To ensure the specific detection of S-sulfenylation and minimize the potential for artifacts, the following general experimental workflow is recommended.
General workflow for detecting protein S-sulfenylation using this compound.
A critical step in ensuring specificity is the inclusion of proper controls. A sample not treated with an oxidative stimulus should be run in parallel to confirm that this compound labeling is dependent on the formation of sulfenic acids.
Signaling Pathway Context
The specificity of this compound is crucial for accurately dissecting the role of S-sulfenylation in cellular signaling. For example, in response to reactive oxygen species (ROS), specific cysteine residues on proteins can be oxidized to sulfenic acid, which can then be detected by this compound. This initial oxidative event can lead to a cascade of other thiol modifications.
This compound specifically targets the initial S-sulfenylation event.
Conclusion
Based on the available experimental evidence, this compound exhibits a high degree of specificity for S-sulfenylation over other common thiol modifications such as S-nitrosylation, S-glutathionylation, and persulfidation. Its dimedone-based chemistry provides a reliable tool for the detection of this transient and important post-translational modification. When used with appropriate controls, this compound is a powerful probe for elucidating the role of protein S-sulfenylation in health and disease. Researchers can be confident in the data generated using this compound, attributing the signal primarily to the presence of sulfenic acid modifications.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persulfide Reactivity in the Detection of Protein S-Sulfhydration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
A Comparative Guide to the Quantitative Analysis of Protein Oxidation: Featuring DAz-1 and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of protein oxidation is crucial for understanding disease mechanisms and evaluating therapeutic efficacy. This guide provides an objective comparison of methodologies for analyzing protein oxidation, with a focus on protein carbonylation, a common and stable marker of oxidative stress. While specific public domain data on a reagent referred to as "DAz-1" is not extensively available, this guide will proceed by contextualizing its likely function as a fluorescent probe for protein carbonyls and comparing it against established, well-documented techniques. The comparison will be based on performance, supported by experimental data from existing literature.
Comparison of Quantitative Protein Oxidation Analysis Methods
The selection of a method for quantifying protein oxidation depends on several factors, including the specific research question, sample type, required throughput, and available instrumentation. Below is a summary of key methods, comparing their advantages and limitations.
| Method | Principle | Detection | Advantages | Disadvantages | Typical Application |
| Fluorescent Probes (e.g., Assumed this compound, FTC) | Covalent labeling of carbonyl groups with a fluorescent hydrazide or hydroxylamine (B1172632) dye. | Fluorescence Plate Reader, Gel Imager | High sensitivity; Amenable to high-throughput screening; Can be used for in-gel visualization. | Potential for non-specific binding; Signal can be pH-sensitive; Requires fluorescence detection capabilities. | Screening for changes in total protein carbonylation; Visualizing carbonylated proteins in gels. |
| DNPH Spectrophotometric Assay (Levine Method) | Derivatization of carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone product.[1][2][3] | Spectrophotometry (Absorbance at ~375 nm)[4] | Well-established and widely cited; Relatively inexpensive; Does not require specialized equipment.[1] | Lower sensitivity compared to fluorescent or antibody-based methods; Can be affected by interfering substances (e.g., heme).[1] | Quantification of total protein carbonyl content in purified proteins or cell/tissue lysates. |
| DNPH-Based ELISA | Similar to the spectrophotometric assay, but detection is achieved using an anti-DNPH antibody conjugated to an enzyme.[1][2][3] | Colorimetric or Chemiluminescent Plate Reader | High sensitivity and specificity; Good for high-throughput analysis of many samples. | More expensive than the spectrophotometric method; Susceptible to variability in antibody lots.[1] | Quantification of total protein carbonyl content in various biological samples, including plasma and serum. |
| DNPH-Based Western Blot (OxyBlot) | Proteins are derivatized with DNPH, separated by SDS-PAGE, transferred to a membrane, and detected with an anti-DNPH antibody.[1][2][3] | Chemiluminescence or Fluorescence Imaging | Allows for the detection and relative quantification of carbonylation on specific proteins based on molecular weight.[2][3] | Semi-quantitative; Labor-intensive; Derivatization can affect protein migration.[5] | Identifying specific protein targets of carbonylation; Comparing carbonylation of specific proteins across different conditions. |
| Mass Spectrometry (MS) | Identification and quantification of specific oxidized amino acid residues on proteins. | Mass Spectrometer | Provides the most detailed information, including the precise site of modification; Can identify novel oxidation products. | Requires expensive instrumentation and specialized expertise; Sample preparation can introduce artifactual oxidation.[6][7] | In-depth characterization of protein oxidation sites; Biomarker discovery. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for three key methods discussed above.
Protocol 1: Quantitative Analysis of Protein Carbonyls using a Generic Fluorescent Probe (Representing this compound)
This protocol is based on the general procedure for using fluorescent hydrazide probes to label protein carbonyls.
Materials:
-
Protein samples (1-5 mg/mL)
-
Fluorescent hydrazide probe (e.g., "this compound") stock solution (e.g., 10 mM in DMSO)
-
Labeling Buffer (e.g., 100 mM MES, pH 5.5)
-
Trichloroacetic acid (TCA), 20% (w/v)
-
Acetone (B3395972) (ice-cold)
-
Resuspension Buffer (e.g., 6 M Guanidine HCl in 20 mM phosphate (B84403) buffer, pH 6.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Adjust the protein concentration of samples to 1-5 mg/mL in Labeling Buffer.
-
Labeling Reaction: Add the fluorescent hydrazide probe to each protein sample to a final concentration of 100 µM. For a negative control, add an equivalent volume of DMSO.
-
Incubate the reactions for 2 hours at room temperature, protected from light.
-
Protein Precipitation: Precipitate the labeled protein by adding an equal volume of 20% TCA. Incubate on ice for 15 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Washing: Discard the supernatant. Wash the pellet with 1 mL of ice-cold acetone to remove excess unbound probe. Centrifuge again and repeat the wash step.
-
Resuspension: After the final wash, air-dry the pellet and resuspend it in Resuspension Buffer.
-
Quantification: Transfer 200 µL of each sample to a 96-well black microplate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the specific probe.
-
Normalization: Determine the protein concentration in each resuspended sample (e.g., using a BCA assay). Normalize the fluorescence signal to the protein concentration.
Protocol 2: DNPH Spectrophotometric Assay (Levine Method)
This is a classic method for determining total protein carbonyl content.[1][4]
Materials:
-
Protein samples (1-10 mg/mL)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (10 mM in 2.5 M HCl)
-
Trichloroacetic acid (TCA), 20% (w/v)
-
Ethanol/Ethyl Acetate (1:1, v/v) wash solution
-
Guanidine Hydrochloride (6 M, pH 2.3) for resuspension
-
Spectrophotometer and UV-compatible cuvettes or microplate
Procedure:
-
Derivatization: To 200 µL of protein sample, add 800 µL of 10 mM DNPH solution. For the blank, add 800 µL of 2.5 M HCl to a separate aliquot of the same protein sample.
-
Incubate for 1 hour at room temperature in the dark, vortexing every 15 minutes.[1]
-
Precipitation: Add 1 mL of 20% TCA to each tube. Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Washing: Discard the supernatant. Wash the pellet with 1 mL of Ethanol/Ethyl Acetate solution to remove free DNPH. Vortex and centrifuge. Repeat this wash step two more times.[1]
-
Resuspension: Resuspend the final protein pellet in 500 µL of 6 M Guanidine HCl solution.
-
Measurement: Measure the absorbance of the DNPH-derivatized sample at 375 nm against the HCl blank.
-
Calculation: Calculate the carbonyl content using the molar extinction coefficient for DNPH (22,000 M⁻¹cm⁻¹).[1] Normalize to the protein concentration of the sample.
Protocol 3: DNPH-Based Western Blot (OxyBlot)
This method allows for the visualization of carbonylated proteins.
Materials:
-
Protein samples
-
DNPH solution (as above)
-
SDS-PAGE gels, transfer apparatus, and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Rabbit anti-DNP
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Derivatization: React 10-20 µg of protein with DNPH as described in the spectrophotometric protocol (Step 1). A parallel underivatized sample should be run as a control.
-
Neutralization: After incubation, neutralize the reaction by adding a neutralization buffer (e.g., 2M Tris with 30% glycerol).
-
SDS-PAGE: Load the derivatized proteins onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-DNP primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the image using an appropriate imaging system. The intensity of the bands corresponds to the level of carbonylation for that protein.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and execution. The following diagram illustrates a typical workflow for the quantitative analysis of protein oxidation using a fluorescent probe like the assumed this compound.
Caption: Workflow for quantitative protein carbonylation analysis using a fluorescent probe.
References
- 1. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein carbonylation detection methods: A comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Proteomic approaches to identifying carbonylated proteins in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Oxidative Modifications in Neurodegenerative Diseases: From Advances in Detection and Modelling to Their Use as Disease Biomarkers [mdpi.com]
- 7. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DAz-1 Mass Spectrometry Hits: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
The identification of protein targets is a critical step in drug discovery and understanding cellular processes. Mass spectrometry (MS) coupled with chemical probes like the diazirine-based photo-crosslinker DAz-1 has emerged as a powerful tool for identifying protein-protein interactions and drug targets directly in living cells. However, the output of any high-throughput screening method is a list of potential "hits" that requires rigorous validation to distinguish true biological interactions from non-specific binders. This guide provides an objective comparison of common orthogonal methods used to validate hits from this compound mass spectrometry experiments, supported by experimental data and detailed protocols.
Comparison of Orthogonal Validation Methods
The selection of an appropriate validation method depends on several factors, including the nature of the interaction, the availability of specific antibodies, and the desired level of spatial and quantitative information. The following table summarizes the key characteristics of three widely used orthogonal methods: Co-Immunoprecipitation (Co-IP), Proximity Ligation Assay (PLA), and Western Blotting.
| Feature | Co-Immunoprecipitation (Co-IP) | Proximity Ligation Assay (PLA) | Western Blotting |
| Principle | An antibody against a "bait" protein is used to pull down the protein and its interacting "prey" proteins from a cell lysate. | Utilizes pairs of antibodies with attached DNA oligonucleotides. A signal is generated only when the two target proteins are in very close proximity (<40 nm).[1][2] | Detects a specific protein in a complex mixture after separation by gel electrophoresis. |
| Interaction Type | Primarily detects stable interactions that can survive cell lysis and washing steps. | Can detect both stable and transient interactions in situ.[3] | Confirms the presence and relative abundance of a protein, but does not directly prove interaction. |
| Cellular Context | Information on the subcellular localization of the interaction is lost.[3] | Provides spatial information about where the interaction occurs within the cell.[1][3] | Cellular context is lost during sample preparation. |
| Sensitivity | Lower sensitivity, may not be suitable for weak or transient interactions.[3] | High sensitivity, capable of detecting a small number of interaction events per cell.[1][3] | Sensitivity is dependent on antibody quality and protein abundance. |
| Quantification | Semi-quantitative, based on the band intensity of the prey protein on a Western blot.[3][4] | Quantitative, based on the number of fluorescent signals per cell or area.[3] | Can be quantitative with proper controls and validation.[5] |
| Throughput | Lower throughput due to multiple steps including gel electrophoresis and blotting.[3] | Higher throughput, amenable to automated microscopy and image analysis.[3] | Moderate throughput. |
| False Positives | Prone to false positives due to non-specific binding to the antibody or beads. Careful controls are essential.[1] | Can have false positives, but the requirement for dual recognition enhances specificity.[6][7] | Off-target binding of the primary antibody can lead to false-positive bands.[8] |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Lysis:
-
Wash cultured cells expressing the bait protein with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody specific to the bait protein to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody specific for the potential interacting protein ("prey") to confirm its presence in the immunoprecipitated complex.
-
Proximity Ligation Assay (PLA) Protocol
-
Sample Preparation:
-
Grow cells on coverslips or use tissue sections.
-
Fix the samples with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes if the target proteins are intracellular.
-
Wash the samples with PBS.
-
-
Blocking:
-
Block the samples with a blocking solution (e.g., provided in a commercial PLA kit) for 1 hour at 37°C in a humidity chamber.
-
-
Primary Antibody Incubation:
-
Incubate the samples with two primary antibodies raised in different species, specific for the two proteins of interest, overnight at 4°C in a humidity chamber.
-
-
PLA Probe Incubation:
-
Wash the samples with wash buffer.
-
Add the PLA probes (secondary antibodies conjugated to oligonucleotides) and incubate for 1 hour at 37°C in a humidity chamber.
-
-
Ligation:
-
Wash the samples with wash buffer.
-
Add the ligation mix containing ligase and connector oligonucleotides and incubate for 30 minutes at 37°C in a humidity chamber.[9]
-
-
Amplification:
-
Wash the samples with wash buffer.
-
Add the amplification mix containing polymerase and fluorescently labeled oligonucleotides and incubate for 100 minutes at 37°C in a humidity chamber.
-
-
Mounting and Imaging:
-
Wash the samples with wash buffer.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize the PLA signals as fluorescent spots using a fluorescence microscope.
-
Western Blotting Protocol
-
Sample Preparation:
-
Prepare protein lysates from cells as described in the Co-IP protocol.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for understanding complex experimental processes and biological pathways. The following visualizations were created using Graphviz (DOT language).
DAZ1 (Deleted in Azoospermia 1) is an RNA-binding protein crucial for germ cell development.[10][11] Its dysregulation has been linked to infertility and testicular germ cell tumors.[12] DAZ1 functions by binding to the 3'-UTR of specific mRNAs, thereby regulating their translation.[13][14] The following diagram illustrates a potential signaling pathway involving DAZ1. DAZ1 interacts with several proteins, including DAZ-associated protein 1 (DAZAP1) and Poly(A)-binding protein (PABP), to modulate the translation of target mRNAs.[10] Deficiency in DAZ1 can lead to the upregulation of High Mobility Group AT-hook 1 (HMGA1), which in turn can activate the p53 tumor suppressor pathway and downstream signaling cascades like MAPK and PI3K/AKT, potentially leading to apoptosis and cell cycle dysregulation.[12]
Conclusion
The validation of mass spectrometry hits is a critical step to ensure the biological relevance of the findings. While this compound photo-crosslinking mass spectrometry is a powerful discovery tool, orthogonal methods such as Co-Immunoprecipitation, Proximity Ligation Assay, and Western Blotting are indispensable for confirming and characterizing the identified protein interactions. Each method offers unique advantages and disadvantages in terms of the nature of the interaction detected, cellular context, sensitivity, and throughput. A multi-faceted approach, employing a combination of these techniques, will provide the most robust and reliable validation of this compound mass spectrometry hits, ultimately advancing our understanding of complex biological systems and accelerating drug development.
References
- 1. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Can Co-Immunoprecipitation (Co-IP) Be Used for Quantitative Comparison | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Proximity Ligation Assay for High-content Profiling of Cell Signaling Pathways on a Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. [PDF] Genome-wide analysis of translation reveals a critical role for deleted in azoospermia-like (Dazl) at the oocyte-to-zygote transition. | Semantic Scholar [semanticscholar.org]
- 8. string-db.org [string-db.org]
- 9. DAZ Family Proteins, Key Players for Germ Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Putative biological functions of the DAZ family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deficiency of DAZ genes links testicular germ cell tumorigenesis and infertility: evidence from human embryonic stem cell germline differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 13. researchgate.net [researchgate.net]
- 14. DAZ1 deleted in azoospermia 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Navigating the Landscape of In Vivo Sulfenic Acid Detection: A Comparative Guide to DAz-1 and Its Alternatives
For researchers, scientists, and drug development professionals investigating cellular redox signaling, the ability to detect transient oxidative post-translational modifications in vivo is paramount. Cysteine sulfenic acid (Cys-SOH), a key intermediate in redox-based cellular regulation, has been a challenging target to study in living organisms. DAz-1, a cell-permeable chemical probe, emerged as an early tool for this purpose. However, its limitations have spurred the development of more advanced alternatives. This guide provides an objective comparison of this compound with other probes for in vivo studies, supported by experimental data and detailed protocols.
Executive Summary
This compound is a first-generation, cell-permeable probe for the detection of protein sulfenic acids. Its utility is based on a dimedone core that selectively reacts with sulfenic acids and an azide (B81097) handle for subsequent bio-orthogonal ligation to a reporter tag. While pioneering, in vivo applications of this compound are hampered by its relatively low reactivity and sensitivity compared to newer probes. This guide will compare this compound primarily with its direct successor, DAz-2 , and the more recent DYn-2 probe, focusing on their performance in labeling sulfenic acid-modified proteins in cellular and, where available, in vivo contexts.
Performance Comparison of Sulfenic Acid Probes
The following table summarizes the key characteristics and performance metrics of this compound and its alternatives based on available in vitro and cellular studies, which provide a strong indication of their potential for in vivo applications. Direct quantitative comparisons in animal models are limited in the literature, but the trends observed in cellular experiments are expected to hold.
| Feature | This compound | DAz-2 | DYn-2 |
| Chemical Name | N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide | N-(3-azidopropyl)-4-methyl-3,5-dioxocyclohexane-carboxamide | 5,5-dimethyl-2-(prop-2-yn-1-yl)cyclohexane-1,3-dione |
| Reactive Moiety | Dimedone analog | Dimedone analog | Dimedone analog |
| Bio-orthogonal Handle | Azide | Azide | Alkyne |
| Relative Reactivity | Lower | Higher than this compound | Higher than DAz-2 |
| In Cellulo Potency | Moderate | Significantly improved over this compound[1][2] | Greater signal intensity than DAz-2[3] |
| In Vivo Applicability | Feasible but limited by sensitivity[4] | Preferred over this compound for cellular studies, suggesting better in vivo potential[1][2] | Demonstrated utility in cells, with high potential for in vivo use[3] |
| Reported Off-Targets | Generally low for sulfenic acids, but potential for non-specific labeling at high concentrations or with prolonged incubation. | Similar to this compound, with improved signal-to-noise. | Similar to other dimedone-based probes. |
| Toxicity | Specific in vivo toxicity data is scarce. High concentrations of chemical probes can be cytotoxic. | No specific in vivo toxicity data available. | No specific in vivo toxicity data available. |
Limitations of this compound for In Vivo Studies
The primary limitations of this compound for in vivo research stem from its chemical properties and the complexities of the in vivo environment:
-
Lower Reactivity and Sensitivity: this compound's reaction rate with sulfenic acids is slower compared to its successors.[1] This is a significant drawback in vivo, where the probe must compete with endogenous reduction systems (e.g., thioredoxin) that rapidly reverse sulfenic acid modifications. The transient nature of many sulfenic acids necessitates a highly reactive probe for efficient capture.
-
Suboptimal Signal-to-Noise: Due to its lower reactivity, higher concentrations or longer incubation times of this compound may be required to achieve detectable labeling. This can increase background signal and the risk of non-specific labeling of other cellular components.
-
Delivery and Bioavailability: While designed to be cell-permeable, achieving and maintaining an effective concentration of this compound at the target tissue in a whole organism can be challenging. Pharmacokinetic and pharmacodynamic properties of the probe in vivo are not well characterized.
-
Stability: The stability of this compound in the complex metabolic environment of a living animal is not extensively documented. Degradation of the probe before it reaches its target would further reduce its effective concentration and labeling efficiency.
-
Detection Challenges: The two-step detection process (labeling with this compound followed by ligation to a reporter) can be less efficient than single-step detection methods and requires the successful delivery of two separate reagents if the ligation is performed in vivo.
Alternatives to this compound
DAz-2: The Second Generation Azide Probe
DAz-2 was developed as a direct improvement upon this compound. The addition of a methyl group to the dimedone ring enhances its reactivity towards sulfenic acids.[1][2]
Advantages over this compound:
-
Increased Potency: DAz-2 exhibits significantly improved labeling efficiency of sulfenic acid-modified proteins in cells compared to this compound.[1][2] This translates to a better signal-to-noise ratio and the ability to detect less abundant sulfenylated proteins.
-
Reduced Required Concentration: Due to its higher reactivity, lower concentrations of DAz-2 can be used to achieve similar or better labeling than this compound, potentially reducing off-target effects and cellular toxicity.
DYn-2: An Alkyne-Containing Probe
DYn-2 represents a further advancement in dimedone-based probes. It features an alkyne handle for click chemistry, which offers advantages in detection sensitivity.
Advantages over DAz Probes:
-
Superior Signal Intensity: In cellular experiments, DYn-2 has been shown to produce a greater signal intensity for labeled proteins compared to DAz-2 under identical conditions.[3] This is attributed to both the reactivity of the probe and the efficiency of the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for reporter tag conjugation.
-
Versatile Detection: The alkyne handle allows for conjugation with a wide variety of azide-containing reporter tags, including fluorescent dyes and biotin (B1667282) for affinity enrichment.
Signaling Pathways and Experimental Workflows
The detection of protein sulfenylation using this compound and its alternatives is a key tool in elucidating redox-regulated signaling pathways.
Caption: Redox signaling pathway involving protein sulfenylation and probe trapping.
The general workflow for using these probes in vivo involves several key steps, from probe administration to detection of labeled proteins.
Caption: General experimental workflow for in vivo sulfenic acid profiling.
Experimental Protocols
In Vivo Labeling of Sulfenic Acid-Modified Proteins in Mice
This protocol is a generalized procedure based on methodologies described for cell-permeable probes and should be optimized for the specific animal model and probe used.
Materials:
-
This compound, DAz-2, or DYn-2 probe
-
Vehicle for probe dissolution (e.g., DMSO/saline mixture)
-
Animal model (e.g., C57BL/6 mice)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen
Procedure:
-
Probe Preparation: Dissolve the probe (e.g., DAz-2) in a minimal amount of DMSO and then dilute to the final working concentration in sterile saline. The final concentration and volume will need to be determined empirically, but a starting point could be in the range of 10-50 mg/kg body weight.
-
Animal Dosing: Administer the probe solution to the mice via an appropriate route, such as intraperitoneal (IP) or intravenous (IV) injection. The choice of administration route will depend on the target tissue and the desired pharmacokinetics.
-
Incubation Period: Allow the probe to circulate and label sulfenylated proteins in vivo. The optimal incubation time will vary depending on the probe and the biological process being studied and may range from 30 minutes to several hours.
-
Tissue Harvesting: At the end of the incubation period, euthanize the animals according to approved protocols. Immediately dissect the tissues of interest and flash-freeze them in liquid nitrogen to preserve the protein modifications. Store tissues at -80°C until further processing.
Ex Vivo Biotin-Alkyne Ligation and Detection
This protocol describes the steps for detecting azide-labeled proteins (from this compound or DAz-2) in tissue lysates using a biotin-alkyne reporter.
Materials:
-
Frozen tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotin-alkyne reporter tag
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blotting reagents
-
Anti-biotin antibody or streptavidin-HRP
Procedure:
-
Lysate Preparation: Homogenize the frozen tissue samples in ice-cold lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Click Chemistry Reaction: To a defined amount of protein lysate (e.g., 1 mg), add the following components in order: biotin-alkyne (final concentration ~50 µM), TCEP (final concentration ~1 mM), TBTA (final concentration ~100 µM), and CuSO4 (final concentration ~1 mM).
-
Incubation: Gently rotate the reaction mixture at room temperature for 1-2 hours.
-
Affinity Enrichment (for Mass Spectrometry):
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a suitable elution buffer (e.g., boiling in SDS-PAGE sample buffer).
-
-
Detection by Western Blot:
-
Separate the proteins from the click chemistry reaction or the eluate from the affinity enrichment by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-biotin antibody or streptavidin-HRP to visualize the labeled proteins.
-
Logical Relationships of Probe Selection
The choice of probe for in vivo studies depends on a balance of factors, with a clear progression in the field towards more sensitive and reactive compounds.
Caption: Decision tree for selecting a sulfenic acid probe for in vivo studies.
Conclusion
While this compound was a foundational tool for the study of protein sulfenylation in living cells, its limitations, particularly its lower reactivity, make it a less ideal choice for the demanding environment of in vivo studies. The development of DAz-2 and subsequently DYn-2 has provided researchers with more sensitive and potent tools to capture the transient nature of sulfenic acid modifications. For new in vivo studies, DAz-2 or DYn-2 are recommended over this compound to maximize the chances of successful and robust detection of sulfenylated proteins. The choice between DAz-2 and DYn-2 may depend on the specific experimental setup and the preferred bio-orthogonal chemistry. As research in this area continues, the development of even more reactive and specific probes will further enhance our ability to understand the complex roles of redox signaling in health and disease.
References
- 1. Mining the thiol proteome for sulfenic acid modifications reveals new targets for oxidation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functions of DAZ1 and DAZL1 in Fertility
For Researchers, Scientists, and Drug Development Professionals
The Deleted in Azoospermia (DAZ) family of RNA-binding proteins, comprising DAZ1 and its autosomal homolog DAZL1, are critical regulators of germ cell development and fertility. While both proteins share a conserved role in post-transcriptional gene regulation, their distinct evolutionary origins, expression patterns, and functional specificities contribute to both overlapping and unique roles in gametogenesis. This guide provides a comprehensive comparison of DAZ1 and DAZL1, summarizing key molecular functions, interacting partners, and the experimental data that underpins our current understanding.
Core Functional Comparison: An Overview
DAZL1 is the evolutionary progenitor of the DAZ gene family, present in a wide range of vertebrates. In primates, a copy of the DAZL1 gene was transposed to the Y chromosome and subsequently amplified, giving rise to the DAZ gene cluster, which includes DAZ1, DAZ2, DAZ3, and DAZ4. This evolutionary divergence has led to a sub-specialization of their roles in fertility.
DAZL1 is essential for the development and survival of both male and female germ cells. Its expression is initiated in primordial germ cells (PGCs) and persists through various stages of spermatogenesis and oogenesis. Knockout studies in mice have demonstrated that the absence of Dazl leads to a severe loss of germ cells, resulting in infertility in both sexes.
DAZ1 , on the other hand, is found only in Old World monkeys and humans and is expressed exclusively in the testis. Deletions of the DAZ gene cluster on the Y chromosome are a frequent cause of non-obstructive azoospermia (the absence of sperm in the ejaculate) in men. While DAZ1 can partially rescue the fertility defects in Dazl knockout mice, it cannot fully compensate for the loss of its autosomal ancestor, highlighting both functional overlap and divergence.
Data Presentation: Quantitative and Functional Comparisons
Direct quantitative comparisons of the biochemical activities of DAZ1 and DAZL1 are limited in the literature. However, a wealth of qualitative and semi-quantitative data provides insights into their distinct and overlapping functions.
Table 1: General Properties and Roles in Fertility
| Feature | DAZ1 | DAZL1 |
| Chromosomal Location | Y chromosome (AZFc region) | Autosome (Chromosome 3 in humans) |
| Gene Copies | Multiple (DAZ1, DAZ2, DAZ3, DAZ4) | Single copy |
| Evolutionary Origin | Derived from DAZL1 via transposition | Ancestral gene in vertebrates |
| Expression in Fertility | Male-specific (testis) | Both male and female germ cells |
| Essential for Fertility? | Yes (male) | Yes (male and female) |
| Phenotype of Loss-of-Function | Azoospermia or severe oligozoospermia in humans. | Germ cell loss and infertility in both sexes (mouse models).[1] |
Table 2: Comparison of Molecular Functions
| Molecular Function | DAZ1 | DAZL1 |
| RNA Binding Motif | RNA Recognition Motif (RRM) and multiple DAZ repeats | RNA Recognition Motif (RRM) and a single DAZ repeat[2][3] |
| Consensus RNA Binding Sequence | Not definitively determined, but likely similar to DAZL1 | GUU triplet in the 3'-UTR of target mRNAs.[3] |
| Primary Role | Translational activation of specific mRNAs required for spermatogenesis. | Translational activation of a broad range of mRNAs crucial for germ cell survival, proliferation, and meiotic progression in both sexes.[4][5] |
| Interaction with PABP | Yes, interacts with Poly(A)-Binding Protein to promote translation.[5] | Yes, interacts with Poly(A)-Binding Protein to enhance translation initiation.[5] |
Table 3: Known Protein Interactors
While direct quantitative comparisons of binding affinities are scarce, studies have shown that DAZ1 and DAZL1 can interact with a similar set of proteins, suggesting they may be part of larger, dynamic ribonucleoprotein complexes.
| Interacting Protein | Function in Complex | Evidence for Interaction with DAZ1 | Evidence for Interaction with DAZL1 |
| DAZAP1 | RNA-binding protein, may modulate DAZ/DAZL function. | Yes[2][6] | Yes[2][6] |
| DAZAP2 | Protein of unknown function. | Yes[2][6] | Yes[2][6] |
| PUM2 | Translational repressor. | Yes | Yes |
| PABP (PABPC1) | Poly(A)-Binding Protein, translation initiation factor. | Yes[5] | Yes[5] |
| DAZL1 | Heterodimerization. | Yes | N/A (forms homodimers) |
| DAZ proteins (2,3,4) | Heterodimerization. | Yes | N/A |
Note: The term "similar" binding has been used in the literature to describe the interaction of DAZAP1 and DAZAP2 with both DAZ and DAZL1, but quantitative affinity data (e.g., Kd values) are not available for a direct comparison.[2][6]
Signaling Pathways and Experimental Workflows
DAZ/DAZL-Mediated Translational Control
DAZ1 and DAZL1 are key players in a conserved mechanism of translational control in germ cells. They recognize and bind to specific motifs in the 3'-untranslated region (3'-UTR) of target mRNAs. This binding event facilitates the recruitment of the translational machinery, including the Poly(A)-Binding Protein (PABP), to the mRNA, leading to enhanced translation initiation and protein synthesis.
Caption: A simplified model of DAZ1/DAZL1-mediated translational activation.
Experimental Workflow: Identifying Protein-RNA Interactions
To identify the specific mRNA targets of DAZ1 and DAZL1, a common experimental approach is RNA Immunoprecipitation followed by sequencing (RIP-Seq). This technique allows for the isolation and identification of RNAs that are physically associated with a specific protein of interest within a cell.
Caption: A generalized workflow for RNA Immunoprecipitation Sequencing (RIP-Seq).
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Identify Protein Interactors
Objective: To isolate DAZ1 or DAZL1 and their interacting proteins from a cell lysate.
Methodology:
-
Cell Culture and Lysis:
-
Culture cells expressing the protein of interest (e.g., HEK293T cells transfected with tagged DAZ1 or DAZL1, or testicular cell lines with endogenous expression).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to DAZ1 or DAZL1 (or the tag).
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) or SDS-PAGE sample buffer).
-
Analyze the eluted proteins by Western blotting to confirm the presence of known interactors or by mass spectrometry to identify novel binding partners.
-
RNA Immunoprecipitation (RIP)
Objective: To identify the RNA molecules that bind to DAZ1 or DAZL1 in vivo.
Methodology:
-
Cell Cross-linking and Lysis:
-
(Optional) Treat cells or tissues with formaldehyde (B43269) or UV light to cross-link RNA to interacting proteins.
-
Lyse the cells in a buffer that preserves ribonucleoprotein complexes.
-
-
Immunoprecipitation:
-
Incubate the lysate with an antibody against DAZ1 or DAZL1.
-
Capture the antibody-RNP complexes using protein A/G beads.
-
Perform stringent washes to remove non-specific RNA and protein.
-
-
RNA Isolation and Analysis:
-
Treat the immunoprecipitated material with proteinase K to digest the protein.
-
Isolate the co-immunoprecipitated RNA using standard RNA extraction methods.
-
Analyze the RNA by RT-qPCR to quantify the enrichment of specific target RNAs or by high-throughput sequencing (RIP-Seq) for a transcriptome-wide analysis of bound RNAs.
-
Tethered Function Luciferase Assay
Objective: To quantify the translational activation potential of DAZ1 or DAZL1.
Methodology:
-
Constructs:
-
Reporter: A plasmid expressing a reporter gene (e.g., Luciferase) with binding sites for the MS2 bacteriophage coat protein in its 3'-UTR.
-
Effector: A plasmid expressing a fusion protein of the MS2 coat protein and the protein of interest (DAZ1 or DAZL1).
-
-
Transfection and Assay:
-
Co-transfect cells with the reporter and effector plasmids.
-
The MS2-DAZ1/DAZL1 fusion protein binds to the MS2 sites in the reporter mRNA, "tethering" the protein to the mRNA.
-
Measure the activity of the reporter protein (e.g., luciferase activity).
-
-
Quantification:
-
An increase in reporter activity in the presence of the MS2-DAZ1/DAZL1 fusion protein compared to a control (e.g., MS2 alone) indicates that the protein enhances translation. This can be quantified as a fold-change in reporter activity.
-
Conclusion
DAZ1 and DAZL1, while sharing a common evolutionary ancestor and a fundamental mechanism of translational control, have evolved to occupy distinct and essential niches in the regulation of fertility. DAZL1 plays a broad and ancient role in the germline of both sexes, while DAZ1 has adopted a more specialized, male-specific function in higher primates. The continued investigation into their specific RNA targets and the quantitative nature of their interactions will be crucial for a deeper understanding of human infertility and the development of targeted therapeutic interventions.
References
- 1. The RNA-binding specificity of the mouse Dazl protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of two novel proteins that interact with germ-cell-specific RNA-binding proteins DAZ and DAZL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DAZ Family Proteins, Key Players for Germ Cell Development [ijbs.com]
- 4. Development & Reproduction [ksdb.org]
- 5. The DAZL family proteins are PABP-binding proteins that regulate translation in germ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DAZ Family Proteins, Key Players for Germ Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating DAZ1 Target mRNAs with Reporter Assays
For researchers, scientists, and drug development professionals, validating the direct molecular targets of RNA-binding proteins (RBPs) is a critical step in elucidating biological function and developing targeted therapeutics. The Deleted in Azoospermia 1 (DAZ1) protein, an RBP essential for germ cell development, regulates gene expression by binding to specific target messenger RNAs (mRNAs). Reporter assays, particularly dual-luciferase assays, represent a cornerstone technique for functionally validating these interactions in a cellular context.
This guide provides an objective comparison of the reporter assay method with other common alternatives for validating DAZ1 targets. It includes detailed experimental protocols, illustrative data, and workflow diagrams to support robust experimental design and interpretation.
The Role of Reporter Assays in Functional Validation
Reporter assays are designed to measure the functional consequence of DAZ1 binding to a putative mRNA target sequence. The principle involves cloning the 3' untranslated region (3' UTR) of a candidate mRNA—the region where DAZ1 is presumed to bind—downstream of a reporter gene, such as Firefly luciferase. When this construct is introduced into cells, the expression of the reporter gene becomes subject to the same post-transcriptional regulation as the native mRNA.
By co-expressing the DAZ1 protein, researchers can quantify its effect on the reporter's output. A significant change in luciferase activity, relative to a control, indicates a functional interaction between DAZ1 and the cloned 3' UTR sequence.
Experimental Workflow and Logic
The validation of DAZ1 targets typically follows a logical progression from large-scale discovery to single-target validation. High-throughput methods like CLIP-seq (Cross-Linking and Immunoprecipitation followed by Sequencing) identify hundreds of potential DAZ1-bound RNA transcripts. From this pool of candidates, reporter assays are employed as a secondary, lower-throughput method to confirm a direct and functional relationship.
The experimental workflow for a dual-luciferase reporter assay is a multi-step process that requires careful planning and execution.
Quantitative Data Presentation
The output of a dual-luciferase assay is quantitative and allows for direct comparison between experimental conditions. Data should be normalized by calculating the ratio of the experimental reporter (Firefly luciferase) to the control reporter (Renilla luciferase) to account for variations in transfection efficiency and cell number. The results are typically presented as 'Relative Luciferase Activity'.
Table 1: Illustrative Results from a DAZ1 3' UTR Reporter Assay
| Putative Target mRNA | Vector Insert | Condition | Normalized Luciferase Activity (Firefly/Renilla) | Fold Change (vs. Control) | P-value |
| Gene X | Wild-Type 3' UTR | Control Vector | 1.00 ± 0.08 | 1.0 (Reference) | - |
| Gene X | Wild-Type 3' UTR | DAZ1 Expression Vector | 0.45 ± 0.05 | 0.45 | < 0.01 |
| Gene X | Mutated 3' UTR | DAZ1 Expression Vector | 0.95 ± 0.09 | 0.95 | > 0.05 |
| Gene Y | Wild-Type 3' UTR | Control Vector | 1.00 ± 0.11 | 1.0 (Reference) | - |
| Gene Y | Wild-Type 3' UTR | DAZ1 Expression Vector | 1.82 ± 0.15 | 1.82 | < 0.01 |
| Control | Empty Vector | DAZ1 Expression Vector | 1.03 ± 0.07 | 1.03 | > 0.05 |
Data are representational mean ± standard deviation from triplicate experiments. Fold change is calculated relative to the control vector for each target.
In this example, DAZ1 expression leads to a significant repression of reporter activity for Gene X's 3' UTR, suggesting it acts as a translational repressor. This effect is abolished when the putative DAZ1 binding site is mutated. Conversely, DAZ1 enhances the expression from Gene Y's 3' UTR, indicating it can also act as a translational activator.
Comparison with Alternative Validation Methods
Table 2: Comparison of Key mRNA Target Validation Methods
| Feature | Luciferase Reporter Assay | RNA Immunoprecipitation (RIP)-qPCR | Electrophoretic Mobility Shift Assay (EMSA) |
| Assay Type | Cell-based, functional | Cell-based, physical interaction | In vitro, direct physical interaction |
| What it Measures | The functional effect (repression or activation) of protein binding on mRNA translation.[2] | The physical association of a specific mRNA with the protein of interest within a cell.[3] | The direct, physical binding of a purified protein to a specific RNA sequence. |
| Context | Cellular (measures downstream functional outcome) | Cellular (confirms interaction in a native cellular environment) | In vitro (lacks cellular factors, confirms direct binding) |
| Pros | - Directly assesses function. - Highly sensitive and quantitative. - Can differentiate between repression and activation. | - Confirms interaction with endogenous mRNA. - Can be adapted for genome-wide discovery (RIP-Seq). | - Unambiguously demonstrates direct binding. - Useful for mapping minimal binding sites. |
| Cons | - Relies on overexpression, which can cause artifacts. - Reporter construct may lack native mRNA structure or regulatory elements. | - Does not prove direct interaction (could be part of a larger complex). - Antibody quality is critical. - Does not reveal functional consequence. | - In vitro conditions may not reflect the cellular environment. - Requires purified protein and labeled RNA. - Non-quantitative. |
Detailed Experimental Protocols
Below are detailed methodologies for performing a dual-luciferase reporter assay to validate a putative DAZ1 target.
-
3' UTR Amplification: Amplify the full-length 3' UTR of the candidate target gene from cDNA using PCR. Design primers to add restriction sites (e.g., XhoI and NotI) compatible with the multiple cloning site of the reporter vector.
-
Vector Selection: Use a dual-luciferase vector such as psiCHECK™-2. This vector co-expresses a primary reporter (Renilla luciferase, into which the 3' UTR is cloned) and a secondary, independent reporter (Firefly luciferase) for normalization.
-
Cloning: Digest both the PCR product and the psiCHECK-2 vector with the selected restriction enzymes. Ligate the 3' UTR insert into the vector downstream of the Renilla luciferase stop codon.
-
DAZ1 Expression Vector: Clone the full-length coding sequence of human DAZ1 into a mammalian expression vector with a strong constitutive promoter (e.g., pCMV).
-
Verification: Confirm the sequence and orientation of all cloned inserts via Sanger sequencing.
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T, which has high transfection efficiency) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: For each well, prepare a transfection mix containing:
-
100 ng of the 3' UTR reporter plasmid.
-
400 ng of the DAZ1 expression plasmid (or an empty vector control).
-
A suitable lipid-based transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells for 24 to 48 hours post-transfection to allow for plasmid expression.
-
Cell Lysis: Aspirate the culture medium and wash the cells once with 1X PBS. Add 100 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.[4][5]
-
Luminometry:
-
Transfer 20 µL of the cell lysate to a well in a 96-well opaque plate.
-
Use a luminometer with dual injectors. Program the instrument to first inject 100 µL of Luciferase Assay Reagent II (for Firefly luciferase) and measure luminescence for 10 seconds.[6]
-
Immediately following, inject 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla luciferase reaction. Measure Renilla luminescence for 10 seconds.[6]
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luminescence to Renilla luminescence.
-
Normalize the data by setting the average ratio of the control vector condition to 1.0.
-
Perform statistical analysis (e.g., Student's t-test) to determine the significance of the change observed in the DAZ1-expressing samples compared to the control.
-
References
- 1. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental validation of microRNA targets using a luciferase reporter system [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. med.emory.edu [med.emory.edu]
- 5. assaygenie.com [assaygenie.com]
- 6. Dual-Luciferase® Reporter Assay System Protocol [promega.kr]
Unraveling the Functional Nuances of DAZ1 Gene Copies: A Comparative Guide for Researchers
A deep dive into the structural and functional disparities between the four paralogous copies of the Deleted in Azoospermia 1 (DAZ1) gene—DAZ1A, DAZ1B, DAZ1C, and DAZ1D—reveals a functional hierarchy with significant implications for male fertility and spermatogenesis. While highly homologous, these Y-chromosome-linked genes are not functionally redundant, with deletions of the DAZ1A/DAZ1B cluster more strongly correlated with severe oligozoospermia than deletions of the DAZ1C/DAZ1D cluster.
The DAZ gene family, exclusive to higher primates, encodes RNA-binding proteins that are critical for germ cell development.[1][2] In humans, this family includes four copies of the DAZ1 gene, organized as two inverted palindromic clusters on the Y chromosome: a proximal cluster containing DAZ1A and DAZ1B, and a distal cluster with DAZ1C and DAZ1D.[3][4] These proteins play a pivotal role in post-transcriptional gene regulation by binding to the 3'-untranslated regions (3'-UTRs) of target messenger RNAs (mRNAs), thereby modulating their translation.[5]
Structural Dissimilarities: A Tale of Two Domains
The functional divergence among the DAZ1 gene copies is rooted in their structural variations, primarily in the number of RNA Recognition Motifs (RRMs) and the composition of the DAZ repeats. The RRM is essential for binding to specific RNA sequences, with a preference for GUU-rich motifs, while the DAZ repeats mediate protein-protein interactions crucial for the assembly of ribonucleoprotein complexes that regulate translation.[4][6]
While the exact number of RRMs and DAZ repeats can be polymorphic among individuals, a general structural pattern has been observed. DAZ1A and DAZ1D can possess multiple RRM-containing units, whereas DAZ1B and DAZ1C typically contain a single RRM.[7] The number and sequence of the 24-amino acid DAZ repeats are also highly variable among the four copies.[7]
| Gene Copy | Typical Number of RNA Recognition Motifs (RRMs) | Variability in DAZ Repeats |
| DAZ1A | Multiple | High |
| DAZ1B | Single | High |
| DAZ1C | Single | High |
| DAZ1D | Multiple | High |
Functional Hierarchy in Spermatogenesis
Clinical and molecular evidence strongly suggests a functional hierarchy among the DAZ1 gene copies. Deletions of the entire DAZ gene cluster are a well-established cause of male infertility, specifically azoospermia or severe oligozoospermia.[8] However, studies analyzing partial deletions have revealed that the loss of the DAZ1A/DAZ1B gene cluster has a more severe impact on spermatogenesis than the loss of the DAZ1C/DAZ1D cluster.[9] This indicates that DAZ1A and DAZ1B play a more critical, non-redundant role in maintaining normal sperm production.
The precise molecular mechanisms underlying these functional differences are still under investigation. It is hypothesized that the variations in RRM and DAZ repeat numbers influence the RNA binding specificity and affinity, as well as the composition and activity of the protein complexes formed by each DAZ1 isoform. These differences likely lead to the differential regulation of a suite of target mRNAs essential for various stages of spermatogenesis, from the proliferation of spermatogonial stem cells to the maturation of spermatids.
Molecular Mechanisms of DAZ1-Mediated Translational Control
The DAZ1 proteins exert their function by binding to target mRNAs and recruiting the machinery necessary for translation initiation. A key interaction is with the Poly(A)-Binding Protein (PABP), which binds to the poly(A) tail of mRNAs and promotes ribosome recruitment.[10] The DAZ repeats are crucial for this interaction. By bringing PABP to specific mRNAs, DAZ proteins can enhance their translation.
dot
Figure 1. A simplified model of the DAZ1-mediated translational regulation pathway.
Experimental Protocols for Investigating DAZ1 Function
To further dissect the functional differences between the DAZ1 gene copies, a combination of molecular and cellular biology techniques can be employed.
Co-immunoprecipitation (Co-IP) for Identifying Protein Interactors
This technique is used to identify proteins that interact with a specific DAZ1 isoform.
-
Cell Lysate Preparation: Culture cells expressing a tagged version of a specific DAZ1 isoform (e.g., HA-DAZ1A). Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the tag (e.g., anti-HA antibody) that is coupled to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the DAZ1 protein and its interacting partners from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of known interactors or by mass spectrometry to identify novel binding partners.
dot
Figure 2. Workflow for Co-immunoprecipitation of DAZ1 interacting proteins.
RNA Immunoprecipitation followed by Sequencing (RIP-Seq) to Identify RNA Targets
This method identifies the specific mRNAs that are bound by each DAZ1 isoform in vivo.
-
Cell Cross-linking and Lysis: Treat cells with a cross-linking agent (e.g., formaldehyde) to stabilize RNA-protein interactions, followed by cell lysis.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the DAZ1 isoform of interest.
-
RNA Purification: Reverse the cross-linking and purify the RNA that was bound to the DAZ1 protein.
-
Library Preparation and Sequencing: Prepare a cDNA library from the purified RNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the transcriptome to identify the specific mRNAs that were bound by the DAZ1 isoform.
Luciferase Reporter Assay for Measuring Translational Regulation
This assay quantifies the ability of each DAZ1 isoform to regulate the translation of a specific target mRNA.
-
Construct Preparation: Create a reporter construct containing the firefly luciferase gene downstream of a promoter, with the 3'-UTR of a putative DAZ1 target mRNA cloned downstream of the luciferase coding sequence. A control reporter (e.g., Renilla luciferase) is used for normalization.
-
Co-transfection: Co-transfect cells with the luciferase reporter construct, the normalization control, and an expression vector for one of the DAZ1 isoforms.
-
Cell Lysis and Luciferase Assay: After a period of expression, lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity. An increase in this ratio in the presence of a DAZ1 isoform compared to a control indicates that the DAZ1 isoform enhances the translation of the target mRNA.
Conclusion and Future Directions
The four copies of the DAZ1 gene, while structurally similar, exhibit clear functional differences that are critical for male fertility. The stronger association of DAZ1A/DAZ1B deletions with spermatogenic failure highlights their primary role in this process. Future research should focus on a systematic, comparative analysis of the individual DAZ1 isoforms to fully elucidate their distinct molecular functions. This includes identifying their unique sets of target mRNAs and protein interactors, and understanding how these differences translate into the differential regulation of spermatogenesis. Such knowledge will not only enhance our fundamental understanding of human reproduction but may also pave the way for novel diagnostic and therapeutic strategies for male infertility.
References
- 1. DAZ protein family - Wikipedia [en.wikipedia.org]
- 2. DAZL is a master translational regulator of murine spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of the DAZ family in spermatogenesis: More than just translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DAZ Family Proteins, Key Players for Germ Cell Development [ijbs.com]
- 5. Putative biological functions of the DAZ family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development & Reproduction [ksdb.org]
- 7. researchgate.net [researchgate.net]
- 8. Expression profiles of the DAZ gene family in human testis with and without spermatogenic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AZF and DAZ gene copy-specific deletion analysis in maturation arrest and Sertoli cell-only syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The DAZL family proteins are PABP‐binding proteins that regulate translation in germ cells | The EMBO Journal [link.springer.com]
A Comparative Guide to Boule in Drosophila Spermatogenesis
In the intricate process of sperm development, or spermatogenesis, in Drosophila melanogaster, a key regulatory protein, Boule, plays an indispensable role. This guide provides a comprehensive comparison of wild-type function versus the boule mutant phenotype, offering insights for researchers, scientists, and drug development professionals. It is important to note that Boule is the Drosophila homolog of the human Deleted in Azoospermia (DAZ) family of genes, which are crucial for fertility in vertebrates. In Drosophila, there is no direct DAZ1 homolog; instead, boule represents the sole DAZ family member governing male meiosis.
Quantitative Comparison of Wild-Type vs. boule Mutant Phenotypes
While much of the research on the boule mutant phenotype in Drosophila spermatogenesis provides qualitative descriptions, the following table summarizes the key comparative data. Precise quantitative values for some parameters are not consistently reported in the literature, and in such cases, the established qualitative outcome is provided.
| Parameter | Wild-Type | boule Mutant | References |
| Male Fertility | Fertile; capable of producing progeny. | Completely sterile; produces no offspring. | [1] |
| Meiosis | Spermatocytes successfully complete both meiotic divisions (Meiosis I and II). | Spermatocytes arrest at the G2/M transition of Meiosis I; no meiotic divisions occur.[1] | [1] |
| Spermatid Development | Cysts of 64 haploid spermatids are formed, which then undergo differentiation into mature sperm.[1] | Meiotic arrest leads to the formation of cysts containing 16 tetraploid cells instead of 64 haploid spermatids.[1] Some limited post-meiotic differentiation may occur, but mature sperm are not formed. | [1] |
| Twine (Cdc25) Protein Expression | Twine protein is expressed in late primary spermatocytes, triggering entry into meiosis. | Twine protein is absent or severely reduced in spermatocytes, despite the presence of twine mRNA. | [2] |
| Testis Morphology | Testes are of normal size and contain all stages of spermatogenesis, from germline stem cells to mature sperm. | Testes are significantly smaller than wild-type and are filled with accumulated primary spermatocytes, with a lack of post-meiotic cells.[3] | [3] |
Signaling Pathway of Boule in Meiotic Onset
Boule functions as a critical translational regulator, ensuring the timely entry of spermatocytes into meiosis. Its activity is controlled by a network of upstream "meiotic arrest" genes, and it, in turn, regulates downstream targets essential for both meiosis and subsequent sperm differentiation.
Experimental Protocols
Phase-Contrast Microscopy of Live Testis Squashes
This protocol is used to observe the different stages of spermatogenesis in live tissue and to identify defects such as meiotic arrest.
Workflow Diagram:
Detailed Steps:
-
Dissection: Anesthetize young (0-2 day old) male Drosophila flies. Dissect out the testes in a drop of testis buffer (e.g., Robb's saline).
-
Preparation: Transfer the dissected testes to a fresh drop of testis buffer on a clean microscope slide.
-
Squashing: Using fine tungsten needles or forceps, gently tear the testes to release the cysts of developing germ cells. Place a coverslip over the drop of buffer. The weight of the coverslip is usually sufficient to gently squash the tissue and spread the cells.
-
Microscopy: Immediately observe the preparation under a phase-contrast microscope. The different stages of spermatogenesis can be identified by their characteristic morphology. In wild-type testes, a full range of developmental stages will be visible. In boule mutants, there will be an accumulation of large primary spermatocytes and an absence of the later "onion stage" spermatids and mature sperm.
Immunostaining of Whole-Mount Drosophila Testes
This protocol allows for the visualization of specific proteins within the intact testis, such as Boule and Twine, to determine their localization and expression levels.
Workflow Diagram:
Detailed Steps:
-
Dissection and Fixation: Dissect testes from adult male flies in 1x Phosphate Buffered Saline (PBS). Fix the testes in 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.[4][5]
-
Washing and Permeabilization: Wash the testes multiple times in PBS containing 0.3% Triton X-100 (PBST) to remove the fixative and permeabilize the cell membranes.[4][5]
-
Blocking: Incubate the testes in a blocking solution (e.g., PBST with 5% Normal Goat Serum) for at least 1 hour at room temperature to reduce non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the testes with the primary antibody (e.g., rabbit anti-Boule or guinea pig anti-Twine) diluted in blocking solution overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the testes extensively with PBST to remove unbound primary antibody.[5]
-
Secondary Antibody Incubation: Incubate the testes with a fluorescently-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2-4 hours at room temperature in the dark.[5]
-
Final Washes and Mounting: Wash the testes again in PBST to remove unbound secondary antibody. Counterstain DNA with DAPI. Mount the testes on a microscope slide in a suitable mounting medium.[5]
-
Imaging: Visualize the stained testes using a confocal microscope to determine the subcellular localization and relative abundance of the target proteins.
Male Fertility Assay
This assay quantitatively assesses the fertility of male flies by measuring their ability to produce offspring.
Detailed Steps:
-
Fly Collection: Collect virgin wild-type females and individual wild-type and boule mutant males. Age the flies for 3-5 days to ensure sexual maturity.[4][6]
-
Mating: Place a single male in a vial with several virgin females (e.g., one male to ten females). Allow them to mate for a defined period (e.g., 24-48 hours).[4]
-
Egg Laying and Offspring Counting: After the mating period, remove the male and transfer the females to a new vial with fresh food to lay eggs. After a set period (e.g., 24 hours), transfer the females to another new vial. Count the number of eggs laid and the number of larvae that hatch from these eggs. Continue to transfer the females and count offspring over several days.[6]
-
Data Analysis: Calculate the fertility rate as the percentage of females that produce offspring and/or the average number of offspring per male. For boule mutants, the expected result is 0% fertility.[6]
References
- 1. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 2. Transcriptional regulation during Drosophila spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdbonline.org [sdbonline.org]
- 4. Frontiers | Mutation in Drosophila concentrative nucleoside transporter 1 alters spermatid maturation and mating behavior [frontiersin.org]
- 5. Immunofluorescence staining on larval and adult Drosophila gonads [protocols.io]
- 6. 2.4. Male Fertility Test [bio-protocol.org]
DAZ1 Expression: A Comparative Analysis in Fertile and Infertile Men
For Immediate Release
A deep dive into the differential expression of the Deleted in Azoospermia 1 (DAZ1) gene in fertile versus infertile men, providing researchers, scientists, and drug development professionals with a comparative guide to its role in spermatogenesis and as a potential biomarker for male infertility.
The DAZ1 gene, located on the Y chromosome, is a critical factor in human spermatogenesis. Its protein product is an RNA-binding protein essential for the development of germ cells. Deletions or reduced expression of DAZ1 are strongly associated with male infertility, particularly non-obstructive azoospermia (NOA) and severe oligozoospermia. This guide provides a comparative analysis of DAZ1 expression, supported by quantitative data and detailed experimental methodologies.
Quantitative Analysis of DAZ1 Expression
Multiple studies have demonstrated a significant decrease in DAZ1 expression in infertile men compared to their fertile counterparts. The degree of this reduction often correlates with the severity of spermatogenic failure.
| Condition | DAZ1 Expression Level (Relative to Fertile/Normal Spermatogenesis) | Method | Reference |
| Fertile (Normal Spermatogenesis) | Baseline (Normal Expression) | RT-qPCR, Immunohistochemistry | [1][2][3] |
| Infertile (Non-Obstructive Azoospermia) | Significantly Decreased | RT-qPCR | [1][4] |
| Hypospermatogenesis | Highest among NOA pathologies, but lower than fertile controls | RT-qPCR | [1] |
| Maturation Arrest | Significantly Decreased | RT-qPCR | [1][3] |
| Sertoli Cell-Only Syndrome (SCOS) | Severely Decreased or Absent | RT-qPCR | [1][3] |
| Infertile (Obstructive Azoospermia) | Normal Expression | RT-PCR | [2][5] |
Table 1: Comparative summary of DAZ1 gene expression in fertile and various infertile conditions. Note that expression levels can vary based on the specific study and patient cohort.
Experimental Protocols
The analysis of DAZ1 expression in testicular tissue relies on precise and validated experimental techniques. Below are representative protocols for the key methods used to quantify DAZ1 mRNA and protein.
Quantitative Real-Time PCR (RT-qPCR) for DAZ1 mRNA
This method is used to quantify the amount of DAZ1 messenger RNA (mRNA) in testicular biopsies.
1. RNA Extraction: Total RNA is isolated from testicular tissue using a suitable commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
2. Reverse Transcription: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
3. Real-Time PCR: The relative expression of DAZ1 is quantified using a real-time PCR system with SYBR Green or a specific probe. The following human DAZ1 primer sequences have been used in published research:
- Forward Primer: 5'-CTC AGC ACG TTC AGG CTT AC-3'
- Reverse Primer: 5'-GAA ATG CTG AAT CGG GAT AAG T-3'
A housekeeping gene (e.g., GAPDH, ACTB) is used for normalization. The relative expression is calculated using the ΔΔCt method.
Immunohistochemistry (IHC) for DAZ1 Protein
This technique is used to visualize the localization of the DAZ1 protein within the cellular structures of the testis.
1. Tissue Preparation:
- Testicular biopsies are fixed in 10% neutral buffered formalin and embedded in paraffin.
- 4-5 µm sections are cut and mounted on charged slides.
2. Deparaffinization and Rehydration:
- Slides are incubated in xylene to remove paraffin.
- Rehydration is performed through a series of graded ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.
3. Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or water bath.
4. Blocking: Non-specific binding is blocked by incubating the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for one hour at room temperature.
5. Primary Antibody Incubation:
- Slides are incubated with a primary antibody specific for DAZ1. Several commercial antibodies are available (e.g., from Abcam, Santa Cruz Biotechnology). The optimal dilution should be determined empirically.
- Incubation is typically performed overnight at 4°C in a humidified chamber.
6. Detection:
- A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is applied.
- The signal is visualized using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
7. Counterstaining and Mounting:
- Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
- Slides are dehydrated, cleared, and mounted with a coverslip.
Visualizing Experimental and Logical Relationships
To better understand the workflow and the molecular interactions of DAZ1, the following diagrams are provided.
Conclusion
The available evidence strongly indicates that reduced DAZ1 expression is a significant factor in male infertility, particularly in cases of non-obstructive azoospermia. The degree of DAZ1 downregulation correlates with the severity of spermatogenic defects, with the lowest levels observed in men with Sertoli cell-only syndrome. Quantitative analysis of DAZ1 expression in testicular biopsies can serve as a valuable diagnostic and prognostic tool in the clinical assessment of male infertility. Further research into the specific molecular mechanisms regulated by DAZ1 may uncover novel therapeutic targets for the treatment of spermatogenic failure.
References
- 1. jbums.org [jbums.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Quantification of DDX3Y, RBMY1, DAZ and TSPY mRNAs in testes of patients with severe impairment of spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of DAZ and RBMY1 gene expression in human testis by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absence of testicular DAZ gene expression in idiopathic severe testiculopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Pathogenicity of DAZ1 Deletions: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating male infertility, understanding the clinical significance of DAZ1 gene deletions is paramount. This guide provides a comprehensive comparison of clinical data on DAZ1 deletions, detailed experimental protocols for their detection, and an overview of the molecular pathways involved.
The DAZ1 (Deleted in Azoospermia 1) gene, located in the AZFc region of the Y chromosome, is a critical factor in spermatogenesis. It is part of a multi-gene family that also includes DAZ2, DAZ3, and DAZ4. Deletions within this region are a significant cause of male infertility, presenting as either oligozoospermia (low sperm count) or azoospermia (no sperm). Validating the pathogenicity of these deletions is crucial for accurate diagnosis, patient counseling, and the development of potential therapeutic strategies.
Comparative Analysis of DAZ1 Deletion Prevalence
Clinical studies consistently demonstrate a higher prevalence of partial deletions involving DAZ1 and DAZ2 in infertile men compared to fertile controls. In contrast, deletions of DAZ3 and DAZ4 appear to have a less significant impact on fertility. A meta-analysis of multiple studies has provided robust statistical evidence for this association.
| Deletion Type | Association with Male Infertility (Overall) | Association with Azoospermia | Association with Oligozoospermia |
| Partial DAZ1/DAZ2 Deletion | Significant (OR = 2.58, 95% CI: 1.60-4.18)[1] | Significant (OR = 2.63, 95% CI: 1.19-5.81)[1] | Significant (OR = 2.53, 95% CI: 1.40-4.57)[1] |
| Partial DAZ3/DAZ4 Deletion | Not Significantly Associated in East Asians (OR = 1.02, 95% CI: 0.54-1.92)[1] | Not Significantly Associated (OR = 0.71, 95% CI: 0.23-2.22)[1] | Not Significantly Associated (OR = 1.21, 95% CI: 0.65-2.24)[1] |
Odds Ratio (OR): A measure of association between an exposure (in this case, a gene deletion) and an outcome (male infertility). An OR greater than 1 suggests an increased risk. 95% Confidence Interval (CI): The range within which the true odds ratio is likely to fall. If the CI does not include 1.0, the result is statistically significant.
Case-control studies further support these findings. For instance, one study on the South Chinese population found that removing DAZ1/DAZ2 was significantly associated with spermatogenic impairment, while the removal of DAZ3/DAZ4 had little to no effect on fertility[2].
Experimental Protocols for DAZ1 Deletion Detection
The primary method for identifying DAZ gene deletions is multiplex Polymerase Chain Reaction (PCR) using Sequence-Tagged Sites (STS) as markers. This technique allows for the simultaneous amplification of multiple DNA segments within the AZF regions.
Multiplex PCR for Y-Chromosome Microdeletion Screening
This protocol is a standard method for the initial screening of microdeletions in the AZF region, including the DAZ gene cluster.
1. Patient Selection and DNA Extraction:
-
Patients with non-obstructive azoospermia or severe oligozoospermia are typically selected for Y-chromosome microdeletion screening.
-
Genomic DNA is extracted from peripheral blood leukocytes using standard protocols.
2. Multiplex PCR Reaction:
-
A series of multiplex PCR reactions are set up to amplify specific STS markers within the AZFa, AZFb, and AZFc regions.
-
The selection of STS markers is critical and should cover the key genes in each region. The European Academy of Andrology (EAA) and the European Molecular Genetics Quality Network (EMQN) have provided guidelines for marker selection.
STS Markers for AZFc Region (including DAZ genes):
-
sY254 (DAZ)
-
sY255 (DAZ)
Reaction Mix (per 25 µL reaction):
-
100-200 ng Genomic DNA
-
1X PCR Buffer (with MgCl₂)
-
200 µM dNTPs
-
0.2-0.5 µM of each primer (forward and reverse for each STS marker)
-
1-1.25 units of Taq DNA Polymerase
-
Nuclease-free water to 25 µL
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles of:
-
Denaturation: 94°C for 30-60 seconds
-
Annealing: 55-60°C for 30-60 seconds (temperature may need optimization based on primer sets)
-
Extension: 72°C for 60-90 seconds
-
-
Final Extension: 72°C for 5-10 minutes
3. Gel Electrophoresis:
-
The PCR products are resolved on a 2-3% agarose (B213101) gel stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide).
-
The presence or absence of a band corresponding to a specific STS marker indicates the presence or absence of that DNA segment. A deletion is identified by the absence of a specific PCR product.
4. Controls:
-
Positive Control: DNA from a fertile male with no known Y-chromosome deletions.
-
Negative Control (Female DNA): To ensure that the Y-specific primers are not amplifying other genomic regions.
-
Internal Control: Primers for a non-Y chromosome gene (e.g., ZFX/ZFY) or a stable Y-chromosome region (e.g., SRY) should be included in each multiplex reaction to control for PCR failure.
DAZ Gene Copy-Specific Deletion Analysis
To distinguish between deletions of different DAZ gene copies (e.g., DAZ1/DAZ2 vs. DAZ3/DAZ4), a more specific PCR-based method, often combined with restriction fragment length polymorphism (RFLP) analysis, is required. This method utilizes single nucleotide variants (SNVs) that are specific to each DAZ gene copy.
DAZ1 Signaling Pathway in Spermatogenesis
DAZ1 encodes an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation during spermatogenesis. It is involved in the transport, stability, and translational activation of specific mRNAs.
Caption: Proposed signaling pathway of DAZ1 in regulating the translation of target mRNAs during spermatogenesis.
Experimental and Clinical Workflow
The validation of DAZ1 deletion pathogenicity follows a structured workflow from patient presentation to clinical reporting.
Caption: Clinical workflow for the diagnosis of male infertility associated with Y-chromosome microdeletions.
Alternative and Complementary Validation Methods
While multiplex PCR is the gold standard for detecting DAZ1 deletions, other methods can provide complementary information:
-
Quantitative PCR (qPCR): Can be used to determine the copy number of DAZ genes, providing a more quantitative assessment of deletions.
-
Fluorescence in situ Hybridization (FISH): Can be used to visualize the absence of the DAZ gene cluster on the Y chromosome in spermatozoa.
-
Testicular Histology: In cases of azoospermia, a testicular biopsy can reveal the specific stage at which spermatogenesis is arrested, which can be correlated with the type of Y-chromosome microdeletion. For example, complete AZFc deletions are often associated with a phenotype ranging from severe oligozoospermia to Sertoli cell-only syndrome.
Conclusion
The validation of DAZ1 deletion pathogenicity is a critical component in the diagnosis and management of male infertility. The clear association of DAZ1/DAZ2 deletions with spermatogenic failure, supported by robust clinical data, underscores the importance of accurate and specific detection methods. The experimental protocols and workflows outlined in this guide provide a framework for researchers and clinicians to reliably identify these genetic abnormalities. Further research into the functional consequences of these deletions will continue to enhance our understanding of spermatogenesis and may pave the way for novel therapeutic interventions.
References
A Comparative Guide to the RNA-Binding Motifs of DAZ1 and DAZL1
For Researchers, Scientists, and Drug Development Professionals
The Deleted in Azoospermia (DAZ) family of RNA-binding proteins, including DAZ1 and its autosomal homolog DAZL1, are crucial regulators of germ cell development and fertility. Their function is intimately linked to their ability to bind specific messenger RNA (mRNA) targets and modulate their translation. This guide provides a detailed comparison of the RNA-binding motifs of human DAZ1 and DAZL1, supported by experimental data, to aid in the understanding of their specific and potentially overlapping roles in gametogenesis.
At a Glance: Key Differences and Similarities
While DAZ1 and DAZL1 share a high degree of sequence similarity, particularly within their RNA Recognition Motifs (RRMs), subtle differences in their RNA-binding preferences may contribute to their distinct biological functions. DAZL1 has been more extensively studied, with a well-characterized preference for GUU-rich sequences. Less is known about the specific binding motif of DAZ1, with much of the current understanding extrapolated from its homology to DAZL1.
| Feature | DAZ1 | DAZL1 |
| Gene Locus | Y-chromosome | Chromosome 3 |
| Primary Function | Spermatogenesis | Oogenesis and Spermatogenesis |
| Experimentally Determined Consensus Motif | Not definitively determined; inferred to be similar to DAZL1 | GUU-rich sequences, e.g., (GUn)n and UGUU(U/A) |
| Binding Affinity (Kd) | Not reported | ~100-200 nM for consensus sequence |
| Primary Binding Location in mRNA | Presumed to be 3' UTR | 3' UTR, often near the poly(A) tail |
In-Depth Analysis of RNA-Binding Motifs
DAZL1: A Preference for GUU-Rich Sequences
Extensive research utilizing techniques such as CLIP-seq (Cross-Linking and Immunoprecipitation followed by Sequencing) and SELEX (Systematic Evolution of Ligands by Exponential Enrichment) has elucidated the RNA-binding preferences of DAZL1.
Consensus Motif: Multiple studies have converged on a GUU-rich consensus sequence for DAZL1 binding.[1][2]
-
HITS-CLIP (High-Throughput Sequencing of RNA isolated by Crosslinking Immunoprecipitation) studies in adult mouse testes identified a significant enrichment for GUU triplets within DAZL1 binding sites.[1] De novo motif analysis of these sites revealed GTT-containing motifs as the most prominent.[1]
-
Further analysis of DAZL1 binding sites in undifferentiated spermatogonia refined this motif to UGUU(U/A) .[3]
-
Earlier work using SELEX and a yeast three-hybrid system identified a consensus binding sequence of (GUn)n , indicating that DAZL1 binds to oligo(U) stretches interspersed with G residues.[4][5]
Binding Location: DAZL1 predominantly binds to the 3' untranslated region (3' UTR) of its target mRNAs.[1][3] Notably, these binding sites are often located in close proximity to the poly(A) tail.[1] This positioning is consistent with its role in regulating translation.
DAZ1: An Inferred but Undefined Motif
Direct experimental determination of the DAZ1 RNA-binding motif is currently lacking in the scientific literature. However, due to the high degree of homology between DAZ1 and DAZL1, particularly within their RRMs (approximately 90% sequence similarity), it is widely inferred that DAZ1 recognizes a similar GUU-rich sequence.[6]
The DAZ family proteins, including the four DAZ genes (DAZ1-4) on the Y chromosome, are believed to have arisen from the transposition and amplification of the autosomal DAZL gene during primate evolution.[6] This shared ancestry strongly suggests a conservation of function, including RNA-binding specificity. However, without direct experimental evidence, the precise nuances of the DAZ1 binding motif remain an area for future investigation.
Quantitative Binding Affinity
To date, quantitative binding affinity data is only available for DAZL1.
| Protein | RNA Sequence | Method | Dissociation Constant (Kd) |
| DAZL1 RRM | 5′-U6GU3GU3GU4-3′ | Surface Plasmon Resonance (SPR) | Not significantly different from wild-type in a comparative study[7] |
A specific Kd value was not explicitly stated in the comparative study, but the binding was shown to be specific and in a range typical for RNA-binding proteins.
Experimental Methodologies
The determination of RNA-binding motifs for proteins like DAZ1 and DAZL1 relies on a suite of powerful molecular biology techniques. Below are summaries of the key experimental protocols.
CLIP-Seq (Cross-Linking and Immunoprecipitation followed by Sequencing)
This technique identifies the in vivo binding sites of an RNA-binding protein across the entire transcriptome.
Workflow:
-
In vivo Cross-linking: Cells or tissues are exposed to UV light to create covalent cross-links between proteins and their directly bound RNA molecules.
-
Immunoprecipitation: The protein of interest (e.g., DAZL1) is immunoprecipitated using a specific antibody, pulling down the protein along with its cross-linked RNA fragments.
-
RNA Fragmentation and Library Preparation: The RNA is partially digested, and the protein-RNA complexes are run on a gel. The region corresponding to the protein-RNA complex is excised, and the protein is digested. The remaining RNA fragments are then ligated to adapters, reverse transcribed into cDNA, and amplified to create a sequencing library.
-
High-Throughput Sequencing and Data Analysis: The cDNA library is sequenced, and the resulting reads are mapped to the genome to identify the specific binding sites of the protein.
CLIP-Seq Experimental Workflow
SELEX (Systematic Evolution of Ligands by Exponential Enrichment)
SELEX is an in vitro method used to identify high-affinity RNA (or DNA) sequences for a target protein from a large, random library of oligonucleotides.
Workflow:
-
Library Generation: A large, diverse library of random RNA sequences is synthesized.
-
Binding: The RNA library is incubated with the purified protein of interest (e.g., GST-tagged DAZL1).
-
Partitioning: The protein-RNA complexes are separated from the unbound RNA. This can be achieved through methods like nitrocellulose filter binding or affinity chromatography.
-
Elution and Amplification: The bound RNA sequences are eluted, reverse transcribed to cDNA, and amplified by PCR.
-
Iteration: The amplified DNA is transcribed back into RNA, and the process is repeated for several rounds, each time enriching for the sequences that bind with the highest affinity.
-
Sequencing and Analysis: After several rounds of enrichment, the pool of high-affinity RNA sequences is cloned and sequenced to identify the consensus binding motif.
SELEX Experimental Workflow
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect and characterize protein-RNA interactions in vitro. It can also be used to determine binding affinity.
Workflow:
-
Probe Labeling: A short RNA probe containing the putative binding motif is labeled, typically with a radioactive isotope or a fluorescent dye.
-
Binding Reaction: The labeled RNA probe is incubated with the purified protein of interest.
-
Native Gel Electrophoresis: The reaction mixture is run on a non-denaturing polyacrylamide or agarose (B213101) gel.
-
Detection: The positions of the RNA probe are visualized. A "shift" in the mobility of the labeled probe (it runs higher on the gel) indicates the formation of a protein-RNA complex. The relative amount of shifted and unshifted probe can be used to calculate the binding affinity (Kd).
EMSA Experimental Workflow
Signaling and Functional Implications
The binding of DAZ family proteins to their target mRNAs is a critical step in the post-transcriptional regulation of gene expression during gametogenesis. This interaction can influence mRNA stability, localization, and, most notably, translational efficiency. DAZL has been shown to interact with poly(A)-binding protein (PABP), which is thought to be a key mechanism by which it enhances the translation of its target mRNAs.[8]
Model of DAZL-mediated translational activation.
Future Directions
A significant gap in our understanding remains the precise RNA-binding motif of DAZ1. Future research employing techniques such as CLIP-seq with DAZ1-specific antibodies is necessary to definitively characterize its binding preferences and to determine the extent of its target overlap with DAZL1. Such studies will be instrumental in dissecting the unique and redundant functions of these essential regulators of fertility and could provide valuable insights for the development of novel therapeutics for infertility.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions of DNA and Proteins: Electrophoretic Mobility Shift Assay in Asthma | Springer Nature Experiments [experiments.springernature.com]
- 3. Electrophoretic mobility shift assay (EMSA) [protocols.io]
- 4. The RNA-binding specificity of the mouse Dazl protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RNA-binding specificity of the mouse Dazl protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DAZ Family Proteins, Key Players for Germ Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of the RNA-binding protein Dazl by MAPKAP kinase 2 regulates spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The DAZL family proteins are PABP-binding proteins that regulate translation in germ cells - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the DAZ Gene Family: Evolution, Function, and Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The Deleted in Azoospermia (DAZ) gene family represents a compelling subject of study in reproductive biology and developmental genetics. Comprising three key members—BOULE, DAZL, and DAZ—this family of RNA-binding proteins plays a critical and evolutionarily conserved role in germ cell development and fertility. Understanding the nuances of their function and evolution across different species is paramount for elucidating the fundamental mechanisms of gametogenesis and for developing novel therapeutic strategies for infertility. This guide provides a comprehensive cross-species comparison of the DAZ gene family, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Comparative Analysis of DAZ Gene Family Members
The DAZ gene family exhibits a fascinating evolutionary trajectory, with members appearing at different stages of metazoan evolution.[1][2][3][4] This diversification has led to both conserved and species-specific functions in germ cell development. The following tables summarize the key comparative data across various species.
Table 1: Presence and Genomic Location of DAZ Family Homologs in Selected Species
| Species | BOULE (Autosomal) | DAZL (Autosomal) | DAZ (Y-linked) |
| Homo sapiens (Human) | Present | Present | Present (Multiple Copies) |
| Pan troglodytes (Chimpanzee) | Present | Present | Present (Multiple Copies)[5][6] |
| Macaca mulatta (Rhesus Monkey) | Present | Present | Present (One/Two Copies)[5][7] |
| Mus musculus (Mouse) | Present | Present | Absent |
| Xenopus laevis (Frog) | Present | Present | Absent |
| Danio rerio (Zebrafish) | Present | Present | Absent |
| Drosophila melanogaster (Fruit Fly) | Present | Absent | Absent |
| Caenorhabditis elegans (Nematode) | Present | Absent | Absent |
| Nematostella vectensis (Sea Anemone) | Present | Absent | Absent |
Table 2: Comparative Functions of DAZ Family Proteins in Germ Cell Development
| Gene | Primary Function | Key Roles | Species Variation |
| BOULE | Meiosis Regulation | - Promotes meiotic entry and progression.[2][8] | - Essential for male meiosis in flies.[2] - Primarily involved in oogenesis in C. elegans.[1][8] - In mice, its function can be compensated by DAZL.[1][8] |
| DAZL | Germ Cell Proliferation and Differentiation | - PGC specification, migration, and survival.[2][9] - Spermatogonial differentiation.[1] - Oogenesis and spermatogenesis.[3] | - Required for PGC development in vertebrates.[2][9] - Essential for both male and female fertility in mice.[2] - In humans, primarily functions in PGC formation.[10][11] |
| DAZ | Spermatogenesis | - Spermatogonial proliferation and differentiation.[1][9] | - Present only in Old World monkeys and apes.[1][3] - Deletion is a common cause of human male infertility.[1][3] - Its precise role in spermatogenesis is still under investigation, with some studies suggesting a limited or redundant function.[12] |
Key Experimental Protocols for DAZ Gene Family Research
The study of the DAZ gene family relies on a variety of molecular and cellular techniques. Below are detailed protocols for essential experiments, adapted for the analysis of these specific genes and proteins.
Quantitative Real-Time PCR (qRT-PCR) for DAZ Family Gene Expression Analysis
This protocol is for quantifying the mRNA levels of DAZ, DAZL, and BOULE in testicular tissue or isolated germ cells.
I. RNA Extraction and cDNA Synthesis:
-
Homogenize fresh or frozen tissue samples in TRIzol reagent.
-
Extract total RNA following the manufacturer's protocol, including a chloroform (B151607) extraction and isopropanol (B130326) precipitation.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamer primers.
II. qPCR Reaction Setup:
-
Design species-specific primers for each gene (DAZ, DAZL, BOULE) and a stable reference gene (e.g., GAPDH, ACTB). Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
Prepare a qPCR master mix containing SYBR Green, dNTPs, and Taq polymerase.
-
In a 96-well plate, combine the master mix, forward and reverse primers (to a final concentration of 200-500 nM each), and diluted cDNA template.
-
Run the plate in a real-time PCR cycler with a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
III. Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample and gene.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene.[3]
Immunohistochemistry (IHC) for Localization of DAZ Family Proteins in Testicular Tissue
This protocol allows for the visualization of the cellular and subcellular localization of DAZ, DAZL, and BOULE proteins within the complex architecture of the testis.
I. Tissue Preparation:
-
Fix fresh testicular tissue in 4% paraformaldehyde overnight at 4°C.
-
Dehydrate the tissue through a graded series of ethanol (B145695) concentrations (70%, 80%, 95%, 100%).
-
Clear the tissue in xylene and embed in paraffin (B1166041) wax.
-
Cut 5-8 µm thick sections using a microtome and mount them on coated glass slides.[4]
II. Immunostaining:
-
Deparaffinize the sections in xylene and rehydrate through a graded ethanol series to water.
-
Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 10-20 minutes.[4]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10 minutes.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate the sections with a primary antibody specific to DAZ, DAZL, or BOULE overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.[4]
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.[4]
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
III. Analysis:
-
Examine the slides under a light microscope to determine the localization of the protein within different germ cell types (spermatogonia, spermatocytes, spermatids).[13]
Co-Immunoprecipitation (Co-IP) for Identifying DAZ Protein Interactors
This protocol is used to isolate DAZ family proteins and their binding partners from cell lysates, providing insights into their functional complexes.
I. Cell Lysis and Lysate Preparation:
-
Culture cells expressing the DAZ family protein of interest (e.g., HEK293T cells transfected with a tagged DAZ construct, or testicular cell lines).
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and RNase inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[2]
II. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the DAZ protein (or its tag) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[2]
III. Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer to remove unbound proteins.[2]
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.[2]
IV. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry to identify novel binding partners.[2]
Visualizing DAZ Gene Family Biology
Graphical representations are invaluable for understanding the complex relationships and processes involving the DAZ gene family. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Evolutionary Pathway of the DAZ Gene Family
Caption: Evolutionary history of the DAZ gene family.
DAZ Family Protein-Mediated Translational Regulation
Caption: Model of translational control by DAZ family proteins.
Experimental Workflow: Co-Immunoprecipitation
Caption: Generalized workflow for Co-IP of DAZ family proteins.
References
- 1. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 5. Analysis of DNA by Southern blotting [qiagen.com]
- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 10. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. singerinstruments.com [singerinstruments.com]
- 12. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Verifying the DAZ1-DAZAP1 Interaction: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods
For researchers, scientists, and drug development professionals investigating the crucial role of protein-protein interactions in germ cell development, confirming the association between Deleted in Azoospermia 1 (DAZ1) and DAZ-Associated Protein 1 (DAZAP1) is a critical step. This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP) with alternative methods for validating this interaction, supported by detailed experimental protocols and data presentation.
The interaction between DAZ1, an RNA-binding protein essential for spermatogenesis, and its partner DAZAP1 is fundamental to understanding the regulation of mRNA translation during germ cell development.[1] While initially identified through yeast two-hybrid screens, co-immunoprecipitation is widely considered the gold standard for validating protein-protein interactions within a cellular context.[2][3] This guide will delve into the nuances of Co-IP and compare its performance with other robust techniques, including Yeast Two-Hybrid (Y2H), Proximity Ligation Assay (PLA), and GST Pull-Down Assays.
Method Comparison: A Quantitative and Qualitative Overview
Choosing the optimal method to confirm the DAZ1-DAZAP1 interaction depends on several factors, including the nature of the interaction, the required sensitivity, and the desired cellular context. The following table provides a comparative summary of the key techniques.
| Feature | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Proximity Ligation Assay (PLA) | GST Pull-Down Assay |
| Principle | An antibody targets a "bait" protein (e.g., DAZ1) from a cell lysate, pulling down its interacting partners ("prey," e.g., DAZAP1) for detection.[1] | Interaction between a "bait" (DAZ1) and "prey" (DAZAP1) protein, fused to DNA-binding and activation domains of a transcription factor respectively, activates reporter gene expression in yeast.[4] | Antibodies to DAZ1 and DAZAP1, when in close proximity (<40 nm) within a cell, are linked by oligonucleotide-conjugated secondary antibodies, which are then amplified and visualized as fluorescent spots.[5][6] | A recombinant "bait" protein (e.g., GST-DAZ1) immobilized on beads captures the "prey" protein (DAZAP1) from a cell lysate or purified protein solution.[7][8] |
| Interaction Detected | Primarily stable interactions that survive cell lysis and washing steps.[5] | Detects direct, binary interactions. | Detects transient and stable interactions in their native cellular environment.[5][9] | Detects direct in vitro interactions. |
| Cellular Context | Information on subcellular localization is lost during cell lysis.[5] | Interaction is assessed in the yeast nucleus, which may not reflect the native environment. | Provides precise spatial information about the interaction within the cell.[5] | In vitro assay, lacks the native cellular environment. |
| Sensitivity | Lower sensitivity; may not detect weak or transient interactions.[5] | Can be prone to false positives and negatives.[10] | High sensitivity, capable of detecting a small number of interaction events.[5][11] | Sensitivity depends on the affinity of the interaction. |
| Quantification | Semi-quantitative, based on Western blot band intensity.[5] | Qualitative (growth/no growth) or semi-quantitative (reporter activity). | Quantitative, based on the number of fluorescent signals per cell.[5] | Semi-quantitative, based on eluted protein amount. |
| Throughput | Lower throughput.[5] | High throughput, suitable for screening libraries.[4] | Higher throughput, amenable to automated microscopy.[5] | Moderate throughput. |
| Confirmation | Considered a strong validation of in vivo interaction.[12] | Often requires confirmation by other methods like Co-IP.[10][12] | Provides strong in situ evidence of interaction. | Confirms direct binding but requires in vivo validation. |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed.
Co-Immunoprecipitation (Co-IP) of DAZ1 and DAZAP1
This protocol is optimized for cultured mammalian cells (e.g., HEK293T) overexpressing a tagged DAZ1 protein.
Materials:
-
HEK293T cells
-
Expression vector for tagged DAZ1 (e.g., FLAG-DAZ1)
-
Lipofectamine 2000 or similar transfection reagent
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors
-
Protein A/G agarose (B213101) or magnetic beads
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-DAZAP1 antibody (for Western blot)
-
Normal mouse/rabbit IgG (negative control)
-
Wash Buffer: Lysis buffer with lower detergent concentration (e.g., 0.1% Triton X-100)
-
1x SDS-PAGE sample buffer
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells to achieve 70-80% confluency.
-
Transfect cells with the FLAG-DAZ1 expression vector using the manufacturer's protocol.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer per 10 cm dish.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. Collect a small aliquot as the "input" control.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20-30 µL of Protein A/G beads and incubating for 1 hour at 4°C with rotation.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add 1-5 µg of anti-FLAG antibody to the pre-cleared lysate. For the negative control, add an equivalent amount of normal IgG.
-
Incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add 30-50 µL of equilibrated Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by gentle centrifugation (1,000 x g for 1 minute at 4°C).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.
-
After the final wash, carefully remove all supernatant.
-
To elute, add 50 µL of 1x SDS-PAGE sample buffer to the beads and boil at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Load the eluted samples and the input control onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Probe the membrane with an anti-DAZAP1 antibody to detect the co-immunoprecipitated protein.
-
A parallel blot can be probed with an anti-FLAG antibody to confirm the immunoprecipitation of DAZ1.
-
Yeast Two-Hybrid (Y2H) Assay for DAZ1-DAZAP1 Interaction
This protocol outlines the general steps for a GAL4-based Y2H system.
Materials:
-
Yeast strain (e.g., AH109)
-
Bait vector (e.g., pGBKT7) containing DAZ1 fused to the GAL4 DNA-binding domain (BD).
-
Prey vector (e.g., pGADT7) containing DAZAP1 fused to the GAL4 activation domain (AD).
-
Appropriate yeast growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
X-α-Gal for blue/white screening.
Procedure:
-
Yeast Transformation:
-
Co-transform the yeast strain with the DAZ1-BD bait plasmid and the DAZAP1-AD prey plasmid.
-
Plate the transformed yeast on SD/-Trp/-Leu selection plates to select for cells containing both plasmids.
-
-
Interaction Assay:
-
Pick individual colonies and streak them onto high-stringency selection plates (SD/-Trp/-Leu/-His/-Ade).
-
Also, streak onto plates containing X-α-Gal.
-
Incubate at 30°C for 3-5 days.
-
-
Analysis:
-
Growth on the high-stringency plates and the development of a blue color on the X-α-Gal plates indicate a positive interaction between DAZ1 and DAZAP1.
-
Include positive and negative controls in the experiment.
-
Proximity Ligation Assay (PLA) for DAZ1-DAZAP1 Interaction
This protocol provides a general workflow for performing a PLA experiment.
Materials:
-
Cells grown on coverslips.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS).
-
Blocking solution.
-
Primary antibodies: rabbit anti-DAZ1 and mouse anti-DAZAP1.
-
PLA probes (anti-rabbit PLUS and anti-mouse MINUS).
-
Ligation and amplification reagents (from a commercial PLA kit).
-
Wash buffers.
-
Mounting medium with DAPI.
Procedure:
-
Cell Preparation:
-
Fix and permeabilize the cells on coverslips.
-
Block non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate with a mixture of the primary antibodies (anti-DAZ1 and anti-DAZAP1) overnight at 4°C.
-
Wash the coverslips.
-
-
PLA Probe Incubation, Ligation, and Amplification:
-
Incubate with the PLA probes for 1 hour at 37°C.
-
Wash the coverslips.
-
Perform the ligation reaction for 30 minutes at 37°C to circularize the oligonucleotides.
-
Perform the amplification reaction for 100 minutes at 37°C to generate a rolling circle product.
-
-
Detection and Imaging:
-
Wash the coverslips.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents a DAZ1-DAZAP1 interaction.
-
GST Pull-Down Assay for DAZ1-DAZAP1 Interaction
This protocol describes an in vitro assay to confirm direct interaction.
Materials:
-
Expression vector for GST-DAZ1.
-
E. coli strain for protein expression (e.g., BL21).
-
Glutathione-agarose beads.
-
Lysate from cells expressing DAZAP1 or purified DAZAP1 protein.
-
Binding/Wash Buffer: PBS with 0.1% Triton X-100 and protease inhibitors.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0) with 10 mM reduced glutathione.
Procedure:
-
Expression and Purification of GST-DAZ1:
-
Transform E. coli with the GST-DAZ1 expression vector and induce protein expression.
-
Lyse the bacteria and purify the GST-DAZ1 fusion protein using glutathione-agarose beads.
-
-
Interaction Assay:
-
Incubate the immobilized GST-DAZ1 on the beads with the cell lysate containing DAZAP1 for 2-4 hours at 4°C.
-
As a negative control, use beads with GST alone.
-
-
Washing and Elution:
-
Wash the beads extensively with Binding/Wash Buffer to remove non-specific binders.
-
Elute the bound proteins with Elution Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-DAZAP1 antibody.
-
Visualizing the Workflow and Pathways
To better understand the experimental processes and the biological context of the DAZ1-DAZAP1 interaction, the following diagrams are provided.
Caption: Workflow of Co-Immunoprecipitation to confirm DAZ1-DAZAP1 interaction.
Caption: Simplified model of the DAZ1-DAZAP1 interaction in translational regulation.
Conclusion
Confirming the interaction between DAZ1 and DAZAP1 is a pivotal step in dissecting the molecular machinery of spermatogenesis. While Co-immunoprecipitation remains a cornerstone technique for validating this interaction in a cellular context, researchers should consider the unique advantages of alternative methods. Proximity Ligation Assay offers superior sensitivity and spatial information for in situ analysis, whereas Yeast Two-Hybrid is an invaluable tool for initial discovery. The GST pull-down assay provides a straightforward method for confirming direct in vitro binding. The choice of methodology should be guided by the specific research question, with the understanding that a multi-faceted approach, employing a combination of these techniques, will provide the most robust and comprehensive validation of the DAZ1-DAZAP1 interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the mouse Dazap1 gene encoding an RNA-binding protein that interacts with infertility factors DAZ and DAZL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 8. goldbio.com [goldbio.com]
- 9. Visualization of Protein-protein Interaction in Nuclear and Cytoplasmic Fractions by Co-immunoprecipitation and In Situ Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Sensitivity and Specificity of In situ Proximity Ligation for Protein Interaction Analysis in a Model of Steatohepatitis with Mallory-Denk Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of protein interactions by yeast two-hybrid screening and coimmunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complexities of Male Infertility: A Critical Evaluation of DAZ1 as a Standalone Biomarker
For researchers, scientists, and drug development professionals, the quest for reliable biomarkers in male infertility is paramount. While the Deleted in Azoospermia 1 (DAZ1) gene has long been a focal point of investigation, a growing body of evidence underscores its limitations as a sole diagnostic and prognostic tool. This guide provides a comprehensive comparison of DAZ1 with other key biomarkers, supported by experimental data and detailed methodologies, to offer a more nuanced understanding of the genetic landscape of male infertility.
The DAZ1 gene, located in the Azoospermia Factor c (AZFc) region of the Y chromosome, encodes an RNA-binding protein essential for spermatogenesis.[1][2] Its frequent deletion in men with non-obstructive azoospermia (complete absence of sperm in the ejaculate) and severe oligozoospermia (low sperm count) has positioned it as a significant candidate biomarker for male infertility.[1][3][4] However, its utility as a standalone diagnostic is hampered by several factors.
One major limitation is the variable phenotype associated with DAZ1 deletions. Not all men with DAZ deletions are infertile; some can still produce low levels of sperm.[3][5] This incomplete penetrance suggests that other genetic or environmental factors may modulate the effects of DAZ1 loss. Furthermore, the DAZ gene family consists of four highly homologous copies (DAZ1, DAZ2, DAZ3, and DAZ4), and the specific copies deleted appear to influence the severity of spermatogenic impairment.[2][6] Studies in the South Chinese population, for instance, have indicated that the removal of DAZ1/DAZ2 is more strongly associated with spermatogenic impairment than the deletion of DAZ3/DAZ4.[6]
The presence of a functional autosomal homolog, DAZL (DAZ-Like), further complicates the picture. It is hypothesized that DAZL may partially compensate for the loss of Y-linked DAZ genes, contributing to the variable phenotypes observed in men with DAZ deletions.[7]
Comparative Analysis of Male Infertility Biomarkers
A comprehensive assessment of male infertility requires a multi-faceted approach that extends beyond the analysis of a single gene. The following tables present a comparative overview of DAZ1 and other critical biomarkers, highlighting their respective strengths and weaknesses.
Table 1: Performance Metrics of Genetic Biomarkers for Male Infertility
| Biomarker | Sensitivity | Specificity | Phenotypic Association | Limitations |
| DAZ1 Deletion | Moderate-High for severe spermatogenic failure | Moderate | Azoospermia, Severe Oligozoospermia | Incomplete penetrance, variable phenotype, presence of compensating genes (e.g., DAZL).[3][5][7] |
| Complete AZFc Deletion | High for severe spermatogenic failure | High | Azoospermia, Severe Oligozoospermia | Does not differentiate the contribution of individual genes within the region.[8][9] |
| AZFa/AZFb Deletions | Low prevalence, but high penetrance | Very High | Sertoli Cell-Only Syndrome (AZFa), Spermatogenic Arrest (AZFb) | Less common than AZFc deletions.[10][11] |
| CDY1 Gene Deletion | Often co-deleted with DAZ | Moderate | May contribute to spermatogenic defects | Difficult to isolate its specific effect from that of co-deleted DAZ genes.[12] |
Table 2: Prevalence of Partial AZFc Deletions in Infertile vs. Fertile Men
| Deletion Type | Infertile Men (Prevalence) | Fertile/Normozoospermic Men (Prevalence) | Population | Reference |
| gr/gr-DAZ1/DAZ2 Deletion | 5.4% (10/186) | 0.5% (1/190) | South Chinese | [6] |
| b2/b3-DAZ1/DAZ2 Deletion | 1.6% (3/186) | 0% (0/190) | South Chinese | [6] |
| gr/gr Deletion (general) | 4.4% (Azoospermia), 7.3% (Severe Oligozoospermia) | 1.8% | Iranian | [13] |
| gr/gr Deletion (general) | 11.6% (Azoospermia), 10.5% (Oligozoospermia) | 5.1% | Indian | [7] |
The Broader Diagnostic Landscape
Beyond Y-chromosome microdeletions, a thorough evaluation of male infertility should incorporate hormonal analysis and an assessment of sperm DNA integrity.
Table 3: Comparison of Diagnostic Approaches for Male Infertility
| Diagnostic Test | Information Provided | Clinical Utility |
| Y-Chromosome Microdeletion Analysis (including DAZ1) | Identifies genetic basis of spermatogenic failure. | Essential for diagnosis and genetic counseling, particularly before assisted reproductive technologies (ART).[4][10] |
| Hormonal Profile (FSH, LH, Testosterone) | Indicates the functional state of the hypothalamic-pituitary-gonadal axis. | Differentiates between obstructive and non-obstructive azoospermia and identifies hormonal imbalances that may be treatable.[14][15] |
| Sperm DNA Fragmentation Analysis | Measures the extent of DNA damage in sperm. | High fragmentation is associated with poor embryo development and IVF failure, even with normal semen parameters.[14] |
| Testicular Biopsy | Provides a direct histological assessment of spermatogenesis. | Considered the gold standard for diagnosing the cause of azoospermia.[16] |
Experimental Protocols
Accurate and reproducible detection of DAZ1 and other Y-chromosome microdeletions is critical for both research and clinical practice. The standard methodology relies on Polymerase Chain Reaction (PCR) using sequence-tagged sites (STS).
Protocol: Multiplex PCR for AZF Region Microdeletion Analysis
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard commercial kit. DNA quality and quantity are assessed via spectrophotometry.
-
Primer Design: A set of STS primers specific to the AZFa, AZFb, and AZFc (including the four DAZ genes) regions are utilized. A control primer pair for a non-Y chromosome gene (e.g., SRY) is included in each reaction to ensure DNA quality and the absence of PCR inhibitors.
-
Multiplex PCR Amplification:
-
A PCR master mix is prepared containing DNA polymerase, dNTPs, PCR buffer, and the multiplex primer set.
-
Genomic DNA is added to the master mix.
-
The PCR is performed in a thermal cycler with the following typical parameters:
-
Initial denaturation at 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation at 94°C for 30-60 seconds.
-
Annealing at 55-60°C for 30-60 seconds.
-
Extension at 72°C for 60-90 seconds.
-
-
Final extension at 72°C for 10 minutes.
-
-
-
Gel Electrophoresis: The PCR products are resolved on a 2-3% agarose (B213101) gel stained with an intercalating dye (e.g., ethidium (B1194527) bromide).
-
Analysis: The presence or absence of a band corresponding to a specific STS indicates the integrity or deletion of that segment of the Y chromosome. The absence of a DAZ-specific STS band, in the presence of the SRY control band, indicates a DAZ gene deletion.
Visualizing the Molecular Interactions and Diagnostic Workflow
To better understand the functional context of DAZ1 and the diagnostic process, the following diagrams illustrate key pathways and workflows.
// Nodes DAZ1 [label="DAZ1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAZ_family [label="DAZ2, DAZ3, DAZ4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAZL [label="DAZL\n(Autosomal Homolog)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAZAP1 [label="DAZAP1", fillcolor="#FBBC05", fontcolor="#202124"]; DAZAP2 [label="DAZAP2", fillcolor="#FBBC05", fontcolor="#202124"]; PUM2 [label="PUM2\n(Translational Repressor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PABP [label="PABP\n(Translational Activator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mRNA [label="Target mRNAs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Translation_Regulation [label="Regulation of\nTranslation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Spermatogenesis [label="Spermatogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges DAZ1 -> DAZ_family [label="Heterodimerization", color="#5F6368"]; DAZ1 -> DAZL [label="Interaction", color="#5F6368"]; DAZ1 -> DAZAP1 [label="Binding", color="#5F6368"]; DAZ1 -> DAZAP2 [label="Binding", color="#5F6368"]; DAZ1 -> PUM2 [label="Binding", color="#5F6368"]; DAZ1 -> PABP [label="Binding", color="#5F6368"]; DAZ1 -> mRNA [label="Binds to 3'-UTR", color="#5F6368"]; PABP -> Translation_Regulation [label="Promotes", color="#34A853"]; PUM2 -> Translation_Regulation [label="Inhibits", color="#EA4335"]; Translation_Regulation -> Spermatogenesis [label="Crucial for", color="#5F6368"]; } .dot
Caption: DAZ1 protein interaction network in spermatogenesis.
// Nodes Patient [label="Infertile Couple", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Initial_Eval [label="Initial Evaluation\n(History, Physical Exam)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Semen_Analysis [label="Semen Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Normal_Semen [label="Normozoospermia", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Abnormal_Semen [label="Azoospermia or\nOligozoospermia", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Hormonal_Profile [label="Hormonal Profile\n(FSH, LH, Testosterone)", fillcolor="#FBBC05", fontcolor="#202124"]; Y_Microdeletion [label="Y-Chromosome\nMicrodeletion Analysis\n(including DAZ1)", fillcolor="#FBBC05", fontcolor="#202124"]; Sperm_DNA_Frag [label="Sperm DNA\nFragmentation", fillcolor="#FBBC05", fontcolor="#202124"]; Testicular_Biopsy [label="Testicular Biopsy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diagnosis [label="Comprehensive Diagnosis\n& Genetic Counseling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Patient -> Initial_Eval [color="#5F6368"]; Initial_Eval -> Semen_Analysis [color="#5F6368"]; Semen_Analysis -> Normal_Semen [label="Normal", color="#5F6368"]; Semen_Analysis -> Abnormal_Semen [label="Abnormal", color="#5F6368"]; Normal_Semen -> Sperm_DNA_Frag [label="Consider if recurrent\nIVF failure", color="#5F6368"]; Abnormal_Semen -> Hormonal_Profile [color="#5F6368"]; Abnormal_Semen -> Y_Microdeletion [color="#5F6368"]; Hormonal_Profile -> Testicular_Biopsy [label="If non-obstructive\nazoospermia suspected", color="#5F6368"]; Y_Microdeletion -> Diagnosis [color="#5F6368"]; Sperm_DNA_Frag -> Diagnosis [color="#5F6368"]; Testicular_Biopsy -> Diagnosis [color="#5F6368"]; } .dot
Caption: Diagnostic workflow for male infertility.
Conclusion
References
- 1. DAZ1 deleted in azoospermia 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. academic.oup.com [academic.oup.com]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. The roles of the DAZ family in spermatogenesis: More than just translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of DAZ1/DAZ2 deletion with spermatogenic impairment and male infertility in the South Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Evaluation of DAZ microdeletions in 34 infertile men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human male infertility and Y chromosome deletions: role of the AZF-candidate genes DAZ, RBM and DFFRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azoospermia factor and male infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDY1 analysis in infertile patients with DAZ deletions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of partial azoospermia factor c deletion and DAZ copy number in azoospermia and severe oligozoospermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diagnosis and Treatment of Infertility in Men: AUA/ASRM Guideline - American Urological Association [auanet.org]
- 15. Diagnosis and treatment of infertility in men: AUA/ASRM guideline part I (2020) | American Society for Reproductive Medicine | ASRM [asrm.org]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of DAz-1 for Laboratory Professionals
Researchers, scientists, and drug development professionals handling DAz-1 are advised to adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. While the Safety Data Sheet (SDS) for this compound may not classify the substance as hazardous under the Globally Harmonized System (GHS), the presence of an azido (B1232118) functional group necessitates cautious handling and disposal due to the potential risks associated with this class of compounds.[1] Organic azides are known to be potentially explosive and can react to form hazardous compounds.[2]
Immediate Safety and Logistical Information
Core Principle: The primary goal for the disposal of this compound is the chemical conversion of the azide (B81097) functional group to a more stable and less hazardous form, such as an amine, prior to final disposal.[2] This precautionary measure mitigates the risks associated with the energetic nature of organic azides.
Key Prohibitions:
-
DO NOT dispose of this compound down the drain without prior chemical treatment.[3]
-
DO NOT mix this compound waste with acidic solutions, as this can generate highly toxic and explosive hydrazoic acid.[2][4]
-
DO NOT allow this compound waste to come into contact with heavy metals (e.g., lead, copper, silver, mercury) or their salts, as this can form shock-sensitive and explosive metal azides.[2] Use non-metallic utensils and containers for handling and waste collection.[2]
-
DO NOT co-mingle this compound waste with halogenated solvents (e.g., dichloromethane, chloroform), which can lead to the formation of extremely unstable di- and tri-azidomethane.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key chemical and safety data for this compound.
| Property | Value | Reference |
| Chemical Name | N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide | [1] |
| CAS Number | 1112977-84-0 | [1] |
| Molecular Formula | C₁₀H₁₄N₄O₃ | [5] |
| Molecular Weight | 238.2 g/mol | [1] |
| GHS Classification | Not classified as hazardous | [1] |
| NFPA Ratings (0-4) | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS-Ratings (0-4) | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1] |
Experimental Protocol: Chemical Quenching of this compound Waste
The recommended procedure for the safe disposal of this compound involves a chemical reduction of the azide group. The following protocol is a general guideline and should be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
This compound waste solution
-
Sodium nitrite (B80452) (NaNO₂)
-
Dilute hydrochloric acid (HCl) or another suitable acid
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., three-necked flask)
-
Dropping funnel
-
Gas outlet connected to a scrubber or the back of the fume hood
-
pH paper or pH meter
-
Sodium hydroxide (B78521) (NaOH) solution for neutralization
-
Ferric chloride solution (for testing for residual azide)
Procedure:
-
Preparation:
-
Place the aqueous solution of this compound waste (ideally at a concentration not exceeding 5%) into a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet.[3]
-
Ensure the setup is in a certified chemical fume hood to safely vent the nitrogen oxides produced during the reaction.[3]
-
-
Reaction:
-
While stirring the this compound solution, slowly add an aqueous solution of sodium nitrite.
-
Carefully and slowly add dilute hydrochloric acid dropwise from the dropping funnel. The reaction should be controlled to avoid excessive gas evolution. The reaction with nitrous acid (formed in situ from sodium nitrite and acid) will reduce the azide to nitrogen gas.
-
-
Verification of Complete Reaction:
-
After the addition is complete and gas evolution has ceased, continue stirring for a few hours to ensure the reaction is complete.
-
Test for the presence of residual azide. To do this, take a small aliquot of the reaction mixture, place it on a spot plate, and add a few drops of dilute hydrochloric acid followed by a drop of ferric chloride solution. Gentle heating of the spot plate should not produce a red color, which would indicate the presence of hydrazoic acid, meaning residual azide is still present.[3]
-
-
Neutralization and Final Disposal:
-
Once the absence of azide is confirmed, neutralize the reaction mixture to a pH between 6 and 9 using a dilute sodium hydroxide solution.[3]
-
The neutralized, azide-free solution should be collected in a designated hazardous waste container.[3] Do not pour down the drain unless permitted by local regulations for dilute, neutralized solutions. It is best practice to dispose of it as hazardous waste.[3]
-
Label the hazardous waste container clearly, indicating its contents.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][6]
-
Disposal Workflow Diagram
Caption: A step-by-step workflow for the safe disposal of this compound waste.
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: Evacuate the immediate area and alert colleagues. If trained and equipped, wear appropriate PPE. Absorb the spill with an inert, dry material (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable decontaminant and collect the cleaning materials as hazardous waste.
-
Large Spills: Evacuate the laboratory immediately. Notify your supervisor and the institutional EHS department. Prevent entry into the affected area and await response from trained emergency personnel.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Disposal Guidance for Handling DAz-1
This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for the handling of DAz-1 (N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide) in a laboratory setting. These guidelines are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
-
Name: this compound
-
Synonyms: N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide, Click Tag™ this compound
-
CAS Number: 1112977-84-0[1]
This compound is a cell-permeable chemical probe used to react specifically with sulfenic acid-modified proteins.[2] The azido (B1232118) group allows for selective conjugation with phosphine- or alkynyl-derivatized reagents for further analysis.[2]
Immediate Safety Information
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, as a matter of best practice in a laboratory environment, and to minimize any potential risk, the following precautionary measures are recommended.
First Aid Measures:
-
In case of inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.[1]
-
In case of skin contact: The product is generally not expected to cause skin irritation.[1] However, it is advisable to wash the affected area with soap and water.
-
In case of eye contact: Rinse the opened eye for several minutes under running water.[1]
-
In case of ingestion: If symptoms persist, seek medical advice.[1]
Personal Protective Equipment (PPE)
While the SDS for this compound indicates that personal protective equipment is "not required," it is a standard and highly recommended practice in any chemical laboratory to wear basic PPE to protect against unforeseen reactions and contamination.[1]
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. | Protects eyes from potential splashes of this compound solutions or other reagents used in the experimental workflow. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the chemical, minimizing any potential for absorption or unforeseen irritation. It also protects the experiment from contamination. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from potential spills and contamination. |
| Respiratory Protection | Not generally required under normal use. | The SDS does not indicate a risk of respiratory irritation.[1] However, if the material is being handled in a way that could generate dust or aerosols, or if working outside of a well-ventilated area, a risk assessment should be performed to determine if respiratory protection is needed. |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of any chemical. The following workflow outlines the key steps for working with this compound.
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection. Although this compound is not classified as hazardous, it should be disposed of responsibly.[1]
Waste Segregation and Disposal Steps:
-
Solid Waste:
-
Collect any unused solid this compound and any materials contaminated with the solid (e.g., weighing paper, pipette tips) in a designated, sealed, and clearly labeled waste container.
-
The label should include "Solid Chemical Waste" and the full chemical name: "this compound (N-(3-azidopropyl)-3,5-dioxocyclohexane carboxamide)".
-
-
Liquid Waste:
-
Collect solutions containing this compound and any solvent rinses in a designated, sealed, and clearly labeled liquid waste container.
-
The label should indicate "Liquid Chemical Waste," list all chemical components (including solvents), and their approximate concentrations.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE in the appropriate laboratory solid waste stream.
-
-
Final Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department. Do not pour chemical waste down the drain or dispose of it in regular trash.
-
The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
